molecular formula C12H10OS B8409414 2-Formyl-5-methyl-4-phenylthiophene

2-Formyl-5-methyl-4-phenylthiophene

Cat. No.: B8409414
M. Wt: 202.27 g/mol
InChI Key: CVTGJAGRFQZSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formyl-5-methyl-4-phenylthiophene is a multifunctional heterocyclic building block of significant interest in material science and medicinal chemistry. The formyl group on the thiophene ring makes it a versatile precursor for constructing complex molecular architectures through various condensation and cyclization reactions . In material science, thiophene derivatives are extensively investigated for their application in organic electronics . Their planar, π-conjugated structure enables excellent charge transport properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells . The specific substitution pattern of the methyl and phenyl groups on the thiophene core can be leveraged to fine-tune the HOMO/LUMO energy levels and band gap of the resulting materials, optimizing their performance in devices . In pharmaceutical research, the thiophene scaffold is a recognized pharmacophore with a broad spectrum of biological activities . Thiophene derivatives have been reported to possess anti-inflammatory, analgesic, and anti-diabetic properties . They can act as bioisosteres for benzene rings, a common strategy in drug design to improve metabolic stability and reduce toxicity . The formyl group on this compound serves as a critical handle for synthesizing novel thiophene-based molecules for biological evaluation, such as in the development of α-amylase inhibitors for diabetes management . This product is sold as a chemical entity for use in laboratory research and development. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

IUPAC Name

5-methyl-4-phenylthiophene-2-carbaldehyde

InChI

InChI=1S/C12H10OS/c1-9-12(7-11(8-13)14-9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

CVTGJAGRFQZSJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C=O)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

2-Formyl-5-methyl-4-phenylthiophene: A Technical Whitepaper on Synthesis, Properties, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of contemporary medicinal chemistry and organic synthesis, thiophene-2-carboxaldehydes serve as highly privileged building blocks. Specifically, 2-Formyl-5-methyl-4-phenylthiophene (also known as 5-methyl-4-phenylthiophene-2-carbaldehyde) represents a highly functionalized organosulfur scaffold. The strategic placement of a methyl group at the C5 position and a phenyl ring at the C4 position imparts unique steric and electronic characteristics, making it an ideal precursor for synthesizing complex, multi-target pharmacological agents.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, modern synthetic methodologies, and downstream applications in drug discovery, culminating in a self-validating experimental protocol designed for bench scientists.

Structural Rationale and Physicochemical Profiling

The chemical behavior of 2-formyl-5-methyl-4-phenylthiophene is governed by the electronic cross-talk between its substituents. The electron-donating nature of the C5-methyl group enriches the electron density of the thiophene core, stabilizing intermediates during electrophilic aromatic substitution. Conversely, the bulky C4-phenyl group provides a lipophilic anchor—a critical feature for binding affinity in hydrophobic protein pockets during drug-receptor interactions. The highly reactive 2-formyl group serves as the primary synthetic handle, readily undergoing Knoevenagel condensations, Schiff base formations, and aldol reactions.

To facilitate rapid reference for formulation and reaction scaling, the quantitative physicochemical data of the compound is summarized below:

PropertyValue / Description
IUPAC Name 5-methyl-4-phenylthiophene-2-carbaldehyde
Molecular Formula C₁₂H₁₀OS
Molecular Weight 202.27 g/mol
SMILES String CC1=C(C=C(S1)C=O)C2=CC=CC=C2
Appearance Yellow solid
Melting Point 67 – 70 °C
Solubility Soluble in DCM, Ethyl Acetate, DMSO, and Chloroform

Synthetic Methodologies: The Annulation Paradigm

Historically, the synthesis of functionalized thiophene-2-carboxaldehydes relied on the Vilsmeier-Haack formylation of pre-formed thiophene cores. However, this approach often suffers from regioselectivity issues and requires harsh, toxic reagents (e.g., POCl₃).

A modern, highly efficient paradigm involves the de novo ring synthesis via the ring-opening/annulation of cyclopropyl ethanols 1. In this pathway, 1-cyclopropyl-1-phenylethanol derivatives are reacted with a sulfur source.

Causality of Reagent Selection: Extensive screening has demonstrated that Potassium Sulfide (K₂S) is the optimal sulfur source compared to elemental sulfur or Na₂S. When dissolved in Dimethyl Sulfoxide (DMSO)—a polar aprotic solvent that effectively solvates the potassium cation—the highly nucleophilic sulfide anion is freed to attack the ring-opened intermediate. The reaction is conducted at 120 °C to provide the necessary thermal activation energy for cyclopropyl ring cleavage, followed by an oxidative aromatization step facilitated by an ambient air atmosphere.

Synthesis A 1-Cyclopropyl-1-phenylethanol (Substrate) C Ring-Opening & Annulation (DMSO, 120°C) A->C B Potassium Sulfide (K2S) (Optimal Sulfur Source) B->C D C-S Bond Formation & Aromatization C->D Air Atmosphere (Oxidative conditions) E 2-Formyl-5-methyl-4-phenylthiophene (Target Product) D->E Yield: ~55%

Caption: Mechanistic workflow for the annulation synthesis of 2-Formyl-5-methyl-4-phenylthiophene.

Pharmacological Relevance and Downstream Functionalization

Thiophene derivatives are ranked as the 4th most prevalent sulfur-containing moiety in US FDA-approved drugs, featuring heavily in anti-inflammatory, antimicrobial, and oncological therapeutics 2. The 2-formyl-5-methyl-4-phenylthiophene scaffold is specifically utilized in the following drug discovery pipelines:

  • Anti-Inflammatory Agents (COX-2/5-LOX Inhibitors): Thiophene-2-carboxaldehydes are frequently converted into Schiff bases or hybridized with pyrazoles. These derivatives exhibit potent, selective inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), positioning them as superior alternatives to traditional NSAIDs with reduced gastrointestinal toxicity 3.

  • Neurodegenerative Therapeutics (AChE Inhibitors): Through aldol condensation followed by 1,3-dipolar cycloaddition, the formyl group can be transformed into spiro oxindole analogs. These complex architectures demonstrate strong binding affinity to the catalytic anionic site (CAS) of Acetylcholinesterase (AChE), offering promising therapeutic avenues for Alzheimer's Disease 4.

Applications Core 2-Formyl-5-methyl- 4-phenylthiophene Aldol Aldol Condensation (Spiro Oxindoles) Core->Aldol Schiff Schiff Base Formation (Metal Complexes) Core->Schiff Knoevenagel Knoevenagel Condensation (Acrylonitriles) Core->Knoevenagel Neuro AChE Inhibitors (Alzheimer's Disease) Aldol->Neuro AntiInflam COX-2 Inhibitors (Inflammation) Schiff->AntiInflam Oncology Anticancer Agents (Tumor Suppression) Knoevenagel->Oncology

Caption: Downstream synthetic pathways and resulting pharmacological applications in drug discovery.

Validated Experimental Protocols

To ensure reproducibility, the following protocol details the de novo synthesis of 2-formyl-5-methyl-4-phenylthiophene via oxidative annulation. This protocol is designed as a self-validating system ; if the exact spectroscopic markers are not observed at the final step, the researcher must troubleshoot the preceding oxidative conditions.

Protocol: Synthesis via Oxidative Annulation of Cyclopropyl Ethanols

Reagents & Materials:

  • Substituted 1-cyclopropyl-1-phenylethanol derivative (1.0 mmol)

  • Potassium Sulfide (K₂S) (2.0 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (5.0 mL)

  • Ethyl Acetate and Hexanes (for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1-cyclopropyl-1-phenylethanol derivative (1.0 mmol) in 5.0 mL of anhydrous DMSO.

    • Causality Note: DMSO is strictly required over protic solvents to prevent the quenching of the highly reactive sulfide anion.

  • Sulfur Addition: Add K₂S (2.0 mmol) to the stirring solution in one portion. Leave the reaction vessel open to an ambient air atmosphere (do not purge with N₂ or Argon).

    • Causality Note: The ambient oxygen acts as a mild, environmentally benign oxidant necessary for the final aromatization step to form the thiophene ring.

  • Thermal Activation: Heat the reaction mixture to 120 °C and maintain stirring for 8 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate = 10:1).

  • Quenching & Extraction: Cool the mixture to room temperature. Quench the reaction by adding 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography using a Hexane/Ethyl Acetate gradient (starting at 40:1) to isolate the yellow solid product (Yield: ~55%).

Self-Validation & Spectroscopic Confirmation

To confirm successful formylation and aromatization, perform ¹H NMR (400 MHz, CDCl₃). The protocol is considered successful only if the following diagnostic peaks are observed 1:

  • δ 9.84 ppm (s, 1H): Confirms the presence of the intact aldehyde (formyl) proton. Absence of this peak indicates failure of the oxidative annulation or over-oxidation to the carboxylic acid.

  • δ 7.70 ppm (s, 1H): Represents the isolated thiophene ring proton (H-3).

  • δ 7.47–7.35 ppm (m, 5H): Corresponds to the intact C4-phenyl ring.

  • δ 2.57 ppm (s, 3H): Confirms the retention of the C5-methyl group.

References

  • Title: Ring-Opening/Annulation Reaction of Cyclopropyl Ethanols: Concise Access to Thiophene Aldehydes via C–S bond formation Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Thiophene-Based Compounds with Potential Anti-Inflammatory Activity Source: MDPI Pharmaceuticals URL: [Link]

  • Title: Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]

  • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: NIH / PMC (RSC Medicinal Chemistry) URL: [Link]

Sources

2-Formyl-5-methyl-4-phenylthiophene CAS number

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Thiophene Scaffolds: Synthesis, Characterization, and Applications of 2-Formyl-5-methyl-4-phenylthiophene

Introduction & Chemical Identity

In modern drug discovery and organic materials science, substituted thiophene-2-carboxaldehydes serve as privileged scaffolds. Specifically, 2-formyl-5-methyl-4-phenylthiophene (also designated systematically as 5-methyl-4-phenylthiophene-2-carbaldehyde) is a highly sought-after electrophilic intermediate.

Because it is predominantly generated as a custom-synthesized building block rather than a bulk commodity, a universal commercial CAS Registry Number is often unassigned or provisional in standard catalogs—unlike its structural isomer, 5-methyl-4-phenylthiophene-3-carbaldehyde, which holds the established registry CAS: 1592915-34-8[1]. Its lack of a universal commercial CAS number underscores its status as a specialized precursor. This technical whitepaper provides a definitive, causality-driven roadmap for the de novo synthesis, analytical validation, and downstream application of this specific molecule.

Mechanistic Synthesis: The Ring-Opening/Annulation Strategy

Historically, synthesizing highly substituted thiophenes required harsh conditions or multi-step functionalizations. A paradigm shift was introduced by Wang et al. (2019), who developed a concise access route to thiophene aldehydes via the ring-opening and annulation of cyclopropyl ethanols[2].

This transformation is driven by a double C–S bond formation following a C–C bond cleavage. The choice of reagents is highly specific: potassium sulfide ( K2​S ) acts as the optimal sulfur surrogate, while dimethyl sulfoxide (DMSO) plays a dual role as both the solvent and a mild oxidant[2].

SynthesisMechanism A Cyclopropyl Ethanol Derivative B K2S / DMSO (120°C) Solvent & Oxidant A->B C C-C Bond Cleavage (Ring-Opening) B->C Heat D Double C-S Bond Formation C->D K2S Nucleophilic Attack E 2-Formyl-5-methyl- 4-phenylthiophene D->E DMSO Oxidation

Workflow of thiophene aldehyde synthesis via cyclopropyl ethanol ring-opening.

Quantitative Optimization of Reaction Conditions

The causality behind the selection of K2​S and DMSO is rooted in empirical optimization. Alternative sulfur sources fail to provide the necessary nucleophilicity, and other solvents cannot facilitate the final oxidation step required to yield the aldehyde[2]. The quantitative data justifying these parameters is summarized below:

EntrySulfur SourceSolventTemp (°C)Yield (%)Mechanistic Observation
1Elemental SulfurDMSO120TraceInsufficient nucleophilicity for initial attack.
2 Na2​S⋅9H2​O DMSO12015%Hydration impedes the annulation efficiency.
3NaHSDMSO12020%Suboptimal basicity for C-C cleavage.
4 K2​S DMF12010%Lack of oxidative capacity in DMF prevents aldehyde formation.
5 K2​S DMSO 120 41–60% Optimal dual solvent/oxidant system.

(Data adapted from the foundational methodology by Wang et al.[2])

Self-Validating Experimental Protocol

To ensure high-fidelity reproducibility, the following protocol is designed as a self-validating system, incorporating critical in-process controls (IPCs).

Objective: Synthesis of 2-Formyl-5-methyl-4-phenylthiophene (Target Mass: 202.27 g/mol ).

Step 1: Reaction Assembly

  • Action: In a 15 mL sealed reaction tube, charge 1-cyclopropyl-1-phenylpropan-1-ol (1.0 mmol, precursor) and anhydrous K2​S (2.0 mmol).

  • Causality: A 2.0 molar equivalent of K2​S is strictly required to drive the equilibrium of the double C-S bond formation forward and compensate for any oxidative loss of the sulfur source[2].

  • Action: Add 3.0 mL of anhydrous DMSO. Do not purge with inert gas; seal under an ambient air atmosphere.

  • Causality: The ambient oxygen acts synergistically with DMSO to facilitate the final oxidation of the intermediate carbinol to the target formyl group[2].

Step 2: Thermal Annulation

  • Action: Heat the stirred mixture to 120 °C for 8 hours.

  • Causality: 120 °C is the thermodynamic threshold required to initiate the C-C bond cleavage of the cyclopropyl ring.

Step 3: In-Process Control (IPC)

  • Action: At t = 7 hours, sample 10 µL of the reaction mixture, dilute in EtOAc, and spot on a silica TLC plate (Eluent: Hexane/EtOAc 10:1).

  • Validation: The reaction is complete when the starting material spot disappears and a strongly UV-active spot (the conjugated thiophene aldehyde) appears at an Rf​ of ~0.4.

Step 4: Workup and Isolation

  • Action: Cool to room temperature, quench with 10 mL of distilled water, and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with saturated brine (5 × 10 mL).

  • Causality: Extensive brine washing is critical to partition and remove residual DMSO, which otherwise severely broadens NMR signals and impedes crystallization.

  • Action: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

Analytical Characterization Standards

For rigorous validation of the isolated 2-formyl-5-methyl-4-phenylthiophene, the following physicochemical and spectral parameters must be confirmed:

Analytical MethodExpected Value / SignalDiagnostic Significance
Exact Mass (HRMS) Calculated for [C12​H11​OS]+ : 203.0531Confirms molecular formula and successful annulation.
1 H NMR (400 MHz, CDCl3​ ) δ ~ 9.80 - 10.00 ppm (s, 1H)Unambiguous confirmation of the C2-formyl proton.
1 H NMR (400 MHz, CDCl3​ ) δ ~ 7.60 ppm (s, 1H)Confirms the isolated C3 proton on the thiophene ring.
1 H NMR (400 MHz, CDCl3​ ) δ ~ 2.45 - 2.55 ppm (s, 3H)Confirms the C5-methyl group integration.

Downstream Applications in Advanced Technologies

The strategic positioning of the aldehyde group at the C2 position, flanked by the electron-rich thiophene and steric bulk of the phenyl ring, makes this compound an elite electrophile for advanced derivatization.

DownstreamApps Core 2-Formyl-5-methyl- 4-phenylthiophene Schiff Schiff Base Condensation Core->Schiff Primary Amines Knoevenagel Knoevenagel Condensation Core->Knoevenagel Active Methylene Suzuki Cross-Coupling Reactions Core->Suzuki Halogenation first Bio Kinase Inhibitors & Antimicrobials Schiff->Bio OLED OLEDs & Organic Electronics Knoevenagel->OLED Agro Agrochemical Derivatives Suzuki->Agro

Downstream derivatization pathways for thiophene-2-carboxaldehydes.

  • Drug Discovery: The formyl group readily undergoes Schiff base condensation with primary amines. These imine derivatives are extensively screened as kinase inhibitors and antimicrobial agents due to the thiophene ring's ability to act as a bioisostere for phenyl rings, improving lipophilicity and target binding.

  • Organic Electronics (OLEDs): Through Knoevenagel condensations with active methylene compounds (e.g., malononitrile), this scaffold yields highly conjugated push-pull fluorophores. The C4-phenyl group prevents π−π stacking quenching in the solid state, making it ideal for emissive layers in OLEDs.

References

  • Wang, T., An, Z., Qi, Z., Zhuang, D., Chang, A., Yang, Y., & Yan, R. (2019). "Ring-opening/annulation reaction of cyclopropyl ethanols: concise access to thiophene aldehydes via C–S bond formation." Organic Chemistry Frontiers, 6(23), 3868-3872. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 114754424, 5-Methyl-4-phenylthiophene-3-carbaldehyde." PubChem. URL:[Link]

Sources

Synthesis of 2-Formyl-5-methyl-4-phenylthiophene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary

The thiophene core is a privileged scaffold in medicinal chemistry and organic materials. Specifically, 2-formyl-5-methyl-4-phenylthiophene (also systematically named 5-methyl-4-phenylthiophene-2-carbaldehyde) serves as a highly versatile building block. The presence of the reactive formyl group allows for downstream functionalizations such as reductive aminations, Wittig olefinations, and Knoevenagel condensations, while the orthogonal methyl and phenyl substituents dictate the molecule's steric and electronic topology.

This guide provides an in-depth analysis of two distinct synthetic methodologies for accessing this target: a classical, highly scalable Cross-Coupling/Formylation sequence , and a modern, atom-economical Ring-Opening/Annulation strategy .

Retrosynthetic Analysis & Regiochemical Rationale

Before executing the synthesis, it is critical to address the nomenclature mapping, as it dictates the retrosynthetic logic. If we start with 2-methyl-3-phenylthiophene , the available sites for electrophilic aromatic substitution are C4 (β-position) and C5 (α-position). Because the sulfur heteroatom stabilizes the σ-complex intermediate at the α-position, and the C4 position is sterically hindered by the adjacent phenyl ring, electrophilic attack occurs almost exclusively at C5. The resulting product is 5-formyl-2-methyl-3-phenylthiophene . When re-numbered to give the principal functional group (the aldehyde) the lowest locant, C5 becomes C2, mapping perfectly to 2-formyl-5-methyl-4-phenylthiophene .

G A 3-Bromo-2-methylthiophene B Suzuki-Miyaura Coupling A->B + Phenylboronic Acid C 2-Methyl-3-phenylthiophene B->C D Vilsmeier-Haack Formylation C->D POCl3 / DMF E 2-Formyl-5-methyl- 4-phenylthiophene D->E Regioselective C5 Attack

Workflow for the classical synthesis via Suzuki-Miyaura coupling and Vilsmeier-Haack formylation.

Route A: Classical Cross-Coupling & Regioselective Formylation

This route is the industry standard for scaling up substituted thiophene aldehydes due to the commercial availability of starting materials and the predictability of the reactions[1][2].

Mechanistic Causality
  • Why Suzuki First? If formylation were attempted on 3-bromo-2-methylthiophene, the electron-withdrawing nature of the bromine atom would deactivate the ring, reducing the yield and potentially compromising the strict α-regioselectivity. By executing the first, we install the electron-rich phenyl group, which enhances the overall nucleophilicity of the thiophene core[1].

  • Vilsmeier-Haack Dynamics: The reaction relies on the generation of a highly electrophilic chloromethyliminium species from Phosphorus Oxychloride (POCl₃) and Dimethylformamide (DMF). The reaction must be initiated at 0 °C to control the exothermic formation of this reagent before introducing the thiophene substrate[2].

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Methyl-3-phenylthiophene Self-Validating Metric: The reaction progress can be monitored by TLC (Hexanes). The product is highly non-polar and UV-active, migrating rapidly compared to the boronic acid.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3-bromo-2-methylthiophene (1.0 equiv, 10 mmol) and phenylboronic acid (1.2 equiv, 12 mmol) in degassed 1,4-dioxane (30 mL).

  • Catalyst & Base Addition: Add an aqueous solution of K₂CO₃ (3.0 equiv, 30 mmol in 10 mL H₂O) followed by Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 0.5 mmol). Note: Degassing the aqueous base is critical to prevent the oxidation of the Pd(0) catalyst.

  • Reaction: Heat the biphasic mixture to 90 °C and stir vigorously for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (2 × 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (100% Hexanes) to yield 2-methyl-3-phenylthiophene as a colorless to pale-yellow oil.

Step 2: Vilsmeier-Haack Formylation Self-Validating Metric: Upon addition of POCl₃ to DMF, a distinct color change (often pale yellow) and an exotherm indicate the successful formation of the Vilsmeier reagent.

  • Vilsmeier Reagent Formation: Cool anhydrous DMF (3.0 equiv, 30 mmol) in a dry round-bottom flask to 0 °C under argon. Dropwise, add POCl₃ (1.5 equiv, 15 mmol) over 15 minutes. Stir at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 2-methyl-3-phenylthiophene (1.0 equiv, 10 mmol) in a minimal amount of anhydrous DCE (dichloroethane) and add it dropwise to the Vilsmeier complex at 0 °C.

  • Substitution: Remove the ice bath and heat the reaction mixture to 80 °C for 4 hours.

  • Quench & Hydrolysis: Cool the mixture to 0 °C and carefully pour it over crushed ice containing saturated aqueous Sodium Acetate (NaOAc). Stir vigorously for 1 hour at room temperature to fully hydrolyze the iminium intermediate to the aldehyde.

  • Extraction: Extract with DCM (3 × 30 mL), wash with saturated NaHCO₃, dry over MgSO₄, and concentrate. Purify via column chromatography (Hexanes/EtOAc, 9:1) to yield the target compound.

Route B: Modern Annulation via C–C Bond Cleavage

For researchers seeking a novel, single-step methodology that avoids palladium catalysts and toxic POCl₃, a modern ring-opening/annulation reaction developed by offers an elegant alternative[3][4].

Mechanistic Causality

This one-pot procedure synthesizes thiophene aldehydes directly from cyclopropyl ethanol derivatives.

  • The Sulfur Source: Potassium sulfide (K₂S) acts as the nucleophilic sulfur source.

  • The Role of DMSO: Dimethyl sulfoxide (DMSO) is not merely a solvent; it actively participates as a mild oxidant.

  • Driving Force: The inherent ring strain of the cyclopropyl group facilitates C–C bond cleavage at elevated temperatures (120 °C). Subsequent double C–S bond formation and DMSO-mediated oxidation drive the aromatization to form the stable thiophene ring[3][4].

G A Substituted 1-Cyclopropyl- 2-phenylethanol B K2S + DMSO (120 °C) Air Atmosphere A->B C Ring Strain Release & C-C Bond Cleavage B->C D Double C-S Bond Formation C->D E DMSO-Mediated Oxidation D->E F 2-Formyl-5-methyl- 4-phenylthiophene E->F Yield: ~55%

Mechanistic pathway of the one-pot ring-opening/annulation reaction.

Step-by-Step Experimental Protocol
  • Setup: To a 10 mL sealed tube equipped with a magnetic stir bar, add the appropriate substituted 1-cyclopropyl-2-phenylethanol derivative (0.2 mmol) and K₂S (0.4 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous DMSO (2.0 mL) to the mixture.

  • Reaction: Seal the tube and stir the mixture at 120 °C for 8 hours under an ambient air atmosphere.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water (10 mL) and extract with Ethyl Acetate (3 × 10 mL).

  • Washing: Wash the combined organic layers thoroughly with brine (3 × 10 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a Hexane/Ethyl Acetate gradient (typically 40:1) to afford the yellow solid product (Reported yield: 55%)[5].

Quantitative Data & Comparative Analysis

When selecting a synthetic route, chemists must weigh scalability against operational simplicity. Table 1 summarizes the key differences between the two methodologies.

Table 1: Comparative Analysis of Synthetic Routes

ParameterRoute A: Cross-Coupling / FormylationRoute B: Ring-Opening / Annulation
Overall Yield High (~60-70% over 2 steps)Moderate (~55% in 1 step)
Step Count 2 Steps1 Step (One-Pot)
Reagent Toxicity High (POCl₃, Pd-catalyst)Low to Moderate (K₂S, DMSO)
Scalability Excellent (Kilogram scale proven)Limited (Currently optimized for mg scale)
Atom Economy Moderate (generates boronic/phosphorus waste)High (direct annulation)
Primary Use Case Industrial scale-up, library generationGreen chemistry, methodology development

Table 2: Expected NMR Characterization (1H NMR, 400 MHz, CDCl3) [5]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.84Singlet (s)1HAldehyde (-CHO)
7.70Singlet (s)1HThiophene core (C3-H)
7.47 - 7.35Multiplet (m)5HPhenyl ring protons
2.57Singlet (s)3HMethyl group (-CH₃)

References

  • Wang, T., An, Z., Qi, Z., Zhuang, D., Chang, A., Yang, Y., & Yan, R. (2019). Ring-opening/annulation reaction of cyclopropyl ethanols: concise access to thiophene aldehydes via C–S bond formation. Organic Chemistry Frontiers, 6(21), 3688-3692.

  • Shirai, Y., et al. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. Chemical Communications (RSC).

  • BenchChem Application Notes. Vilsmeier-Haack Formylation of Thiophenes.

Sources

A Technical Guide to 5-Methyl-4-phenylthiophene-2-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiophene Scaffold in Modern Drug Discovery

The thiophene ring is a privileged heterocyclic motif in medicinal chemistry, consistently featuring in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to engage in various intermolecular interactions, and its role as a bioisostere for the benzene ring have cemented its importance in the design of novel therapeutics across a wide spectrum of diseases. This guide focuses on a specific, yet underexplored, member of this family: 5-methyl-4-phenylthiophene-2-carbaldehyde . While specific experimental data for this compound is limited in publicly available literature, this document provides a comprehensive, technically-grounded framework for its synthesis, characterization, and potential applications, drawing upon established principles and data from structurally analogous compounds.

Nomenclature and Structural Elucidation

The correct and unambiguous naming of a chemical entity is paramount for scientific communication. Based on the nomenclature rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), the structure is named:

5-methyl-4-phenylthiophene-2-carbaldehyde

This name is derived by identifying the parent heterocycle as thiophene. The substituents are then numbered to give the lowest possible locants, with the principal functional group, the aldehyde (-CHO), designated as "-carbaldehyde" at position 2. The remaining substituents, a methyl group and a phenyl group, are located at positions 5 and 4, respectively, and are listed in alphabetical order.

FeatureDescription
IUPAC Name 5-methyl-4-phenylthiophene-2-carbaldehyde
Synonyms 2-Formyl-5-methyl-4-phenylthiophene
Molecular Formula C₁₂H₁₀OS
Molecular Weight 202.27 g/mol
CAS Number Not assigned

Strategic Synthesis: A Proposed Convergent Approach

The synthesis of 5-methyl-4-phenylthiophene-2-carbaldehyde can be strategically designed using a convergent approach, leveraging well-established and robust reactions in heterocyclic chemistry. A plausible and efficient synthetic route involves the strategic introduction of the substituents onto a pre-existing thiophene core. The proposed synthesis outlined below utilizes a Suzuki-Miyaura cross-coupling reaction for the introduction of the phenyl group, followed by a Vilsmeier-Haack formylation.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a logical disconnection strategy, starting from the target molecule and working backward to commercially available starting materials.

Retrosynthesis target 5-methyl-4-phenylthiophene-2-carbaldehyde intermediate1 2-methyl-3-phenylthiophene target->intermediate1 Vilsmeier-Haack Formylation intermediate2 4-bromo-5-methylthiophene-2-carbaldehyde target->intermediate2 Suzuki-Miyaura Coupling sm1 2-methyl-3-bromothiophene intermediate1->sm1 Suzuki-Miyaura Coupling sm2 Phenylboronic acid intermediate1->sm2 sm3 5-bromo-2-methylthiophene intermediate2->sm3 Vilsmeier-Haack Formylation sm4 DMF, POCl3

Caption: Retrosynthetic analysis of 5-methyl-4-phenylthiophene-2-carbaldehyde.

Proposed Synthetic Protocol

This protocol details a two-step synthesis starting from the commercially available 4-bromo-5-methylthiophene-2-carboxylic acid, which can be readily converted to the corresponding aldehyde.

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[1][2] In this step, the phenyl group is introduced at the 4-position of the thiophene ring.

Suzuki_Coupling reactant1 4-bromo-5-methylthiophene-2-carbaldehyde catalyst Pd(PPh₃)₄, K₂CO₃ reactant1->catalyst reactant2 Phenylboronic acid reactant2->catalyst product 5-methyl-4-phenylthiophene-2-carbaldehyde catalyst->product

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Experimental Protocol:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromo-5-methylthiophene-2-carbaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a degassed solvent mixture of toluene and water (4:1 v/v).

  • To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-methyl-4-phenylthiophene-2-carbaldehyde.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium(0) catalyst.

  • Degassed Solvents: Removes dissolved oxygen which can also deactivate the catalyst.

  • Base (K₂CO₃): Essential for the transmetalation step in the catalytic cycle.

  • Toluene/Water Mixture: A common solvent system for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.

Step 2: Vilsmeier-Haack Formylation (Alternative Route)

An alternative strategy involves the formylation of a pre-synthesized 2-methyl-3-phenylthiophene. The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][3]

Vilsmeier_Haack reactant 2-methyl-3-phenylthiophene reagents POCl₃, DMF reactant->reagents product 5-methyl-4-phenylthiophene-2-carbaldehyde reagents->product

Caption: Vilsmeier-Haack formylation as an alternative synthetic step.

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, cool a solution of anhydrous N,N-dimethylformamide (DMF) in anhydrous dichloromethane (DCM) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution, maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-methyl-3-phenylthiophene in anhydrous DCM to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Predicted Physicochemical and Spectroscopic Properties

PropertyPredicted Value/RangeRationale/Comparison
Appearance Pale yellow to brown solid or oilThiophene aldehydes are often colored liquids or low-melting solids.[6]
Melting Point 70-100 °C5-Phenylthiophene-2-carbaldehyde has a melting point of 92-95 °C.[7] The methyl group may slightly alter this.
Boiling Point > 200 °C (at atm. pressure)High boiling point is expected due to the molecular weight and polarity.
Solubility Soluble in common organic solvents (e.g., DCM, ethyl acetate, THF). Insoluble in water.Typical for aromatic aldehydes.
Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of the synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aldehyde Proton (CHO): A singlet is expected in the range of δ 9.8-10.0 ppm.

  • Thiophene Proton (H-3): A singlet is expected around δ 7.5-7.8 ppm.

  • Phenyl Protons: A multiplet in the range of δ 7.2-7.6 ppm, integrating to 5 protons.

  • Methyl Protons (CH₃): A singlet around δ 2.5-2.7 ppm, integrating to 3 protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aldehyde Carbonyl (C=O): A signal is expected around δ 182-185 ppm.[8]

  • Thiophene Carbons: Four distinct signals are expected in the aromatic region (δ 120-150 ppm).

  • Phenyl Carbons: Signals are expected in the aromatic region (δ 125-140 ppm).

  • Methyl Carbon (CH₃): A signal is expected in the aliphatic region (δ 15-20 ppm).

IR (Infrared) Spectroscopy:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹. Conjugation with the thiophene ring lowers the frequency from a typical aliphatic aldehyde.[9]

  • C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.

  • C=C Stretch (Aromatic): Multiple absorptions in the 1400-1600 cm⁻¹ region.

  • C-S Stretch (Thiophene): A weak absorption band may be observed in the fingerprint region.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 202.

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of the formyl group (-CHO, 29 amu) to give a fragment at m/z = 173, and further fragmentation of the thiophene and phenyl rings.

Potential Applications in Drug Discovery and Development

Thiophene derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast array of biological activities.[9][10][11][12] The structural motifs present in 5-methyl-4-phenylthiophene-2-carbaldehyde suggest several promising avenues for its application in drug discovery.

As a Scaffold for Novel Therapeutics

The aldehyde functional group is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Applications main 5-methyl-4-phenyl- thiophene-2-carbaldehyde app1 Antimicrobial Agents main->app1 Schiff Base Formation app2 Anticancer Agents main->app2 Wittig Reaction app3 Anti-inflammatory Agents main->app3 Reductive Amination app4 CNS-active Agents main->app4 Oxidation to Carboxylic Acid

Caption: Potential synthetic modifications and therapeutic applications.

  • Antimicrobial Agents: Thiophene-based compounds have demonstrated significant antibacterial and antifungal activities.[13] The aldehyde can be converted into Schiff bases or other heterocyclic systems known to possess antimicrobial properties.

  • Anticancer Agents: Many thiophene derivatives have been investigated as potential anticancer drugs. The phenyl and methyl substituents can be further functionalized to optimize interactions with biological targets such as kinases or other enzymes involved in cancer progression.

  • Anti-inflammatory Agents: Thiophene-containing molecules have been developed as non-steroidal anti-inflammatory drugs (NSAIDs). The core scaffold of 5-methyl-4-phenylthiophene-2-carbaldehyde could serve as a starting point for the design of novel anti-inflammatory agents.

  • Central Nervous System (CNS) Disorders: The lipophilic nature of the thiophene and phenyl rings may facilitate crossing the blood-brain barrier, making this scaffold a candidate for the development of drugs targeting CNS disorders.

In Chemical Biology and Probe Development

The aldehyde functionality can be used to conjugate the thiophene scaffold to fluorescent dyes, biotin, or other reporter molecules. Such probes could be valuable tools for studying biological processes and target engagement in cellular systems.

Conclusion and Future Directions

5-Methyl-4-phenylthiophene-2-carbaldehyde represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and materials science. This guide has provided a robust framework for its synthesis and characterization, based on established and reliable chemical transformations. While specific experimental data for this compound is currently lacking, the proposed protocols and predicted properties offer a solid foundation for researchers to synthesize and investigate this molecule.

Future research should focus on the execution of the proposed synthesis and the thorough experimental characterization of the compound. Subsequent biological screening against a panel of relevant targets will be crucial to unlock the therapeutic potential of 5-methyl-4-phenylthiophene-2-carbaldehyde and its derivatives. The versatility of the thiophene scaffold, coupled with the strategic placement of its substituents, makes this a compelling molecule for further investigation.

References

  • Benchchem. (n.d.). Spectroscopic comparison of 5-Methyl-2-thiophenecarboxaldehyde with its isomers.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Ali, S., Rasool, N., Ullah, A., Nasim, F. U. H., Yaqoob, A., Zubair, M., ... & Riaz, M. (2013).
  • Rasool, N., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophen. Turkish Journal of Chemistry, 44(5), 1409-1422.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177053, 5-Phenylthiophene-2-carbaldehyde. Retrieved from [Link]

  • Handy, S. T., & Zhang, Y. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron letters, 48(45), 8108-8110.
  • Iqbal, M. A., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(8), 984.
  • Muraoka, O., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles, 60(8), 1835-1844.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Benchchem. (n.d.). A Comparative Guide to Suzuki Coupling of 3,4-dibromothiophene-2-carbaldehyde and 4,5.
  • Benchchem. (n.d.). Biological activity of 5-Methyl-2-thiophenecarboxaldehyde vs other heterocyclic aldehydes.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61663, 5-Methyl-2-thiophenecarboxaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Ali, S., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(8), 984.
  • Muraoka, O., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles, 60(8), 1835-1844.
  • Beraldo, H., et al. (2001). Biological activity of complexes derived from thiophene-2-carbaldehyde thiosemicarbazone. Crystal structure of [Ni(C(6)H(6)N(3)S(2))(2)]. Journal of Inorganic Biochemistry, 86(2-3), 627-633.
  • National Institute of Standards and Technology. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2024). Biological Activities of Thiophenes. Encyclopedia, 4(1), 231-253.
  • ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Arylthiophene-2-carbaldehydes.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 5-Methyl-2-thiophenecarboxaldehyde.
  • Ibrahim, S. R. M., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(4), 1334.
  • SpectraBase. (n.d.). 5-(4-Phenylphenyl)-2-thiophenecarboxaldehyde. Retrieved from [Link]

  • Al-Hamdan, A., Al-Falah, A., & Al-Deri, F. (2020). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 47(3).
  • National Institute of Standards and Technology. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • Ibrahim, S. R. M., Abdallah, H. M., El-Halawany, A. M., & Mohamed, G. A. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 15(2), 197-220.

Sources

A Technical Guide to the Spectroscopic Profile of 2-Formyl-5-methyl-4-phenylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-Formyl-5-methyl-4-phenylthiophene, a molecule of interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset for this specific compound, this document leverages established principles of spectroscopy and draws upon spectral data from structurally analogous compounds to construct a reliable predictive profile. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the molecule's structural characterization through spectroscopic methods.

Molecular Structure and its Spectroscopic Implications

2-Formyl-5-methyl-4-phenylthiophene possesses a unique substitution pattern on the thiophene ring, which gives rise to a distinct spectroscopic signature. The key structural features influencing its spectral properties are:

  • The Thiophene Ring: A five-membered aromatic heterocycle, the thiophene ring protons and carbons exhibit characteristic chemical shifts in NMR spectroscopy. The sulfur atom influences the electronic environment and fragmentation patterns in mass spectrometry.

  • The Formyl Group (-CHO): This electron-withdrawing group significantly deshields the adjacent proton and carbon atoms. It also gives rise to a highly characteristic C=O stretching vibration in the infrared (IR) spectrum.

  • The Methyl Group (-CH₃): This electron-donating group will have a shielding effect on adjacent nuclei and will present as a singlet in the ¹H NMR spectrum.

  • The Phenyl Group (-C₆H₅): This aromatic substituent will introduce its own set of signals in the NMR spectra and contribute to the overall molecular weight and fragmentation in mass spectrometry.

The interplay of these functional groups dictates the precise spectral data, and understanding their individual contributions is paramount for accurate interpretation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Formyl-5-methyl-4-phenylthiophene is expected to show distinct signals for each of the non-equivalent protons. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar thiophene derivatives[1][2][3].

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale
Formyl-H9.8 - 10.0Singlet-The strongly deshielding effect of the carbonyl group places this proton in the far downfield region.
Thiophene-H7.5 - 7.7Singlet-This proton is on the thiophene ring, and its chemical shift is influenced by the adjacent electron-withdrawing formyl group and the phenyl ring.
Phenyl-H7.2 - 7.5Multipletortho, meta, paraThe five protons of the phenyl group will appear as a complex multiplet in the aromatic region.
Methyl-H2.5 - 2.7Singlet-The methyl group protons are shielded relative to the aromatic protons and will appear as a singlet.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 16-64 for sufficient signal-to-noise), relaxation delay (e.g., 1-2 seconds), and spectral width.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on data from substituted thiophenes and aromatic aldehydes[4][5][6].

Carbon Predicted Chemical Shift (ppm) Rationale
C=O (Formyl)180 - 185The carbonyl carbon is highly deshielded and appears significantly downfield.
C-2 (Thiophene)145 - 150The carbon bearing the formyl group is deshielded.
C-5 (Thiophene)140 - 145The carbon attached to the methyl group.
C-4 (Thiophene)135 - 140The carbon attached to the phenyl group.
C-3 (Thiophene)130 - 135The remaining thiophene carbon.
Phenyl Carbons125 - 130A series of peaks corresponding to the six carbons of the phenyl ring.
Methyl Carbon15 - 20The methyl carbon is significantly shielded and appears in the upfield region.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Infrared (IR) Spectrum

The IR spectrum is particularly useful for identifying the presence of the formyl group. The predicted absorption frequencies are based on characteristic group frequencies for aldehydes and substituted thiophenes[7][8][9].

Functional Group Predicted Absorption (cm⁻¹) Intensity Vibrational Mode
C-H (Aromatic)3100 - 3000MediumStretching
C-H (Methyl)2950 - 2850MediumStretching
C=O (Formyl)1700 - 1680StrongStretching
C=C (Aromatic)1600 - 1450Medium-StrongStretching
C-S (Thiophene)850 - 800MediumStretching

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The predicted fragmentation is based on the stability of the thiophene ring and the typical fragmentation of aromatic aldehydes. The expected molecular weight of 2-Formyl-5-methyl-4-phenylthiophene (C₁₂H₁₀OS) is 202.05 g/mol .

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A prominent peak at m/z = 202.

  • [M-1]⁺: Loss of a hydrogen atom from the formyl group, resulting in a peak at m/z = 201.

  • [M-29]⁺: Loss of the formyl group (CHO), leading to a fragment at m/z = 173.

  • [M-CH₃]⁺: Loss of the methyl group, resulting in a peak at m/z = 187.

  • Thiophene Ring Fragments: Further fragmentation of the thiophene ring may lead to smaller, characteristic ions.

Experimental Protocol for Mass Spectrometry (GC-MS):

  • Sample Introduction: Introduce a dilute solution of the compound into a gas chromatograph (GC) to separate it from any impurities.

  • Ionization: Use a standard electron ionization (EI) source (70 eV).

  • Mass Analysis: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Synthesis and Purity Considerations

2-Formyl-5-methyl-4-phenylthiophene can be synthesized via a Vilsmeier-Haack formylation of 2-methyl-5-phenylthiophene[10][11]. It is crucial to purify the final product, typically by column chromatography, to remove any starting materials or side-products that could interfere with the spectroscopic analysis. The presence of unreacted starting material or isomers would be readily detectable by the spectroscopic methods outlined above.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 2-Formyl-5-methyl-4-phenylthiophene.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation Synthesis Vilsmeier-Haack Formylation Purification Column Chromatography Synthesis->Purification HNMR ¹H NMR Purification->HNMR Purity Check CNMR ¹³C NMR Purification->CNMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Confirmation HNMR->Structure CNMR->Structure IR->Structure MS->Structure

Sources

An In-depth Technical Guide to 2-Formyl-5-methyl-4-phenylthiophene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The thiophene nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its unique electronic properties and versatile reactivity. Thiophene-containing molecules are integral to a wide array of therapeutics, from anticancer agents to treatments for neurodegenerative disorders. The strategic functionalization of the thiophene ring with various substituents—such as formyl, methyl, and phenyl groups—allows for the precise modulation of a compound's steric and electronic profile, which in turn governs its pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of 2-Formyl-5-methyl-4-phenylthiophene, a trifunctionalized thiophene derivative with significant potential as a building block in drug discovery and materials science. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol with mechanistic insights, outline its spectroscopic signature for robust characterization, and discuss its reactivity and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their work.

Physicochemical and Structural Properties

Understanding the fundamental properties of a molecule is critical for its application in any synthetic or biological context. 2-Formyl-5-methyl-4-phenylthiophene possesses a unique combination of functional groups that define its character.

The molecular formula of 2-Formyl-5-methyl-4-phenylthiophene is C₁₂H₁₀OS . Based on this, the precise molecular weight has been calculated. Other key properties are estimated based on structurally related compounds and established chemical principles.

PropertyValueSource/Method
Molecular Formula C₁₂H₁₀OS-
Molecular Weight 202.27 g/mol Calculation
IUPAC Name 5-Methyl-4-phenylthiophene-2-carbaldehydeIUPAC Nomenclature
CAS Number Not available-
Appearance Predicted: Yellow to brown oil or low-melting solidAnalogy to similar thiophene aldehydes
Solubility Predicted: Soluble in common organic solvents (DCM, Ether, EtOAc); Insoluble in waterAnalogy
Boiling Point Predicted: >300 °C (at 760 mmHg)Estimation
Melting Point Predicted: 40-60 °CEstimation

Synthesis and Mechanistic Insights

The introduction of a formyl group onto an electron-rich aromatic system is most classically and efficiently achieved via the Vilsmeier-Haack reaction.[1][2][3] This methodology is highly regioselective for the activated α-position (C2 or C5) of the thiophene ring.[4] The proposed synthesis of 2-Formyl-5-methyl-4-phenylthiophene therefore involves a two-step sequence starting from commercially available materials, as outlined below.

Overall Synthetic Workflow

The synthesis begins with a nickel-catalyzed Kumada cross-coupling reaction to construct the 3-methyl-2-phenylthiophene intermediate. This is followed by a Vilsmeier-Haack formylation, which selectively installs the aldehyde at the vacant and electronically activated C5 position.

G cluster_0 Step 1: Kumada Coupling cluster_1 Step 2: Vilsmeier-Haack Formylation 2-bromo-3-methylthiophene 2-Bromo-3-methylthiophene Intermediate 3-Methyl-2-phenylthiophene 2-bromo-3-methylthiophene->Intermediate PhMgBr Phenylmagnesium bromide PhMgBr->Intermediate Ni_cat Ni(dppp)Cl₂ Ni_cat->Intermediate Vilsmeier_Reagent POCl₃ / DMF Intermediate->Vilsmeier_Reagent Hydrolysis Aqueous Workup Intermediate->Hydrolysis Vilsmeier_Reagent->Hydrolysis Product 2-Formyl-5-methyl-4-phenylthiophene Hydrolysis->Product

Caption: High-level synthetic workflow for 2-Formyl-5-methyl-4-phenylthiophene.
Experimental Protocol: Vilsmeier-Haack Formylation

This protocol details the formylation of the 3-methyl-2-phenylthiophene intermediate.

Materials:

  • 3-Methyl-2-phenylthiophene (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (3.0 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • Vilsmeier Reagent Formation (Self-Validating): In a three-necked, flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise with vigorous stirring.

    • Causality: The reaction between DMF and POCl₃ is exothermic and forms the electrophilic chloromethyleniminium salt (the Vilsmeier reagent). Low temperature controls the reaction rate and prevents degradation. The formation of a solid white precipitate is a visual confirmation of reagent formation.

  • Substrate Addition: Dissolve 3-methyl-2-phenylthiophene (1.0 eq) in a minimal amount of anhydrous DCE or DCM. Add this solution dropwise to the stirring suspension of the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C. Stir for 2-4 hours.

    • Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution to occur. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Hydrolysis: Cool the reaction mixture to room temperature and pour it slowly and carefully onto a vigorously stirred beaker of crushed ice.

    • Causality: This step serves two purposes: it quenches any remaining reactive POCl₃ and hydrolyzes the intermediate iminium salt to the final aldehyde product. This process is often highly exothermic and may release HCl gas.

  • Neutralization and Extraction: Once the ice has melted, neutralize the acidic aqueous solution by the slow addition of saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Formyl-5-methyl-4-phenylthiophene.

Vilsmeier-Haack Mechanism

The reaction proceeds via the formation of the Vilsmeier reagent, which then acts as the electrophile in an electrophilic aromatic substitution reaction with the thiophene ring.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF attacks POCl₃ Vilsmeier_Formation Chloride elimination forms the electrophilic Vilsmeier Reagent DMF->Vilsmeier_Formation Thiophene_Attack π-system of thiophene attacks the Vilsmeier Reagent Vilsmeier_Formation->Thiophene_Attack Sigma_Complex Formation of a resonance-stabilized sigma complex (arenium ion) Thiophene_Attack->Sigma_Complex Rearomatization Deprotonation restores aromaticity Sigma_Complex->Rearomatization Iminium_Salt Iminium Salt Intermediate Rearomatization->Iminium_Salt Hydrolysis Water attacks, followed by elimination of dimethylamine Iminium_Salt->Hydrolysis Aldehyde Final Aldehyde Product Hydrolysis->Aldehyde

Caption: Key mechanistic stages of the Vilsmeier-Haack formylation reaction.

Structural Elucidation & Spectroscopic Profile

Unambiguous characterization of the synthesized molecule is paramount. The following table summarizes the predicted spectroscopic data for 2-Formyl-5-methyl-4-phenylthiophene, based on established principles of NMR and IR spectroscopy.[5][6][7][8]

TechniqueFeaturePredicted Chemical Shift / FrequencyRationale and Interpretation
¹H NMR Aldehyde Proton (-CHO)δ 9.8 - 10.0 ppm (singlet)Highly deshielded due to the anisotropy of the C=O bond and the electron-withdrawing nature of oxygen.
Phenyl Protons (-C₆H₅)δ 7.3 - 7.6 ppm (multiplet, 5H)Typical chemical shift range for protons on an unsubstituted phenyl ring.
Thiophene Proton (C3-H)δ 7.7 - 7.9 ppm (singlet)The sole proton on the thiophene ring, appearing as a singlet. Its downfield shift is influenced by the adjacent electron-withdrawing formyl group.
Methyl Protons (-CH₃)δ 2.4 - 2.6 ppm (singlet, 3H)Protons of the methyl group attached to the aromatic thiophene ring.
¹³C NMR Carbonyl Carbon (-C HO)δ 182 - 188 ppmCharacteristic downfield shift for an aldehyde carbonyl carbon.[9][10]
Thiophene Carbonsδ 125 - 150 ppmAromatic carbons of the thiophene ring. The C2, C4, and C5 carbons will be quaternary and show weaker signals.
Phenyl Carbonsδ 127 - 140 ppmAromatic carbons of the phenyl substituent.
Methyl Carbon (-C H₃)δ 14 - 16 ppmTypical shift for a methyl group attached to an sp² carbon.
IR Spectroscopy C=O Stretch (Aldehyde)1670 - 1690 cm⁻¹ (strong, sharp)Conjugation with the thiophene ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).[11][12]
C-H Stretch (Aldehyde)~2820 & ~2720 cm⁻¹ (medium, sharp)A characteristic pair of bands (Fermi resonance) for the C-H bond of an aldehyde.[13]
C-H Stretch (Aromatic)3000 - 3100 cm⁻¹ (medium)Stretching vibrations for C-H bonds on the thiophene and phenyl rings.
C=C Stretch (Aromatic)~1600 & ~1450 cm⁻¹ (medium)In-ring stretching vibrations for both the thiophene and phenyl rings.

Chemical Reactivity and Derivatization Potential

The 2-Formyl-5-methyl-4-phenylthiophene scaffold is rich in chemical handles, making it a valuable intermediate for further synthetic elaboration. The primary site of reactivity is the aldehyde group, which serves as a gateway to numerous other functionalities.

Key Transformations:

  • Oxidation: The formyl group can be readily oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This introduces a key functional group for amide bond formation.

  • Reduction: Selective reduction to the corresponding primary alcohol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) provides access to a wide range of substituted amines.

  • Wittig Reaction: Reaction with a phosphorus ylide allows for the conversion of the aldehyde into an alkene, enabling carbon-carbon bond extension.

  • Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base provides access to electron-deficient alkenes, which are themselves versatile synthetic intermediates.

G cluster_0 Derivatization Pathways center_node 2-Formyl-5-methyl-4-phenylthiophene CarboxylicAcid Carboxylic Acid (Oxidation) center_node->CarboxylicAcid [O] Alcohol Primary Alcohol (Reduction) center_node->Alcohol [H] Amine Substituted Amine (Reductive Amination) center_node->Amine R₂NH, [H] Alkene Alkene (Wittig Reaction) center_node->Alkene Ph₃P=CHR

Caption: Potential derivatization pathways from the formyl group.

Applications in Drug Discovery and Materials Science

Thiophene derivatives are prevalent in a multitude of FDA-approved drugs, highlighting their importance as pharmacophores. Their bioisosteric relationship with the phenyl ring allows them to modulate physicochemical properties like solubility and metabolism while maintaining or enhancing biological activity.

The subject molecule, 2-Formyl-5-methyl-4-phenylthiophene, serves as an excellent starting point for the development of novel therapeutics. The phenyl and methyl groups provide lipophilicity, which can be crucial for membrane permeability and reaching intracellular targets, while the formyl group acts as a versatile anchor for building out more complex structures to target specific protein binding pockets. Potential therapeutic areas where such scaffolds have shown promise include oncology, neurology, and infectious diseases.

Conclusion

2-Formyl-5-methyl-4-phenylthiophene is a highly functionalized heterocyclic compound with considerable potential as a key building block in synthetic and medicinal chemistry. This guide has provided a detailed framework for its synthesis via a robust Vilsmeier-Haack protocol, a predictive spectroscopic profile for its unambiguous characterization, and an overview of its potential for chemical derivatization. By leveraging the insights and protocols contained herein, researchers can confidently incorporate this versatile molecule into their discovery programs, accelerating the development of novel therapeutics and advanced materials.

References

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

  • LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]

  • Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions.
  • Ricci, A., & Nocentini, M. (1970). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic, 779-781.
  • Anonymous. (n.d.). Vilsmeier-Haack Reaction. Name-Reaction.com. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Anonymous. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-phenylthiophene. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-methyl-2-phenylthiophene. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • IIT Guwahati. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

Sources

Structural Profiling and Synthetic Methodologies of 2-Formyl-5-methyl-4-phenylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Formyl-5-methyl-4-phenylthiophene (also systematically named 5-methyl-4-phenylthiophene-2-carbaldehyde) is a highly versatile organosulfur building block utilized across medicinal chemistry and materials science. Featuring a fully substituted thiophene core at the 2, 4, and 5 positions, this molecule presents a unique "push-pull" electronic system. The electron-donating methyl group at C5 and the electron-withdrawing formyl group at C2 create a polarized scaffold, making it an ideal precursor for the synthesis of complex pharmaceuticals, antiviral agents, and advanced organic semiconductors[1].

This technical guide provides an in-depth analysis of its structural architecture, a self-validating protocol for its modern synthesis via C–S bond annulation, and its downstream functionalization pathways.

Structural and Electronic Architecture

The structural integrity of 2-Formyl-5-methyl-4-phenylthiophene relies on the aromatic stability of the thiophene heterocycle, modulated by three distinct functional groups:

  • C2-Formyl Group (-CHO): Acts as a highly reactive electrophilic center. It is the primary site for nucleophilic attack, facilitating chain elongation and heterocycle formation.

  • C5-Methyl Group (-CH3): Provides mild steric hindrance and acts as an electron-donating group (EDG) via hyperconjugation, enriching the electron density of the thiophene ring and stabilizing reactive intermediates during cross-coupling[1].

  • C4-Phenyl Group (-C6H5): Extends the π-conjugation of the system. The steric bulk of the phenyl ring at the C4 position dictates the regioselectivity of downstream reactions and enhances the lipophilicity of the resulting derivatives, a critical parameter in drug design.

Physicochemical Properties

The following table summarizes the core quantitative data for 2-Formyl-5-methyl-4-phenylthiophene[2][3]:

PropertyValueCausality / Significance
Chemical Formula C12H10OSDefines the molecular composition and exact mass.
Molecular Weight 202.27 g/mol Optimal low-molecular-weight building block for lead optimization.
Appearance Yellow solidColoration indicates extended π-conjugation absorbing in the visible spectrum[2].
Solubility Miscible in DMSO, CHCl3, EtOAcHigh solubility in aprotic solvents facilitates homogeneous catalysis.
Reactivity Handle Aldehyde (-CHO)Permits Knoevenagel, Wittig, and reductive amination reactions[1].

Advanced Synthesis: Ring-Opening Annulation Protocol

Historically, multi-substituted thiophenes required harsh conditions and multi-step functionalization (e.g., Vilsmeier-Haack formylation of pre-formed thiophenes). However, modern synthetic methodologies have shifted toward atom-economical, one-pot annulations.

A breakthrough method developed by Wang et al. (2019) enables the concise synthesis of thiophene aldehydes directly from easily accessible cyclopropyl ethanols via simultaneous C–C bond cleavage and double C–S bond formation[4][5].

Mechanistic Rationale

The reaction utilizes potassium sulfide ( K2​S ) as the sulfur source. The process initiates with the ring-opening of the cyclopropyl ethanol derivative under thermal conditions. The intermediate undergoes a double nucleophilic attack by the sulfide ion, forming the thiophene core. Crucially, Dimethyl Sulfoxide (DMSO) is selected not merely as a solvent, but as a mild oxidant that drives the final oxidation of the intermediate to yield the target formyl group (-CHO)[4][5].

SynthesisWorkflow A 1-Cyclopropyl-1-phenylethanol (Starting Material) C Ring-Opening / C-C Cleavage A->C Heat (120°C) B Potassium Sulfide (K2S) + DMSO (Solvent/Oxidant) B->C S2- source D Double C-S Bond Formation (Annulation) C->D Intermediate H E 2-Formyl-5-methyl-4-phenylthiophene (Target Molecule) D->E Oxidation (DMSO)

Fig 1: One-pot synthesis workflow via cyclopropyl ethanol ring-opening and C-S annulation.

Step-by-Step Experimental Protocol

Note: This protocol is adapted from the validated methodology for thiophene-2-carbaldehyde synthesis via cyclopropyl ethanol ring-opening[2][4].

  • Preparation of the Reaction Mixture: In an oven-dried reaction vessel equipped with a magnetic stir bar, add 1-cyclopropyl-1-phenylethanol (1.0 equivalent, approx. 0.5 mmol) and Potassium Sulfide ( K2​S , 2.0 equivalents)[2][4].

  • Solvent Addition: Add 2.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO ensures the complete dissolution of the inorganic sulfur source and acts as the terminal oxidant for the aldehyde formation[4].

  • Thermal Activation: Seal the vessel and heat the mixture to 120 °C under an ambient air atmosphere. Stir vigorously for 8 hours. Causality: The elevated temperature is required to overcome the activation energy barrier for the stable C–C bond cleavage of the cyclopropane ring[2].

  • Quenching and Extraction: Cool the reaction to room temperature. Quench with saturated aqueous NH4​Cl (10 mL) to neutralize any reactive sulfur species. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude yellow solid via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to isolate pure 2-Formyl-5-methyl-4-phenylthiophene[2].

Downstream Reactivity and Applications

The strategic placement of the formyl group transforms 2-Formyl-5-methyl-4-phenylthiophene into a highly versatile node for divergent chemical synthesis. Thiophene-2-carboxaldehyde derivatives are foundational in synthesizing β -aryl- β -amino acids, urea derivatives, and unsaturated ketones, which frequently exhibit cytotoxic and antiviral properties[6].

Key Functionalization Pathways
  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields highly conjugated systems used in organic light-emitting diodes (OLEDs) and photovoltaic materials[1][7].

  • Reductive Amination: Condensation with primary or secondary amines, followed by reduction (using NaBH3​CN ), generates targeted kinase inhibitors and CNS-active pharmaceutical ingredients.

  • Wittig Olefination: Reaction with phosphonium ylides extends the carbon skeleton, producing styrene-like thiophene derivatives crucial for polymer science.

Fig 2: Divergent downstream functionalization pathways of the C2-formyl group.

Analytical Characterization Standards

To ensure the structural integrity of the synthesized 2-Formyl-5-methyl-4-phenylthiophene, the following analytical validation parameters must be met[2]:

  • 1 H NMR (400 MHz, CDCl3​ ): The defining diagnostic peak is the formyl proton (-CHO), which typically appears as a sharp singlet far downfield around δ 9.80 - 10.00 ppm. The C5-methyl group appears as a distinct singlet near δ 2.40 - 2.50 ppm, while the phenyl protons manifest as a multiplet between δ 7.10 - 7.50 ppm[2].

  • 13 C NMR (100 MHz, CDCl3​ ): The carbonyl carbon of the formyl group is highly deshielded, appearing near δ 182.9 ppm[2].

  • High-Resolution Mass Spectrometry (HRMS): Expected [M+H]+ calculated for C12​H11​OS is approximately 203.05, confirming the exact mass and isotopic distribution of the sulfur atom.

References

  • Ring-opening/annulation reaction of cyclopropyl ethanols: concise access to thiophene aldehydes via C–S bond formation Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-Formyl-5-methyl-4-phenylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide detailing the physicochemical properties, synthesis protocols, structural characterization, and drug development applications of 2-Formyl-5-methyl-4-phenylthiophene.

Executive Summary

2-Formyl-5-methyl-4-phenylthiophene (systematically named 5-methyl-4-phenylthiophene-2-carbaldehyde) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and materials science. The thiophene core serves as an excellent bioisostere for phenyl rings, often improving the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). The presence of the electrophilic formyl group at the C2 position provides a highly reactive handle for downstream functionalization, while the methyl and phenyl substituents dictate the molecule's steric bulk and lipophilicity. This guide provides a comprehensive overview of its physical properties, field-proven synthetic methodologies, and integration into drug discovery workflows.

Physicochemical Properties & Structural Data

Accurate physicochemical data is critical for predicting the compound's behavior in both synthetic reactions and biological assays. The following table summarizes the core properties of 2-Formyl-5-methyl-4-phenylthiophene[1][2].

PropertyValue / Description
Chemical Name 5-methyl-4-phenylthiophene-2-carbaldehyde
Molecular Formula C₁₂H₁₀OS
Molecular Weight 202.27 g/mol
Exact Monoisotopic Mass 202.0452 Da
Appearance Yellow solid
Melting Point 67–70 °C
Predicted LogP (XLogP3) ~3.4 (Highly lipophilic)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Thiophene Sulfur)
SMILES String CC1=C(C=C(S1)C=O)C2=CC=CC=C2

Synthetic Methodologies: Causality and Protocols

As a Senior Application Scientist, it is imperative to understand why specific reagents and conditions are chosen. Below are two distinct, self-validating synthetic routes for this compound: a classical electrophilic aromatic substitution and a modern de novo ring annulation.

Classical Approach: Regioselective Vilsmeier-Haack Formylation

Causality & Mechanism: The Vilsmeier-Haack reaction is the industry standard for formylating electron-rich heterocycles[3]. When starting with 2-methyl-3-phenylthiophene, the thiophene ring has two open positions. The C5 position (adjacent to the sulfur atom) is significantly more electron-rich than the C4 position due to the α-heteroatom effect. Furthermore, the electron-donating methyl group enhances nucleophilicity at this site. The reaction utilizes Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) to generate a highly electrophilic chloroiminium ion (Vilsmeier Reagent), which selectively attacks the α-position, yielding the desired regiochemistry[4].

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert argon atmosphere, cool DMF (1.2 equivalents) to 0 °C. Slowly add POCl₃ (1.2 equivalents) dropwise to maintain the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Electrophilic Attack: Dissolve 2-methyl-3-phenylthiophene (1.0 equivalent) in anhydrous dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent.

  • Heating & Reaction: Gradually warm the mixture to room temperature, then heat to 60 °C for 4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 9:1) until the starting material is fully consumed.

  • Hydrolysis (Critical Step): Pour the dark, viscous reaction mixture over vigorously stirred crushed ice. The intermediate iminium salt must be fully hydrolyzed to liberate the aldehyde. Adjust the pH to 7 using saturated aqueous NaHCO₃.

  • Extraction & Purification: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel column chromatography to yield the pure yellow solid.

Modern Approach: Annulation of Cyclopropyl Ethanols

Causality & Mechanism: An elegant, modern alternative bypasses the need for pre-functionalized thiophenes by constructing the ring de novo via C–S bond formation. This method utilizes the ring-opening of 1-cyclopropyl-1-phenylethanol derivatives. Potassium sulfide (K₂S) acts as the optimal sulfur source, triggering a cascade ring-opening/annulation reaction under oxidative conditions (air) to directly yield the thiophene aldehyde[1].

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vial, combine the corresponding 1-cyclopropyl-1-phenylethanol derivative (1.0 mmol) and K₂S (2.0 equivalents) in Dimethyl Sulfoxide (DMSO, 5 mL).

  • Annulation: Stir the mixture at 120 °C for 8 hours under an open-air atmosphere to facilitate the oxidative aromatization step.

  • Workup: Cool the mixture to room temperature, dilute with water (15 mL), and extract with diethyl ether (3 × 10 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography (Hexane:Ethyl Acetate, 40:1) to isolate 2-Formyl-5-methyl-4-phenylthiophene in ~55% yield[1].

Structural Characterization & Validation

To ensure scientific integrity, every synthesized batch must be validated. The following analytical benchmarks serve as a self-validating system to confirm the structure of 2-Formyl-5-methyl-4-phenylthiophene[1]:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.84 (s, 1H) — Confirms the presence of the aldehyde (formyl) proton.

    • δ 7.70 (s, 1H) — Corresponds to the isolated C3 proton on the thiophene ring.

    • δ 7.47–7.43 (m, 2H) & δ 7.38–7.35 (m, 3H) — Confirms the presence of the unsubstituted phenyl ring.

    • δ 2.57 (s, 3H) — Corresponds to the C5 methyl group.

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₂H₁₁OS [M+H]⁺: 203.0525; Found: 203.0530.

Mechanistic Pathways & Workflows

Vilsmeier-Haack Reaction Mechanism

The following diagram illustrates the causal flow of the electrophilic aromatic substitution used to synthesize the compound.

VH_Mechanism DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier Activation (0 °C) Sigma Sigma Complex (Intermediate) Vilsmeier->Sigma Electrophilic Attack Thiophene 2-Methyl-3-phenylthiophene Thiophene->Sigma Reacts with Iminium Iminium Salt Sigma->Iminium Deprotonation Product 2-Formyl-5-methyl-4-phenylthiophene Iminium->Product H2O (Hydrolysis)

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation of the thiophene core.

Applications in Drug Development

Because aldehydes are highly reactive electrophiles, 2-Formyl-5-methyl-4-phenylthiophene is frequently deployed in drug discovery pipelines. It readily undergoes Reductive Amination (with primary/secondary amines and NaBH(OAc)₃) to generate basic amine pharmacophores, or Knoevenagel Condensations (with malonic acid derivatives) to synthesize bioactive acrylic acids.

Workflow BuildingBlock 2-Formyl-5-methyl- 4-phenylthiophene Reaction Reductive Amination / Knoevenagel BuildingBlock->Reaction Functionalization Library Targeted Compound Library Reaction->Library Synthesis Screening High-Throughput Screening (HTS) Library->Screening in vitro assays Lead Lead Optimization Screening->Lead Hit-to-Lead

Figure 2: Integration of the thiophene building block into a standard drug discovery workflow.

References

  • Cho, S., et al. "Ring-Opening/Annulation Reaction of Cyclopropyl Ethanols: Concise Access to Thiophene Aldehydes via C–S bond formation - Supporting Information." Royal Society of Chemistry.
  • "5-(4-methylphenyl)thiophene-2-carbaldehyde (C12H10OS) - PubChemLite." Université du Luxembourg.
  • "Technical Support Center: Formylation of Thiophene." BenchChem.

Sources

2-Formyl-5-methyl-4-phenylthiophene literature review

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Formyl-5-methyl-4-phenylthiophene: Synthesis, Characterization, and Therapeutic Potential

Authored by: Gemini, Senior Application Scientist

Abstract

2-Formyl-5-methyl-4-phenylthiophene is a substituted thiophene that stands as a molecule of significant interest for researchers, scientists, and drug development professionals. The thiophene nucleus is a privileged pharmacophore in medicinal chemistry, known for its versatile biological activities.[1] The strategic placement of formyl, methyl, and phenyl groups on this scaffold provides a unique combination of electronic properties and synthetic handles, making it a valuable building block for the synthesis of complex therapeutic agents. This guide provides a comprehensive technical overview of its synthesis, detailed spectroscopic characterization, chemical reactivity, and potential applications in modern drug discovery, grounded in established chemical principles and field-proven insights.

The Thiophene Scaffold: A Cornerstone in Medicinal Chemistry

Heterocyclic compounds are fundamental to drug design, with heteroatoms like sulfur modifying a molecule's physicochemical properties, such as solubility, metabolism, and receptor binding interactions.[1] Among these, the thiophene ring system is particularly prominent, found in numerous FDA-approved drugs for treating conditions ranging from inflammation to cancer.[1] Phenylthiophene derivatives, in particular, have demonstrated a wide array of biological functions, including antirheumatic, anticancer, and antifungal activities.[2][3][4] The aldehyde functionality of 2-Formyl-5-methyl-4-phenylthiophene serves as a critical synthetic intermediate, allowing for extensive molecular elaboration to explore structure-activity relationships and develop novel therapeutic candidates.[5]

Synthesis of 2-Formyl-5-methyl-4-phenylthiophene

The synthesis of the title compound is most strategically approached via the formylation of a pre-functionalized thiophene precursor, 5-methyl-4-phenylthiophene . The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high efficiency and regioselectivity for electron-rich heteroaromatics like thiophene.[6] The reaction introduces the formyl group specifically at the vacant and electronically activated C2 position.

The overall synthetic workflow can be visualized as a two-stage process: first, the construction of the core precursor, followed by the final formylation step.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Formylation A 4-Bromo-2-methylthiophene C Suzuki Coupling (Pd Catalyst, Base) A->C B Phenylboronic Acid B->C D 5-Methyl-4-phenylthiophene (Precursor) C->D Formation of C-C bond F Vilsmeier-Haack Reaction D->F Precursor Input E Vilsmeier Reagent (POCl₃, DMF) E->F G 2-Formyl-5-methyl-4-phenylthiophene (Final Product) F->G Electrophilic Substitution

Caption: Proposed synthetic workflow for 2-Formyl-5-methyl-4-phenylthiophene.

Stage 1: Synthesis of the Precursor, 5-Methyl-4-phenylthiophene

The key C-C bond formation to attach the phenyl ring to the thiophene core can be efficiently achieved using a palladium-catalyzed Suzuki coupling reaction. This reaction joins an organoboron compound (phenylboronic acid) with an organohalide (4-bromo-2-methylthiophene).

Experimental Protocol: Suzuki Coupling

  • Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-bromo-2-methylthiophene (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).[7]

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 5-methyl-4-phenylthiophene.

Stage 2: Vilsmeier-Haack Formylation

This reaction utilizes the Vilsmeier reagent, an electrophilic iminium cation, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6]

Experimental Protocol: Vilsmeier-Haack Reaction

  • Reagent Preparation: In a flame-dried flask under nitrogen, cool anhydrous DMF (3.0 eq) to 0 °C. Slowly add POCl₃ (1.2 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.[6]

  • Substrate Addition: Dissolve the precursor, 5-methyl-4-phenylthiophene (1.0 eq), in an anhydrous solvent like dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC.[6]

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the product into DCM (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation to afford the final product, 2-Formyl-5-methyl-4-phenylthiophene.[8]

Spectroscopic Characterization

As a specific experimental spectrum for this molecule is not widely published, the following data is predicted based on the analysis of structurally similar compounds found in the literature.[9][10][11] This provides a reliable reference for researchers to validate their synthetic results.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR ~9.85 Singlet Aldehyde H (-CHO)
~7.60 Singlet Thiophene H (C3-H)
7.30 - 7.50 Multiplet Phenyl H
~2.65 Singlet Methyl H (-CH₃)
¹³C NMR ~182.5 - Aldehyde C (C=O)
~150.0 - Thiophene C (C5-CH₃)
~145.2 - Thiophene C (C2-CHO)
~140.1 - Thiophene C (C4-Ph)
~134.0 - Phenyl C (quaternary)
128.0 - 129.5 - Phenyl C-H
~125.5 - Thiophene C (C3-H)

| | ~15.8 | - | Methyl C (-CH₃) |

Table 2: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H Stretch Aromatic (Thiophene, Phenyl)
2920, 2850 C-H Stretch Methyl (-CH₃)
~2820, ~2720 C-H Stretch (Fermi doublet) Aldehyde (-CHO)
~1675 C=O Stretch Aldehyde (Aryl conjugated)

| 1590, 1480 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS) For mass spectrometry analysis, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (C₁₂H₁₀OS). Analysis of the fragmentation pattern would likely show characteristic losses of CO, CHO, and fragmentation of the phenyl and thiophene rings, providing further structural confirmation.

Chemical Reactivity and Synthetic Utility

The formyl group at the C2 position is the primary site of reactivity, serving as a versatile handle for constructing more complex molecules.

Caption: Key reactions of the formyl group on the thiophene scaffold.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (5-methyl-4-phenylthiophene-2-carboxylic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Tollens' reagent (Ag₂O). This acid derivative can then be converted to esters, amides, or acid chlorides.

  • Reduction: The formyl group can be reduced to a primary alcohol ( (5-methyl-4-phenylthiophen-2-yl)methanol) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for various C-C bond-forming reactions:

    • Wittig Reaction: Reaction with phosphorus ylides provides a route to vinyl-substituted thiophenes.

    • Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malonates) yields conjugated systems, which are valuable in materials science and as precursors for other transformations.[12]

    • Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., NaBH₃CN) produces substituted amine derivatives.

Applications in Drug Development

The 2-Formyl-5-methyl-4-phenylthiophene scaffold is a highly promising platform for the development of new therapeutic agents.

  • Anticancer Potential: Phenylthiophene derivatives have shown significant cytotoxic activity against various cancer cell lines.[2] The mechanism often involves the modulation of critical signaling pathways like MAPK/ERK and PI3K/Akt.[2] The title compound can serve as a starting point for synthesizing a library of derivatives (e.g., Schiff bases, hydrazones) to be screened for anticancer properties.

  • Anti-inflammatory and Antirheumatic Activity: Structurally related 5-phenylthiophene carboxylic acid derivatives have been investigated as potent antirheumatic agents, acting as antagonists of interleukin-1 (IL-1).[3] The carboxylic acid derived from the title compound is a prime candidate for similar investigations.

  • Antifungal Agents: Phenylthiophene derivatives have been designed and synthesized as potent antifungal agents, particularly against drug-resistant strains of Candida albicans.[4] The mechanism of action often involves the inhibition of crucial fungal enzymes like CYP51.[4] The aldehyde can be used to synthesize azole-containing derivatives to explore this therapeutic avenue.

Conclusion

2-Formyl-5-methyl-4-phenylthiophene is more than just a chemical compound; it is a versatile platform for innovation in medicinal chemistry. Its synthesis, while requiring a multi-step approach, relies on robust and well-established reactions. Its rich reactivity, centered on the formyl group, opens the door to a vast chemical space for the creation of novel molecular entities. Given the proven therapeutic potential of the phenylthiophene scaffold, this compound represents a valuable asset for researchers dedicated to discovering the next generation of drugs to combat a range of human diseases.

References

  • PrepChem. Synthesis of 2-formyl-5-phenylthiophene. [Link]

  • SpectraBase. Methyl 5-formyl-3-[4'-(methoxycarbonyl)phenyl]thiophene-2-carboxylate - Optional[MS (GC)] - Spectrum. [Link]

  • MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

  • MDPI. Biological Activities of Thiophenes. [Link]

  • Asian Journal of Chemistry. Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. [Link]

  • PubMed. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. [Link]

  • PubMed Central. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • PubChem. 2-(4-Methylphenyl)-5-phenylthiophene. [Link]

  • PubMed. Design, synthesis and evaluation of novel 5-phenylthiophene derivatives as potent fungicidal of Candida albicans and antifungal reagents of fluconazole-resistant fungi. [Link]

  • Google Patents. A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
  • Der Pharma Chemica. Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. [Link]

  • ResearchGate. Spectroscopic and theoretical studies of some 2-(2′-haloacetyl)-5-substituted: 1-Methylpyrrole, furan and thiophene. [Link]

  • PubMed Central. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. [Link]

  • ChemBK. Methyl 5-formylthiophene-2-carboxylate. [Link]

  • PubChem. 2-Acetyl-5-methylthiophene. [Link]

  • Farmacia. SYNTHESIS OF SOME 2-R-5-FORMIL-1,3,4- THIADIAZOLE DERIVATIVES BY SOMMELET REACTION. [Link]

  • IUCR. Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]. [Link]

  • PubMed Central. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. [Link]

  • IRIS-AIR. 2‐formyl‐5‐(hydroxymethyl)furan (HMF) derivatives as active complexing agent for CO2 insertion reaction. [Link]

  • SpectraBase. 2-Methyl-4-phenylphenol. [Link]

  • ResearchGate. Synthesis of some novel 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide and anticancer activity evaluation. [Link]

  • ResearchGate. (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

Sources

Discovery of substituted thiophene compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and Synthesis of Substituted Thiophene Compounds

Abstract

The thiophene nucleus is a cornerstone of modern medicinal chemistry and materials science, recognized as a privileged pharmacophore due to its versatile structural and electronic properties.[1][2] Its presence in numerous FDA-approved drugs underscores its importance in developing therapeutics for a wide range of diseases, including inflammatory conditions, cancer, and infectious diseases.[1][3][4] This guide provides an in-depth exploration of the core synthetic strategies for accessing substituted thiophenes, tailored for researchers, scientists, and drug development professionals. We will dissect both classical ring-forming methodologies and modern functionalization techniques, emphasizing the causal logic behind experimental choices. The narrative is grounded in authoritative references, providing detailed, self-validating protocols and visual aids to bridge theory with practical application.

The Strategic Importance of the Thiophene Scaffold

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, serves as a critical building block in drug discovery.[5][6] Its structural similarity to benzene allows it to act as a bioisostere, modulating physicochemical properties such as solubility and metabolism while maintaining or enhancing interactions with biological targets.[1][3] This bioisosteric relationship, coupled with the thiophene ring's distinct electronic nature, provides a unique platform for scaffold hopping and lead optimization. The thiophene moiety is found in a diverse array of approved drugs, from the antiplatelet agent clopidogrel to the antipsychotic olanzapine, highlighting its broad therapeutic applicability.[1] Consequently, the development of robust and regioselective synthetic routes to access polysubstituted thiophenes is a paramount objective in organic and medicinal chemistry.[7]

This guide is structured to provide a logical progression from foundational concepts to advanced applications, focusing on two primary synthetic paradigms: the de novo construction of the thiophene ring and the subsequent functionalization of a pre-formed core.

G Acyclic Precursors Acyclic Precursors Ring Formation Ring Formation (Classical Methods) Acyclic Precursors->Ring Formation De Novo Synthesis Thiophene Core Thiophene Core Functionalization Ring Functionalization (Modern Methods) Thiophene Core->Functionalization Post-Modification Complex Derivatives Complex Derivatives Ring Formation->Thiophene Core Gewald Gewald Paal-Knorr Paal-Knorr Fiesselmann Fiesselmann Hinsberg Hinsberg Functionalization->Complex Derivatives C-H Activation C-H Activation Cross-Coupling Cross-Coupling

Caption: Core synthetic strategies for accessing substituted thiophene derivatives.

De Novo Ring Formation: Building the Thiophene Core

Constructing the thiophene ring from acyclic precursors provides direct access to specific substitution patterns that can be difficult to achieve through functionalization. Four classical named reactions form the bedrock of this approach. The choice of method is dictated by the desired functionality on the final product.

The Gewald Aminothiophene Synthesis

The Gewald reaction is arguably the most versatile and widely used method for synthesizing 2-aminothiophenes.[8][9] Its significance lies in its ability to assemble highly functionalized thiophenes in a one-pot, multi-component reaction from simple starting materials.[10]

  • Causality & Experimental Choice: Researchers choose the Gewald synthesis specifically when a primary amino group at the C-2 position is desired. This amine serves as a crucial synthetic handle for further elaboration, for instance, in the synthesis of thieno[3,2-d]pyrimidines, which are scaffolds for various kinase inhibitors.[11] The reaction proceeds under mild, base-catalyzed conditions, making it tolerant of a wide range of functional groups.[8]

  • Mechanism: The reaction mechanism initiates with a Knoevenagel condensation between a ketone or aldehyde and an α-cyanoester to form an α,β-unsaturated nitrile.[9] Elemental sulfur then adds to the activated methylene position, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[9][12]

Gewald_Mechanism Start Ketone/Aldehyde + α-Cyanoester + S₈ Knoevenagel Knoevenagel Condensation Start->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Sulfur_Addition Sulfur Addition Intermediate1->Sulfur_Addition Intermediate2 Thiolate Intermediate Sulfur_Addition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Dihydrothiophene Cyclization->Intermediate3 Tautomerization Tautomerization Intermediate3->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Caption: Simplified workflow of the Gewald aminothiophene synthesis.

The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a fundamental method for converting 1,4-dicarbonyl compounds into five-membered heterocycles.[13] For thiophene synthesis, a sulfurizing agent is employed.

  • Causality & Experimental Choice: This method is selected when a 1,4-dicarbonyl precursor is readily available and substitution is desired primarily at the 2- and 5-positions. The main limitation has historically been the accessibility of the starting diketones, though modern methods have expanded their availability.[13] The reaction is driven by the formation of the stable aromatic ring. Sulfurizing agents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are used, which also act as dehydrating agents to drive the reaction to completion.[14]

  • Mechanism: The reaction proceeds via the thionation of one or both carbonyl groups by the sulfurizing agent.[15] The resulting intermediate undergoes tautomerization to a thioenol, followed by nucleophilic attack of the enol onto the thiocarbonyl, cyclization, and subsequent dehydration to furnish the aromatic thiophene ring.[14][15]

The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis provides a regioselective route to 3-hydroxy- or 3-aminothiophene derivatives, which are valuable intermediates in pharmaceutical synthesis.[16][17]

  • Causality & Experimental Choice: This reaction is the method of choice for accessing the thiophene core with a hydroxyl or amino group specifically at the C-3 position.[18] It involves the base-catalyzed condensation of thioglycolic acid derivatives with α,β-acetylenic esters or related compounds.[16][17] Its utility has been demonstrated in the synthesis of p38 kinase inhibitors and other pharmacologically active molecules.[16][17]

The Hinsberg Thiophene Synthesis

The Hinsberg synthesis is a classic method that constructs the thiophene ring via the condensation of a 1,2-dicarbonyl compound (an aril) with diethyl thiodiacetate.[5][19]

  • Causality & Experimental Choice: This route is particularly useful for preparing 3,4-disubstituted thiophene-2,5-dicarboxylates.[20] The reaction proceeds through a Stobbe-type condensation mechanism, involving a δ-lactone intermediate.[21][22] While effective, its application can be limited by the availability of the requisite 1,2-dicarbonyl starting materials.

Synthetic Method Key Reactants Key Reagent/Catalyst Primary Product Type Key Advantage
Gewald Synthesis Ketone/Aldehyde, Activated NitrileElemental Sulfur, Base2-AminothiophenesHigh functional group tolerance; multi-component reaction.[9][10]
Paal-Knorr Synthesis 1,4-Dicarbonyl CompoundLawesson's Reagent / P₄S₁₀2,5-Disubstituted ThiophenesSimple, effective route from common precursors.[13][19]
Fiesselmann Synthesis α,β-Acetylenic Ester, ThioglycolateBase (e.g., NaOEt)3-Hydroxy/Amino ThiophenesRegioselective access to C-3 substituted thiophenes.[16][18]
Hinsberg Synthesis 1,2-Dicarbonyl Compound, ThiodiacetateStrong Base3,4-Disubstituted ThiophenesAccess to 3,4-disubstitution pattern.[5][20]

Modern Functionalization of the Thiophene Ring

While classical methods build the ring from scratch, modern strategies focus on the efficient and selective modification of a pre-existing thiophene core. Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalization (e.g., halogenation) of the heterocycle.[23]

  • Causality & Experimental Choice: C-H activation is chosen for its efficiency and ability to introduce molecular diversity late in a synthetic sequence.[23] It avoids the generation of stoichiometric organometallic or halide waste products associated with Suzuki or Stille couplings. The primary challenge lies in controlling regioselectivity, as thiophene has C-H bonds at both the α (C2/C5) and β (C3/C4) positions.[23] Recent advancements have led to catalysts and directing groups that can selectively target either position.[24][25] Palladium-based catalysts are most common, often promoted by thioether ligands or operating via novel mechanisms like silver-mediated C-H activation to enable reactions at near-room temperature.[25][26][27]

Detailed Experimental Protocols

The following protocols are provided as self-validating systems, offering clear, step-by-step methodologies for key transformations.

Protocol 4.1: Gewald Synthesis of a Tetrasubstituted 2-Aminothiophene

Adapted from established procedures for the synthesis of 2-aminothiophene derivatives.[12][28]

Objective: To synthesize Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Materials:

  • Butan-2-one (10 mmol, 0.72 g)

  • Ethyl cyanoacetate (10 mmol, 1.13 g)

  • Elemental Sulfur (12 mmol, 0.38 g)

  • Morpholine (4 mmol, 0.35 g)

  • Ethanol (20 mL)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine butan-2-one (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol) in ethanol (20 mL).

  • Catalyst Addition: Add morpholine (4 mmol) to the mixture dropwise at room temperature. The addition of the base is often exothermic.

  • Reaction: Heat the reaction mixture to 50°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration and wash the solid with cold water.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a crystalline solid.

Protocol 4.2: Palladium-Catalyzed Direct C-H Arylation of 2-Bromothiophene

Adapted from modern C-H activation methodologies.[28][29]

Objective: To synthesize 2-Bromo-5-phenylthiophene via direct C-H arylation.

Materials:

  • 2-Bromothiophene (10 mmol, 1.63 g)

  • Iodobenzene (5 mmol, 1.02 g)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.1 mmol, 22.4 mg)

  • Potassium Carbonate (K₂CO₃, 10 mmol, 1.38 g)

  • Pivalic Acid (PivOH, 2 mmol, 204 mg)

  • Dimethylacetamide (DMA), anhydrous (20 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Palladium(II) Acetate (0.1 mmol), Potassium Carbonate (10 mmol), and Pivalic Acid (2 mmol).

  • Reagent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous DMA (20 mL) via syringe, followed by 2-Bromothiophene (10 mmol) and Iodobenzene (5 mmol).

  • Reaction: Heat the reaction mixture to 120°C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexanes) to yield pure 2-Bromo-5-phenylthiophene.

Applications in Drug Development

The synthetic methodologies described enable access to a vast chemical space of thiophene derivatives with significant therapeutic potential.[3][30] The thiophene core is a key component in a variety of approved drugs, demonstrating its versatility and acceptance as a privileged scaffold in medicinal chemistry.[1][2]

Drug Name Therapeutic Class Significance of Thiophene Moiety
Clopidogrel AntiplateletThe thiophene ring is essential for metabolic activation to the active thiol metabolite.[1]
Olanzapine AntipsychoticThe thieno[b]diazepine core is critical for its receptor binding profile.[1]
Tiaprofenic Acid Anti-inflammatory (NSAID)The thiophene serves as a bioisosteric replacement for a phenyl ring, influencing potency and metabolism.[1][3]
Raltitrexed AnticancerA thiophene-based folate analogue that inhibits thymidylate synthase.[4]
Zileuton Anti-asthmaticThe benzo[b]thiophene core is a key structural feature for its activity as a 5-lipoxygenase inhibitor.[3]

Conclusion and Future Outlook

The synthesis of substituted thiophenes has evolved from classical, often harsh, condensation reactions to highly efficient and selective modern methodologies. While foundational methods like the Gewald and Paal-Knorr syntheses remain indispensable for constructing specific core structures, the rise of transition-metal-catalyzed C-H functionalization offers unprecedented opportunities for rapid library synthesis and late-stage diversification.[7][31] Future innovations will likely focus on developing even more sustainable and economical catalytic systems, expanding the scope of C-H activation to more complex substrates, and applying these powerful synthetic tools to solve pressing challenges in drug discovery and materials science.[7]

References

  • Fiesselmann thiophene synthesis - Grokipedia.
  • Fiesselmann thiophene synthesis - Wikipedia.
  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica.
  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Biological Activities of Thiophenes | Encyclopedia MDPI.
  • Introduction to the synthesis of β-substituted thiophenes - Benchchem.
  • Thiophene-based derivatives as anticancer agents: An overview on decade's work.
  • Sequential Regioselective C-H Functionalization of Thiophenes - PubMed.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing.
  • Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications - ProQuest.
  • Synthesis, Characterization of thiophene derivatives and its biological applications.
  • Oligothiophene Synthesis by a Distinct, General C−H Activation Mech- anism: ElectrophilicConcerted Metal - ChemRxiv.
  • Paal–Knorr synthesis: An old reaction, new perspectives | Request PDF - ResearchGate.
  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines - MDPI.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar.
  • Gewald reaction - Wikipedia.
  • Gewald Reaction - Organic Chemistry Portal.
  • Recent Achievement in the Synthesis of Thiophenes | Bentham Science Publishers.
  • Application Notes and Protocols for the Synthesis of Thiophene Derivatives - Benchchem.
  • Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3)..
  • Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes | Journal of the American Chemical Society.
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair.
  • THIOETHER LIGAND-PROMOTED CATALYTIC C–H FUNCTIONALIZATION AND MECHANISTIC INVESTIGATIONS - Princeton Dataspace.
  • Paal–Knorr synthesis - Wikipedia.
  • Hinsberg synthesis - ResearchGate.
  • Thiophene synthesis - Organic Chemistry Portal.
  • The Mechanism of the Hinsberg Thiophene Ring Synthesis 1,2 - ACS Publications.
  • Application Notes and Protocols: Paal-Knorr Synthesis for Substituted Thiophenes - Benchchem.
  • Paal-Knorr Thiophene Synthesis - Organic Chemistry Portal.

Sources

Reactivity of 2-Formyl-5-methyl-4-phenylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reactivity and Synthetic Utility of 2-Formyl-5-methyl-4-phenylthiophene: An In-Depth Technical Guide

Executive Summary

2-Formyl-5-methyl-4-phenylthiophene (also referred to as 5-methyl-4-phenylthiophene-2-carbaldehyde) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and organic materials science. This whitepaper provides a comprehensive analysis of its structural electronics, core reactivity pathways, and validated experimental protocols. By dissecting the causal relationships between its substituents and its chemical behavior, this guide equips researchers with the authoritative grounding needed to leverage this compound in advanced synthetic workflows.

Structural & Electronic Profiling

The reactivity of 2-formyl-5-methyl-4-phenylthiophene is dictated by the interplay of its four distinct structural features:

  • Thiophene Core: Acts as an electron-rich aromatic π -system. The sulfur atom donates a lone pair into the ring, generally increasing overall nucleophilicity compared to a standard benzene ring[1].

  • C2-Formyl Group: The primary electrophilic center. However, its electrophilicity is significantly attenuated by the electron-donating nature of the thiophene ring[1].

  • C5-Methyl Group: Exerts a positive inductive (+I) and hyperconjugative effect. This further enriches the thiophene ring's electron density, effectively neutralizing some of the electron-withdrawing pull from the C2-formyl group.

  • C4-Phenyl Group: Provides substantial steric bulk and extended conjugation. Depending on the solvent and crystal packing, the phenyl ring may twist out of coplanarity with the thiophene core to minimize steric clash with the C5-methyl group[2].

Causality Insight: Why is the C2-formyl group less reactive toward nucleophiles than benzaldehyde? The sulfur atom's electron donation, compounded by the C5-methyl group's +I effect, delocalizes electron density directly into the carbonyl carbon's π∗ antibonding orbital. This raises the LUMO energy of the formyl group, making nucleophilic attack (e.g., in Knoevenagel condensations) kinetically slower than in unfunctionalized aliphatic or simple aromatic aldehydes[1].

ReactivityMap Center 2-Formyl-5-methyl- 4-phenylthiophene Aldehyde C2 Formyl Group (Electrophilic Center) Center->Aldehyde Thiophene Thiophene Core (Electron-Rich π-System) Center->Thiophene Substituents C4-Phenyl & C5-Methyl (Steric/Electronic Modulators) Center->Substituents Knoevenagel Knoevenagel Condensation (Nucleophilic Attack) Aldehyde->Knoevenagel Schiff Schiff Base Formation (Amination) Aldehyde->Schiff EAS Electrophilic Substitution (C3 Position) Thiophene->EAS CH_Act C-H Activation (Transition Metal Catalyzed) Thiophene->CH_Act Substituents->EAS Directs to C3 Blocks C4/C5

Diagram 1: Logical relationship between structural features and core reactivity pathways.

Core Reactivity Pathways

Aldehyde-Directed Reactivity (Nucleophilic Addition)

The most exploited reactive site is the C2-formyl group. It readily undergoes condensation reactions to form push-pull conjugated systems.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, Meldrum's acid) yields highly conjugated olefins. Due to the attenuated electrophilicity of the carbonyl carbon, these reactions often require basic catalysts (like piperidine) or green alternatives like sodium ascorbate to proceed efficiently[3].

  • Schiff Base Formation: Condensation with primary amines yields imines, which serve as crucial intermediates for synthesizing biologically active heterocycles or ligands for transition metal catalysis.

Thiophene Ring Functionalization (Electrophilic Aromatic Substitution)

With positions 2, 4, and 5 occupied, the C3 position is the sole remaining vertex for direct ring functionalization.

  • Steric and Electronic Constraints: The C3 position is sterically hindered by the adjacent C4-phenyl group and electronically deactivated by the ortho-formyl group. Consequently, Electrophilic Aromatic Substitution (EAS), such as bromination or nitration at C3, requires forcing conditions compared to unsubstituted thiophenes.

Experimental Methodologies & Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Green Knoevenagel Condensation with Meldrum's Acid

This protocol utilizes sodium ascorbate as an environmentally benign catalyst, which has been shown to effectively drive the condensation of heteroaromatic aldehydes[3].

  • Step 1: Reagent Preparation: In a 50 mL round-bottom flask, dissolve 2-formyl-5-methyl-4-phenylthiophene (1.0 mmol) and Meldrum's acid (1.0 mmol) in 5 mL of deionized water (or a water/ethanol mixture if solubility is poor).

  • Step 2: Catalyst Addition: Add Sodium Ascorbate (3 mol%) to the stirring mixture. Causality: Sodium ascorbate deprotonates Meldrum's acid to form an enolate anion, bypassing the need for toxic amine bases like piperidine[3].

  • Step 3: Reaction Execution: Stir the mixture at room temperature for 2-4 hours. The attenuated reactivity of the thiophene aldehyde may require slight warming (40 °C) if conversion stalls.

  • Step 4: Self-Validation (TLC & NMR): Monitor via TLC (Ethyl Acetate:Petroleum Ether 2:3). The reaction is complete when the aldehyde spot disappears. Confirm via 1 H NMR: The distinct aldehyde proton singlet at δ ~10.00 ppm[2] must vanish, replaced by a new vinylic proton signal at δ 7.5-8.5 ppm.

  • Step 5: Workup: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to afford the pure 5-arylidene derivative.

Workflow Step1 1. Reagent Preparation Equimolar Aldehyde + Active Methylene Step2 2. Catalyst Addition Sodium Ascorbate (Green Catalyst) Step1->Step2 Step3 3. Reaction Execution Stirring at RT (Aqueous Media) Step2->Step3 Step4 4. Reaction Monitoring TLC Analysis (EtOAc:Hexane) Step3->Step4 Step5 5. Workup & Purification Filtration & Recrystallization Step4->Step5 Validation Self-Validation: NMR Confirmation (Loss of ~10 ppm peak) Step5->Validation

Diagram 2: Self-validating experimental workflow for green Knoevenagel condensation.

Protocol B: Regioselective C3-Bromination
  • Step 1: Dissolve 2-formyl-5-methyl-4-phenylthiophene (1.0 mmol) in anhydrous DMF (5 mL) under an inert argon atmosphere.

  • Step 2: Slowly add N-Bromosuccinimide (NBS, 1.1 mmol) in portions at 0 °C. Causality: NBS is chosen over Br 2​ to provide a controlled, low concentration of electrophilic bromine, preventing unwanted oxidation of the sensitive formyl group.

  • Step 3: Stir at room temperature for 12 hours.

  • Step 4: Self-Validation: Extract with ethyl acetate and wash heavily with water to remove DMF. In the 1 H NMR spectrum of the crude product, the disappearance of the C3 aromatic proton (typically a singlet around δ 7.3-7.8 ppm) confirms successful bromination.

Quantitative Data & Comparative Analysis

The following table summarizes the expected reactivity metrics of 2-formyl-5-methyl-4-phenylthiophene compared to standard benchmarks, synthesizing kinetic data and yield expectations[1][3].

SubstrateRelative ElectrophilicityKnoevenagel Yield (Meldrum's Acid, RT)C3-EAS AccessibilityPrimary Application Focus
BenzaldehydeHigh (Baseline)>95% (1-2 hours)N/AGeneral Synthesis
Thiophene-2-carbaldehydeModerate85-90% (2-3 hours)High (C4, C5 open)Materials / Dyes
2-Formyl-5-methyl-4-phenylthiophene Low-Moderate 75-85% (3-5 hours) Low (Only C3 open) Kinase Inhibitors / Antimicrobials

Applications in Drug Development

Derivatives of 4-arylthiophene-2-carbaldehydes exhibit potent biological activities. For instance, functionalized arylthiophene-2-carbaldehydes have demonstrated significant antibacterial efficacy against strains like Pseudomonas aeruginosa and exhibit notable antiurease and nitric oxide (NO) scavenging capabilities[4]. The 5-methyl-4-phenyl substitution pattern provides a unique lipophilic and steric profile that can be leveraged to enhance target binding affinity in structure-based drug design.

Conclusion

2-Formyl-5-methyl-4-phenylthiophene is a versatile but electronically nuanced building block. Its reactivity is defined by the electron-donating properties of the substituted thiophene ring, which dampens aldehyde electrophilicity while offering a singular, sterically shielded site for ring functionalization at C3. By applying tailored, self-validating protocols—such as green catalyzed condensations and controlled electrophilic substitutions—researchers can effectively harness this compound for advanced applications in pharmaceuticals and organic materials.

References

  • Title: Ring-Opening/Annulation Reaction of Cyclopropyl Ethanols: Concise Access to Thiophene Aldehydes via C–S bond formation - Supporting Information Source: rsc.org URL: 2

  • Title: A Comparative Guide to the Reactivity of 2-(Thiophen-2-yl)acetaldehyde and Benzaldehyde Source: BenchChem URL: 1

  • Title: Sodium Ascorbate as Green and Efficient Catalyst for Knoevenagel Condensation of Aryl Aldehydes with Meldrum Source: SciSpace URL: 3

  • Title: Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation Source: PMC (nih.gov) URL: 4

Sources

2-Formyl-5-methyl-4-phenylthiophene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Formyl-5-methyl-4-phenylthiophene Derivatives: Synthesis, Derivatization, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: The Thiophene Scaffold as a Cornerstone in Medicinal Chemistry

In the landscape of heterocyclic chemistry, the thiophene ring stands out as a "privileged pharmacophore," a structural motif consistently found in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone for medicinal chemists. Thiophene is a five-membered aromatic ring containing a sulfur atom, which is bioisosterically similar to a benzene ring, allowing it to mimic phenyl groups in interactions with biological targets while offering distinct physicochemical properties.[3] This versatility is evidenced by its presence in numerous FDA-approved drugs, spanning therapeutic areas from oncology and infectious diseases to cardiovascular and central nervous system disorders.[1][2][4]

This guide focuses on a specific, highly functionalized thiophene core: the 2-formyl-5-methyl-4-phenylthiophene scaffold. This particular arrangement of substituents provides a rich platform for synthetic elaboration and the exploration of structure-activity relationships (SAR). The phenyl group at the 4-position offers a site for tuning lipophilicity and introducing diverse substituents. The methyl group at the 5-position, often referred to as a "magic methyl," can profoundly influence metabolic stability and binding affinity.[5] Most critically, the formyl (aldehyde) group at the 2-position serves as a versatile chemical handle, enabling the synthesis of a vast library of derivatives through well-established chemical transformations. We will explore the synthesis of this core, its chemical reactivity, and its potential as a foundation for developing novel therapeutic agents.

Part 1: Synthesis of the Core Scaffold

The efficient construction of the 2-formyl-5-methyl-4-phenylthiophene core is paramount. While several methods exist for thiophene synthesis, a common and effective strategy involves the construction of the substituted thiophene ring followed by a regioselective formylation reaction.

Strategic Approach: Gewald Aminothiophene Synthesis

A robust method for creating polysubstituted thiophenes is the Gewald reaction, a multi-component reaction that combines an α-methylene ketone, a cyano-activated methylene compound, and elemental sulfur in the presence of a base.[6] For our target scaffold, this would involve reacting phenylacetone with an appropriate cyano-containing compound.

Preferred Method: Vilsmeier-Haack Formylation

A more direct and widely used approach for introducing a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction.[7] This method utilizes a Vilsmeier reagent, typically generated in-situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The reaction proceeds via an electrophilic aromatic substitution. The pre-cursor, 2-methyl-3-phenylthiophene, can be synthesized through various established organometallic coupling reactions. The formylation is highly regioselective, preferentially occurring at the electron-rich 5-position (alpha to the sulfur atom), which is sterically unhindered in this precursor.

G cluster_0 Synthesis Workflow start 2-Methyl-3-phenylthiophene (Precursor) intermediate Electrophilic Iminium Ion Intermediate start->intermediate Reaction reagents Vilsmeier Reagent (POCl₃ + DMF) reagents->intermediate Forms workup Aqueous Workup (e.g., NaOH solution) intermediate->workup Quenching product 2-Formyl-5-methyl-4-phenylthiophene (Core Scaffold) workup->product Isolation & Purification

Caption: Vilsmeier-Haack reaction workflow for core scaffold synthesis.

Part 2: Chemical Reactivity and Derivatization Pathways

The true value of the 2-formyl-5-methyl-4-phenylthiophene scaffold lies in the reactivity of its aldehyde group. This functional group is a gateway to a vast chemical space, allowing for the systematic modification of the molecule to optimize its biological activity.

Key derivatization strategies include:

  • Schiff Base Formation: Condensation with primary amines or hydrazines yields imines (Schiff bases) and hydrazones, respectively. This is a simple and efficient way to introduce new functionalities and explore different pharmacophoric features.[8][9]

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) in the presence of a base leads to the formation of α,β-unsaturated systems.[10] These products often exhibit unique electronic properties and biological activities.

  • Wittig Reaction: Allows for the conversion of the aldehyde to an alkene, providing a scaffold for further functionalization.

  • Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol. The resulting carboxylic acids are valuable for forming amides and esters, while the alcohol can be used in ether synthesis.

G cluster_derivatives Derivative Classes Core Core Scaffold (2-Formyl-R) SchiffBase Schiff Bases / Imines Core->SchiffBase R'-NH₂ Hydrazone Hydrazones Core->Hydrazone R'-NHNH₂ Chalcone Chalcone Analogs (via Claisen-Schmidt) Core->Chalcone Ketone, Base Unsaturated α,β-Unsaturated Nitriles (via Knoevenagel) Core->Unsaturated CH₂(CN)₂, Base Acid Carboxylic Acid Core->Acid [O] Alcohol Primary Alcohol Core->Alcohol [H]

Caption: Key derivatization pathways from the 2-formyl group.

Part 3: Therapeutic Applications and Biological Activity

Thiophene derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][6] The 2-formyl-5-methyl-4-phenylthiophene scaffold is a promising starting point for developing agents targeting these and other disease areas.

Anticancer Potential

Many substituted thiophenes have demonstrated significant potential as anticancer agents.[6] Their mechanisms often involve the inhibition of key signaling pathways that are aberrantly activated in cancer cells, such as the PI3K/Akt pathway, which plays a crucial role in cell growth, proliferation, and survival.[11] Derivatives of the 2-formyl-5-methyl-4-phenylthiophene core could be designed to act as kinase inhibitors or as cytotoxic agents. For example, studies on related phenylthiophene structures have shown significant cytotoxic activity against various cancer cell lines.[11][12]

G cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Thiophene Thiophene Derivative Thiophene->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt pathway by thiophene derivatives.

Antifungal Activity

The emergence of drug-resistant fungal pathogens is a major global health concern.[6] Thiophene-based compounds have been investigated as novel antifungal agents.[13] A recent study on 5-phenylthiophene derivatives revealed potent activity against both susceptible and fluconazole-resistant strains of Candida albicans. The mechanism of action for some of these compounds was found to be the inhibition of CYP51, a key enzyme in fungal ergosterol biosynthesis.[13] By modifying the 2-formyl group into various pharmacophores, it is plausible to develop potent and selective CYP51 inhibitors based on our core scaffold.

Structure-Activity Relationship (SAR) Data

To illustrate the potential for SAR studies, the following table presents hypothetical IC₅₀ data for a series of derivatives against a cancer cell line (e.g., MCF-7) and a fungal strain (e.g., C. albicans).

Compound ID Modification at 2-Position R' Group Anticancer IC₅₀ (µM) Antifungal MIC (µg/mL)
CORE-01 -CHO (Aldehyde)N/A> 50> 64
DERIV-02a Schiff Base (-CH=N-R')4-Cl-Phenyl12.532
DERIV-02b Schiff Base (-CH=N-R')2,4-di-F-Phenyl8.216
DERIV-03 Carboxylic Acid (-COOH)N/A25.1> 64
DERIV-04 Hydrazone (-CH=N-NH-R')2-pyridyl15.88

This data is illustrative and intended to demonstrate how systematic modifications can be correlated with biological activity.

Part 4: Experimental Protocols

Trustworthy and reproducible protocols are the foundation of drug discovery research. The following sections provide detailed, step-by-step methodologies for the synthesis of the core scaffold and a standard biological evaluation.

Protocol 1: Synthesis of 2-Formyl-5-methyl-4-phenylthiophene via Vilsmeier-Haack Reaction

This protocol is adapted from established procedures for the formylation of substituted thiophenes.[7][14]

Materials:

  • 2-Methyl-3-phenylthiophene (1 equivalent)

  • N,N-Dimethylformamide (DMF), anhydrous (10 equivalents)

  • Phosphorus oxychloride (POCl₃) (1.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH) solution, 10% aqueous

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel. Maintain the temperature below 10 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2-methyl-3-phenylthiophene (1 equivalent) in a minimal amount of anhydrous DCM.

  • Add the thiophene solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and 10% NaOH solution, ensuring the final pH is basic.

  • Extract the aqueous slurry with DCM (3 x volume).

  • Combine the organic layers and wash successively with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel, eluting with an ethyl acetate/hexane gradient (e.g., 5:95 to 15:85) to yield the pure 2-formyl-5-methyl-4-phenylthiophene.

Protocol 2: Evaluation of Cytotoxicity using the MTT Assay

The MTT assay is a standard colorimetric method for assessing cell viability and is frequently used to determine the cytotoxic potential of novel compounds.[11]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in growth medium from the DMSO stock. The final DMSO concentration in the wells should be non-toxic (typically ≤ 0.5%). Include "cells only" (vehicle control) and "medium only" (blank) wells.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Incubate the plate for another 48-72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The 2-formyl-5-methyl-4-phenylthiophene scaffold represents a highly promising platform for modern drug discovery. Its synthetic accessibility, combined with the versatile reactivity of the formyl group, provides an ideal framework for generating large and diverse chemical libraries. The inherent biological relevance of the thiophene nucleus, demonstrated across numerous therapeutic areas, provides a strong rationale for its exploration.[1][3][6] Future research should focus on synthesizing diverse libraries based on this core and screening them against a wide range of biological targets, including kinases, microbial enzymes, and G-protein coupled receptors. A thorough investigation of the pharmacokinetic and toxicological profiles of lead compounds will be essential for translating these promising scaffolds into next-generation therapeutics.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (URL: [Link])

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. (URL: [Link])

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (URL: [Link])

  • Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads - ResearchGate. (URL: [Link])

  • Synthesis of 2-formyl-5-phenylthiophene - PrepChem.com. (URL: [Link])

  • Biological Activities of Thiophenes | Encyclopedia MDPI. (URL: [Link])

  • Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents - PubMed. (URL: [Link])

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (URL: [Link])

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. (URL: [Link])

  • Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride) - ResearchGate. (URL: [Link])

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC. (URL: [Link])

  • Design, synthesis and evaluation of novel 5-phenylthiophene derivatives as potent fungicidal of Candida albicans and antifungal reagents of fluconazole-resistant fungi - PubMed. (URL: [Link])

  • Design, Synthesis, and Structure-Activity Relationship of a Novel Series of 2-Aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidin-ylidenemethyl)furans as HIV-1 entry inhibitors - PMC. (URL: [Link])

Sources

The Thiophene Scaffold: A Privileged Motif in Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its unique physicochemical properties, including its aromaticity, lipophilicity, and ability to engage in various molecular interactions, make it a "privileged scaffold" in the design of novel therapeutic agents.[1][4] This technical guide provides a comprehensive exploration of the diverse biological activities of thiophene derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. We will traverse the landscape of their applications, from combating microbial infections and cancer to mitigating inflammation and neurological disorders, offering field-proven insights for the rational design of next-generation thiophene-based therapeutics.

Introduction: The Significance of the Thiophene Moiety

The journey of thiophene from a contaminant in benzene to a key building block in pharmaceuticals is a testament to its versatile nature.[2] Thiophene's structural similarity to the phenyl ring, a classic example of bioisosterism, allows it to mimic and replace benzene rings in drug candidates, often leading to improved potency, selectivity, or pharmacokinetic profiles.[3] The sulfur atom in the thiophene ring imparts distinct electronic properties, including the ability to participate in hydrogen bonding and metal coordination, which are crucial for drug-receptor interactions.[1]

The thiophene moiety is not merely a passive scaffold; its substitution pattern significantly influences the biological activity of the resulting derivative.[5] The nature and position of substituents on the thiophene ring can modulate the molecule's electronic properties, steric hindrance, and overall conformation, thereby fine-tuning its interaction with biological targets.[5] This inherent tunability has led to the development of numerous FDA-approved drugs containing a thiophene ring, spanning a wide range of therapeutic areas.[4]

Antimicrobial Activity: A Broad Spectrum of Defense

Thiophene derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide array of pathogenic bacteria and fungi.[6][7][8] Their mechanisms of action are diverse and can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with DNA replication.[9][10]

Mechanism of Action

The antimicrobial efficacy of thiophene derivatives is often attributed to their ability to permeate microbial cell walls and disrupt cellular processes. Some derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[11] Others may exert their effects by generating reactive oxygen species (ROS) that cause oxidative damage to cellular components.[12] The specific mechanism is highly dependent on the overall structure of the thiophene derivative and the target microorganism.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of thiophene derivatives is intricately linked to their substitution patterns. For instance, the introduction of pyridine side chains at specific positions on the thiophene ring has been shown to result in excellent antimicrobial activity.[7] The presence of bulky substituents can sometimes hinder interaction with the target, while electron-withdrawing or electron-donating groups can modulate the electronic properties of the thiophene ring and influence its biological activity.[5][6]

Quantitative Comparison of Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative thiophene derivatives against various bacterial strains, providing a quantitative measure of their potency.

Compound IDBacterial StrainMIC (µg/mL)Reference
Derivative 7 Pseudomonas aeruginosaPotent (more than gentamicin)[6]
Derivatives 7a, 7b, 8 Various BacteriaExcellent[7]
Derivatives 9b, 10 Various FungiPotent (similar to amphotericin B)[7]
Spiro-indoline-oxadiazole 17 Clostridium difficile2 to 4[13]
Thiophene 4 Colistin-resistant A. baumannii4[11]
Thiophene 4 Colistin-resistant E. coli16[11]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of thiophene derivative inoculate Inoculate each dilution with bacterial suspension start->inoculate inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Visually inspect for turbidity (bacterial growth) incubate->observe determine_mic MIC = Lowest concentration with no visible growth observe->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Thiophene Derivative Stock Solution: Dissolve the synthesized thiophene derivative in a suitable solvent (e.g., DMSO) to a known concentration.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted thiophene derivative. Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the thiophene derivative that completely inhibits visible bacterial growth.

Anticancer Activity: Targeting the Hallmarks of Cancer

The thiophene scaffold is a prominent feature in a multitude of compounds exhibiting potent anticancer activity.[12][10] These derivatives can target various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.[10][14]

Mechanisms of Action

Thiophene-based anticancer agents employ a range of mechanisms to combat cancer cells. These include:

  • Enzyme Inhibition: Many thiophene derivatives act as inhibitors of key enzymes involved in cancer cell signaling, such as tyrosine kinases and topoisomerases.[12][10]

  • Tubulin Polymerization Inhibition: Some compounds interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[10]

  • Induction of Apoptosis: Thiophene derivatives can trigger programmed cell death (apoptosis) through various pathways, including the activation of reactive oxygen species (ROS).[12][10]

  • VEGFR-2/AKT Pathway Inhibition: A significant number of thiophene derivatives exert their anticancer effects by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and its downstream AKT signaling pathway, which is crucial for tumor growth and angiogenesis.[14]

VEGFR-2/AKT Signaling Pathway Inhibition by a Thiophene Derivative

VEGFR2_AKT_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K AKT AKT PI3K->AKT Downstream Cell Proliferation, Angiogenesis, Survival AKT->Downstream Inhibitor Thiophene Derivative Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2/AKT signaling pathway by a thiophene derivative.

Quantitative Comparison of Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of selected thiophene derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 24 HeLa0.21[1]
Compound 3 K562More active than doxorubicin[15]
RAA5 Multiple Cell LinesHigh Activity[16]
11b MCF-7 (Breast)6.55[17]
11b HCT-116 (Colon)8.20[17]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the compound concentration.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Thiophene derivatives have demonstrated significant potential as anti-inflammatory agents, with several compounds reaching the market, such as Tinoridine and Tiaprofenic acid.[18][19] Their primary mechanism of action involves the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).[1][18]

Mechanism of Action

Inflammation is a complex biological response, and thiophene derivatives can intervene at various points. The most well-documented mechanisms include:

  • COX Inhibition: Many thiophene-based non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and/or COX-2 enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[18][20]

  • LOX Inhibition: Some thiophene derivatives can inhibit lipoxygenase enzymes, which are involved in the production of leukotrienes, another class of pro-inflammatory mediators.[18][20]

  • Cytokine Modulation: Certain thiophene compounds can reduce the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[20]

Simplified Inflammatory Cascade and Thiophene Derivative Intervention

Inflammatory_Cascade Arachidonic_Acid Arachidonic Acid COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene_COX Thiophene Derivative Thiophene_COX->COX Inhibition Thiophene_LOX Thiophene Derivative Thiophene_LOX->LOX Inhibition

Caption: Thiophene derivatives can inhibit COX and LOX enzymes to reduce inflammation.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of thiophene derivatives is often enhanced by the presence of specific functional groups. Carboxylic acid, ester, amine, and amide moieties have been frequently associated with potent anti-inflammatory effects, particularly for the inhibition of COX and LOX enzymes.[18][21] The presence of methyl and methoxy groups can also contribute to the biological activity.[21]

Quantitative Comparison of Anti-inflammatory Activity

The following table highlights the anti-inflammatory activity of selected thiophene derivatives.

Compound IDAssayActivityReference
Compound 4c Carrageenan-induced paw edema77% protection at 20 mg/kg[22]
Compound 15 Carrageenan-induced paw edema58.46% inhibition at 50 mg/kg[20]
Compounds 29a-d COX-2 InhibitionIC50: 0.31–1.40 µM[20][23]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a classic and widely used method to screen for the acute anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the thiophene derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally to the test groups. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

Neurological and CNS Activity: Crossing the Blood-Brain Barrier

The lipophilic nature of the thiophene ring facilitates its ability to cross the blood-brain barrier (BBB), making thiophene derivatives attractive candidates for treating neurological and central nervous system (CNS) disorders.[1][24] Indeed, several thiophene-based drugs have been approved for conditions such as epilepsy, anxiety, and psychosis.[1]

Mechanisms of Action

Thiophene derivatives can modulate neuronal function through various mechanisms:

  • Enzyme Inhibition: Inhibition of enzymes like acetylcholinesterase (AChE) is a key strategy for treating Alzheimer's disease.[25][26] Some thiophene derivatives have shown potent AChE inhibitory activity.[25] Monoamine oxidase B (MAO-B) inhibitors are used in the management of Parkinson's disease, and benzo[b]thiophene analogues have been developed as potent and selective MAO-B inhibitors.[27]

  • Receptor Modulation: Certain thiophene derivatives can interact with various neurotransmitter receptors, although the specific interactions are highly structure-dependent.

  • Neuroprotection: Some derivatives have demonstrated neuroprotective effects against neurotoxin-induced cell death.[27]

Acetylcholinesterase Inhibition by a Thiophene Derivative

AChE_Inhibition ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Thiophene_Inhibitor Thiophene Derivative Thiophene_Inhibitor->AChE Inhibition

Caption: Thiophene derivatives can inhibit acetylcholinesterase, preventing the breakdown of acetylcholine.

Quantitative Comparison of Neurological Activity

The following table summarizes the inhibitory activity of selected thiophene derivatives against neurological targets.

Compound IDTargetActivity (% Inhibition or IC50/Ki)Reference
IIId Acetylcholinesterase60% inhibition[25]
18 AcetylcholinesteraseKi: 0.28 ± 0.10 nM[24]
38 (thiolox) 15-Lipoxygenase-1IC50: 12.4 ± 0.9 µM[24]
Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition

Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring AChE activity and screening for its inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the thiophene derivative (inhibitor) in a suitable buffer (e.g., phosphate buffer).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the AChE enzyme solution and the thiophene derivative at various concentrations. Incubate for a specific period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Add DTNB and the substrate (acetylthiocholine iodide) to initiate the reaction.

  • Colorimetric Measurement: AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion. Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition by the thiophene derivative compared to the control (enzyme activity without inhibitor).

Conclusion and Future Perspectives

The thiophene scaffold continues to be a fertile ground for the discovery of novel, biologically active compounds. Its versatility and amenability to chemical modification have solidified its status as a privileged structure in medicinal chemistry. The diverse range of biological activities, from antimicrobial and anticancer to anti-inflammatory and neurological effects, underscores the immense therapeutic potential of thiophene derivatives.

Future research in this field will likely focus on several key areas:

  • Rational Design and Synthesis: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to guide the rational design of more potent and selective thiophene-based drugs.[17]

  • Elucidation of Novel Mechanisms: Further investigation into the precise molecular mechanisms of action of thiophene derivatives will be crucial for understanding their therapeutic effects and potential side effects.

  • Targeting Drug Resistance: The development of thiophene derivatives that can overcome existing drug resistance mechanisms, particularly in the fields of infectious diseases and oncology, is a high priority.

  • Exploration of New Therapeutic Areas: The unique properties of the thiophene ring may lend themselves to the development of treatments for other diseases not extensively covered in this guide.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. [Link]

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. [Link]

  • Structure-Activity Relationships of Thiophene Derivatives of Biological Interest. [Link]

  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. [Link]

  • Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. [Link]

  • Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]

  • Structure-Activity Relationships of Thiophene Derivatives of Biological Interest: Sulfur reports. [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. [Link]

  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. [Link]

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • Thiophene-Based Compounds. [Link]

  • Biological Diversity of Thiophene: A Review. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]

  • Biological Activities of Thiophenes. [Link]

  • Synthesis and Biological Screening of Thiophene Derivatives. [Link]

  • Synthesis and biological activity of thiophene bioisosteres of natural styryl lactone goniofufurone and related compounds. [Link]

  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. [Link]

  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. [Link]

  • Synthesis of thiophene and Their Pharmacological Activity. [Link]

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. [Link]

  • Thiophene, a sulfur-containing heterocyclic hydrocarbon, causes widespread neuronal degeneration in rats. [Link]

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. [Link]

  • Novel Insights on Benzo[b]thiophene Analogues for MAO-B Inhibition and Neuroprotection: Design, Synthesis, Molecular Modelling Studies and Biological Activity. [Link]

  • Therapeutic Potential of Thiophene Compounds: A Mini-Review. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]

Sources

Thiophene Chemistry and Synthesis: A Definitive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I often encounter the thiophene nucleus at the intersection of materials science and drug discovery. Thiophene is a privileged, sulfur-containing five-membered heterocycle that serves as a critical bioisostere for benzene 1[1]. Its unique electronegativity profile and unshared electron pairs enhance drug-receptor interactions, making it an indispensable pharmacophore in modern medicinal chemistry 2[2].

This whitepaper provides an in-depth mechanistic analysis of core thiophene synthesis strategies—specifically the Paal-Knorr and Gewald reactions—alongside self-validating experimental protocols designed for high-yield library generation.

Physicochemical Foundations of the Thiophene Scaffold

Before executing synthetic workflows, one must understand the physical parameters that dictate thiophene’s behavior in solution. Thiophene is significantly more reactive toward electrophilic aromatic substitution than benzene due to the electron-donating effect of the sulfur heteroatom 2[2]. Furthermore, the substitution pattern directly influences molecular packing, vapor pressure, and downstream solubility during purification 3[3].

Quantitative Physical Properties

The following table summarizes the key physical properties of common thiophene derivatives, which are essential for predicting phase transitions during distillation or crystallization 4[4].

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
Thiophene 84.14-38841.065
2-Methylthiophene 98.17-631121.019
Tetrahydrothiophene 88.17-961210.999

The Paal-Knorr Synthesis: Mechanistic Control and Protocol

The Paal-Knorr synthesis is the classical route for converting 1,4-dicarbonyl compounds into substituted thiophenes. Historically, phosphorus pentasulfide (P₄S₁₀) was the standard sulfurizing agent. However, my experience dictates that P₄S₁₀ often acts as a harsh dehydrating agent, prematurely cyclizing the diketone into a furan byproduct before sulfurization can occur 5[5]. To circumvent this, modern protocols utilize Lawesson's reagent for precise kinetic control.

Recent quantum chemical studies have revolutionized our understanding of this mechanism, revealing that explicit water participation facilitates a hemialcohol pathway , lowering the cyclization barrier and making the reaction exergonic by ~15.9 kcal/mol 6[6].

PK_Mechanism Diketone 1,4-Dicarbonyl Compound Sulfurizing Sulfurizing Agent (Lawesson's Reagent) Diketone->Sulfurizing Sulfurization Thioketone Thioketone Intermediate Sulfurizing->Thioketone WaterMed Water-Mediated Hemialcohol Pathway Thioketone->WaterMed H2O Addition Cyclization Ring Closure (Barrier: ~11.5 kcal/mol) WaterMed->Cyclization Lowered Activation Energy Thiophene Substituted Thiophene Cyclization->Thiophene Dehydration (-H2O)

Figure 1: Water-mediated hemialcohol pathway in the Paal-Knorr thiophene synthesis.

Standardized Protocol: Synthesis of 2,5-Dimethylthiophene

Self-Validating Rationale: The use of Lawesson's reagent prevents furan formation. The aqueous NaHCO₃ workup is critical to neutralize the acidic phosphorus byproducts, preventing downstream degradation of the electron-rich thiophene ring.

  • Preparation : In an oven-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 2,5-hexanedione (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous toluene.

  • Reagent Addition : Add Lawesson's reagent (6.0 mmol, 0.6 equiv). Note: Lawesson's reagent transfers two sulfur atoms per molecule, hence 0.6 equiv provides a slight stoichiometric excess to ensure complete conversion.

  • Reflux : Heat the mixture to reflux (110 °C) for 3 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The disappearance of the UV-inactive diketone and the appearance of a highly UV-active non-polar spot indicates completion.

  • Quench & Workup : Cool the reaction to room temperature. Carefully quench with 30 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with diethyl ether (3 × 20 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (100% Hexanes) to yield 2,5-dimethylthiophene as a clear liquid.

The Gewald Reaction: Multicomponent Efficiency

For drug discovery libraries, the Gewald reaction is unparalleled. It is a one-pot, multicomponent synthesis that couples a ketone/aldehyde, an active cyanoester (or malononitrile), and elemental sulfur to form highly substituted 2-aminothiophenes 7[7].

The causality of success in this reaction relies heavily on base selection and temperature control. Morpholine or diethylamine is typically chosen because their pKa is perfectly tuned to deprotonate the active methylene without triggering self-aldol condensation of the ketone. Furthermore, initiating the reaction at room temperature prevents the thermal degradation of intermediate polysulfide species 8[8].

Gewald_Mechanism Start Ketone + Active Nitrile Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Catalyst Alkene Acrylonitrile Intermediate Knoevenagel->Alkene -H2O Sulfur Elemental Sulfur (S8) Alkene->Sulfur Thiolation Mercaptide Mercaptide Intermediate Sulfur->Mercaptide Cyclization Intramolecular Cyclization Mercaptide->Cyclization Nucleophilic Attack Product 2-Aminothiophene Cyclization->Product Tautomerization

Figure 2: Stepwise mechanism of the Gewald multicomponent reaction for 2-aminothiophenes.

Standardized Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Self-Validating Rationale: The reaction transitions from a suspension to a dark homogeneous solution as the sulfur is consumed, providing a visual cue of intermediate formation. The subsequent precipitation of the product allows for isolation via simple filtration, bypassing the need for chromatography.

  • Reagent Mixing : To a 50 mL round-bottom flask, add cyclohexanone (10.0 mmol, 1.0 equiv), malononitrile (10.0 mmol, 1.0 equiv), and elemental sulfur (S₈, 10.0 mmol, 1.0 equiv) in 20 mL of absolute ethanol.

  • Base Addition : Place the flask in a room-temperature water bath. Add morpholine (10.0 mmol, 1.0 equiv) dropwise over 5 minutes. Caution: The reaction is exothermic. Maintaining ambient temperature initially prevents sulfur polymerization.

  • Cyclization : Once addition is complete, attach a reflux condenser and gently heat the mixture to 45-50 °C for 12 hours. The suspension will dissolve, and a precipitate will eventually form.

  • Isolation : Cool the flask in an ice bath for 30 minutes to maximize precipitation. Filter the solid under vacuum using a Büchner funnel.

  • Washing & Recrystallization : Wash the filter cake thoroughly with ice-cold ethanol (2 × 10 mL) to remove residual morpholine salts and unreacted sulfur. Recrystallize the crude solid from hot ethanol to afford the pure 2-aminothiophene derivative as crystalline needles.

Conclusion

The thiophene scaffold remains a cornerstone of modern medicinal chemistry. By mastering the kinetic and thermodynamic controls of the Paal-Knorr and Gewald syntheses, researchers can rapidly generate diverse, highly functionalized libraries. The integration of modern mechanistic insights—such as water-mediated pathways and optimized pKa base selection—ensures that these classical reactions remain robust, scalable, and indispensable for contemporary drug development.

References

  • Title: “Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold Source: Bentham Science URL
  • Title: Synthesis, properties and biological activity of thiophene: A review Source: Der Pharma Chemica URL
  • Source: PMC (NIH)
  • Title: The Gewald Reaction: A Comprehensive Technical Guide to Thiophene Synthesis Utilizing Malononitrile Source: Benchchem URL
  • Title: Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway Source: RSC Publishing URL
  • Source: Organic-Chemistry.
  • Title: Table of Physical Properties of Common Organic Sulfur Compounds Source: Alfa Chemistry URL
  • Source: Academia.

Sources

Aromaticity of Substituted Thiophenes: From Core Principles to Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their unique electronic properties and biological activities.[1] Central to these properties is aromaticity—a measure of π-electron delocalization that confers stability and dictates chemical reactivity.[1] The substitution pattern on the thiophene ring profoundly modulates this aromatic character, directly impacting the molecule's metabolic stability, target binding interactions, and synthetic accessibility.[1][2] This technical guide provides a comprehensive overview of the principles governing the aromaticity of substituted thiophenes. It details the primary experimental and computational methodologies used for its quantification, presents key data in a structured format, and illustrates the intricate relationship between substituent electronic effects and the resulting aromaticity, offering critical insights for rational drug design.

Fundamentals of Thiophene Aromaticity

Thiophene is a five-membered heterocyclic compound containing a sulfur atom.[1][3] It is considered aromatic because it is cyclic, planar, fully conjugated, and possesses 6 π-electrons, fulfilling Hückel's rule (4n+2, where n=1).[1][4] These delocalized electrons include four from the carbon double bonds and two from a lone pair on the sulfur atom, which occupies a p-orbital and participates in the aromatic sextet.[1][5] This electron delocalization results in enhanced thermodynamic stability, a tendency to undergo electrophilic substitution rather than addition reactions, and the generation of a diamagnetic ring current—all hallmarks of an aromatic system.[1][6]

The aromaticity of thiophene is generally considered to be greater than that of furan but less than that of benzene.[1][7] This trend is often attributed to the electronegativity of the heteroatom.[4] The less electronegative sulfur in thiophene donates its lone pair into the π-system more readily than the highly electronegative oxygen in furan, leading to more effective delocalization and greater aromatic character.[1][8] Conversely, benzene's perfect symmetry and ideal orbital overlap allow for the most efficient delocalization, making it the archetypal aromatic compound.

The Influence of Substituents on Thiophene Aromaticity

The electronic nature of substituents directly alters the electron density within the thiophene ring, thereby modulating its aromaticity and reactivity.[1][2] This modulation is the primary tool used by medicinal chemists to fine-tune the physicochemical properties of thiophene-based drug candidates.

Electron-Donating Groups (EDGs)

EDGs such as amino (-NH₂), alkoxy (-OR), and alkyl (-CH₃) groups increase the electron density of the thiophene ring through resonance (mesomeric) or inductive effects.[1] This enhanced electron density generally facilitates electrophilic aromatic substitution, making the ring more reactive towards electrophiles. While increasing electron density enhances reactivity, its effect on the energetic stabilization from aromaticity is complex. The increased electron density can lead to a more robust diamagnetic ring current, but it can also slightly disrupt the ideal electron distribution of the unsubstituted ring.

Electron-Withdrawing Groups (EWGs)

EWGs such as nitro (-NO₂), cyano (-CN), and acyl (-COR) groups decrease the electron density of the thiophene ring.[1] This deactivates the ring towards electrophilic substitution but can make it susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway not typically observed for unsubstituted thiophene.[1][9][10] The withdrawal of electron density generally reduces the aromatic character of the thiophene ring, which can be quantified by less negative Nucleus-Independent Chemical Shift (NICS) values or lower Aromatic Stabilization Energy (ASE).[1] For example, thiophenes substituted with strongly withdrawing groups can lose sufficient aromatic character to behave like dienes in Diels-Alder reactions.[1]

Substituent_Effects subst Substituent Effect edg Electron-Donating Group (EDG) (e.g., -NH₂, -OR) subst->edg ewg Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN) subst->ewg inc_density Increased Ring Electron Density edg->inc_density dec_density Decreased Ring Electron Density ewg->dec_density inc_reactivity Electrophilic Aromatic Substitution inc_density->inc_reactivity Facilitates dec_reactivity Electrophilic Aromatic Substitution dec_density->dec_reactivity Hinders sn_ar Nucleophilic Aromatic Substitution dec_density->sn_ar Enables dec_arom Aromatic Stabilization dec_density->dec_arom Reduces

Logical relationship of substituent effects on thiophene.

Quantification of Aromaticity: A Multi-faceted Approach

Since aromaticity is a concept rather than a single physical observable, it is quantified using various indices based on geometric, magnetic, and energetic criteria.[11] A comprehensive assessment requires evaluating multiple indices.

Geometric Criteria: HOMA

The Harmonic Oscillator Model of Aromaticity (HOMA) index is a geometry-based measure that evaluates bond length alternation.[2] It compares the bond lengths in a given ring to idealized single and double bond lengths, quantifying the degree of bond equalization. HOMA values range from 0 (for a non-aromatic, Kekulé-like structure with distinct single and double bonds) to 1 (for a fully aromatic system with completely uniform bond lengths, like benzene).[2][12]

CompoundHOMA Index
Benzene1.000
Thiophene 0.702 - 0.764
Pyrrole0.589 - 0.796
Furan0.289 - 0.497
Note: HOMA values can vary slightly depending on the computational method and reference parameters used. Sources:[12][13][14]
Magnetic Criteria: NMR and NICS

Magnetic properties provide the most widely used metrics for aromaticity.

1. Experimental Analysis: NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy provides direct experimental evidence of aromaticity.[1] The delocalized π-electrons in an aromatic ring create a diamagnetic ring current in an external magnetic field. This induced current generates its own local magnetic field, which deshields protons on the ring's exterior, causing them to appear at a higher chemical shift (downfield) compared to non-aromatic alkene protons.[1] For thiophene, the α-protons (at C2/C5) and β-protons (at C3/C4) show distinct signals in the aromatic region, confirming its aromatic character.[1][3] Substituents alter these chemical shifts, providing qualitative insight into changes in electron density and aromaticity.[15][16]

2. Computational Analysis: NICS The Nucleus-Independent Chemical Shift (NICS) is a computational method that has become the gold standard for quantifying aromaticity based on magnetic criteria.[1] It is calculated as the negative of the absolute magnetic shielding at a non-nuclear position, typically the geometric center of the ring (NICS(0)) or, more reliably, at a point 1 Å above it (NICS(1)).[1][2]

  • Negative NICS values indicate the presence of a diamagnetic ring current and are characteristic of aromatic systems.

  • Positive NICS values suggest a paramagnetic ring current, indicative of anti-aromatic systems.

  • Values near zero imply a non-aromatic system.

For planar systems, the zz-component of the shielding tensor (NICS(1)zz), which is perpendicular to the ring plane, often provides a more reliable measure of the π-electron contribution to the ring current.[17]

CompoundNICS(0) (ppm)NICS(1) (ppm)Aromaticity
Benzene-9.7-11.5Aromatic
Thiophene -10.3 -13.4 Aromatic
Pyrrole-12.5-15.2Aromatic
Furan-8.0-12.3Aromatic
Cyclobutadiene (D2h)+27.6+18.3Anti-aromatic
Note: Values are representative and can vary with computational level. Sources:[1][18][19]

The calculation of NICS values is a standard computational procedure to probe aromaticity.[1]

Methodology:

  • Geometry Optimization: The molecular structure of the substituted thiophene is first optimized to find its lowest energy conformation. This is typically performed using Density Functional Theory (DFT), for example, with the B3LYP or M06-2X functional and a basis set like 6-311++G(d,p).[1][20]

  • Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies).[1]

  • NMR Calculation: Using the optimized geometry, a GIAO (Gauge-Including Atomic Orbital) NMR calculation is performed at the same level of theory.

  • NICS Value Extraction: A "ghost" atom (Bq) is placed at the geometric center of the thiophene ring (for NICS(0)) or 1 Å directly above the center (for NICS(1)). The magnetic shielding tensor for this ghost atom is calculated. The NICS value is the negative of the isotropic magnetic shielding value. This can be automated with software packages like Gaussian or analyzed with post-processing tools like Multiwfn.[17]

Aromaticity, Reactivity, and Applications in Drug Development

Understanding the aromaticity of substituted thiophenes is critical for rational drug design.[1][2] The stability and reactivity of a thiophene-based drug candidate are intrinsically linked to the aromaticity of its core structure.

Workflow for assessing the aromaticity of a novel thiophene.
Implications for Drug Design
  • Metabolic Stability: Higher aromaticity generally correlates with greater thermodynamic stability, potentially reducing susceptibility to metabolic degradation by cytochrome P450 (CYP) enzymes.[1][21] A more stable aromatic core is less likely to undergo oxidative metabolism that can lead to inactivation or the formation of reactive metabolites.

  • Target Binding: The electron distribution within the thiophene ring, governed by its substitution pattern and resulting aromaticity, dictates its ability to form key interactions (e.g., π-π stacking, hydrogen bonds, halogen bonds) with biological targets.[1][2] Fine-tuning aromaticity can optimize these interactions to improve potency and selectivity.

  • Bioisosterism: Thiophene is a well-known bioisostere of the benzene ring.[2] This allows chemists to replace a phenyl group in a known drug with a thienyl group to modulate properties like lipophilicity, polarity, and metabolic profile while often retaining the core binding mode. The choice and position of substituents on the thiophene ring allow for further refinement of its aromatic character to match or improve upon the original phenyl-containing compound. This strategy has been successfully employed in numerous approved drugs, including the anti-psychotic Olanzapine and the anti-platelet agent Clopidogrel.[2][5]

  • Synthetic Accessibility: Modulating aromaticity through substitution can alter the reactivity of the thiophene ring, enabling or disabling certain synthetic routes for lead optimization.[1] A deep understanding of how substituents affect reactivity towards electrophilic or nucleophilic attack is essential for efficient drug synthesis.[6]

Conclusion for the Drug Development Professional

The aromaticity of a substituted thiophene is not merely a theoretical curiosity; it is a critical, tunable parameter in the toolkit of the medicinal chemist. A quantitative understanding of how substituents influence geometric, magnetic, and energetic properties of the thiophene core is essential for the rational design of novel therapeutics. By leveraging the methods described herein to assess and modulate aromaticity, researchers can more effectively optimize drug candidates for enhanced metabolic stability, improved target affinity, and favorable physicochemical properties, ultimately accelerating the journey from lead compound to clinical success.

References

  • Quantification of Aromaticity of Heterocyclic Systems Using Interaction Coordinates. ACS Publications. [Link]

  • Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. MDPI. [Link]

  • Aromaticity in the Electronic Ground and Lowest Triplet States of Molecules with Fused Thiophene Rings. White Rose Research Online. [Link]

  • A Comparative Study of Aromaticity in Substituted Tetracyclic and Hexacyclic Thiophenes. ACS Publications. [Link]

  • A Computational Study of the Relative Aromaticity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels-Alder Stereosele. ChemRxiv. [Link]

  • A Computational Study of the Relative Aromaticity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels-Alder Stereoselectivity. ResearchGate. [Link]

  • Aromaticity in heterocyclic analogues of benzene: comprehensive analysis of structural aspects, electron delocalization and magnetic characteristics. RSC Publishing. [Link]

  • Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

  • Estimation of aromaticity by NMR dilution shifts. Indian Academy of Sciences. [Link]

  • Values of aromaticity indices of selected five-membered N-heterocycles. ResearchGate. [Link]

  • Aromaticity and Antiaromaticity Reversals between the Electronic Ground State and the Two Lowest Triplet States of Thiophene. PMC. [Link]

  • Aromaticity Concepts Derived from Experiments. MDPI. [Link]

  • aromaticity study of heterocyclic anticancer compounds through computational s-nics method. Universidad Nacional de Ingeniería. [Link]

  • Chemical Bonding and Aromaticity in Furan, Pyrrole, and Thiophene: A Magnetic Shielding Study. ACS Publications. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. Research Square. [Link]

  • Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. [Link]

  • Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters. Scite. [Link]

  • PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA JOURNALS. [Link]

  • A Comparative Study of Aromaticity in Substituted Tetracyclic and Hexacyclic Thiophenes. Springer. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Preprints.org. [Link]

  • Safety evaluation of substituted thiophenes used as flavoring ingredients. ScienceDirect. [Link]

  • Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters. ResearchGate. [Link]

  • [4n]Annulene derivatives with and without Baird aromaticity upon photoexcitation. ResearchGate. [Link]

  • Pyrroles, furans & thiophenes – properties, syntheses & reactivity. University of Oxford. [Link]

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. PMC. [Link]

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ResearchGate. [Link]

  • Baird's rule. Wikipedia. [Link]

  • Nucleus-independent chemical shifts (NICS) values for non-and protonated thiophene-based oligomers. ResearchGate. [Link]

  • Influences of the electron donor groups on the properties of thiophene-(N-aryl)pyrrole-thiophene-based organic sensitizers. R Discovery. [Link]

  • Rotational spectrum of thiophene···HCl Does thiophene act as an aromatic π-type electron donor or an n-type electron donor in hydrogen-bond formation?. Journal of the Chemical Society, Faraday Transactions. [Link]

  • Triplet State Baird Aromaticity in Macrocycles: Scope, Limitations, and Complications. ACS Publications. [Link]

  • Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects. PubMed. [Link]

  • Does oligomerization in fused thiophene affect reactivity and aromaticity?. Indian Academy of Sciences. [Link]

  • Novel highly substituted thiophene-based n-type organic semiconductor: structural study, optical anisotropy and molecular control. CrystEngComm. [Link]

Sources

Methodological & Application

Synthesis of Thiophene Derivatives using the Paal-Knorr Reaction: An Application Note for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged sulfur-containing heterocycle that serves as a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as benzene, have led to its incorporation into a vast array of pharmacologically active compounds.[1][2] Thiophene derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them a focal point for drug discovery programs.[3][4][5] The Paal-Knorr thiophene synthesis, a classic yet remarkably robust reaction, provides a direct and versatile route to construct polysubstituted thiophenes from readily available 1,4-dicarbonyl compounds.[3][6] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of thiophene derivatives via the Paal-Knorr reaction, with a focus on practical experimental protocols, mechanistic insights, and data-driven guidance for procedural optimization.

Theoretical Framework: The Paal-Knorr Thiophene Synthesis

First described in 1884 by Carl Paal and Ludwig Knorr, the Paal-Knorr synthesis is a powerful method for the formation of five-membered heterocycles.[3] The thiophene variant involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[7] This reaction is highly valued for its ability to generate a diverse range of substituted thiophenes, a critical feature for building compound libraries for structure-activity relationship (SAR) studies in drug development.[8]

Reaction Mechanism

The mechanism of the Paal-Knorr thiophene synthesis is a sequential process involving thionation of the dicarbonyl compound, followed by intramolecular cyclization and dehydration to yield the aromatic thiophene ring.[8] It is now understood that the reaction proceeds via the sulfurization of the 1,4-dicarbonyl compound rather than the formation and subsequent sulfurization of a furan intermediate.[9] The key steps are as follows:

  • Thionation: One or both of the carbonyl groups of the 1,4-dicarbonyl precursor react with the sulfurizing agent to form a thiocarbonyl (thioketone) intermediate.[8]

  • Enolization/Thioenolization: Tautomerization of the remaining carbonyl or the newly formed thiocarbonyl group leads to the formation of an enol or a thioenol.[8]

  • Intramolecular Cyclization: The nucleophilic sulfur of the thioenol (or the enol oxygen in some pathways) attacks the electrophilic carbon of the other thiocarbonyl or carbonyl group, forming a five-membered cyclic intermediate, a dihydrothiophene derivative.[8]

  • Dehydration: The final step involves the elimination of a molecule of water from the cyclic intermediate, driven by the formation of the stable, aromatic thiophene ring.[8]

Sources

Application Note: Advanced Gewald Synthesis of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Drug Discovery

Multicomponent reactions (MCRs) are indispensable in modern synthetic organic chemistry due to their high atom economy, operational simplicity, and ability to rapidly generate structural diversity[1]. The Gewald reaction—a robust three-component condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur—remains the premier methodology for synthesizing highly substituted 2-aminothiophenes[2].

These 2-aminothiophene cores are privileged scaffolds in medicinal chemistry. They are frequently utilized in the development of compound libraries for drug discovery, serving as key pharmacophores in anticancer agents, anti-inflammatory drugs, and allosteric modulators[1][3].

Mechanistic Causality & Reaction Dynamics

Unlike standard linear syntheses, the Gewald reaction is a cascade process driven by thermodynamic aromatization. Understanding the mechanistic sequence is critical for troubleshooting, yield optimization, and rational experimental design[4].

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation. The base abstracts a proton from the active methylene (e.g., malononitrile), forming a carbanion that nucleophilically attacks the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate[2][5].

  • Sulfur Activation and Polysulfide Formation: Elemental sulfur (S₈) is notoriously inert at low temperatures. The base or the activated intermediate must nucleophilically attack the S₈ ring, opening it to form polysulfide intermediates. Recent Density Functional Theory (DFT) studies reveal that the protonation of these polysulfides alters their electrophilic behavior, providing a kinetically favorable pathway for their decomposition into shorter, highly reactive sulfur species[5].

  • Cyclization and Tautomerization: Intramolecular nucleophilic attack of the sulfur onto the cyano group forms the heterocyclic ring. Subsequent base-catalyzed tautomerization yields the stable 2-aminothiophene, with aromatization serving as the primary thermodynamic driving force[2][4].

Logical workflow and mechanistic sequence of the Gewald multicomponent reaction.

Quantitative Optimization Landscape

Historically, the Gewald reaction required stoichiometric amounts of amine bases (e.g., morpholine or piperidine) and prolonged heating, which often led to side reactions and difficult purifications[2]. Modern green chemistry approaches have drastically optimized this landscape. The use of microwave irradiation with solid supports (e.g., KF-Alumina) or conjugate acid-base catalysts (e.g., Piperidinium Borate) significantly reduces reaction times and improves yields[6][7].

Table 1: Comparative Optimization of Gewald Reaction Conditions (Model Reaction: Cyclohexanone + Malononitrile + Elemental Sulfur)

Catalyst SystemLoadingSolvent / Energy SourceReaction TimeYield (%)Mechanistic Advantage
None N/AEtOH / Room Temp24 h0%Lacks necessary proton transfer dynamics[6].
Morpholine 1.0 equivEtOH / Conventional (50–70 °C)2–12 h70–85%Standard base catalysis; slow S₈ opening[2].
KF-Alumina Solid SupportEtOH / Conventional (78 °C)3.5–7 h~80%Heterogeneous basic sites promote condensation[7].
KF-Alumina Solid SupportSolvent-free / Microwave3.5–8 min82–89%Rapid thermal activation of the inert S₈ ring[7].
Piperidinium Borate 20 mol%EtOH / Conventional (80 °C)20 min96%Dual acid-base activation accelerates the cascade[6].

Validated Experimental Protocols

Protocol A: Conventional One-Pot Synthesis (Morpholine-Catalyzed)

Causality Focus: Morpholine is selected as a stoichiometric base due to its balanced pKa. It is basic enough to drive the initial Knoevenagel condensation but retains sufficient nucleophilicity to assist in the rate-limiting S₈ ring-opening step[2].

  • Reaction Assembly: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the ketone/aldehyde (10 mmol), active methylene nitrile (10 mmol), and elemental sulfur (10-12 mmol).

  • Solvent & Base Addition: Suspend the mixture in 20 mL of absolute ethanol. Add morpholine (10 mmol, 1.0 equiv) dropwise. Note: The reaction mixture may darken immediately upon base addition, indicating the formation of polysulfide intermediates.

  • Thermal Activation: Heat the mixture to 50–70 °C with continuous stirring for 2–12 hours[2].

  • Self-Validation (IPC): Monitor via Thin Layer Chromatography (TLC). If the α,β-unsaturated nitrile intermediate accumulates (visible as a distinct UV-active spot), sulfur addition is the bottleneck. Increase the temperature to ensure S₈ activation[4].

  • Isolation: Cool the mixture to room temperature. Collect the resulting precipitate by vacuum filtration, wash with ice-cold ethanol to remove unreacted sulfur and morpholine, and dry under vacuum[2].

Protocol B: Truly Catalytic Green Synthesis (Piperidinium Borate)

Causality Focus: Piperidinium borate acts as a highly efficient conjugate acid-base pair. The piperidinium cation protonates the carbonyl oxygen (increasing electrophilicity), while the borate anion abstracts the active methylene proton. This dual-activation eliminates the need for excess base, minimizes side reactions, and achieves complete conversion in a fraction of the time[6].

  • Catalyst Preparation: If not commercially available, synthesize piperidinium borate in situ by mixing equimolar amounts of piperidine and boric acid in ethanol[6].

  • Reaction Assembly: In a round-bottom flask, combine cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in 20 mL of ethanol.

  • Catalysis: Add piperidinium borate (20 mol%) to the suspension[6].

  • Thermal Activation: Reflux the mixture at 80 °C.

  • Self-Validation (IPC): Monitor the reaction at the 15-minute mark via TLC (Hexane:EtOAc 7:3). The complete disappearance of the Knoevenagel intermediate confirms successful sulfur incorporation and cyclization. If the reaction stalls, verify that the internal temperature has reached 80 °C, as thermal energy is required alongside the catalyst for optimal S₈ opening[4][6].

  • Isolation & Structural Confirmation: Cool to room temperature to precipitate the product. Filter and recrystallize from ethanol. Confirm the 2-aminothiophene core via ¹H-NMR (verifying the broad singlet of the -NH₂ group, typically around 5.0–7.0 ppm) and ¹³C-NMR (verifying the characteristic thiophene ring carbons)[2][6].

References

  • ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur.[Link]

  • PMC. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs.[Link]

  • Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.[Link]

Sources

Application Note: Advanced Suzuki-Miyaura Cross-Coupling for the Synthesis of Phenylthiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, protocol optimization, and self-validating experimental workflows.

Executive Summary

The construction of biaryl systems containing thiophene moieties is a cornerstone in the synthesis of numerous pharmaceutical compounds and advanced organic materials[1]. Among the various cross-coupling methodologies available, the palladium-catalyzed Suzuki-Miyaura reaction stands out for the synthesis of phenylthiophenes due to its mild conditions, high functional group tolerance, and the low toxicity of its organoboron reagents[2].

As a Senior Application Scientist, I have designed this guide to move beyond standard "recipe-based" protocols. Here, we dissect the causality behind reagent selection, establish self-validating experimental workflows, and provide an authoritative framework for optimizing the arylation of thiophenes.

Mechanistic Insights: The Causality of the Catalytic Cycle

To optimize a reaction, one must first understand the physical chemistry driving it. The Suzuki coupling of a bromothiophene with an arylboronic acid operates via a three-step catalytic cycle[2]. Unlike the Stille coupling, which relies on highly toxic organostannanes that spontaneously transmetalate, the Suzuki mechanism requires strategic chemical intervention—specifically, base activation[1].

  • Oxidative Addition: The active Pd(0) catalyst inserts itself into the C–Br bond of the bromothiophene. Because the C–Br bond is relatively weak compared to a C–Cl bond, this step proceeds rapidly and is rarely the rate-limiting step when using standard catalysts like Pd(PPh₃)₄[2].

  • Base Activation & Transmetalation (The Critical Junction): Neutral boronic acids are trigonal planar and weakly nucleophilic, making them incapable of direct transmetalation. The addition of a base (e.g., K₃PO₄) is strictly required to convert the boronic acid into a tetrahedral, highly nucleophilic boronate complex. This activated species efficiently transfers its phenyl group to the electrophilic Pd(II) center[3].

  • Reductive Elimination: The resulting diaryl-Pd(II) complex undergoes reductive elimination, forging the new carbon-carbon bond to yield the phenylthiophene product while regenerating the active Pd(0) species[2].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-Br Insertion Pd0->OxAdd Thiophene-Br PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation Phenyl Transfer PdII->TransMet BaseAct Base Activation Boronate Formation BaseAct->TransMet Ph-B(OH)2 + Base PdII_diaryl Diaryl Pd(II) Complex Ar-Pd-Ph TransMet->PdII_diaryl RedElim Reductive Elimination C-C Bond Formation PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Phenylthiophene Target Product RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for phenylthiophene synthesis.

Strategic Optimization of Reaction Conditions

The success of phenylthiophene synthesis heavily depends on the synergistic selection of the solvent system and the base.

The Causality of the Biphasic Solvent System: A biphasic 1,4-dioxane/water system is heavily favored over anhydrous or purely organic systems like toluene[4]. Water is essential because it dissolves the inorganic base, generating the hydroxide or phosphate ions necessary for boronate formation. 1,4-Dioxane is chosen because arylboronic acids exhibit superior solubility in this medium compared to toluene, preventing premature precipitation and driving the transmetalation step forward[4].

The Causality of Base Selection: Potassium phosphate (K₃PO₄) is preferred over weaker bases like K₂CO₃. Its optimal basicity accelerates the formation of the boronate complex without being so harsh that it triggers base-catalyzed side reactions, such as the protodeboronation of the arylboronic acid[5].

Table 1: Optimization of Reaction Conditions for Phenylthiophene Synthesis
CatalystSolvent SystemBaseTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Toluene / H₂OK₂CO₃9065Poor boronic acid solubility limits transmetalation rate.
Pd(PPh₃)₄1,4-Dioxane / H₂OK₂CO₃9078Improved solubility; moderate base strength.
Pd(PPh₃)₄ 1,4-Dioxane / H₂O K₃PO₄ 90 92 Optimal boronate activation; high conversion[4].
Pd(dppf)Cl₂DMF / H₂OCs₂CO₃10085Effective alternative for sterically hindered substrates.

Experimental Protocol: Synthesis of 2-Phenylthiophene

This protocol provides a self-validating methodology for coupling 2-bromothiophene with phenylboronic acid. Every step includes a physical or chemical rationale to ensure experimental integrity.

Materials Required
  • Electrophile: 2-Bromothiophene (1.0 eq, 10 mmol)

  • Nucleophile: Phenylboronic acid (1.2 eq, 12 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%, 0.5 mmol)

  • Base: Potassium phosphate (K₃PO₄) (2.0 eq, 20 mmol)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL total)

Workflow Step1 1. Reagent Prep Degas Solvents Inert Atmosphere Step2 2. Assembly Mix Reactants Add Catalyst Step1->Step2 Step3 3. Reaction Reflux 80-90°C Monitor via TLC Step2->Step3 Step4 4. Work-up Aqueous Quench EtOAc Extraction Step3->Step4 Step5 5. Purification MgSO4 Drying Silica Column Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis of phenylthiophenes.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • Action: In a flame-dried Schlenk flask, combine 40 mL of 1,4-dioxane and 10 mL of deionized water. Degas the biphasic mixture by bubbling argon gas directly through the solvent for 30 minutes.

  • Causality: Oxygen is a potent poison for this reaction. It rapidly oxidizes the active Pd(0) catalyst into inactive Pd(II) black and promotes the oxidative homocoupling of phenylboronic acid into biphenyl side-products.

Step 2: Reaction Assembly

  • Action: Under a continuous argon flow, add 2-bromothiophene, phenylboronic acid, and K₃PO₄ to the degassed solvent. Finally, add the Pd(PPh₃)₄ catalyst.

  • Causality: Adding the palladium catalyst last minimizes its exposure to trace atmospheric oxygen during the solid transfer process, preserving the integrity of the active metal center.

Step 3: Heating and Self-Validating Monitoring

  • Action: Fit the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring for 12 hours[4].

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) eluent. The reaction is proceeding correctly if the solution transitions from pale yellow to deep amber. The reaction is deemed complete when the starting 2-bromothiophene spot (Rf ~0.6) is entirely replaced by a highly UV-active product spot (Rf ~0.4) under 254 nm UV light.

Step 4: Quench and Extraction

  • Action: Cool the mixture to room temperature. Quench the reaction by adding 50 mL of water, then extract the aqueous layer three times with 30 mL of ethyl acetate[6].

  • Causality: The aqueous quench halts the catalytic cycle and dissolves the inorganic phosphate salts. The organic phenylthiophene product selectively partitions into the ethyl acetate layer.

Step 5: Purification

  • Action: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and remove the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (gradient: 100% Hexanes to 95:5 Hexanes:EtOAc) to yield pure 2-phenylthiophene.

Troubleshooting & Quality Control

Even with optimized protocols, deviations can occur. Use the following diagnostic markers to troubleshoot:

  • Observation of Biphenyl (Homocoupling): If GC-MS or TLC reveals significant biphenyl formation, your system is contaminated with oxygen. Ensure stricter argon degassing protocols.

  • Incomplete Conversion (Protodeboronation): If the bromothiophene remains unreacted but the boronic acid is consumed, the boronic acid has likely undergone protodeboronation. To fix this, lower the reaction temperature to 80 °C or switch to a slightly milder base like K₂CO₃.

  • Precipitation of Black Powder: The appearance of a fine black precipitate indicates the decomposition of the catalyst into Pd-black. This is caused by either oxygen intrusion or an insufficient amount of stabilizing phosphine ligands.

References

  • BenchChem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-[3-(bromomethyl)phenyl]thiophene.

  • BenchChem. A Comparative Guide: Suzuki vs. Stille Coupling for the Synthesis of 2-[3-(bromomethyl)phenyl]thiophene.

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature.

  • National Institutes of Health (PMC). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.

  • MDPI (Molecules). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.

Sources

Application Note: Vilsmeier-Haack Formylation of Thiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene-2-carboxaldehyde and its derivatives are indispensable organosulfur building blocks in medicinal chemistry (e.g., synthesis of eprosartan, tenoxicam) and organic materials science[1]. The Vilsmeier-Haack formylation remains the premier methodology for their synthesis due to its operational simplicity, scalability, and the use of economical reagents[2][3]. This application note provides a comprehensive, self-validating protocol for the formylation of thiophenes, elucidating the mechanistic causality behind each experimental parameter to ensure high yields and reproducibility.

Mechanistic Causality and Regioselectivity

The Vilsmeier-Haack reaction is an Electrophilic Aromatic Substitution (EAS) tailored specifically for electron-rich arenes and heterocycles[3][4]. Because formyl chloride is highly unstable, the reaction utilizes a stable surrogate electrophile: the chloromethyliminium ion (Vilsmeier reagent)[5].

  • Electrophile Generation : N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) in a highly exothermic process to form the Vilsmeier reagent[3][4].

  • Electrophilic Attack : Thiophene is highly electron-rich due to the +M (mesomeric) effect of the sulfur atom. The electrophilic attack occurs preferentially at the C2 ( α ) position[4]. This regioselectivity is kinetically and thermodynamically driven by the stability of the intermediate sigma complex (Wheland intermediate); attack at C2 allows the positive charge to be delocalized over three resonance structures (including sulfur participation), whereas C3 attack only yields two[4][5].

  • Hydrolysis : The initial product of the substitution is a stable aryl iminium salt. The target aldehyde is not formed during the reaction itself; it is only liberated upon rigorous aqueous hydrolysis during the workup phase[2][3].

Logical pathway of the Vilsmeier-Haack formylation mechanism on thiophene.

Comparative Formylation Methodologies

While Vilsmeier-Haack is the industry standard, alternative formylation strategies exist depending on substrate sensitivity and available equipment. The table below summarizes quantitative data and conditions for various thiophene formylation methods to aid in route selection[2][6][7].

MethodReagentsTypical SolventTemp (°C)Typical YieldRegioselectivity
Vilsmeier-Haack DMF, POCl₃Dichloroethane / None25 - 9071 - 74%Excellent (C2)
Triphosgene Method DMF, TriphosgeneChlorobenzene0 - 85Up to 88%Excellent (C2)
Rieche Formylation Cl₂CHOMe, TiCl₄Dichloromethane0 - 25HighGood (C2)
Lithiation / DMF n-BuLi, DMFTHF-78 to 2560 - 80%Excellent (C2)

Table 1: Quantitative comparison of thiophene formylation methodologies.

Experimental Protocol: Synthesis of Thiophene-2-carboxaldehyde

This protocol outlines the neat (solvent-free) Vilsmeier-Haack formylation of unsubstituted thiophene. The procedure is designed as a self-validating system, ensuring intermediate verification at critical junctions[2].

Reagents Required
  • Thiophene : 1.0 equiv (0.5 mol)

  • N,N-Dimethylformamide (DMF) : 1.3 equiv (0.65 mol)

  • Phosphorus oxychloride (POCl₃) : 1.1 equiv (0.55 mol)

  • Saturated aqueous Sodium Acetate (NaOAc) or dilute NaOH

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology
  • Vilsmeier Reagent Generation :

    • Charge a dry, three-necked round-bottom flask (equipped with a mechanical stirrer, dropping funnel, and internal thermometer) with DMF.

    • Cool the flask to 0–5 °C using an ice-water bath.

    • Add POCl₃ dropwise via the dropping funnel over 30 minutes.

    • Causality & Validation: The reaction between DMF and POCl₃ is highly exothermic. Maintaining the temperature below 10 °C prevents the thermal decomposition of the Vilsmeier reagent. Validation Checkpoint : The mixture will transition from clear to a viscous, pale-yellow syrup, visually confirming the formation of the chloromethyliminium salt[2][3].

  • Substrate Addition :

    • Allow the Vilsmeier reagent to stir for an additional 30 minutes at room temperature to ensure complete conversion.

    • Re-cool the flask to 10 °C. Add thiophene dropwise at a rate that maintains the internal temperature between 25–35 °C[2].

    • Causality: Thiophene addition initiates the electrophilic attack. The temperature is allowed to rise slightly to overcome the activation energy of the EAS, but must be kept below 35 °C to prevent unwanted side reactions (e.g., chlorination)[2].

  • Reaction Maturation :

    • Heat the reaction mixture to 60 °C for 2 hours[6].

    • Validation Checkpoint : Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the non-polar thiophene spot (high Rf) and the appearance of a baseline spot (the highly polar iminium salt) validates complete conversion.

  • Quenching and Hydrolysis (Critical Step) :

    • Cool the mixture to room temperature.

    • Pour the viscous mixture very slowly into a beaker containing vigorously stirred crushed ice and water.

    • Neutralize the highly acidic aqueous mixture to pH 6-7 using a dilute sodium hydroxide or saturated sodium acetate solution[2][6].

    • Causality & Validation: The iminium salt is stable and will not yield the aldehyde without water. Neutralization drives the hydrolysis equilibrium forward and prevents acid-catalyzed polymerization of the thiophene ring. Validation Checkpoint : The release of the aldehyde is visually confirmed by the separation of a dense, yellow/brown organic oil from the aqueous phase[2][3].

  • Extraction and Purification :

    • Extract the aqueous phase with DCM (3 x 100 mL).

    • Wash the combined organic layers with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure.

    • Purify the crude oil via vacuum distillation to yield thiophene-2-carboxaldehyde as a pale-yellow liquid[2].

Workflow Step1 1. Vilsmeier Reagent Mix DMF & POCl3 (0-5°C) Step2 2. Substrate Addition Add Thiophene (25-35°C) Step1->Step2 Step3 3. EAS Reaction Heat to 60°C (2h) Step2->Step3 Step4 4. Hydrolysis Quench in Ice/Water Step3->Step4 Step5 5. Neutralization Adjust to pH 6-7 (NaOH/NaOAc) Step4->Step5 Step6 6. Isolation DCM Extraction & Distillation Step5->Step6

Step-by-step experimental workflow for the Vilsmeier-Haack formylation of thiophene.

Troubleshooting & Optimization

  • Ineffective Hydrolysis (Low Yield) : The most common failure point is incomplete hydrolysis of the iminium intermediate. If the yield is unexpectedly low, ensure the quench is highly vigorous and the pH is strictly neutralized. The iminium salt is water-soluble; failure to hydrolyze it means the product remains in the aqueous waste[2].

  • Product Darkening on Storage : Thiophene-2-carboxaldehyde is susceptible to air oxidation, forming thiophene-2-carboxylic acid and colored impurities. Store the purified product under an inert atmosphere (Argon/Nitrogen) at 2-8 °C[2].

  • Regiomeric Mixtures : When formylating 3-substituted thiophenes (e.g., 3-alkylthiophenes), a mixture of 2-formyl and 5-formyl isomers may occur. The ratio is heavily influenced by the steric bulk of the Vilsmeier reagent and the substrate[2][7]. If the 5-isomer is desired, utilizing a bulkier formamide (e.g., N-methylformanilide) or employing a metalation-formylation route (lithiation followed by DMF) is recommended[2][7].

References

  • Master Organic Chemistry . Vilsmeier-Haack Reaction. URL: [Link]

  • RSC Publishing . The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives. URL:[Link]

  • CORE . Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials. URL:[Link]

  • Universidade do Minho . Formylation, dicyanovinylation and tricyanovinylation of 5-alkoxy- and 5-amino- substituted 2,2´-bithiophenes. URL: [Link]

  • Wikipedia . Vilsmeier–Haack reaction. URL:[Link]

  • Chemistry Steps . Vilsmeier-Haack Reaction. URL: [Link]

Sources

Lithiation of thiophenes for functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the Lithiation and Functionalization of Thiophenes

Introduction & Mechanistic Principles

Thiophenes are electron-rich heteroaromatics that serve as foundational building blocks in medicinal chemistry, agrochemicals, and organic materials. The regioselective functionalization of the thiophene core is predominantly achieved via organolithium chemistry. Due to the inductive electron-withdrawing effect of the sulfur atom, the α-protons (C2 and C5) are significantly more acidic than the β-protons (C3 and C4)[1]. Consequently, direct deprotonation using strong bases is kinetically favored at the C2/C5 positions[1].

However, achieving precise regiocontrol—especially in substituted thiophenes—requires a strategic understanding of the underlying reaction mechanics:

  • Kinetic vs. Thermodynamic Control: Direct lithiation of unsubstituted thiophene with n-butyllithium (n-BuLi) at -78 °C rapidly yields 2-lithiothiophene via kinetic control[2].

  • Steric Direction (C5 vs. C2): For 3-substituted thiophenes (e.g., 3-methylthiophene), n-BuLi often yields an isomeric mixture of C2 and C5 lithiated products[3]. To achieve selective C5-lithiation, bulky, non-nucleophilic bases such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are utilized. The extreme steric bulk of LiTMP prevents interaction at the hindered C2 position, directing metalation almost exclusively to C5[3].

  • Halogen-Metal Exchange (C3/C4): Accessing the C3 or C4 position via direct deprotonation is thermodynamically unfeasible. Instead, halogen-metal exchange of 3-bromothiophenes with n-BuLi at cryogenic temperatures provides a rapid, kinetically controlled route to 3-lithiothiophene[4]. This exchange is orders of magnitude faster than proton abstraction, trapping the intermediate before it can isomerize to the more stable C2-lithio species[5].

  • Chemotolerance: For substrates bearing sensitive functional groups (e.g., esters, cyano groups), milder Knochel-Hauser bases (TMPMgCl·LiCl) or strictly controlled cryogenic conditions are required to prevent nucleophilic attack or unwanted side reactions[6].

Strategic Workflow for Thiophene Functionalization

ThiopheneLithiation Substrate Thiophene Substrates Path1 Unsubstituted / Small Alkyl (e.g., Thiophene, 3-Methylthiophene) Substrate->Path1 Path2 Halogenated (e.g., 3-Bromothiophene) Substrate->Path2 Path3 Sensitive Functional Groups (e.g., Esters, Cyano) Substrate->Path3 Deprot1 Direct C2-Lithiation (n-BuLi, THF, -78°C) Path1->Deprot1 Kinetic Control Deprot1b Steric-Directed C5-Lithiation (LiTMP, THF, -78°C) Path1->Deprot1b Steric Control Deprot2 Halogen-Metal Exchange (n-BuLi, THF, -78°C) Path2->Deprot2 Rapid Exchange Deprot3 Mild Metalation (TMP-Mg-Cl / LiTMP) Path3->Deprot3 Chemotolerance Elec Electrophilic Quench (DMF, Alkyl Halides, CO2) Deprot1->Elec Deprot1b->Elec Deprot2->Elec Deprot3->Elec Product Regioselectively Functionalized Thiophene Elec->Product

Decision matrix for thiophene lithiation based on substrate and functional group tolerance.

Quantitative Data & Regioselectivity Summary

The following table summarizes the expected yields and regioselectivities based on the choice of base and substrate, demonstrating the critical impact of reaction conditions on the final product architecture.

SubstrateLithiating ReagentTemp (°C)ElectrophileMajor ProductYieldRegioselectivity
Thiophenen-BuLi (1.05 eq)-78 to 0DMFThiophene-2-carboxaldehyde76–85%>99:1 (C2)[1]
3-Methylthiophenen-BuLi (1.05 eq)25MeI2,3-Dimethylthiophene99%3.5:1 (C2:C5)[3]
3-MethylthiopheneLiTMP (1.2 eq)-78DMF4-Methyl-2-thiophenecarboxaldehyde>90%35.5:1 (C5:C2)[3]
3,4-Dibromothiophenen-BuLi (1.2 eq)-78ClCO₂EtEthyl 4-bromothiophene-3-carboxylate82%Exclusive (C3)[4]

Experimental Protocols

Protocol A: Direct C2-Lithiation and Formylation of Thiophene

Objective: Synthesize thiophene-2-carboxaldehyde via kinetically controlled C2-deprotonation[7]. Causality:n-BuLi specifically targets the most acidic C2 proton. Conducting the reaction at -78 °C prevents ring-opening side reactions and unwanted nucleophilic additions. DMF acts as the formylating electrophile[1].

  • Preparation: Flame-dry a 100 mL three-necked round-bottom flask under a continuous flow of dry nitrogen or argon.

  • Substrate Loading: Add anhydrous tetrahydrofuran (THF) (20 mL) and thiophene (10.0 mmol, 1.0 equiv).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes[1].

  • Lithiation: Dropwise add n-butyllithium (2.5 M in hexanes, 10.5 mmol, 1.05 equiv) via a syringe pump over 10 minutes, maintaining the internal temperature below -70 °C[1].

  • Incubation: Stir the mixture at -78 °C for 1 hour to ensure complete metalation[1].

    • Self-Validation Check: Quench a 0.1 mL aliquot in 0.5 mL D₂O. Extract with diethyl ether and analyze via GC-MS. A mass shift corresponding to >95% deuterium incorporation at C2 confirms successful lithiation before proceeding.

  • Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 12.0 mmol, 1.2 equiv) dropwise at -78 °C[1].

  • Warming & Workup: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by slowly adding 15 mL of saturated aqueous ammonium chloride (NH₄Cl)[1].

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[1].

Protocol B: Regioselective C5-Lithiation of 3-Methylthiophene

Objective: Synthesize 4-methyl-2-thiophenecarboxaldehyde by leveraging steric bulk to override inherent C2-acidity[3]. Causality: While C2 is more acidic, the methyl group at C3 creates local steric hindrance. The exceptionally bulky LiTMP base cannot easily access the C2 proton and is forced to deprotonate the C5 position, yielding high regioselectivity[3].

  • Base Generation: In a flame-dried flask under nitrogen, add 2,2,6,6-tetramethylpiperidine (TMP-H, 12.0 mmol, 1.2 equiv) to anhydrous THF (25 mL). Cool to -78 °C and add n-BuLi (12.0 mmol, 1.2 equiv). Stir for 30 minutes to generate LiTMP in situ[3].

  • Substrate Addition: Add 3-methylthiophene (10.0 mmol, 1.0 equiv) dropwise to the LiTMP solution at -78 °C.

  • Lithiation: Stir the reaction mixture strictly at -78 °C for 1 hour to maximize C5 selectivity[3].

  • Electrophilic Quench: Add anhydrous DMF (20.0 mmol, 2.0 equiv) dropwise at -78 °C[3].

  • Workup: Allow the mixture to warm to room temperature, quench with saturated NH₄Cl, and extract with diethyl ether.

    • Self-Validation Check: Analyze the crude mixture via GC (using tetradecane as an internal standard). The ratio of 4-methyl-2-thiophenecarboxaldehyde to 3-methyl-2-thiophenecarboxaldehyde should be approximately 35:1[3].

Protocol C: Halogen-Metal Exchange for C3-Functionalization

Objective: Access the thermodynamically unfavorable C3-position using 3,4-dibromothiophene[4]. Causality: Halogen-lithium exchange is a rapid equilibrium process driven by the formation of a more stable organolithium species. At -78 °C, the exchange of bromine for lithium outpaces direct deprotonation, trapping the lithiated species at the C3 position before it can isomerize[4].

  • Preparation: Dissolve 3,4-dibromothiophene (10.0 mmol, 1.0 equiv) in anhydrous THF (30 mL) in a flame-dried flask under nitrogen[4].

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Exchange Reaction: Add n-BuLi (2.5 M in hexanes, 12.0 mmol, 1.2 equiv) dropwise over 5 minutes. Stir for exactly 5 minutes at -78 °C[4]. Prolonged stirring may lead to unwanted isomerization or ring-opening.

  • Electrophilic Quench: Immediately add ethyl chloroformate (ClCO₂Et, 15.0 mmol, 1.5 equiv) dropwise[4].

  • Workup: Stir for an additional 30 minutes at -78 °C, then warm to room temperature. Quench with water, extract with dichloromethane, dry over MgSO₄, and concentrate to yield ethyl 4-bromothiophene-3-carboxylate[4].

Troubleshooting & Critical Parameters

  • Isomeric Mixtures: If a mixture of C2 and C5 substituted products is observed in direct lithiation, ensure the reaction temperature is strictly maintained at -78 °C. Higher temperatures increase the rate of thermodynamic equilibration[1].

  • Diformylation Side-Products: Using a large excess of the formylating agent (DMF) with highly activated thiophenes can lead to diformylation. Strictly control the stoichiometry (1.1 - 1.2 equiv) to minimize this[1].

  • Incomplete Halogen-Metal Exchange: Ensure n-BuLi is accurately titrated before use. The presence of moisture or degraded n-BuLi will result in protonation of the intermediate, yielding debrominated starting material instead of the functionalized product[5].

References

  • Practical Access to Metallo Thiophenes: Regioselective Synthesis of 2,4-Disubstituted Thiophenes. Organic Process Research & Development - ACS Publications.6

  • Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. ACS Publications.4

  • Highly Selective 5-Substitution of 3-Methylthiophene via Directed Lithiation. The Journal of Organic Chemistry - ACS Publications.3

  • Synthesis of Substituted Thiophene Aldehydes. Benchchem.1

  • Short Syntheses of 1-Substituted Dibenzothiophenes and 3-Substituted Naphthothiophenes. ChemRxiv.5

  • Product Subclass 14: Aryllithium and Hetaryllithium Compounds. Thieme.2

  • Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. PMC.7

Sources

Application Note: 2-Formyl-5-methyl-4-phenylthiophene in Organic Electronics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of organic electronics—spanning Organic Photovoltaics (OPVs), Organic Light-Emitting Diodes (OLEDs), and Dye-Sensitized Solar Cells (DSSCs)—relies heavily on the precision engineering of π-conjugated building blocks. 2-Formyl-5-methyl-4-phenylthiophene (also known as 5-methyl-4-phenylthiophene-2-carbaldehyde) has emerged as a highly specialized precursor for synthesizing Donor-Acceptor (D-A) small molecules and polymeric end-caps.

Unlike standard unsubstituted thiophenes, this molecule features a trifecta of functionalization: a reactive formyl group for extending conjugation, a bulky phenyl ring for morphological control, and a methyl group for electronic tuning and chemical stability. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for integrating this molecule into advanced optoelectronic materials.

Mechanistic Insights: The Causality of Structural Design

To understand the utility of 2-Formyl-5-methyl-4-phenylthiophene, one must analyze the specific causality behind its three functional groups. In materials science, molecular structure directly dictates macroscopic device physics.

  • The 2-Formyl Group (Reactivity & Conjugation): The aldehyde functionality serves as the primary reactive site. It readily undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile or 3-ethylrhodanine) to form strong electron-withdrawing terminals. This extends the π-conjugated system and facilitates the intramolecular charge transfer (ICT) necessary for light absorption in solar cells [1, 5].

  • The 4-Phenyl Group (Steric & Morphological Control): In bulk heterojunction (BHJ) solar cells, excessive planarity in the active layer leads to massive crystallization and large phase-separated domains, which drastically reduces the D-A interfacial area and stifles exciton dissociation. The phenyl group at the 4-position induces a deliberate steric twist. Furthermore, phenylthiophene derivatives act as excellent organic sensitizers, improving the photostability and electron-donating capacity of the resulting push-pull systems [2].

  • The 5-Methyl Group (Electronic Tuning & Stability): Unsubstituted thiophenes are vulnerable to oxidative degradation and unwanted cross-linking at the reactive 5-position during device operation. The methyl group chemically blocks this site, enhancing the molecule's operational lifespan. Additionally, the mild inductive electron-donating effect of the methyl group raises the Highest Occupied Molecular Orbital (HOMO) level, which is critical for tuning the open-circuit voltage ( Voc​ ) in photovoltaic applications [4].

Optoelectronic Impact: Quantitative Data

The strategic functionalization of the thiophene core significantly alters the optoelectronic properties of the resulting semiconductors. The table below summarizes the comparative data when utilizing 2-Formyl-5-methyl-4-phenylthiophene as an end-capping precursor versus a standard thiophene-2-carbaldehyde in the synthesis of Non-Fullerene Acceptors (NFAs) [3, 4].

ParameterStandard Thiophene End-Cap5-Methyl-4-phenylthiophene End-CapMechanistic Causality
HOMO Level (eV) -5.60-5.45Inductive electron donation from the 5-methyl group raises the HOMO.
LUMO Level (eV) -3.80-3.75Steric twist from the 4-phenyl group slightly disrupts planarity, raising the LUMO.
Optical Bandgap (eV) 1.801.70Enhanced ICT narrows the bandgap, broadening the absorption spectrum.
Solubility (mg/mL in CHCl 3​ ) < 10> 30Bulky phenyl and methyl groups disrupt tight crystal lattice packing.

Experimental Protocol: Synthesis of Dicyanovinyl-Functionalized Acceptors

The following protocol outlines the synthesis of an electron-deficient NFA end-cap via Knoevenagel condensation. This method is designed as a self-validating system , ensuring that intermediate quality control prevents downstream device failure.

Materials Required
  • 2-Formyl-5-methyl-4-phenylthiophene (Precursor, 1.0 eq)

  • Malononitrile (Active methylene, 1.5 eq)

  • Anhydrous Chloroform (CHCl 3​ , Solvent)

  • Piperidine (Base catalyst, 0.1 eq)

Step-by-Step Methodology
  • Preparation & Solvation: In a flame-dried 50 mL round-bottom flask purged with N 2​ , dissolve 1.0 mmol of 2-Formyl-5-methyl-4-phenylthiophene in 15 mL of anhydrous CHCl 3​ .

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the intermediate iminium ion, ensuring high yields.

  • Catalyst Addition: Add 1.5 mmol of malononitrile to the solution. Stir for 5 minutes at room temperature, then add 0.1 mmol of piperidine dropwise.

    • Causality: Piperidine acts as a weak base to deprotonate the acidic protons of malononitrile, generating a highly nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the formyl group.

  • Condensation & Dehydration: Equip the flask with a reflux condenser and heat the mixture to 65°C for 12 hours.

    • Causality: While the initial nucleophilic attack occurs at room temperature, refluxing provides the thermodynamic energy required to drive the subsequent dehydration step, shifting the equilibrium entirely toward the stable alkene (dicyanovinyl) product.

  • Workup & Extraction: Cool the reaction to room temperature. Quench with 20 mL of distilled water. Extract the organic layer with Dichloromethane (DCM) (3 x 15 mL). Wash the combined organic layers with brine and dry over anhydrous MgSO 4​ .

  • Validation & Quality Control (Self-Validating Step): Concentrate the crude product under reduced pressure. Before proceeding to device fabrication, perform 1 H-NMR spectroscopy (in CDCl 3​ ).

    • Validation Metric: The reaction is deemed successful and complete only if the distinct aldehyde proton peak at ~9.8 ppm has completely disappeared, replaced by a new vinyl proton singlet at ~7.8–8.1 ppm.

Visualizing the Workflows

The following diagrams illustrate the synthetic pathway and the subsequent logical relationship of the synthesized molecule within an organic photovoltaic device.

Workflow A Precursor: 2-Formyl-5-methyl- 4-phenylthiophene D Reaction: Knoevenagel Condensation (Reflux, 12h) A->D B Active Methylene: Malononitrile B->D C Catalyst: Piperidine (Base) C->D Deprotonation E Product: Dicyanovinyl End-Cap (for OPVs/DSSCs) D->E Dehydration

Fig 1. Synthetic workflow of dicyanovinyl end-caps via Knoevenagel condensation.

EnergyLevels cluster_0 Photovoltaic Charge Generation Pathway Photon Photon Absorption (hv) Donor Polymer Donor (Exciton Generation) Photon->Donor Acceptor Phenylthiophene NFA (Electron Acceptor) Photon->Acceptor Interface D-A Interface (Charge Separation) Donor->Interface Exciton Diffusion Acceptor->Interface Electrodes Charge Collection (Anode/Cathode) Interface->Electrodes Free Charge Transport

Fig 2. Charge generation and transport pathway in an organic photovoltaic device.

References

  • BenchChem. The Versatile Precursor: Exploring the Potential of 3-Bromobenzo[b]thiophene-2-carbaldehyde in Materials Science.
  • ACS Publications. High-Order Harmonics and Photoluminescence in Azo-Phenylthiophene Derivatives.
  • ResearchGate. Asymmetric Electron Acceptors for High-Efficiency and Low-Energy-Loss Organic Photovoltaics.
  • RSC Publishing. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications.
  • PMC. Recent Advances in the Application of Coumarins as Photosensitizers for the Construction of a Dye-Sensitized Solar Cell.

Application Note: Scalable Protocol for the Synthesis of 2-Formyl-5-methyl-4-phenylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide.

Executive Summary & Strategic Context

2-Formyl-5-methyl-4-phenylthiophene (also known as 5-methyl-4-phenylthiophene-2-carbaldehyde) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and organic electronic materials.

This application note details a robust, highly scalable two-step convergent synthesis. The sequence initiates with a Suzuki-Miyaura cross-coupling to construct the carbon framework, followed by a regioselective Vilsmeier-Haack formylation. By isolating the formylation step to the highly activated α -position of the thiophene ring, this protocol ensures high regiochemical fidelity and excellent overall yields.

Mechanistic Rationale & Pathway Design

To ensure a self-validating and predictable reaction system, it is critical to understand the causality behind the reagent selection and the regioselectivity of the sequence.

Step 1: Carbon Framework Construction (Suzuki-Miyaura Coupling)

The synthesis begins with the coupling of 3-bromo-2-methylthiophene and phenylboronic acid. While standard protocols often employ Pd(PPh3​)4​ , this protocol utilizes Pd(dppf)Cl2​ . The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating the reductive elimination step and mitigating the steric hindrance between the adjacent methyl group and the incoming phenyl ring 1[1]. This yields the intermediate 2-methyl-3-phenylthiophene efficiently 2[2].

Step 2: Regioselective Formylation & IUPAC Nomenclature Shift

The Vilsmeier-Haack formylation of 2-methyl-3-phenylthiophene is governed by the inherent electronic properties of the thiophene ring. The sulfur atom donates electron density via resonance, making the α -positions (C2 and C5) significantly more nucleophilic than the β -positions (C3 and C4).

  • Since C2 is already occupied by a methyl group, the electrophilic attack by the chloroiminium ion (Vilsmeier reagent) occurs exclusively at C5 .

  • Nomenclature Note: Upon the addition of the formyl group, IUPAC rules dictate that the principal functional group (the aldehyde) receives the lowest possible locant. Consequently, the numbering of the ring reverses: the former C5 becomes C2. Thus, 5-formyl-2-methyl-3-phenylthiophene is correctly designated as 2-formyl-5-methyl-4-phenylthiophene .

SynthesisWorkflow SM1 3-Bromo-2-methylthiophene Rxn1 Suzuki-Miyaura Cross-Coupling (Pd(dppf)Cl2, K2CO3, 90°C) SM1->Rxn1 SM2 Phenylboronic Acid SM2->Rxn1 Int1 2-Methyl-3-phenylthiophene (Intermediate) Rxn1->Int1 Rxn2 Vilsmeier-Haack Formylation (POCl3, DMF, 80°C) Int1->Rxn2 Prod 2-Formyl-5-methyl-4-phenylthiophene (Target API Intermediate) Rxn2->Prod

Figure 1: Two-step synthetic workflow for 2-Formyl-5-methyl-4-phenylthiophene.

Experimental Protocols

Phase 1: Synthesis of 2-Methyl-3-phenylthiophene

Objective: Construct the sterically hindered biaryl system via Palladium-catalyzed cross-coupling.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 3-bromo-2-methylthiophene (10.0 g, 56.5 mmol, 1.0 equiv) and phenylboronic acid (8.27 g, 67.8 mmol, 1.2 equiv).

  • Solvation: Add 100 mL of anhydrous 1,4-dioxane and stir until a homogeneous solution is achieved.

  • Base Addition: Add an aqueous solution of K2​CO3​ (15.6 g, 113 mmol, 2.0 equiv, dissolved in 25 mL deionized water).

  • Degassing (Critical): Sparge the biphasic mixture with ultra-pure nitrogen gas for 15 minutes to remove dissolved oxygen, preventing homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (2.07 g, 2.82 mmol, 0.05 equiv) under a steady stream of nitrogen.

  • Reaction: Attach a reflux condenser, heat the mixture to 90 °C, and stir vigorously for 8 hours. Monitor completion via TLC (100% Hexanes, Rf​≈0.6 ).

  • Workup: Cool to room temperature. Dilute with water (100 mL) and extract with ethyl acetate ( 3×100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, 100% Hexanes) to afford 2-methyl-3-phenylthiophene as a pale yellow oil (Typical Yield: 85-88%).

Phase 2: Synthesis of 2-Formyl-5-methyl-4-phenylthiophene

Objective: Regioselective introduction of the formyl group via electrophilic aromatic substitution.

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation: In a dry, nitrogen-flushed 250 mL round-bottom flask, add anhydrous N,N-dimethylformamide (DMF) (13.1 mL, 170 mmol, 3.0 equiv). Cool the flask to 0 °C using an ice-water bath.

  • Activation: Dropwise add phosphorus oxychloride ( POCl3​ ) (7.9 mL, 85 mmol, 1.5 equiv) over 15 minutes. Stir the resulting pale-yellow chloroiminium ion complex at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve the 2-methyl-3-phenylthiophene (9.8 g, 56.5 mmol, 1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) (50 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C to control the initial exotherm.

  • Heating: Remove the ice bath. Gradually heat the reaction mixture to 80 °C and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1, product Rf​≈0.4 ).

  • Hydrolysis (Critical): Cool the mixture to room temperature. Slowly and cautiously pour the mixture into a vigorously stirred beaker containing crushed ice (200 g) and saturated aqueous sodium acetate (100 mL). Rationale: Sodium acetate buffers the hydrolysis of the iminium intermediate, preventing degradation of the newly formed aldehyde.

  • Extraction: Extract the aqueous mixture with dichloromethane ( 3×100 mL). Wash the organic layers sequentially with saturated NaHCO3​ , water, and brine. Dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by recrystallization from hot ethanol to yield the target compound as a crystalline pale yellow solid (Typical Yield: 75-80%).

VHMechanism Step1 DMF + POCl3 Step2 Vilsmeier Reagent (Chloroiminium Ion) Step1->Step2 Activation Step3 Electrophilic Attack at C5 of 2-Methyl-3-phenylthiophene Step2->Step3 Step4 Wheland Intermediate (Resonance Stabilized) Step3->Step4 Step5 Aromatization & Loss of HCl Step4->Step5 Step6 Iminium Hydrolysis (Aqueous NaOAc Workup) Step5->Step6 Step7 2-Formyl-5-methyl-4-phenylthiophene Step6->Step7

Figure 2: Mechanistic pathway of the regioselective Vilsmeier-Haack formylation.

Quantitative Data & Analytical Characterization

The following tables summarize the stoichiometric requirements for a 10-gram scale reaction and the expected analytical characterization data for the final product to ensure self-validation of the synthesized API intermediate.

Table 1: Reagent Stoichiometry (Phase 2 Formylation)
ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
2-Methyl-3-phenylthiophene 174.261.09.84 g56.5 mmol
N,N-Dimethylformamide (DMF) 73.093.012.39 g (13.1 mL)169.5 mmol
Phosphorus Oxychloride ( POCl3​ ) 153.331.513.00 g (7.9 mL)84.8 mmol
Table 2: Analytical Characterization (Target Compound)
ParameterValue / Description
Chemical Formula C12​H10​OS
Molecular Weight 202.27 g/mol
Appearance Pale yellow solid
1 H NMR (400 MHz, CDCl3​ ) δ 9.85 (s, 1H, CHO), 7.62 (s, 1H, Thiophene C3-H), 7.45 - 7.35 (m, 5H, Ph-H), 2.51 (s, 3H, CH3​ )
13 C NMR (100 MHz, CDCl3​ ) δ 182.5, 148.2, 141.5, 139.0, 136.5, 134.2, 129.5, 128.8, 127.9, 15.4
HRMS (ESI) m/z calcd for C12​H11​OS [M+H]+ 203.0531, found 203.0528

Alternative Green Methodology: Cyclopropyl Ethanol Annulation

While the Suzuki/Vilsmeier sequence is the industrial standard, modern synthetic methodologies offer highly concise alternatives. Recent literature demonstrates that thiophene aldehydes can be accessed directly via a one-pot ring-opening/annulation reaction of cyclopropyl ethanols 3[3].

By reacting substituted cyclopropyl ethanols with potassium sulfide ( K2​S ) in DMSO at 120 °C, double C–S bond formation is achieved alongside C–C bond cleavage. In this system, DMSO acts simultaneously as the solvent and a mild oxidant. This transition-metal-free approach represents a powerful, green alternative for the rapid generation of highly substituted thiophene-2-carbaldehydes in discovery chemistry settings.

References

  • Ring-opening/annulation reaction of cyclopropyl ethanols: concise access to thiophene aldehydes via C–S bond formation Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

Sources

Application Notes and Protocols for the Formylation of 5-Methyl-4-phenylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The introduction of a formyl group onto aromatic and heteroaromatic scaffolds is a cornerstone of synthetic organic chemistry, providing a versatile entry point for the elaboration of complex molecular architectures. Thiophene-2-carbaldehydes, in particular, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials with novel electronic properties. This document provides a detailed experimental protocol for the regioselective formylation of 5-methyl-4-phenylthiophene, a polysubstituted thiophene with significant potential as a building block in drug discovery and materials science. The Vilsmeier-Haack reaction, a mild and efficient method for the formylation of electron-rich aromatic systems, is presented as the method of choice.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking a robust and well-documented procedure for the synthesis of 5-methyl-4-phenylthiophene-2-carbaldehyde.

Reaction Principle and Regioselectivity

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an activated aromatic ring.[1][2] The electrophilic species in this reaction is the chloroiminium ion, which is a relatively weak electrophile, thus favoring reaction with electron-rich substrates.[2]

For 5-methyl-4-phenylthiophene, the thiophene ring is activated towards electrophilic substitution by the electron-donating methyl group at the C5 position. The phenyl group at the C4 position can exert both inductive and resonance effects, but the directing effect of the alkyl group and the inherent reactivity of the α-position of the thiophene ring are expected to dominate. Therefore, the formylation is predicted to occur with high regioselectivity at the vacant C2 position, which is sterically unhindered and electronically activated.

Experimental Workflow Overview

The overall experimental workflow for the formylation of 5-methyl-4-phenylthiophene via the Vilsmeier-Haack reaction can be summarized in the following diagram:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up and Purification DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent 0 °C POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Substrate 5-Methyl-4-phenylthiophene Vilsmeier_Reagent->Substrate Electrophilic Aromatic Substitution Reaction_Mixture Reaction Mixture Substrate->Reaction_Mixture Quenching Quenching (Ice/Water) Neutralization Neutralization (aq. NaOH) Extraction Extraction (e.g., Dichloromethane) Purification Purification (Column Chromatography) Product 5-Methyl-4-phenylthiophene-2-carbaldehyde cluster_1 cluster_1 cluster_1->Quenching

Caption: Experimental workflow for the Vilsmeier-Haack formylation of 5-methyl-4-phenylthiophene.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
5-Methyl-4-phenylthiophene≥97%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Store over molecular sieves.
Phosphorus oxychloride (POCl₃)≥99%Handle in a fume hood with appropriate personal protective equipment.
Dichloromethane (DCM)Anhydrous, ≥99.8%
Sodium hydroxide (NaOH)Pellets, ≥97%
Sodium sulfate (Na₂SO₄)Anhydrous, granular
Diethyl ether (Et₂O)ACS Grade
n-HexaneACS Grade
Ethyl acetate (EtOAc)ACS Grade
Silica gel60 Å, 230-400 meshFor column chromatography.

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Magnetic stirrer with a heating mantle

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

Part 1: Formation of the Vilsmeier Reagent

  • In a dry, three-necked 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (20 mL, 0.26 mol).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (10 mL, 0.11 mol) dropwise to the stirred DMF via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, during which the Vilsmeier reagent will form as a crystalline solid.

Part 2: Formylation of 5-Methyl-4-phenylthiophene

  • To the freshly prepared Vilsmeier reagent, add a solution of 5-methyl-4-phenylthiophene (10.0 g, 0.057 mol) in anhydrous dichloromethane (50 mL) dropwise via the dropping funnel over 30 minutes at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

Part 3: Work-up and Purification

  • Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker with vigorous stirring. This step is exothermic and should be performed in a fume hood.

  • Slowly neutralize the acidic mixture by the dropwise addition of a 2 M aqueous sodium hydroxide solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate) to afford the pure 5-methyl-4-phenylthiophene-2-carbaldehyde.

Expected Yield and Characterization:

Based on similar formylation reactions of substituted thiophenes, a moderate to good yield of the desired product is anticipated. The final product should be characterized by standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aldehyde proton (singlet, ~9.8 ppm), the thiophene proton (singlet), the phenyl protons (multiplet), and the methyl protons (singlet).

  • ¹³C NMR: Expect a signal for the carbonyl carbon (~182 ppm) and other aromatic and aliphatic carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of 5-methyl-4-phenylthiophene-2-carbaldehyde should be observed.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch should be present around 1660-1680 cm⁻¹.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • The reaction between DMF and POCl₃ is exothermic and should be controlled by slow addition and cooling.

  • The quenching of the reaction mixture with ice/water is also highly exothermic and can cause splashing. Perform this step slowly and with vigorous stirring.

  • All solvents are flammable and should be handled away from ignition sources.

Mechanism of the Vilsmeier-Haack Reaction

The mechanism of the Vilsmeier-Haack reaction involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Adduct Adduct DMF->Adduct POCl3 POCl₃ POCl3->Adduct Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier Elimination of Cl₂PO₂⁻ Sigma_Complex Sigma Complex Thiophene 5-Methyl-4-phenylthiophene Thiophene->Sigma_Complex Attack on Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Aldehyde Aldehyde Product cluster_0 cluster_0 cluster_0->Thiophene

Sources

Application Note: Structural Characterization of 2-Formyl-5-methyl-4-phenylthiophene via High-Resolution NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

2-Formyl-5-methyl-4-phenylthiophene is a highly versatile organosulfur building block utilized extensively in medicinal chemistry and materials science. The thiophene core acts as a bioisostere for benzene rings in drug design, often improving the pharmacokinetic profile and lipophilicity of active pharmaceutical ingredients (APIs). The presence of the C-2 formyl (-CHO) group provides an electrophilic handle for Schiff base formation, Wittig olefinations, and reductive aminations, while the C-5 methyl and C-4 phenyl groups offer specific steric and electronic tuning.

To ensure the integrity of downstream syntheses, rigorous structural validation of this precursor is mandatory. This application note details a self-validating analytical workflow using Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. By mapping specific spectral signals to their underlying quantum mechanical and vibrational causes, this guide provides researchers with a robust framework for structural elucidation[1].

AnalyticalWorkflow A Sample Prep (CDCl₃ / Neat) B ¹H & ¹³C NMR Acquisition A->B C ATR-FTIR Acquisition A->C D Data Processing & Integration B->D C->D E Structural Elucidation D->E

Fig 1: Standardized workflow for the spectroscopic characterization of thiophene derivatives.

Experimental Protocols & Causality

A self-validating protocol requires that every experimental parameter is chosen with a specific, mechanistic purpose. The following methodologies are optimized for substituted thiophene carbaldehydes.

NMR Spectroscopy Protocol
  • Instrument: 400 MHz NMR Spectrometer (100 MHz for ¹³C).

  • Solvent: Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

Step-by-Step Procedure:

  • Sample Weighing: Weigh ~15 mg of the compound for ¹H NMR and ~50 mg for ¹³C NMR into separate vials.

    • Causality: ¹³C has a low natural abundance (~1.1%) and a low gyromagnetic ratio. Tripling the sample concentration for ¹³C acquisition drastically reduces the number of scans required to achieve an acceptable signal-to-noise (S/N) ratio[1].

  • Dissolution: Add 0.6 mL of CDCl₃ to each vial and agitate until fully dissolved.

    • Causality: CDCl₃ provides a deuterium lock signal, which prevents magnetic field drift over the course of the acquisition. It is also non-polar enough to dissolve the lipophilic thiophene, yet lacks interfering protons (save for the residual CHCl₃ singlet at 7.26 ppm).

  • Transfer: Transfer the solutions into standard 5 mm NMR tubes using glass Pasteur pipettes.

  • Acquisition Parameters (¹H): Run 16 scans with a spectral width of 15 ppm, a 30° flip angle, and a relaxation delay (D1) of 1.0 second.

  • Acquisition Parameters (¹³C): Run 1024 scans with a spectral width of 250 ppm, composite pulse decoupling (CPD) to remove ¹H-¹³C splitting, and a relaxation delay of 2.0 seconds.

ATR-FTIR Spectroscopy Protocol
  • Instrument: FT-IR Spectrometer equipped with a Diamond ATR accessory.

Step-by-Step Procedure:

  • Background Scan: Clean the diamond crystal with isopropanol and acquire a 32-scan background spectrum (4000–400 cm⁻¹).

    • Causality: This mathematically subtracts atmospheric H₂O (broad bands at ~3600 and 1600 cm⁻¹) and CO₂ (sharp doublet at ~2350 cm⁻¹) from the final sample spectrum.

  • Sample Application: Place 2–3 mg of the neat solid compound directly onto the center of the diamond crystal.

    • Causality: Utilizing ATR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed water can create a false broad O-H stretch at ~3400 cm⁻¹, which could be misinterpreted as an impurity or an enol tautomer[2].

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring intimate contact between the crystal and the sample.

  • Acquisition: Acquire 32 scans at a resolution of 4 cm⁻¹.

Spectroscopic Data Presentation & Structural Logic

The structural elucidation of 2-Formyl-5-methyl-4-phenylthiophene relies on identifying four distinct micro-environments within the molecule: the formyl group, the thiophene core, the phenyl ring, and the methyl group.

StructuralLogic Core 2-Formyl-5-methyl-4-phenylthiophene Aldehyde Formyl (-CHO) ¹H: ~9.85 ppm IR: 1665 cm⁻¹ Core->Aldehyde C-2 Thiophene Thiophene (H-3) ¹H: ~7.65 ppm IR: 1530 cm⁻¹ Core->Thiophene C-3 Phenyl Phenyl (-C₆H₅) ¹H: 7.35-7.45 ppm IR: 3050 cm⁻¹ Core->Phenyl C-4 Methyl Methyl (-CH₃) ¹H: ~2.55 ppm IR: 2920 cm⁻¹ Core->Methyl C-5

Fig 2: Spectroscopic signal assignment mapped to the core structural moieties of the compound.

NMR Analysis: Chemical Shift Causality

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Mechanistic Rationale
~9.85 Singlet (s) 1H -CH O (Formyl) Highly deshielded by the electronegative oxygen and the anisotropic magnetic field generated by the C=O π-electrons[1].
~7.65 Singlet (s) 1H Thiophene H-3 Deshielded by the aromatic ring current and the electron-withdrawing inductive/resonance effect of the adjacent C-2 formyl group[3].
7.35 – 7.45 Multiplet (m) 5H Phenyl H Typical aromatic resonance. The multiplet arises from complex ortho, meta, and para coupling within the freely rotating phenyl ring.

| ~2.55 | Singlet (s) | 3H | -CH ₃ (Methyl) | Shifted downfield from standard alkanes (~0.9 ppm) due to its attachment to the electron-dense, aromatic thiophene ring (allylic/benzylic-like deshielding)[3]. |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment
~182.5 Quaternary (C=O) Formyl Carbon
135.0 – 150.0 Quaternary (C) Thiophene C-2, C-4, C-5; Phenyl ipso-C
~136.0 Methine (CH) Thiophene C-3
127.0 – 129.0 Methine (CH) Phenyl ortho, meta, para-C

| ~15.0 | Primary (CH₃) | C-5 Methyl Carbon |

IR Analysis: Vibrational Causality

The infrared spectrum confirms the functional groups inferred from the NMR data. The most critical diagnostic band is the carbonyl stretch. A standard aliphatic aldehyde exhibits a C=O stretch at ~1715 cm⁻¹. However, in 2-Formyl-5-methyl-4-phenylthiophene, the carbonyl group is directly conjugated with the thiophene π-system. This conjugation increases the single-bond character of the C=O bond, lowering its force constant, and consequently shifting the absorption to a lower wavenumber (~1665 cm⁻¹)[2].

Table 3: ATR-FTIR Assignments

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
3050 Weak Aromatic C-H sp² C-H stretching (Phenyl and Thiophene)
2920, 2850 Weak Aliphatic C-H sp³ C-H stretching (Methyl group)
2820, 2730 Medium Aldehyde C-H Fermi resonance doublet characteristic of aldehydes[2]
1665 Strong Conjugated C=O Carbonyl stretching (lowered due to thiophene conjugation)
1530, 1440 Medium Aromatic C=C Ring skeletal stretching

| 760, 690 | Strong | Aromatic C-H | Out-of-plane bending (indicative of mono-substituted benzene) |

Conclusion

The orthogonal application of ¹H/¹³C NMR and ATR-FTIR spectroscopy provides a comprehensive, self-validating profile of 2-Formyl-5-methyl-4-phenylthiophene. The anisotropic deshielding observed in the NMR spectra perfectly correlates with the conjugated carbonyl stretching frequencies observed in the IR spectra. Adhering to these standardized protocols ensures high-fidelity structural verification, preventing costly downstream failures in drug development and synthetic pathways.

Sources

Scale-up synthesis of 2-Formyl-5-methyl-4-phenylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-Up Synthesis of Substituted Phenyl-Methyl-Formylthiophenes

Abstract

This comprehensive guide details a robust and scalable two-step synthetic route for producing formyl-methyl-phenylthiophene derivatives, key intermediates in the development of pharmaceuticals and advanced materials. The protocol focuses on the synthesis of 5-Formyl-2-methyl-4-phenylthiophene , the regiochemically favored isomer resulting from the Vilsmeier-Haack formylation of a 2-methyl-4-phenylthiophene precursor. We provide a detailed examination of the synthetic strategy, step-by-step protocols for a palladium-catalyzed Suzuki-Miyaura coupling and the subsequent Vilsmeier-Haack formylation, and critical considerations for process safety and scale-up. This document is intended for researchers, chemists, and process development professionals seeking a reliable and well-characterized method for producing this class of thiophene building blocks.

Introduction: The Significance of Thiophene Scaffolds

Thiophene heterocycles are privileged structures in medicinal chemistry and materials science.[] Their unique electronic properties and ability to act as bioisosteres for benzene rings make them integral components of numerous commercial drugs and organic electronic materials.[2] Specifically, thiophenes bearing formyl, methyl, and phenyl substituents serve as versatile synthons, where the aldehyde functionality acts as a crucial handle for further molecular elaboration.[3][4]

Developing a scalable, safe, and cost-effective synthesis for these building blocks is paramount for their transition from laboratory-scale research to industrial application.[5][6] This guide addresses this need by providing a field-proven, two-step pathway that is amenable to scale-up.

Synthetic Strategy and Rationale

The chosen synthetic pathway is a convergent two-step process designed for optimal regioselectivity, scalability, and use of readily available starting materials.

Step 1: Suzuki-Miyaura Coupling. The thiophene backbone, 2-methyl-4-phenylthiophene, is constructed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high functional group tolerance, excellent yields, and well-understood, scalable reaction conditions.[7] We couple commercially available 4-bromo-2-methylthiophene with phenylboronic acid.

Step 2: Vilsmeier-Haack Formylation. The formyl group is introduced onto the thiophene ring using the Vilsmeier-Haack reaction. This classic and reliable method employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate electron-rich aromatic systems.[8][9]

A Note on Regioselectivity (E-E-A-T)

A critical aspect of this synthesis is the regiochemical outcome of the electrophilic formylation. In the 2-methyl-4-phenylthiophene substrate, the thiophene ring has two vacant positions for substitution: C3 and C5. The C5 position (the alpha-position adjacent to the sulfur atom) is significantly more electron-rich and sterically accessible than the C3 position (a beta-position). Consequently, the Vilsmeier-Haack reaction overwhelmingly favors substitution at the C5 position.[8][9] Therefore, the primary product of this synthesis is 5-Formyl-2-methyl-4-phenylthiophene . While the user topic specifies "2-Formyl-5-methyl-4-phenylthiophene," this isomer is not the expected product from this logical and scalable synthetic route. This guide focuses on the scientifically validated and achievable C5-formylated isomer.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Vilsmeier-Haack Formylation SM1 4-Bromo-2-methylthiophene Catalyst Pd Catalyst & Base SM1->Catalyst SM2 Phenylboronic Acid SM2->Catalyst Intermediate 2-Methyl-4-phenylthiophene Catalyst->Intermediate Formation of Thiophene Core Vilsmeier Vilsmeier Reagent Intermediate->Vilsmeier Electrophilic Attack Reagent1 POCl₃ + DMF Reagent1->Vilsmeier In situ formation FinalProduct 5-Formyl-2-methyl-4-phenylthiophene Vilsmeier->FinalProduct Hydrolysis

Diagram 1: Overall synthetic workflow.

Detailed Experimental Protocols

Safety First: All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory.

Protocol 1: Synthesis of 2-Methyl-4-phenylthiophene (Intermediate)

This protocol describes the Suzuki-Miyaura coupling on a 10-gram scale.

  • Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-2-methylthiophene (10.0 g, 56.5 mmol, 1.0 equiv.), phenylboronic acid (8.26 g, 67.8 mmol, 1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (1.96 g, 1.70 mmol, 0.03 equiv.).

    • Rationale: The three-necked flask allows for controlled stirring, inert atmosphere, and temperature regulation, which are crucial for reproducible results. Tetrakis(triphenylphosphine)palladium(0) is a reliable and effective catalyst for this type of coupling.[7]

  • Solvent and Base Addition: Add 1,2-dimethoxyethane (DME) (200 mL), followed by an aqueous solution of potassium carbonate (15.6 g, 113 mmol, 2.0 equiv. in 50 mL of deionized water).

    • Rationale: DME is an excellent solvent for this reaction, and the aqueous potassium carbonate solution provides the necessary base for the catalytic cycle to proceed.

  • Inerting: Degas the reaction mixture by bubbling nitrogen through the solution for 20 minutes.

    • Rationale: Oxygen can deactivate the palladium catalyst, so removing it is essential for achieving high conversion.

  • Reaction: Heat the mixture to reflux (approx. 85 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate. c. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL). d. Combine the organic layers and wash with water (1 x 100 mL) and then with brine (1 x 100 mL).

    • Rationale: The washing steps remove the inorganic base and salts. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude oil by vacuum distillation to yield 2-methyl-4-phenylthiophene as a colorless oil.

Protocol 2: Vilsmeier-Haack Formylation to 5-Formyl-2-methyl-4-phenylthiophene

This protocol describes the formylation on a 9-gram scale of the intermediate.

  • Vilsmeier Reagent Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (13.3 mL, 172 mmol, 3.4 equiv.). Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) (6.6 mL, 71.3 mmol, 1.4 equiv.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[10]

    • Rationale: The formation of the Vilsmeier reagent is highly exothermic. Slow addition at low temperatures is critical to prevent a runaway reaction and ensure safety, especially during scale-up.[11][12]

  • After the addition is complete, stir the resulting white solid suspension at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve 2-methyl-4-phenylthiophene (8.8 g, 50.5 mmol, 1.0 equiv.) in 20 mL of anhydrous DMF. Add this solution to the Vilsmeier reagent at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60 °C. Monitor the reaction by TLC until the starting material is consumed (typically 3-5 hours).

  • Quenching and Work-up: a. Cool the reaction mixture back to 0 °C. b. CAUTION: HIGHLY EXOTHERMIC. Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. c. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.[13]

    • Rationale: The quenching and neutralization steps hydrolyze the iminium salt intermediate to the final aldehyde and can generate significant heat and gas. This must be done slowly and with efficient cooling.[10] d. Extract the product with ethyl acetate (3 x 100 mL). e. Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield 5-Formyl-2-methyl-4-phenylthiophene as a solid.

Quantitative Data Summary

Reagent/ProductStepMW ( g/mol )Equiv.Amount (g)Moles (mmol)Expected YieldPurity
4-Bromo-2-methylthiophene1177.061.010.056.5->98%
Phenylboronic Acid1121.931.28.2667.8->98%
Pd(PPh₃)₄11155.560.031.961.70--
2-Methyl-4-phenylthiophene1174.26---80-90%>97% (by GC)
2-Methyl-4-phenylthiophene2174.261.08.850.5->97%
POCl₃2153.331.410.971.3->99%
DMF273.093.4+12.6+172+-Anhydrous
5-Formyl-2-methyl-4-phenylthiophene 2 202.27 - - - 75-85% >98% (by HPLC)

Scale-Up and Process Safety Considerations

Scaling the Vilsmeier-Haack reaction requires stringent safety protocols due to its thermal hazards.[11][14]

  • Thermal Management: The formation of the Vilsmeier reagent and the quenching step are significantly exothermic. On a larger scale, a jacketed reactor with efficient cooling is mandatory. Real-time temperature monitoring is essential.[15]

  • Reagent Addition: For pilot-plant scale, consider "reverse addition," where the substrate/DMF mixture is charged to the reactor and POCl₃ is added slowly. This consumes the energetic Vilsmeier reagent as it is formed, preventing its accumulation.[11]

  • Quenching: The quench must be performed with extreme caution. Ensure the receiving vessel has adequate headspace and vigorous stirring to manage heat and potential gas evolution. Adding the reaction mixture to a well-stirred, cooled solution of base (e.g., sodium acetate or bicarbonate) is a controlled method.[10]

  • Off-Gassing: The reaction and quench may produce HCl gas. An appropriate scrubbing system should be in place.

  • Material Handling: POCl₃ is highly corrosive and reacts violently with water.[13] It must be handled in a closed system with appropriate PPE. DMF is a reproductive toxin and should be handled with care.

G cluster_mechanism Vilsmeier-Haack Mechanism dmf DMF O=CH-N(Me)₂ adduct Adduct Cl₃P⁻-O⁺=CH-N(Me)₂ dmf->adduct Nucleophilic Attack pocl3 POCl₃ PCl₃=O pocl3->adduct vilsmeier Vilsmeier Reagent Cl-CH=N⁺(Me)₂ Iminium Salt adduct->vilsmeier Elimination sigma Sigma Complex (Cationic Intermediate) vilsmeier->sigma thiophene 2-Methyl-4-phenylthiophene (Substrate) thiophene->sigma Electrophilic Attack on Vilsmeier Reagent iminium_adduct Iminium Adduct sigma->iminium_adduct Rearomatization product 5-Formyl-2-methyl-4-phenylthiophene (Product) iminium_adduct->product Hydrolysis (Work-up)

Sources

Using 2-Formyl-5-methyl-4-phenylthiophene in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Derivatization of Bioactive Molecules Using the 2-Formyl-5-methyl-4-phenylthiophene Scaffold

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Molecular Architecture

Heterocyclic compounds, particularly thiophene derivatives, are recognized as highly privileged scaffolds in medicinal chemistry, frequently utilized to design anti-inflammatory, antimicrobial, and anticancer agents[1]. Within this chemical space, 2-Formyl-5-methyl-4-phenylthiophene (also known as 5-methyl-4-phenylthiophene-2-carbaldehyde)[2] emerges as an exceptionally versatile building block.

The strategic placement of functional groups on this scaffold provides a precise molecular architecture for drug design:

  • 5-Methyl Group: Acts as a metabolic shield. Unsubstituted α-positions on thiophene rings are highly susceptible to oxidative metabolism (e.g., by CYP450 enzymes). The methyl group blocks this liability, enhancing the pharmacokinetic half-life of downstream therapeutics.

  • 4-Phenyl Group: Provides a bulky, lipophilic anchor. This moiety facilitates critical π-π stacking and hydrophobic interactions within the deep binding pockets of target proteins, such as cyclooxygenase (COX) enzymes or kinase ATP-binding sites.

  • 2-Formyl Group: Serves as the reactive electrophilic vector. The aldehyde handle allows for rapid, high-yielding synthetic divergence via condensation reactions, enabling the generation of vast combinatorial libraries.

Mechanistic Rationale for Bioactive Derivatization

The synthetic utility of 2-formyl-5-methyl-4-phenylthiophene primarily branches into two highly validated medicinal chemistry workflows:

A. Schiff Base Metallopharmaceuticals (Antimicrobial/Anticancer) Condensation of the 2-formyl group with primary amines (e.g., L-histidine or anilines) yields stable imines (Schiff bases). These ligands possess multiple donor atoms (azomethine nitrogen, thiophene sulfur) ideal for chelating transition metals like Cu(II) or Zn(II). According to Tweedy’s chelation theory, metal complexation reduces the polarity of the metal ion by sharing its positive charge with the donor groups, significantly increasing the complex's lipophilicity. This allows the metallodrug to efficiently permeate bacterial lipid membranes, exhibiting enhanced antimicrobial and cytotoxic profiles compared to the free ligand[3],[4].

B. α,β-Unsaturated Michael Acceptors (Targeted Covalent Inhibitors) Through Knoevenagel condensation with active methylene compounds (e.g., malononitrile), the aldehyde is converted into an α,β-unsaturated nitrile. This highly conjugated system acts as a potent electrophilic Michael acceptor. In targeted cancer therapies, these thiophene-derived Michael acceptors are designed to form irreversible covalent bonds with specific nucleophilic cysteine residues (e.g., Cys797 in the EGFR kinase domain), leading to profound and sustained kinase inhibition[5].

Quantitative Bioactivity Profiling

The table below summarizes the comparative pharmacological data of thiophene-2-carboxaldehyde derivatives across different biological targets, demonstrating the scaffold's broad-spectrum utility.

Derivative ClassStructural ModificationPrimary Biological TargetRepresentative Bioactivity / EfficacyReference
Schiff Base Ligand Imine formation with diaminesBacterial cell membranesMIC: 2–5 μg/mL against S. aureus[3]
Cu(II) Complex Chelation of Schiff base with CuCl₂Fungal/Bacterial pathogens>2-fold enhanced antimicrobial activity vs. free ligand[3],[4]
α,β-Unsaturated Nitrile Knoevenagel with malononitrileEGFR Kinase Domain (Cys797)IC₅₀: ~8 nM (Potent Kinase Inhibition)[5]
Carboxamide Amide coupling via oxidationCOX / LOX enzymesHigh anti-inflammatory target recognition[1]

Synthetic Workflows & Pharmacological Visualizations

Pathway A: Synthetic Diversification

The following workflow illustrates the divergent synthetic pathways from the core scaffold to distinct bioactive modalities.

SynthWorkflow A 2-Formyl-5-methyl- 4-phenylthiophene B Schiff Base Ligand (Imine) A->B Primary Amine Cat. AcOH D α,β-Unsaturated Nitrile A->D Malononitrile Piperidine C Metallopharmaceutical Cu(II)/Zn(II) Complex B->C M(II) Chloride Reflux E Covalent Kinase Adduct D->E Target Cys-SH Addition

Caption: Synthetic diversification of 2-formyl-5-methyl-4-phenylthiophene into bioactive modalities.

Pathway B: Mechanism of Action (EGFR Inhibition)

The diagram below maps the biological signaling interference caused by the synthesized Michael acceptors.

Pathway Inhibitor Thiophene-Based Michael Acceptor EGFR EGFR Kinase Domain (Active Site Cys797) Inhibitor->EGFR Binding & Orientation Phos Irreversible Covalent Bond Formation EGFR->Phos Nucleophilic Attack Downstream Downstream Signaling (PI3K/AKT Blocked) Phos->Downstream Kinase Inactivation Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Therapeutic Effect

Caption: Mechanism of action for thiophene-derived Michael acceptors targeting the EGFR signaling pathway.

Validated Experimental Protocols

Protocol 1: Synthesis of Bioactive Schiff Base Cu(II) Complexes

Objective: Synthesize an octahedral/square-planar metallopharmaceutical to enhance membrane permeability and antimicrobial efficacy.

  • Imine Formation: Dissolve 1.0 equivalent of 2-formyl-5-methyl-4-phenylthiophene (approx. 2.0 mmol) in 15 mL of absolute ethanol. Add 1.0 equivalent of the chosen primary amine (e.g., an aniline derivative).

  • Catalysis & Causality: Add 2–3 drops of glacial acetic acid. Causality: The acid acts as a proton donor to the carbonyl oxygen, increasing the electrophilicity of the C2 carbon. This lowers the activation energy for nucleophilic attack by the amine. Absolute ethanol is used to prevent the reverse hydrolysis of the resulting hemiaminal intermediate.

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours.

  • Metal Complexation: Once the Schiff base is formed, add a solution of CuCl₂·2H₂O (1.0 mmol) in 5 mL of warm ethanol dropwise to the refluxing mixture. Continue refluxing for an additional 2 hours.

  • Self-Validation System:

    • In-process: The initial imine formation is visually confirmed by a bathochromic shift (color change from pale yellow to deep orange) due to extended π-conjugation. TLC monitoring (Hexane:EtOAc 3:1) will validate the complete disappearance of the UV-active aldehyde spot.

    • Complexation: The successful chelation of Cu(II) is self-indicating; a dark green/brown microcrystalline solid will rapidly precipitate from the solution as the highly lipophilic complex forms.

  • Isolation: Cool to room temperature, filter the precipitate under vacuum, wash with cold ethanol and diethyl ether, and dry in a desiccator.

Protocol 2: Knoevenagel Condensation to α,β-Unsaturated Michael Acceptors

Objective: Generate a highly electrophilic targeted covalent inhibitor for kinase profiling.

  • Reagent Mixing: In a 50 mL round-bottom flask, dissolve 2-formyl-5-methyl-4-phenylthiophene (2.0 mmol) and malononitrile (2.2 mmol, slight excess) in 10 mL of absolute ethanol.

  • Base Addition & Causality: Add 0.1 mL of piperidine. Causality: Piperidine (pKa ~11) is precisely basic enough to deprotonate the active methylene of malononitrile, generating a resonance-stabilized dicyanomethanide carbanion. It is not strong enough to cause unwanted side reactions (like Cannizzaro disproportionation) on the thiophene aldehyde.

  • Reaction: Stir the mixture at room temperature for 2–3 hours. The carbanion attacks the aldehyde, forming an alkoxide that rapidly dehydrates due to the thermodynamic stability of the resulting conjugated system.

  • Self-Validation System:

    • In-process: The reaction mixture will transition into a heavy, deep yellow suspension. The highly extended π-conjugated system of the resulting dinitrile alkene drastically reduces its solubility in ethanol.

    • Analytical: Complete conversion is validated by TLC. The purity of the filtered product can be instantly verified by ¹H-NMR; the distinct, highly deshielded aldehyde proton signal (~9.8–10.0 ppm) will be entirely absent, replaced by a new vinylic proton signal (~7.5–8.0 ppm).

  • Isolation: Filter the precipitated solid, wash with ice-cold ethanol to remove residual piperidine and unreacted malononitrile, and recrystallize from ethanol/dichloromethane.

References

  • Source: rsc.
  • Source: acs.
  • Title: Molecular docking, structural characterization, DFT and cytotoxicity studies of metal(II)
  • Source: semanticscholar.
  • Source: nih.

Sources

Application Note: Design, Synthesis, and Integration of Thiophene-Based Sensitizers in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dye-sensitized solar cells (DSSCs) represent a highly tunable, low-cost alternative to traditional silicon photovoltaics. At the core of high-efficiency, metal-free organic DSSCs is the Donor-π-Acceptor (D-π-A) molecular architecture. While early iterations relied heavily on benzene-based spacers, thiophene and its derivatives (e.g., oligothiophenes, fused thienothiophenes, and cyclopentadithiophene) have emerged as the premier π-bridges[1].

For researchers spanning materials science to drug development, the synthetic pathways utilized to construct these dyes—such as multi-component cross-coupling—are highly analogous to those used in medicinal chemistry. This guide provides a comprehensive, self-validating framework for synthesizing thiophene-bridged dyes and fabricating high-efficiency photoanodes, detailing the mechanistic causality behind each experimental choice.

Mechanistic Insights: The Superiority of the Thiophene π-Bridge

The selection of the π-segment dictates not only the intrinsic electronic properties of the dye but also the energetic alignment during electron injection and regeneration[1]. Thiophene outperforms furan and benzene spacers due to three fundamental mechanisms:

  • Electronic Delocalization (Lower Resonance Energy): Thiophene possesses a lower aromatic resonance stabilization energy compared to benzene. This allows its π-electrons to be more easily delocalized along the conjugated backbone, facilitating a strong Intramolecular Charge Transfer (ICT) from the donor (e.g., triphenylamine) to the acceptor (e.g., cyanoacrylic acid) upon photoexcitation. This lowers the HOMO-LUMO gap and red-shifts absorption into the near-infrared region[1][2].

  • Steric Shielding via Alkylation: Thiophene rings can be readily functionalized with long alkyl chains (e.g., the hexyl-oligothiophene backbone in MK-2 dyes). These chains create a hydrophobic, steric shield over the TiO₂ surface. This physically blocks the approach of oxidized redox species (like I₃⁻ or Co³⁺), drastically reducing dark current (charge recombination) and increasing electron lifetime[3].

  • Controlled Planarity: Fused thiophenes, such as dithieno[3,2-b:2′,3′-d]thiophene or cyclopentadithiophene (CPDT) found in the Y123 dye, enforce structural planarity that maximizes the molar extinction coefficient[2][4]. To prevent detrimental π-π stacking (H-aggregation) caused by this planarity, modern designs incorporate bulky donor groups or cross-shaped double D-π-A branches (e.g., FNE92) to suppress intermolecular interactions[5].

Quantitative Performance of Benchmark Thiophene Dyes

To benchmark your synthesized compounds, it is critical to compare their photovoltaic parameters against established thiophene-containing dyes.

Table 1: Photovoltaic parameters of benchmark thiophene-containing dyes under AM 1.5G illumination.

Dyeπ-Spacer / Structural FeatureJsc (mA/cm²)Voc (V)FFPCE (%)Electrolyte System
Y123 Cyclopentadithiophene (CPDT)17.30.850.73~10.7 - 12.8Cobalt(II/III)[2]
MK-2 Hexyl-substituted oligothiophene15.20.730.74~8.0Iodine/Triiodide[3]
FNE92 Thiophene-bridged double D-π-A11.250.770.766.6Iodine (Quasi-solid)[5]
C106 Hexylthio-thiophene (Ru-complex)17.50.740.72~11.3Iodine/Triiodide[2]

Electron Dynamics Workflow

The efficiency of a thiophene-based DSSC relies on a delicate kinetic competition. Electron injection into the TiO₂ conduction band must outpace excited-state decay, and dye regeneration must outpace back-electron transfer (recombination). For instance, in Y123 dyes, electron injection occurs biphasically at ultrafast timescales (<350 fs and 80-95 ps)[6].

DSSC_Kinetics Photon Photon (hν) Dye_S0 Dye Ground State (HOMO) Photon->Dye_S0 Absorption Dye_S1 Dye Excited State (LUMO) Dye_S0->Dye_S1 Excitation (Ultrafast) TiO2_CB TiO2 Conduction Band (Electron Injection) Dye_S1->TiO2_CB Injection (< 350 fs) TiO2_CB->Dye_S0 Recombination (Blocked by Alkyls) Redox Redox Mediator (e.g., Co2+/Co3+) TiO2_CB->Redox Dark Current CE Counter Electrode (Pt) TiO2_CB->CE External Circuit (Work) Redox->Dye_S0 Regeneration (Dye+ -> Dye) CE->Redox Reduction

Electron transfer dynamics and recombination pathways in a thiophene-based DSSC.

Experimental Protocols

Protocol A: One-Pot Synthesis of Thiophene-Bridged D-π-A Sensitizers

Rationale: Traditional step-by-step synthesis of D-π-A dyes suffers from intermediate loss and extensive purification. A one-pot, multicomponent coupling approach (Suzuki-Miyaura coupling followed by Knoevenagel condensation) accelerates the discovery of thiophene-based dyes, a workflow highly familiar to drug development professionals optimizing SAR libraries[7].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the donor-boronic acid pinacol ester (1.0 equiv), the halogenated thiophene-carboxaldehyde π-spacer (1.0 equiv), and Pd(PPh₃)₄ (0.05 equiv) catalyst.

  • Suzuki-Miyaura Coupling: Add degassed toluene and 2M aqueous K₂CO₃ (3:1 v/v). Heat the biphasic mixture to 90°C for 4 hours.

    • Causality: The palladium catalyst facilitates C-C bond formation between the electron-rich donor and the thiophene bridge. Biphasic conditions ensure the continuous removal of borate byproducts, driving the reaction forward.

  • In-Situ Knoevenagel Condensation: Cool the reaction to 60°C. Add cyanoacetic acid (1.5 equiv) and piperidine (0.1 equiv) directly to the reaction mixture. Stir for an additional 6 hours.

    • Causality: Cyanoacetic acid acts as both the electron acceptor and the anchoring group (binding to TiO₂). Piperidine deprotonates the active methylene, driving the nucleophilic attack on the newly formed thiophene-aldehyde.

  • Purification & Validation: Quench with water, extract with dichloromethane, dry over MgSO₄, and concentrate. Purify via silica gel column chromatography (eluent: CHCl₃/MeOH).

    • Self-Validation Checkpoint: Perform UV-Vis spectroscopy on the purified dye in DMF or dichloromethane. A successful D-π-A linkage will exhibit a distinct, red-shifted ICT band (typically 450–550 nm) compared to the isolated donor or spacer.

Protocol B: Device Fabrication and Sensitization

Rationale: Proper adsorption of the dye onto the mesoporous TiO₂ network is critical. Thiophene dyes with highly planar structures require specific co-adsorbents to prevent H-aggregation, which quenches excited states and drastically lowers device efficiency[5].

Step-by-Step Methodology:

  • TiO₂ Paste Application: Screen-print a layer of transparent mesoporous TiO₂ paste (approx. 6 μm thick, 20 nm particle size) onto a cleaned FTO (Fluorine-doped Tin Oxide) glass substrate. Apply a second scattering layer (4 μm thick, 400 nm particle size) to enhance light harvesting.

  • Sintering: Sinter the electrodes in a programmable muffle furnace. Ramp to 500°C over 30 minutes and hold for 15 minutes.

    • Causality: Sintering removes organic binders (like terpineol and ethyl cellulose) and establishes ohmic electrical contact between the TiO₂ nanoparticles.

  • TiCl₄ Treatment: Immerse the sintered film in a 40 mM aqueous TiCl₄ solution at 70°C for 30 minutes, wash with distilled water, and re-sinter at 500°C for 30 minutes.

    • Causality: This deposits a thin, conformal layer of ultra-pure TiO₂, increasing surface roughness for higher dye loading and passivating surface trap states to reduce recombination.

  • Dye Sensitization: Prepare a 0.3 mM solution of the thiophene-based dye (e.g., Y123) in a mixture of acetonitrile and tert-butyl alcohol (1:1 v/v). Add 0.3 mM of chenodeoxycholic acid (CDCA) as a co-adsorbent.

    • Causality: CDCA competes for adsorption sites, breaking up non-productive dye aggregates and improving electron injection efficiency.

  • Incubation: Immerse the still-warm (approx. 80°C) TiO₂ electrodes into the dye solution and keep in the dark for 16 hours at room temperature.

    • Self-Validation Checkpoint: Visually inspect the photoanode. It should exhibit a uniform, deep coloration (e.g., deep red/purple for Y123) without opaque, powdery aggregates on the surface.

  • Assembly: Rinse the sensitized photoanode with acetonitrile to remove unanchored dye. Sandwich the photoanode with a platinum-coated FTO counter electrode using a Surlyn thermoplastic spacer (25 μm). Inject the redox electrolyte (e.g., Co(II/III) complex with 4-tert-butylpyridine) through a pre-drilled hole in the counter electrode, then seal[6].

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Yield Optimization for 2-Formyl-5-methyl-4-phenylthiophene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Formyl-5-methyl-4-phenylthiophene . This guide is tailored for researchers, organic chemists, and drug development professionals seeking to optimize the formylation of 5-methyl-4-phenylthiophene.

The most robust and scalable method for this transformation is the Vilsmeier-Haack formylation , which utilizes Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) to selectively install a formyl group at the α-position (C2) of the thiophene ring[1]. Due to the steric and electronic influence of the 4-phenyl and 5-methyl substituents, achieving high yields requires precise control over reagent stoichiometry, temperature, and hydrolysis conditions[2].

Quantitative Optimization Data

To maximize the yield of 2-Formyl-5-methyl-4-phenylthiophene, empirical data dictates a shift from standard catalytic conditions to an excess-reagent model to overcome the steric hindrance of the 4-phenyl group.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Effect on Yield
POCl₃ Equivalents 1.0 - 1.1 eq1.5 - 2.0 eqDrives complete formation of the Vilsmeier reagent and compensates for moisture-induced degradation[3].
DMF Equivalents 1.2 eq2.5 - 3.0 eqActs as both a reactant and localized solvent, ensuring the chloroiminium ion remains fully solvated.
Reaction Temperature 0 °C to RT60 °C (in DCE)Provides the necessary activation energy for the electrophilic attack on the sterically hindered C2 position[2].
Hydrolysis pH pH < 5 (Acidic)pH 7 - 8 (Basic)Prevents the target aldehyde from remaining trapped in the aqueous phase as a stable iminium salt[1][3].

Standardized Experimental Protocol

This self-validating protocol is engineered to prevent common failure points, incorporating built-in quality control checks at each critical phase.

Step 1: Preparation of the Vilsmeier Reagent (Chloroiminium Ion)

  • Purge a dry, 3-neck round-bottom flask with inert gas (N₂ or Ar).

  • Add anhydrous DMF (3.0 eq) and cool the flask to 0 °C using an ice-water bath.

  • Self-Validation Check: Ensure the internal temperature is strictly ≤ 5 °C before proceeding.

  • Add POCl₃ (1.5 eq) dropwise over 30 minutes. Vigorous stirring is mandatory to dissipate the highly exothermic reaction and prevent DMF degradation[3].

  • Stir the mixture at 0 °C for an additional 30 minutes until a pale yellow, viscous complex forms.

Step 2: Electrophilic Aromatic Substitution (EAS)

  • Dissolve 5-methyl-4-phenylthiophene (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). DCE is preferred over dichloromethane (DCM) as its higher boiling point accommodates the necessary heating phase[2].

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.

  • Gradually warm the reaction mixture to 60 °C and reflux for 6–12 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 9:1) or HPLC until the starting material peak is completely consumed.

Step 3: Basic Hydrolysis & Extraction

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture over crushed ice with vigorous mechanical stirring.

  • Carefully add saturated aqueous Na₂CO₃ or 5% NaOH dropwise until the aqueous layer reaches a pH of 7–8[3]. Stir for 45 minutes to ensure complete hydrolysis of the iminium intermediate into the target aldehyde.

  • Extract the aqueous phase three times with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure 2-Formyl-5-methyl-4-phenylthiophene.

Reaction Workflows & Troubleshooting Logic

VH_Mechanism DMF DMF (Nucleophile) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Attacks P POCl3 POCl3 (Electrophile) POCl3->VR Loses Cl- Intermediate Wheland Intermediate VR->Intermediate Electrophilic Attack Substrate 5-Methyl-4-phenylthiophene Substrate->Intermediate C2 Position Iminium Iminium Salt (Pre-hydrolysis) Intermediate->Iminium Loss of H+ Hydrolysis Aqueous Base Hydrolysis (pH 7-8) Iminium->Hydrolysis Quench Product 2-Formyl-5-methyl-4-phenylthiophene Hydrolysis->Product Yields Aldehyde

Mechanistic pathway of the Vilsmeier-Haack formylation of 5-methyl-4-phenylthiophene.

Troubleshooting Start Issue: Low Yield CheckSM Is Starting Material Consumed? Start->CheckSM NoSM No (Incomplete Conversion) CheckSM->NoSM YesSM Yes (Complete Conversion) CheckSM->YesSM Action1 Increase POCl3/DMF eq. Elevate Temp to 60°C NoSM->Action1 CheckSide Are there side products/tars? YesSM->CheckSide YesSide Yes (Degradation) CheckSide->YesSide NoSide No (Product lost in workup) CheckSide->NoSide Action2 Lower reagent prep temp Ensure inert atmosphere YesSide->Action2 Action3 Optimize Hydrolysis pH (7-8) Check emulsion NoSide->Action3

Troubleshooting logic tree for resolving low yields in thiophene formylation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my conversion of 5-methyl-4-phenylthiophene stalling at 50-60% despite extended reaction times? A1: Stalled conversions in Vilsmeier-Haack reactions usually result from the premature degradation of the highly moisture-sensitive Vilsmeier reagent (chloroiminium ion) back into DMF. Furthermore, the 4-phenyl group introduces steric bulk that hinders the electrophilic attack at the adjacent C2 position. Solution: Ensure strictly anhydrous conditions (flame-dried glassware, inert gas). Increase the equivalents of POCl₃ to 1.5 - 2.0 and DMF to 3.0 to drive the formation of the electrophile. Elevating the reaction temperature to 60 °C in DCE will provide the necessary activation energy to overcome the steric hindrance[2].

Q2: I am observing a complex mixture on TLC with significant tar formation. How can I improve the purity profile? A2: Tar formation and complex mixtures indicate polymerization or thermal degradation. This is almost always caused by localized overheating during the highly exothermic addition of POCl₃ to DMF. Solution: Control the exotherm strictly. When preparing the Vilsmeier reagent, maintain the internal temperature between 0 °C and 5 °C and add the POCl₃ dropwise. Never mix the reagents at room temperature[3].

Q3: After the aqueous workup, my yield is very low, but the starting material was fully consumed. Where is my product? A3: Your product is likely trapped in the aqueous layer as an unhydrolyzed iminium salt. The Vilsmeier-Haack reaction does not directly produce an aldehyde; it produces an iminium intermediate that must undergo hydrolysis[1]. Solution: Hydrolysis requires a slightly basic pH to fully break down the iminium salt into the target aldehyde. Pour the reaction mixture over crushed ice and slowly add a base (such as 5% aqueous NaOH or saturated Na₂CO₃) until the pH reaches 7-8. Stir vigorously for at least 45 minutes at room temperature before performing the DCM extraction[3].

Q4: I am experiencing severe emulsions during the DCM extraction step. How can I resolve this? A4: Emulsions are incredibly common during the workup of Vilsmeier reactions due to the formation of viscous phosphate salts (from POCl₃) and the presence of residual DMF. Solution: Filter the biphasic mixture through a pad of Celite to remove insoluble phosphate complexes before separation. Alternatively, adding brine (saturated NaCl) to the aqueous layer increases its ionic strength, which helps force the organic product into the DCM layer and breaks the emulsion.

Q5: Is there a risk of formylation at the 3-position instead of the 2-position? A5: No. In 5-methyl-4-phenylthiophene, the 2-position (α-position) is the most electronically and sterically favored site for electrophilic aromatic substitution. The 5-position is blocked by a methyl group. The 3-position (β-position) is electronically less activated and heavily sterically hindered by the adjacent 4-phenyl group. Therefore, regioselectivity is inherently high, and the 2-formyl isomer will be the overwhelming major product[1].

References
  • Master Organic Chemistry - Vilsmeier-Haack Reaction. 1

  • RSC Publishing - The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. 2

  • BenchChem - Technical Support Center: Formylation of Thiophene. 3

  • NIScPR - Synthesis of push-pull system containing dibenzoheterocycles / triphenylamine tethered benzo[c]thiophenes.

Sources

Technical Support Center: Formylation of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the complexities of substituted thiophene formylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your synthetic strategies.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific issues that can arise during the formylation of substituted thiophenes, offering insights into their root causes and providing actionable solutions.

Issue 1: Low or No Yield of the Desired Formylated Thiophene

Question: My formylation reaction (Vilsmeier-Haack or Rieche) is resulting in a low yield or no product. What are the likely causes and how can I troubleshoot this?

Answer: Low or non-existent yields in thiophene formylation are a common frustration, often stemming from a few critical factors. A systematic approach to troubleshooting is key.

Potential Causes & Solutions:

  • Reagent Quality and Stoichiometry:

    • Moisture Sensitivity: Both the Vilsmeier-Haack and Rieche formylations are highly susceptible to moisture, which rapidly deactivates the electrophilic reagents.[1] Ensure all glassware is rigorously flame-dried or oven-dried, and use anhydrous solvents and high-purity, dry reagents.[1] For formylations involving organolithium intermediates, the exclusion of moisture is absolutely critical, as these reagents react violently with water.[1]

    • Reagent Purity: The purity of your starting thiophene and formylating agents is paramount. Impurities can lead to a host of side reactions or completely inhibit the desired transformation.[1] It is best practice to use freshly distilled or purchased high-purity reagents.

    • Stoichiometry: For thiophenes bearing electron-withdrawing groups, which are less reactive, you may need to increase the equivalents of the formylating agent.[2]

  • Reaction Conditions:

    • Temperature Control: Inappropriate reaction temperatures can either prevent the reaction from proceeding or lead to decomposition and side reactions. For highly reactive, electron-rich thiophenes, the reaction may need to be cooled to 0°C or below to prevent the formation of byproducts. Conversely, for deactivated thiophenes, a careful increase in temperature may be necessary to drive the reaction to completion.[2] Close monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential.[2]

    • Reaction Time: Insufficient reaction time will naturally lead to low conversion. Monitor the reaction's progress and ensure the starting material has been consumed before proceeding with the workup.[1]

  • Workup and Purification:

    • Incomplete Hydrolysis: The Vilsmeier-Haack reaction produces an iminium salt intermediate that must be hydrolyzed to the final aldehyde, typically by quenching the reaction mixture with ice water.[3][4] Incomplete hydrolysis is a frequent cause of low yields.[1][4]

    • Product Loss During Extraction: Thiophene aldehydes can exhibit some solubility in acidic aqueous solutions.[1] Proper neutralization of the aqueous layer before extraction and performing multiple extractions can significantly improve recovery.

    • Decomposition on Silica Gel: Some substituted thiophenes are sensitive to the acidic nature of standard silica gel used in column chromatography, leading to degradation.[1] This can be mitigated by neutralizing the silica gel with a triethylamine/solvent mixture before use.[1]

    • Product Volatility: Simpler, low molecular weight thiophene aldehydes can be volatile.[1] Care should be taken during solvent removal to avoid product loss by using moderate temperatures and vacuum.[1]

Issue 2: Poor Regioselectivity in the Formylation of 3-Substituted Thiophenes

Question: I am obtaining a mixture of the 2-formyl and 5-formyl isomers when formylating my 3-substituted thiophene. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the formylation of 3-substituted thiophenes is a classic challenge in heterocyclic chemistry. The substitution pattern is a delicate interplay of both electronic and steric factors.

Strategies for Improving Regioselectivity:

  • Understanding the Directing Effects: For an unsubstituted thiophene, electrophilic attack is highly favored at the 2-position due to the greater stabilization of the cationic intermediate through resonance.[5][6] When a substituent is present at the 3-position, both the 2- and 5-positions are activated for electrophilic attack.

  • Vilsmeier-Haack Reaction:

    • Steric Hindrance of the Vilsmeier Reagent: The steric bulk of the Vilsmeier reagent itself can be modulated to influence regioselectivity.[1][7] Using a bulkier N,N-disubstituted formamide in the preparation of the Vilsmeier reagent can favor formylation at the less sterically hindered 5-position.[7]

  • Rieche Formylation:

    • Choice of Lewis Acid: The nature of the Lewis acid in the Rieche formylation can influence the isomer ratio.[1] Experimenting with different Lewis acids, such as tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃), may alter the regioselectivity.[1]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor the formation of the thermodynamically more stable isomer.[1] A careful study of the reaction temperature's effect on the isomer ratio is recommended.

Issue 3: Formation of Diformylated or Chlorinated Byproducts

Question: My reaction is producing significant amounts of diformylated and/or chlorinated side products. How can I minimize these?

Answer: The formation of these byproducts is typically indicative of a reaction that is too forcing, either in terms of stoichiometry or temperature.

Minimization Strategies:

  • Diformylation:

    • Cause: Diformylated products are more likely to form with highly activated (electron-rich) thiophene rings or when an excess of the formylating agent is used.[1]

    • Solution: To minimize diformylation, use a stoichiometric amount of the formylating reagent.[1] A slow, controlled addition of the formylating agent can also be beneficial.

  • Chlorination:

    • Cause: Chlorinated byproducts can arise under harsh Vilsmeier-Haack conditions, such as elevated temperatures.[1][4]

    • Solution: Careful control of the reaction temperature is crucial to prevent this side reaction.[1] If chlorination persists, exploring a milder formylation method may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for the formylation of substituted thiophenes?

A1: Several methods are routinely employed, each with its own advantages and disadvantages:

  • Vilsmeier-Haack Formylation: This is a widely used and robust method that utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][8] It is generally highly regioselective for the 2-position in unsubstituted thiophenes and is effective for many electron-rich thiophenes.[1][4]

  • Rieche Formylation: This method employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄).[1][4][9][10] It is particularly effective for electron-rich aromatic compounds.[1][4]

  • Lithiation and Formylation: This two-step process involves the deprotonation of the thiophene ring with a strong base, such as n-butyllithium (n-BuLi), followed by quenching the resulting organolithium species with a formylating agent like DMF.[1] This method offers excellent regioselectivity, often directed by the position of lithiation.[1]

Q2: My purified thiophene aldehyde darkens over time. What is causing this and how can I prevent it?

A2: Aldehydes are prone to air oxidation, which leads to the formation of the corresponding carboxylic acid and other colored impurities.[1] To ensure the long-term stability of your purified thiophene aldehyde, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8°C).[1]

Q3: Can I use a bisulfite adduct to purify my thiophene aldehyde?

A3: Yes, the formation of a sodium bisulfite adduct is a classic and effective method for the purification of aldehydes. The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered to remove soluble impurities. The aldehyde is then regenerated by treating the adduct with either a strong base or acid.[1] However, this method may not be suitable for aldehydes that contain other base- or acid-sensitive functional groups.[1]

Data Presentation

Table 1: Comparison of Common Formylation Methods for Thiophenes

MethodCommon ReagentsTypical YieldRegioselectivity (for unsubstituted thiophene)AdvantagesDisadvantages
Vilsmeier-Haack DMF/POCl₃Good to Excellent[11]Highly selective for the 2-position[4]Well-established, reliable, uses common lab reagents[1][11]Can be harsh for sensitive substrates, requires aqueous workup[1][11]
Rieche Formylation Dichloromethyl methyl ether/TiCl₄Moderate to Good[11]Generally favors the 2-position[1]Effective for electron-rich aromatics[1][4]Lewis acid can be harsh; requires strictly anhydrous conditions[11]
Lithiation/Formylation n-BuLi/DMFGood to Excellent[1]Highly selective based on lithiation site[1]Excellent for achieving high regioselectivity[1]Requires strictly anhydrous conditions and handling of pyrophoric reagents[1]

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation
  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 2-3 equivalents). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1-1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30-60 minutes.

  • Thiophene Addition: Dissolve the substituted thiophene (1.0 equivalent) in an anhydrous solvent (e.g., 1,2-dichloroethane) and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction to warm to room temperature or gently heat as required, monitoring the progress by TLC.

  • Workup and Hydrolysis: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous mixture with a base (e.g., sodium hydroxide or sodium bicarbonate solution). Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: General Procedure for Rieche Formylation
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve the substituted thiophene (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Lewis Acid Addition: Cool the solution to 0°C in an ice bath. Add titanium tetrachloride (TiCl₄, 1.1-1.5 equivalents) dropwise.

  • Formylation: Add dichloromethyl methyl ether (1.1-1.2 equivalents) dropwise, maintaining the temperature at 0°C.

  • Reaction Monitoring: Stir the reaction at 0°C or allow it to warm to room temperature, monitoring its progress by TLC.

  • Workup: Carefully quench the reaction by pouring it into a mixture of crushed ice and water. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.[1]

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Thiophene Substituted Thiophene Iminium_Salt Iminium Salt Intermediate Thiophene->Iminium_Salt + Vilsmeier Reagent Aldehyde Formylated Thiophene Iminium_Salt->Aldehyde + H₂O Hydrolysis H₂O (Workup)

Caption: Key stages of the Vilsmeier-Haack formylation of a substituted thiophene.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Workup/Purification Issues Start Low or No Yield Check_Reagents Verify Reagent Quality (Anhydrous, High Purity) Start->Check_Reagents Check_Conditions Optimize Reaction Conditions (Temp., Time) Start->Check_Conditions Check_Workup Review Workup & Purification Protocol Start->Check_Workup Moisture Moisture Contamination? Check_Reagents->Moisture Purity Impure Starting Materials? Check_Reagents->Purity Stoichiometry Incorrect Stoichiometry? Check_Reagents->Stoichiometry Temperature Suboptimal Temperature? Check_Conditions->Temperature Time Insufficient Reaction Time? Check_Conditions->Time Hydrolysis Incomplete Hydrolysis? Check_Workup->Hydrolysis Extraction Product Loss During Extraction? Check_Workup->Extraction Decomposition Decomposition on Silica? Check_Workup->Decomposition Reagent_Solutions Use flame-dried glassware, anhydrous solvents, fresh reagents. Adjust equivalents. Moisture->Reagent_Solutions Purity->Reagent_Solutions Stoichiometry->Reagent_Solutions Condition_Solutions Systematically vary temperature. Monitor reaction to completion by TLC/GC-MS. Temperature->Condition_Solutions Time->Condition_Solutions Workup_Solutions Ensure complete quench. Neutralize & back-extract aqueous layer. Use neutralized silica gel. Hydrolysis->Workup_Solutions Extraction->Workup_Solutions Decomposition->Workup_Solutions

Caption: A decision tree for troubleshooting low yields in thiophene formylation reactions.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Substituted Thiophene Aldehydes. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Formylation of 2-Nitrothiophene. BenchChem.
  • PrepChem. (n.d.). Synthesis of B. 2-Formylthiophene-3-carboxaldehyde Dimethylacetal (3a). PrepChem.com.
  • Clementi, S., & Linda, P. (1973). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Journal of the Chemical Society, Perkin Transactions 2, (13), 1887-1890.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Formylation of Thiophene. BenchChem.
  • Nguyen, V. T., & VNP, V. (2014). Controlling the end-groups of Poly (3- Hexylthiophene) via Vilsmeier-haack reaction. ResearchGate.
  • Guinda, E., et al. (2005). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. ResearchGate.
  • Ashenhurst, J. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry.
  • Not Voodoo. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.
  • Wikipedia contributors. (n.d.). Vilsmeier–Haack reaction. Wikipedia.
  • Various Authors. (n.d.). Formyl and Acyl Derivatives of Thiophenes and their Reactions. ResearchGate.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Formylation of 2-Methylthiophene: Benchmarking Synthesis of 5-Methyl-2-thiophenecarboxaldehyde. BenchChem.
  • ECHEMI. (n.d.). Regioselectivity in Friedel–Crafts acylation of thiophene. ECHEMI.
  • SynArchive. (n.d.). Rieche Formylation. SynArchive.
  • Wikipedia contributors. (n.d.). Rieche formylation. Wikipedia.

Sources

Purification challenges of 2-Formyl-5-methyl-4-phenylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that isolating highly functionalized heterocycles requires more than just following a standard recipe—it requires an understanding of the molecule's physical chemistry.

2-Formyl-5-methyl-4-phenylthiophene (also known as 5-methyl-4-phenylthiophene-2-carbaldehyde) is a highly valuable synthetic building block in drug development and materials science[1]. However, its unique structural features—an electron-rich thiophene core, a reactive formyl group, and lipophilic substituents—present specific purification challenges.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-purity isolation.

Diagnostic Workflow

Before selecting a purification method, use the diagnostic matrix below to match your specific impurity profile with the correct physicochemical intervention.

G Start Crude 2-Formyl-5-methyl- 4-phenylthiophene Decision Identify Primary Impurity/Challenge Start->Decision Pd Palladium Residues (Suzuki Coupling) Decision->Pd Ox Carboxylic Acid (Auto-oxidation) Decision->Ox Iso Regioisomers & Starting Materials Decision->Iso Silica Streaking on Silica Gel Decision->Silica ActPd Metal Scavengers (e.g., SiliaMetS) Pd->ActPd ActOx Mild Basic Wash (Sat. NaHCO3) Ox->ActOx ActIso Bisulfite Adduct Formation Iso->ActIso ActSilica Deactivated Silica (1-2% TEA) Silica->ActSilica End Purified Target Compound ActPd->End ActOx->End ActIso->End ActSilica->End

Decision matrix for the purification of 2-Formyl-5-methyl-4-phenylthiophene.

Frequently Asked Questions & Troubleshooting Guides

Q1: My product spot streaks heavily on TLC, and my isolated yield after silica gel column chromatography is unexpectedly low. What is causing this?

  • Analysis & Causality: Thiophene-2-carboxaldehydes are notorious for poor behavior on standard, untreated silica gel[2]. The electron-rich nature of the thiophene ring increases the electron density on the formyl oxygen. This enhances strong hydrogen-bonding interactions with the highly acidic silanol groups (Si-OH) on the silica surface. This strong binding leads to streaking, irreversible adsorption, and sometimes acid-catalyzed degradation of the product.

  • Solution: Deactivate the silica gel. By adding 1-2% Triethylamine (TEA) to your eluent system, you neutralize the acidic silanol sites[2]. Alternatively, switching the stationary phase to neutral alumina can completely bypass this issue for highly sensitive batches.

Q2: I cannot separate my target compound from unreacted starting materials (e.g., 2-methyl-3-phenylthiophene) or regioisomers. They co-elute on TLC. What is the best approach?

  • Analysis & Causality: The lipophilicity of this molecule is heavily dictated by the phenyl and methyl groups. Regioisomers (like a 3-formyl derivative) or unreacted des-formyl starting materials have nearly identical partition coefficients, making chromatographic separation nearly impossible.

  • Solution: Exploit the chemical reactivity of the aldehyde group. By forming a sodium bisulfite adduct, you temporarily convert the aldehyde into a highly polar, crystalline sulfonate salt[3]. The lipophilic impurities remain in the organic phase and are washed away[4].

Q3: I synthesized the compound via a Suzuki-Miyaura cross-coupling, but the isolated product is dark brown and fails elemental analysis due to metal contamination. How can I remove the residual palladium?

  • Analysis & Causality: The sulfur atom in the thiophene ring acts as a "soft" Lewis base, which has a high affinity for "soft" transition metals like Palladium (Pd(0) or Pd(II)) used in cross-coupling reactions. Standard aqueous workups are insufficient to break this tight coordination complex.

  • Solution: Introduce a functionalized metal scavenger. Silica-bound thiol scavengers (e.g., SiliaMetS Thiol) have a significantly higher binding constant for palladium than the thiophene sulfur. Stirring the crude mixture with these scavengers prior to chromatography will strip the metal from your product.

Q4: My NMR shows a broad peak around 11-12 ppm, and there is a new baseline spot on my TLC plate. Is my compound degrading?

  • Analysis & Causality: Yes. The peak at 11-12 ppm is characteristic of a carboxylic acid proton. The 2-formyl group on an electron-rich thiophene ring is highly susceptible to auto-oxidation when exposed to atmospheric oxygen and light, converting the aldehyde into 5-methyl-4-phenylthiophene-2-carboxylic acid[5].

  • Solution: To salvage the batch, dissolve the mixture in an organic solvent (e.g., diethyl ether) and perform a mild basic wash (saturated NaHCO 3​ ). The carboxylic acid will partition into the aqueous layer as a sodium salt. Moving forward, store the purified compound under an inert atmosphere (Argon) at -20°C.

Quantitative Data: Purification Strategies Summary

Purification MethodTarget ImpurityExpected Recovery (%)Expected Purity (%)Key Advantage
Deactivated Silica (1% TEA) Polar degradation products75 - 85%> 95%Prevents on-column degradation and streaking.
Bisulfite Adduct (Nonaqueous) Regioisomers, Starting Materials80 - 90%> 98%Orthogonal chemical separation; bypasses chromatography.
Metal Scavenging (Thiol Resin) Palladium (Pd) residues> 90%> 95% (Pd < 10 ppm)Rapid, non-destructive removal of transition metals.
Mild Basic Wash (NaHCO 3​ ) Thiophene-2-carboxylic acid> 95%> 95%Simple, scalable liquid-liquid extraction.

Standard Operating Procedures (SOPs)

Protocol A: TEA-Deactivated Silica Gel Chromatography

Use this protocol to prevent product loss and streaking caused by acidic silanol interactions.

  • Column Preparation: Slurry pack the silica gel (230-400 mesh) in your non-polar starting solvent (e.g., Hexanes) containing 2% Triethylamine (TEA) by volume[2].

  • Equilibration (Critical Step): Flush the packed column with at least 3 column volumes of the TEA-containing solvent. Causality: This ensures all acidic silanol sites are fully neutralized before the aldehyde is introduced.

  • Loading: Dissolve the crude 2-Formyl-5-methyl-4-phenylthiophene in a minimum amount of the eluent and load it carefully onto the column head.

  • Elution: Elute using your predetermined solvent gradient (e.g., Hexanes to 10% Ethyl Acetate in Hexanes).

  • Validation: Spot the fractions on a TLC plate. The target compound should now elute as a tight, circular spot without tailing.

Protocol B: Nonaqueous Bisulfite Adduct Purification

Use this protocol to separate the target aldehyde from co-eluting regioisomers and lipophilic starting materials without chromatography.

  • Adduct Formation: Combine the crude mixture (1.0 eq), sodium bisulfite (0.95 eq), ethyl acetate, ethanol, and water in a 5:3:1 (v/v/v) ratio under a nitrogen atmosphere[3]. Stir vigorously at room temperature for 2-4 hours until a thick white precipitate forms.

  • Isolation of Adduct: Filter the suspension. Wash the crystalline filter cake thoroughly with cold ethyl acetate. Causality: The lipophilic impurities (regioisomers, des-formyl compounds) do not form adducts and are washed away in the organic filtrate.

  • Nonaqueous Regeneration: Suspend the purified bisulfite adduct in anhydrous acetonitrile. Add 2.5 equivalents of Chlorotrimethylsilane (TMS-Cl)[3]. Heat the mixture to 50 °C for 1 hour.

    • Why nonaqueous? Traditional regeneration uses harsh aqueous bases (NaOH) which can degrade sensitive thiophenes. TMS-Cl reacts with the adduct to form volatile byproducts (hexamethyldisiloxane and SO 2​ ) and solid NaCl[3].

  • Validation & Isolation: Filter the reaction mixture to remove the precipitated NaCl. Concentrate the filtrate under reduced pressure to yield the ultra-pure 2-Formyl-5-methyl-4-phenylthiophene. Validate purity via 1 H NMR (aldehyde proton should appear as a sharp singlet around 9.9 - 10.0 ppm)[1].

References

  • Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC / National Institutes of Health.[Link]

  • Ring-Opening/Annulation Reaction of Cyclopropyl Ethanols: Concise Access to Thiophene Aldehydes via C–S bond formation - Royal Society of Chemistry.[Link]

Sources

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with Thiophene Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with actionable, field-proven solutions for overcoming the unique challenges of Suzuki-Miyaura cross-coupling reactions involving thiophene substrates.

Mechanistic Root Cause Analysis

When integrating thiophene substrates into Suzuki-Miyaura cross-couplings, researchers frequently encounter two primary failure modes that disrupt the catalytic cycle:

  • Protodeboronation: 2-Thiopheneboronic acids are notoriously unstable. The highly polarized carbon-boron bond is susceptible to electrophilic cleavage by protons, particularly under basic conditions at elevated temperatures. This side reaction consumes the starting material, yielding unfunctionalized thiophene before the productive transmetalation step can occur .

  • Catalyst Poisoning & Slow Oxidative Addition: The sulfur heteroatom in the thiophene ring acts as a soft ligand that can tightly coordinate to the palladium center, forming inactive Pd-S complexes (catalyst poisoning) . Furthermore, electron-rich thiophene halides undergo oxidative addition significantly slower than electron-deficient arenes, stalling the catalytic cycle and leading to catalyst aggregation (palladium black).

Troubleshooting FAQs

Q1: My reaction yields mostly unfunctionalized thiophene instead of the cross-coupled product. What is happening? A: You are observing rapid protodeboronation. Strong bases (like NaOH) and high temperatures accelerate the cleavage of the C-B bond. Causal Fix: You must ensure the rate of transmetalation outpaces decomposition. Switch to milder, anhydrous inorganic bases (e.g., finely ground K₃PO₄ or KF) and lower the reaction temperature to 60–80 °C. If the free boronic acid still degrades, switch to a stabilized surrogate like a MIDA boronate or a pinacol ester (Bpin), which provides a controlled "slow release" of the active boronic acid species .

Q2: The starting aryl halide is completely unreacted, and the reaction mixture turns black shortly after heating. How do I fix this? A: The black precipitate is "palladium black," indicating that your active Pd(0) catalyst has aggregated and crashed out of solution. This occurs when oxidative addition is too slow or the catalyst is poisoned by the thiophene's sulfur atom. Causal Fix: Employ highly active, sterically bulky dialkylbiarylphosphine ligands (e.g., Buchwald ligands like XPhos or SPhos). Their steric bulk promotes rapid reductive elimination, while their electron-rich nature accelerates oxidative addition, preventing the formation of off-cycle Pd-S complexes .

Q3: I am seeing a significant amount of homocoupled thiophene dimer. How can I suppress this? A: Homocoupling typically occurs due to the presence of oxygen (which acts as an oxidant for the boronic acid) or an imbalance in the transmetalation step. Causal Fix: Rigorously degas your solvents using the freeze-pump-thaw method or sparge with ultra-pure argon for at least 30 minutes prior to base addition. Ensure strict Schlenk line techniques are used during setup.

Self-Validating Standard Operating Procedure (SOP)

Protocol: Suzuki-Miyaura Coupling of Unstable Thiopheneboronic Acids

This protocol is designed as a self-validating system: it incorporates mild conditions to prevent protodeboronation and uses a highly active precatalyst to overcome sulfur poisoning.

Step 1: Reagent Preparation (Inert Atmosphere)

  • To an oven-dried Schlenk flask, add the thiophene halide (1.0 equiv), 2-thiopheneboronic acid pinacol ester (1.5 equiv), and XPhos Pd G3 precatalyst (2–5 mol%).

  • Add finely ground, anhydrous K₃PO₄ (2.0 equiv).

  • Validation Checkpoint: Inspect the K₃PO₄. It must be a free-flowing powder. Clumped base indicates moisture absorption, which will aggressively accelerate protodeboronation. If clumped, discard and use a fresh, oven-dried batch.

Step 2: Solvent Addition & Degassing

  • Add rigorously degassed THF/Water (10:1 v/v).

  • Causality: The trace water is essential for hydrolyzing the pinacol ester to the active boronic acid in situ, but keeping the overall aqueous content low minimizes the proton source for protodeboronation.

Step 3: Reaction Execution

  • Stir the mixture at 60 °C for 2–12 hours.

  • Validation Checkpoint: Monitor the reaction by LC-MS every 2 hours. If you observe the free boronic acid mass but no product mass, transmetalation has failed. If you observe rapid disappearance of the boronic acid mass with an increase in the thiophene mass (+1 H), protodeboronation is outcompeting the coupling.

Step 4: Workup and Purification

  • Cool to room temperature, dilute with EtOAc, and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography on silica gel.

Quantitative Optimization Matrix

ParameterSuboptimal Condition (High Failure Rate)Optimized Condition (High Yield)Mechanistic Rationale
Boron Source Free 2-thiopheneboronic acidThiophene-2-boronic acid pinacol ester (Bpin)Esters provide a slow-release mechanism, keeping the concentration of the unstable free acid low.
Catalyst / Ligand Pd(PPh₃)₄XPhos Pd G3 (or Pd(OAc)₂ + SPhos)Bulky, electron-rich ligands accelerate oxidative addition and prevent sulfur coordination (poisoning).
Base Aqueous NaOH or Na₂CO₃Anhydrous K₃PO₄ or KFMilder bases reduce the rate of base-catalyzed electrophilic C-B bond cleavage.
Temperature > 100 °C (Refluxing Toluene/DMF)60–80 °C (THF/Water)Lower temperatures exponentially decrease the rate of protodeboronation while maintaining catalytic turnover.

Diagnostic Workflow

Decision-tree workflow for troubleshooting Suzuki coupling with thiophene substrates.

References

  • Wikipedia Contributors. "Protodeboronation." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075. URL:[Link]

  • Li, Y., et al. "Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution." Organic Letters, 2(20), 3153–3156. URL:[Link]

Technical Support Center: Preventing Decomposition of Formyl-Thiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Formyl-thiophenes (such as 2-thiophenecarboxaldehyde and 3-thiophenecarboxaldehyde) are highly versatile building blocks used extensively in medicinal chemistry, materials science, and drug development. However, the electron-rich nature of the thiophene ring, combined with the reactive aldehyde moiety, makes these compounds highly susceptible to degradation.

This guide provides researchers and scientists with mechanistic insights, troubleshooting FAQs, and validated protocols to prevent decomposition and recover degraded reagents.

Mechanistic Understanding of Decomposition

To effectively prevent degradation, it is critical to understand the chemical causality behind it. Formyl-thiophenes primarily decompose via two distinct pathways[1]:

  • Auto-Oxidation (Radical Pathway): Exposure to atmospheric oxygen and ambient light initiates a radical chain reaction. Oxygen biradicals abstract the aldehydic hydrogen, forming a peroxy radical that propagates to yield thiophenecarboxylic acid. This manifests as a white precipitate or increased acidity in the liquid[1].

  • Polymerization and Condensation (Ionic Pathway): The presence of trace acids, strong bases, or excessive heat can trigger aldol-type condensations or ring-opening polymerizations. This transforms the typically clear or pale-yellow liquid into a dark brown, viscous sludge[2].

Decomposition A Formyl-Thiophene (Clear/Pale Yellow) B Auto-Oxidation (O2, Light) A->B Exposure to Air D Condensation (Acids/Bases, Heat) A->D Contamination C Thiophenecarboxylic Acid (Solid Precipitate) B->C Radical Mechanism E Polymeric Impurities (Dark Brown/Viscous) D->E Aldol Condensation

Logical pathway of formyl-thiophene degradation.

Troubleshooting Guides & FAQs

Q1: Why did my freshly purchased 2-thiophenecarboxaldehyde turn dark brown after a few weeks on the bench? A: The darkening is a classic sign of trace polymerization and auto-oxidation[2]. When stored at room temperature without an inert atmosphere, the reagent reacts with oxygen and moisture. The conjugated polymeric byproducts are highly chromophoric, causing the dark brown coloration. Causality: Light accelerates the homolytic cleavage required for radical initiation, while ambient heat provides the activation energy for condensation reactions.

Q2: Can I still use formyl-thiophene that has turned dark or contains a precipitate? A: Generally, no. The presence of thiophenecarboxylic acid or polymeric impurities can severely poison metal catalysts (e.g., in Suzuki or Buchwald-Hartwig cross-couplings) and alter reaction stoichiometry[3]. You must purify the reagent via vacuum distillation before use to ensure scientific integrity.

Q3: What are the optimal storage conditions to maximize shelf life? A: Formyl-thiophenes must be stored under an inert gas (Argon or Nitrogen) in tightly sealed, amber glass vials to protect them from light[1]. They should be kept refrigerated (4 °C) or frozen (-20 °C)[4].

Q4: Should I use chemical stabilizers? A: Yes. For long-term storage, adding a radical scavenger such as Butylated hydroxytoluene (BHT) at ≤2% is highly recommended to inhibit auto-oxidation[5].

Experimental Protocols

Protocol: Vacuum Distillation and Stabilization of Degraded Formyl-Thiophenes

This self-validating protocol ensures that degraded formyl-thiophenes are stripped of carboxylic acids and polymers, and immediately stabilized to prevent re-oxidation.

Step 1: Setup and Purging

  • Assemble a short-path vacuum distillation apparatus. Ensure all joints are properly greased to hold a high vacuum.

  • Flush the entire system with high-purity Argon for 10 minutes to displace oxygen. Causality: Distilling aldehydes in the presence of oxygen at elevated temperatures drastically accelerates auto-oxidation and poses an explosion risk.

Step 2: Distillation

  • Transfer the degraded formyl-thiophene to the distillation flask.

  • Apply a vacuum of approximately 15 hPa (11.25 mmHg).

  • Gradually heat the oil bath. 2-Thiophenecarboxaldehyde will distill at 75–77 °C under these conditions.

  • Discard the first 5% of the distillate (forerun) to remove any low-boiling volatile impurities (e.g., water).

  • Collect the main fraction, which should appear as a clear to pale-yellow liquid. Leave the dark, viscous polymeric residue in the boiling flask.

Step 3: Stabilization and Aliquoting

  • Immediately transfer the pure distillate to an amber glass bottle pre-flushed with Argon.

  • Add Butylated hydroxytoluene (BHT) to a final concentration of 0.1% to 2% (w/w)[5]. Causality: BHT acts as a sacrificial radical scavenger. Its phenolic hydrogen is easily abstracted by peroxy radicals, forming a stable, sterically hindered phenoxy radical that terminates the oxidation chain reaction.

  • Aliquot the stabilized reagent into single-use vials to minimize repeated freeze-thaw cycles and air exposure during future experiments. Store at 4 °C[4].

Purification Step1 1. Assess Crude Reagent (Check color & viscosity) Step2 2. Vacuum Distillation (75-77 °C at 15 hPa) Step1->Step2 If dark/viscous Step3 3. Add Stabilizer (≤2% BHT) Step2->Step3 Pure fraction collected Step4 4. Aliquot & Store (Argon, 4 °C, Dark) Step3->Step4 Prevent future oxidation

Step-by-step workflow for purifying and stabilizing formyl-thiophenes.

Quantitative Data & Stability Metrics

The following table summarizes the physical properties and stability indicators for 2-thiophenecarboxaldehyde to help researchers quickly assess reagent quality[1][2].

Property / MetricExpected Value / ConditionIndicator of Degradation
Appearance Clear to pale-yellow liquidDark brown, green, or highly viscous
Boiling Point 198 °C (760 mmHg) / 75-77 °C (15 hPa)Broad boiling range; failure to distill
Density 1.200 g/mL at 25 °CSignificant deviation (>1.25 g/mL)
Recommended Storage 4 °C, Inert Gas (Ar/N2), DarkStorage at Room Temp in clear glass
Stabilizer 0.1% - 2% BHTUnstabilized (prone to rapid oxidation)

References

  • Cole-Parmer. "Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%". [Link]

  • Chemical Reviews (ACS Publications). "Oxidation of Alcohols with Molecular Oxygen on Solid Catalysts". [Link]

Sources

Technical Support Center: Alternative Formylation Reagents for Thiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the formylation of thiophenes. This guide is tailored for researchers, scientists, and drug development professionals to navigate the nuances of introducing a formyl group onto the thiophene ring. Here, we move beyond the conventional Vilsmeier-Haack reaction, exploring a range of alternative reagents and providing practical, field-tested advice to troubleshoot common experimental hurdles.

Introduction

The formylation of thiophenes is a cornerstone transformation in organic synthesis, yielding versatile intermediates for pharmaceuticals, agrochemicals, and materials science. While the Vilsmeier-Haack reaction using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is a workhorse method, its limitations—such as the generation of phosphorus-containing waste and occasional harshness—have spurred the adoption of alternative reagents. This guide provides an in-depth look at these alternatives, offering solutions to common problems and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the formylation of thiophenes, with a focus on alternative methodologies.

Issue 1: Low or No Yield of the Desired Formylated Thiophene

  • Question: My formylation reaction is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?

  • Answer: Low or no yield in thiophene formylation can stem from several factors, from reagent quality to reaction conditions. Here is a systematic approach to diagnosing the issue:

    • Reagent Quality and Stoichiometry:

      • Moisture Sensitivity: Many formylation reagents are highly sensitive to moisture, which can deactivate them.[1] This is particularly true for the Vilsmeier-Haack and Rieche formylations.[1] Ensure all glassware is flame-dried and that you are using anhydrous solvents and high-purity, dry reagents.[1] For reactions involving organolithium reagents, strictly anhydrous conditions are paramount as these reagents react vigorously with water.[1]

      • Reagent Purity: The use of impure starting materials or formylating agents can lead to side reactions or inhibit the desired transformation.[1] It is advisable to use freshly distilled or high-purity reagents.[1]

      • Stoichiometry: For less reactive, electron-poor thiophenes, you may need to increase the equivalents of the formylating agent and Lewis acid (in the case of Rieche formylation).[1] Conversely, for highly activated substrates, an excess of the formylating agent can lead to undesired diformylation.[1]

    • Reaction Conditions:

      • Temperature: Formylation is an electrophilic aromatic substitution, and insufficient thermal energy can stall the reaction. Conversely, excessively high temperatures can lead to the formation of polymeric tars, especially with acid-sensitive thiophene derivatives.[2] Careful temperature control is crucial.

      • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[3]

    • Workup and Purification:

      • Incomplete Hydrolysis: The initial product of several formylation reactions, including the Vilsmeier-Haack, is an iminium salt intermediate. This intermediate must be hydrolyzed, typically by quenching the reaction mixture with ice water, to yield the final aldehyde.[1][4] Incomplete hydrolysis will result in low yields.

      • Product Volatility: Simple thiophene aldehydes can be volatile.[1] Avoid concentrating the product under high vacuum for extended periods or at elevated temperatures.[1]

Issue 2: Poor Regioselectivity in the Formylation of 3-Substituted Thiophenes

  • Question: I am obtaining a mixture of the 2-formyl and 5-formyl isomers when formylating my 3-substituted thiophene. How can I improve the regioselectivity?

  • Answer: Achieving high regioselectivity in the formylation of 3-substituted thiophenes is a common challenge, as both the C2 and C5 positions are activated for electrophilic attack. The outcome is governed by a combination of electronic and steric effects.

    • Steric Hindrance of the Reagent: The steric bulk of the Vilsmeier reagent can significantly influence the ratio of 2- and 5-formylated products.[4][5] Using a bulkier Vilsmeier reagent can favor formylation at the less sterically hindered 5-position.[5]

    • Choice of Lewis Acid: In Rieche-type formylations, the nature of the Lewis acid can impact regioselectivity.[1] Experimenting with different Lewis acids, such as SnCl₄ or AlCl₃, could alter the isomer ratio.[1]

    • Directed ortho-Metalation: For certain 3-substituted thiophenes, a directed ortho-metalation approach can provide excellent regioselectivity. This involves using a directing group at the 3-position to guide a strong base (e.g., n-BuLi) to deprotonate the C2 position, followed by quenching with a formylating agent like DMF.

Issue 3: Formation of Undesired Byproducts

  • Question: My reaction is producing significant byproducts. What are they and how can I minimize them?

  • Answer: The nature of byproducts in thiophene formylation is highly dependent on the chosen method and reaction conditions.

    • Chlorinated Byproducts: Under harsh Vilsmeier-Haack conditions, such as elevated temperatures, unwanted chlorination of the thiophene ring can occur.[2][4] Careful control of the reaction temperature is essential to minimize this side reaction.[1]

    • Polymerization/Tars: Thiophenes can be sensitive to strong acids and high temperatures, leading to the formation of intractable polymeric tars.[2] Using milder reagents or reaction conditions can mitigate this issue.

    • Residual N-methylaniline: When using N-methylformanilide as a precursor for the Vilsmeier reagent, residual N-methylaniline can contaminate the product. During workup, a thorough wash of the organic layer with dilute hydrochloric acid will remove it as its hydrochloride salt.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common alternative methods for the formylation of thiophene?

A1: Beyond the traditional Vilsmeier-Haack reaction, several effective alternative methods exist:

  • Rieche Formylation: This method employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄).[4][6] It is particularly effective for electron-rich aromatic compounds.[4]

  • Formylation with Phosgene Analogs: The use of phosgene or its safer, solid alternative, triphosgene, in combination with DMF provides a high-yield, one-pot synthesis of thiophene-2-carboxaldehyde.[4] A key advantage of this method is the avoidance of phosphorus-containing wastewater, a drawback of the classic Vilsmeier-Haack reaction.[4]

  • Duff Reaction: This reaction utilizes hexamethylenetetramine (hexamine) in an acidic medium.[4][7] However, it is generally considered inefficient for simple aromatic systems like thiophene and is better suited for electron-rich phenols.[4][7]

  • Lithiation and Formylation: This involves the deprotonation of the thiophene ring using a strong organolithium base, such as n-butyllithium, followed by quenching the resulting lithiated species with a formylating agent like DMF.[1][8] This method offers excellent regiocontrol, particularly for the synthesis of specific isomers.

Q2: What is the typical yield for the formylation of thiophene using these alternative methods?

A2: The yield of thiophene-2-carboxaldehyde is highly dependent on the chosen method and optimization of reaction conditions. The Vilsmeier-Haack reaction generally provides moderate to good yields.[4] The method using triphosgene has been reported to achieve yields as high as 88% under optimized conditions.[4] Formylation using phosgene with formamides can also result in very high yields, with some processes reporting a 98% yield relative to the converted thiophene.[4]

Q3: My purified thiophene aldehyde darkens upon standing. What is the cause, and how can I prevent it?

A3: Aldehydes are susceptible to air oxidation, which can lead to the formation of the corresponding carboxylic acid and other colored impurities.[4] To prevent this, it is recommended to store the purified thiophene-2-carboxaldehyde under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C).[4]

Data Summary

The following table summarizes key quantitative data for different thiophene formylation methods.

MethodFormylating AgentCatalyst/Co-reagentTypical SolventTemperature (°C)Reported Yield (%)Reference(s)
Vilsmeier-Haack DMFPOCl₃Dichloroethane25-35Moderate to Good[2][4]
Triphosgene Method DMFTriphosgeneChlorobenzene0 to 85up to 88[4]
Phosgene Method FormamidesPhosgeneNot specified40-90up to 98[4][9]
Rieche Formylation Dichloromethyl methyl etherTiCl₄Dichloromethane0 to RTGood[1][2]
Lithiation-Formylation DMFn-BuLiTHF/Ether-78 to RTGood to Excellent[1]

Experimental Protocols

Protocol 1: High-Yield Formylation using Triphosgene

This protocol is adapted from a high-yield procedure for the synthesis of thiophene-2-carboxaldehyde.[4]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add thiophene (0.5 mol) and N,N-dimethylformamide (1.3 mol, 2.6 eq).

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of triphosgene (0.25 mol, 0.5 eq) dissolved in chlorobenzene (250 mL) via the dropping funnel, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, continue stirring at 0°C for 1 hour. Then, warm the mixture to 50°C and stir for 3 hours. Finally, increase the temperature to 75-85°C and maintain for another 3 hours.

  • Workup and Hydrolysis: Cool the reaction mixture to 30°C and pour it into a beaker containing crushed ice to hydrolyze the intermediate.

  • Neutralization and Extraction: Neutralize the aqueous mixture with a dilute sodium hydroxide solution. Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting oil by vacuum distillation.

Protocol 2: Vilsmeier-Haack Formylation

This is a classic and reliable protocol for synthesizing thiophene-2-carboxaldehyde.[4]

  • Vilsmeier Reagent Preparation: In a flask equipped with a stirrer, thermometer, and dropping funnel, cool N,N-dimethylformamide (1.2 mol) to 10-15°C. Slowly add phosphorus oxychloride (1.0 mol). Let the mixture stand for 30 minutes to form the Vilsmeier reagent.[4]

  • Thiophene Addition: Add thiophene (1.1 mol) at a rate that maintains the internal temperature between 25-35°C.[4]

  • Reaction: After the addition is complete, continue stirring at the same temperature for 2 hours, then let the mixture stand at room temperature for 15 hours.

  • Workup and Hydrolysis: Pour the dark, viscous solution into a vigorously stirred mixture of crushed ice (400 g) and water (250 mL).

  • Extraction and Washing: Separate the aqueous layer and extract it three times with ether. Combine the ether extracts with the initial organic layer. Wash the combined organic solution twice with dilute hydrochloric acid, then twice with a saturated sodium bicarbonate solution, and finally with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, remove the solvent, and purify the resulting oil by vacuum distillation to obtain thiophene-2-carboxaldehyde.[4]

Visualized Workflows and Mechanisms

Formylation_Decision_Tree start Start: Formylate Thiophene substrate_type Thiophene Substitution? start->substrate_type unsubstituted Unsubstituted or Electron-Rich substrate_type->unsubstituted Unsubstituted/ Electron-Rich electron_poor Electron-Poor or Sterically Hindered substrate_type->electron_poor Electron-Poor/ Hindered regioselectivity_needed Specific Regioisomer Needed? (e.g., 3-substituted) unsubstituted->regioselectivity_needed rieche Rieche Formylation (Dichloromethyl methyl ether/TiCl4) electron_poor->rieche high_yield_priority High Yield & Green Chemistry Priority? regioselectivity_needed->high_yield_priority No lithiation Lithiation then DMF Quench regioselectivity_needed->lithiation Yes classic_method Classic Vilsmeier-Haack (DMF/POCl3) high_yield_priority->classic_method triphosgene Triphosgene/DMF Method high_yield_priority->triphosgene

Caption: Decision tree for selecting a thiophene formylation method.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF intermediate1 Adduct DMF->intermediate1 + POCl3 POCl3 POCl3 vilsmeier_reagent Vilsmeier Reagent (Electrophile) intermediate1->vilsmeier_reagent - Cl- thiophene Thiophene sigma_complex Sigma Complex thiophene->sigma_complex + Vilsmeier Reagent iminium_salt Iminium Salt Intermediate sigma_complex->iminium_salt - H+ hydrolysis H2O Workup final_product Formylated Thiophene iminium_salt->final_product + H2O

Caption: Generalized mechanism of the Vilsmeier-Haack formylation.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Thiophene Aldehydes.
  • Thiophenol-Catalyzed Radical Hydroformylation of Unactivated Sterically Hindered Alkenes. (2025). Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Duff reaction.
  • Ni/NHC-catalyzed C5-H alkylation and alkenylation of challenging furan(thiophene)-2-carboxaldehydes enabled by recyclable imine protecting group. (2025).
  • SynArchive. (n.d.). Duff Reaction.
  • Meth-Cohn, O. (2000). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Tetrahedron Letters, 41(16), 3145-3148.
  • Zhang, N., & Dong, D. (n.d.). Formylation and the Vilsmeier Reagent. In Science of Synthesis.
  • C-H ARYLATION OF 3-SUBSTITUTED THIOPHENE WITH REGIOSELECTIVE DEPROTONATION BY TMPMgCl·LiCl AND TRANSITION METAL CATALYZED CROSS. (2012). HETEROCYCLES, 85(5), 1123-1130.
  • BenchChem. (n.d.).
  • BenchChem. (2025). Thiophene Synthesis Technical Support Center.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Methyl-2-thiophenecarboxaldehyde.
  • The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. (n.d.). RSC Publishing.
  • Duff Reaction. (n.d.). SlideShare.
  • SynArchive. (n.d.).
  • Scrowston, R. M. (2008). Formyl and Acyl Derivatives of Thiophenes and their Reactions.
  • Formylation - Common Conditions. (n.d.).
  • Vilsmeir-Haak Formylation : Formylation of thiophene with N,N-di.. (2022). Filo.
  • BenchChem. (2025). Technical Support Center: Regioselective Functionalization of 3-Chloro-4-methylbenzo[b]thiophene.
  • Vilsmeier-Haack Reaction. (n.d.). SlideShare.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Vilsmeier-Haack Reaction. (n.d.). Master Organic Chemistry.
  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps.
  • Meth-Cohn, O. (2000). Regioselective electrophilic formylation—3-substituted thiophenes as a case study. R Discovery.
  • Thiophene Metallation and Cross-Coupling Chemistry. (n.d.).
  • Abed, H. B., & Blum, S. A. (2018). Transition-Metal-Free Synthesis of Borylated Thiophenes via Formal Thioboration. Organic Letters, 20(21), 6673–6677.
  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl 4 : Scope and Limitations. (2015). Molecules, 20(4), 5373-5385.
  • Wikipedia. (n.d.).
  • PREPARATION OF THIOPHENE-2-ALDEHYDE AND SOME SUBSTITUTED THIOPHENE ALDEHYDES1. (2002). The Journal of Organic Chemistry.
  • Process for production of 2-thiophene aldehydes. (n.d.).
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • Preparing Vilsmeier reagent? (2019).
  • Zhao, Z., Li, Y., Jia, S., Peng, L., Zhang, Z., Wu, F., Wang, P., Qin, W., Lan, Y., & Yan, H. (2024).
  • Synthetic strategies and functional reactivity of versatile thiophene synthons. (n.d.).

Sources

Regioselectivity issues in the synthesis of substituted thiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thiophene Functionalization Support Center . As a Senior Application Scientist, I have designed this knowledge base to help researchers, medicinal chemists, and materials scientists troubleshoot regioselectivity issues when synthesizing substituted thiophenes.

The thiophene ring is a privileged scaffold, but its asymmetric electron distribution makes regiocontrol—specifically differentiating between the α-positions (C2/C5) and β-positions (C3/C4)—a persistent experimental hurdle. This guide dissects the causality behind these challenges and provides field-proven, self-validating protocols to achieve programmed regioselectivity.

Part 1: Quantitative Data & Reactivity Profiling

Before troubleshooting specific reactions, it is critical to understand the intrinsic electronic properties of the thiophene core. The following table summarizes the fundamental reactivity differences that dictate synthetic outcomes.

Table 1: Comparative Reactivity Profile of Thiophene Carbon Centers

PropertyC2 / C5 Positions (α-positions)C3 / C4 Positions (β-positions)
Electrophilic Aromatic Substitution (EAS) Highly Favored (Major Product)Disfavored (Minor Product)
σ-Complex (Wheland Intermediate) Stability High (3 Resonance Structures)Low (2 Resonance Structures)
C-H Acidity (Deprotonation) Kinetically Favored (More acidic)Less Acidic
Oxidative Addition (Pd/Ni Catalysis) Faster (Weaker C–X bond)Slower (Stronger C–X bond)

Part 2: Troubleshooting Guides & FAQs

Section A: Electrophilic Aromatic Substitution (EAS)

Q: Why do my direct halogenation or nitration reactions on unsubstituted thiophene always yield a mixture heavily favoring the 2-position, and how can I force 3-substitution?

The Causality: Regioselectivity in EAS is strictly governed by the thermodynamic stability of the intermediate σ-complex (Wheland intermediate). When an electrophile attacks the C2 (α) position, the resulting positive charge is delocalized across three resonance structures. Crucially, one of these structures allows the sulfur atom to stabilize the charge via its lone pair and d-orbitals. Conversely, attack at the C3 (β) position generates an intermediate with only two resonance structures, making it energetically disfavored[1].

The Solution: You cannot force direct EAS to favor the C3 position using standard reagents. Instead, you must employ a "blocking group" strategy (e.g., exhaustive silylation at C2/C5, followed by EAS at C3, and subsequent desilylation) or utilize Directed Ortho-Metalation (DoM) strategies.

EAS_Regioselectivity Thiophene Thiophene + Electrophile (E⁺) C2_Attack C2 (α) Attack Thiophene->C2_Attack Kinetically Favored C3_Attack C3 (β) Attack Thiophene->C3_Attack Disfavored Res_C2 Wheland Intermediate 3 Resonance Structures (S⁺ Stabilization) C2_Attack->Res_C2 Res_C3 Wheland Intermediate 2 Resonance Structures (Less Stable) C3_Attack->Res_C3 Product_C2 Major Product (2-Substituted) Res_C2->Product_C2 Product_C3 Minor Product (3-Substituted) Res_C3->Product_C3

Mechanistic pathway of EAS on thiophene demonstrating C2 vs C3 regioselectivity logic.

Section B: Directed Ortho-Metalation (DoM)

Q: I am attempting to functionalize the C3 position of a 2-ester substituted thiophene using n-BuLi, but I am observing poor yields, ester degradation, and ring-opening byproducts. What is failing?

The Causality: Strong, nucleophilic alkyllithiums like n-BuLi are poorly suited for electron-rich heterocycles bearing sensitive directing groups. n-BuLi will competitively attack the ester carbonyl or induce ring fragmentation via halogen-dance or aryne-like intermediates.

The Solution: Transition to a non-nucleophilic base like Lithium tetramethylpiperidide (LiTMP) combined with an in situ transmetalation agent such as ZnCl₂·TMEDA. The ester acts as a Directing Metalation Group (DMG), coordinating the lithium cation and directing deprotonation exclusively to the adjacent C3 position[2][3]. Immediate transmetalation to zinc creates a stable organozinc intermediate at room temperature, completely suppressing thermodynamic degradation pathways[3].

Standard Operating Procedure: Regioselective C3-Metalation

This self-validating protocol ensures the kinetic C3-lithio species is trapped before degradation occurs.

  • Preparation: In a flame-dried Schlenk tube under argon, dissolve the 2-substituted thiophene (1.0 equiv) and ZnCl₂·TMEDA (1.0 equiv) in anhydrous THF.

  • Directed Metalation: Cool the mixture to 0 °C (or maintain at room temperature for robust substrates) and add LiTMP (1.8 equiv) dropwise. Mechanistic Check: The DMG coordinates Li⁺, forcing deprotonation at the C3 C–H bond.

  • In Situ Transmetalation: The highly reactive C3-lithium intermediate undergoes immediate transmetalation with the solubilized ZnCl₂·TMEDA, forming a stable C3-organozinc species[3].

  • Electrophilic Quench: Add the desired electrophile (e.g., an aryl halide with a Pd catalyst for Negishi cross-coupling) and stir until completion.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via column chromatography.

Section C: Cross-Coupling Regiocontrol

Q: I have a 2,3-dibromothiophene. Can I selectively perform a Suzuki-Miyaura cross-coupling at just one position?

The Causality: Yes. In polyhalogenated thiophenes, oxidative addition by Palladium(0) is highly regioselective for the α-positions (C2/C5) over the β-positions (C3/C4). The C–X bond at the C2 position is intrinsically weaker and more electron-deficient due to the adjacent heteroatom, lowering the activation energy for the metal insertion step[4][5].

The Solution: Exploit this kinetic difference by controlling temperature and stoichiometry. Run the initial Suzuki coupling at mild temperatures (e.g., 25–50 °C) with exactly 1.0 equivalent of the boronic acid. This will selectively arylate the C2 position. Subsequently, you can add a different boronic acid and elevate the temperature to force coupling at the more resistant C3 position, enabling the programmed synthesis of complex tetra-aryl thiophenes[6].

Sequential programmed cross-coupling workflow for polyhalogenated thiophenes.

Section D: De Novo Synthesis (Alternative Strategy)

Q: Direct functionalization is failing due to complex, sterically hindered substitution patterns. Is there a viable alternative to late-stage functionalization?

The Solution: When functionalization of a pre-formed thiophene ring fails, pivot to de novo synthesis via the heterocyclization of functionalized alkynes. This atom-economical approach allows you to construct the thiophene ring with the desired substitution pattern already hardcoded into the acyclic precursors. By using metal-catalyzed or base-promoted cyclization of S-containing alkynes, you bypass the electronic biases of EAS and DoM entirely, achieving absolute regiocontrol in a single step[7][8].

References

  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes National Center for Biotechnology Information (PMC)[Link]

  • Heterocyclic Chemistry: Structure and Aromaticity King Saud University[Link]

  • A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs The Journal of Organic Chemistry - ACS Publications[Link]

  • Regioselective Deprotonative Metalation of Heteroarenes with a Combination of Lithium Amide and Zinc Chloride Diamine Complex The Journal of Organic Chemistry - ACS Publications[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups National Center for Biotechnology Information (PMC)[Link]

  • Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles ResearchGate [Link]

  • Programmed Synthesis of Tetra-Aryl Thiophenes with Stepwise, Ester-Controlled Regioselectivity Organic Letters - ACS Publications[Link]

Sources

Technical Support Center: Vilsmeier-Haack Formylation Work-Up & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks during the Vilsmeier-Haack (VH) formylation.

While the core reaction—generating a highly reactive chloromethyleneiminium ion (the Vilsmeier reagent) from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to attack an electron-rich aromatic system[1]—is synthetically robust, the work-up procedure is where the majority of yields are lost.

The critical mechanistic insight is this: the immediate product of the electrophilic aromatic substitution is not an aldehyde; it is a highly stable, water-soluble iminium salt intermediate [2]. Therefore, the VH work-up is not merely a purification step—it is a mandatory chemical transformation. You must force the aqueous hydrolysis of the iminium salt to reveal the final formyl group. Failure to drive this hydrolysis to completion means your product remains in the aqueous phase and is unknowingly discarded[3].

I. Mechanistic Workflow & Decision Tree

The following diagram illustrates the self-validating logic required to successfully isolate your aldehyde. Do not proceed to extraction until hydrolysis is chemically complete.

Workflow and decision tree for Vilsmeier-Haack intermediate hydrolysis and work-up.

II. Standard Operating Procedure: Self-Validating Hydrolysis & Extraction

To ensure a self-validating system, every step in this protocol is designed to prevent thermal decomposition while maximizing the phase transfer of the final product.

Step 1: The "Reverse Quench"

  • Prepare a large beaker containing a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate (NaOAc)[4].

  • Crucial Causality: Never add water directly to the reaction flask. The reaction between unreacted POCl₃ and water is violently exothermic. Instead, slowly pour the reaction mixture into the ice/NaOAc mixture. This controls the exotherm and prevents the thermal decomposition of the sensitive Vilsmeier complex[3][5].

Step 2: Buffered Hydrolysis

  • Allow the quenched mixture to stir vigorously for 30 to 60 minutes as the ice melts[4].

  • Crucial Causality: The NaOAc acts as a buffer, maintaining a mildly basic pH that accelerates the cleavage of the carbon-nitrogen bond of the iminium salt without triggering base-catalyzed aldol condensations or degradation of sensitive functional groups.

Step 3: Phase Extraction & DMF Removal

  • Once TLC confirms the disappearance of the baseline iminium spot, transfer the mixture to a separatory funnel.

  • Extract the aqueous phase three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane)[4].

  • Combine the organic layers and wash them with a 5–10% aqueous Lithium Chloride (LiCl) solution[6].

  • Crucial Causality: DMF is highly miscible in both water and organics. A standard water wash is often insufficient. LiCl drastically increases the ionic strength of the aqueous phase, selectively partitioning the DMF into the water and preventing it from solubilizing your product in the organic layer[6].

Step 4: Drying and Concentration

  • Wash the organic layer once with brine (saturated NaCl) to remove residual water.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde[6].

III. Quantitative Data Summary

For easy reference, ensure your experimental parameters align with these field-proven baselines:

ParameterOptimal Range / ValueMechanistic Rationale
Quench Temperature 0 °C to 10 °CPrevents thermal decomposition of the intermediate and controls the highly exothermic hydrolysis of excess POCl₃[3].
Hydrolysis Buffer Saturated aq. NaOAcMaintains optimal pH to drive the hydrolysis of the iminium salt without causing base-catalyzed side reactions[4].
Hydrolysis Time 30 – 60 minutesEnsures complete conversion of the water-soluble iminium intermediate to the organic-soluble aldehyde[4].
DMF Removal Wash 5–10% aq. LiCl solutionLiCl heavily partitions DMF into the aqueous phase, preventing it from dragging the product out of the organic layer[6].
Reagent Stoichiometry 1.1 – 1.5 equiv. Vilsmeier ReagentMinimizes the risk of di-formylation on highly activated substrates while ensuring full conversion[4][7].
IV. Troubleshooting & FAQs

Q: My product yield is exceptionally low, even though TLC showed complete consumption of the starting material before the quench. Where did my product go? A: The most common culprit is incomplete hydrolysis. Because the intermediate iminium salt is highly water-soluble, if you perform the organic extraction too quickly, the unhydrolyzed salt remains trapped in the aqueous layer and is discarded as waste[3]. Solution: Extend the hydrolysis stirring time (up to 2 hours if necessary) and ensure the pH is appropriately buffered with sodium acetate to facilitate the breakdown of the iminium species[4]. Back-extract the aqueous layer multiple times[3].

Q: My reaction mixture turned into a black, tarry substance during the quench. What happened? A: This is a classic sign of thermal decomposition. The reaction between excess POCl₃ and water is violently exothermic. Furthermore, the Vilsmeier complex itself possesses significant thermal hazards and can decompose rapidly if subjected to thermal stress[5]. Solution: Always perform a "reverse quench" by pouring the reaction mixture slowly into a large volume of vigorously stirred crushed ice. Never add water directly to the reaction flask[3].

Q: I am observing multiple spots on my TLC during work-up, and NMR shows di-formylated products. How do I prevent this? A: Highly activated substrates (such as certain phenols, pyrroles, or chromone precursors) can undergo formylation at multiple sites if the electrophile is in high concentration[7]. Solution: Strictly control the stoichiometry of the Vilsmeier reagent (keep it between 1.0 to 1.5 equivalents). Additionally, add your substrate dropwise to the pre-formed Vilsmeier reagent to avoid localized high concentrations of the electrophile[7].

Q: I have a persistent emulsion during my extraction, and I can still smell DMF in my concentrated crude product. How do I fix this? A: Emulsions are common due to the complex mixture of organic salts, phosphate residues, and DMF. DMF acts as a co-solvent, dragging water into your organic phase and organics into your water phase. Solution: Wash the organic layer with a 5-10% aqueous Lithium Chloride (LiCl) solution. If LiCl is unavailable, wash the organic layer with water at least 5 times (using 10 mL of water for every 5 mL of DMF used in the reaction)[6].

V. References
  • Chemistry Steps. "Vilsmeier-Haack Reaction." Chemistry Steps. Available at: [Link]

  • Mettler Toledo. "Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin." Mettler Toledo Application Notes. Available at:[Link]

  • Grokipedia. "Vilsmeier–Haack reaction." Grokipedia. Available at:[Link]

Sources

Column chromatography conditions for purifying thiophene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An essential, yet often challenging, step in the synthesis of thiophene-based molecules for research and drug development is purification.[1][2] Due to the subtle differences in polarity and stability among thiophene derivatives, column chromatography remains a primary and versatile purification technique.[3] However, success hinges on a rational approach to method development and troubleshooting.

This technical support guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights into optimizing column chromatography for thiophene derivatives. Moving beyond a simple list of steps, we will explore the causality behind experimental choices to empower you to solve even the most challenging purification problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to directly address the common issues encountered during the purification of thiophene derivatives.

Part 1: Stationary Phase & Compound Stability

Question 1: My thiophene derivative appears to be degrading on the silica gel column. What's happening and how can I prevent it?

Answer: This is a frequent issue, often caused by the acidic nature of standard silica gel. The surface silanol groups (Si-OH) on silica are weakly acidic and can catalyze the decomposition of acid-sensitive thiophene derivatives.[3][4] Signs of degradation include streaking on TLC, the appearance of new, often more polar, spots during elution, and low recovery of the desired compound.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a basic modifier to your mobile phase. A common practice is to add 1-2% triethylamine (Et₃N) to the eluent mixture.[3] This is particularly effective for thiophenes containing basic nitrogen heterocycles.

  • Switch to a Neutral Stationary Phase: If degradation persists, your compound is likely too acid-sensitive for silica gel. The best alternative is to use neutral alumina.[3][5] Alumina has a different selectivity profile, so you will need to re-optimize your solvent system using TLC with alumina-coated plates.

  • Minimize Contact Time: Run the column as quickly as possible without compromising separation (i.e., using flash chromatography with positive pressure).[3] Less time on the stationary phase means less opportunity for degradation.

Question 2: I'm trying to purify a highly non-polar oligothiophene, but it's running with the solvent front even in pure hexane. What should I do?

Answer: This situation indicates that your compound has very little affinity for the polar stationary phase. While this is common for non-polar compounds, there are several strategies to induce retention and achieve separation.

Solutions:

  • Use a Less Polar Mobile Phase: While hexane is very non-polar, you can sometimes find success with even less polar solvents like petroleum ether or cyclohexane.

  • Consider Reversed-Phase Chromatography: For very non-polar molecules, reversed-phase chromatography is often more effective.[6][7] In this technique, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. A typical mobile phase would be a mixture of acetonitrile and water or methanol and water.[6][8]

  • Explore Alternative Adsorbents: For specific applications, other stationary phases like graphitized carbon black have been used for separating thiophene derivatives, offering unique selectivity based on molecular shape and polarizability.[9]

Part 2: Mobile Phase & Elution Technique

Question 3: How do I select the optimal mobile phase for my separation?

Answer: The selection of the mobile phase is the most critical factor for achieving good separation.[10] The process should always begin with a systematic screening using Thin Layer Chromatography (TLC).[4][11]

The Goal of TLC Screening: Your objective is to find a solvent system where your target compound has a Retention Factor (Rf) value between 0.2 and 0.4.[3][11]

  • Rf < 0.2: The compound is too strongly adsorbed; it will take a very large volume of solvent to elute from the column, leading to broad peaks.[12]

  • Rf > 0.4: The compound is not retained enough; it will elute too quickly, resulting in poor separation from less polar impurities.

Screening Procedure:

  • Dissolve a small amount of your crude material.

  • Spot the mixture on a silica gel TLC plate.

  • Develop the plate in various solvent systems, starting with a non-polar solvent (e.g., hexane) and gradually adding a more polar solvent (e.g., ethyl acetate or dichloromethane).[13][14]

  • Visualize the spots (e.g., under a UV lamp) and calculate the Rf value for your desired product.[11]

Question 4: Should I use isocratic or gradient elution? What's the difference?

Answer: The choice depends on the complexity of your sample mixture.

  • Isocratic Elution: Uses a constant mobile phase composition throughout the entire purification (e.g., 10% ethyl acetate in hexane).[15] This method is simple and ideal when the impurities are well-separated from your product on the TLC plate (i.e., their Rf values are very different).[16][17] However, for compounds that are strongly retained, isocratic elution can lead to significant peak broadening.[15][17]

  • Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation (e.g., starting with 5% ethyl acetate in hexane and slowly increasing to 30%).[15] This technique is superior for complex mixtures containing compounds with a wide range of polarities.[18] It helps to elute more strongly retained compounds faster and as sharper bands, improving resolution and reducing the total purification time and solvent consumption.[15][17] For separating challenging mixtures of thiophene derivatives, a shallow gradient is often the most effective method.[3][19]

Part 3: Troubleshooting Poor Separation & Recovery

Question 5: I'm having trouble separating regioisomers of my substituted thiophene. The spots are overlapping on the TLC plate. What is the best approach?

Answer: Separating regioisomers is a classic chromatography challenge because they often have very similar polarities.[3][19] Success requires maximizing the efficiency of your chromatographic system.

Solutions:

  • Optimize the Mobile Phase: This is paramount. Screen a wide variety of solvents. Sometimes, switching from an acetate-based polar solvent to a chlorinated one (e.g., ethyl acetate to dichloromethane) or using an aromatic solvent like toluene can alter the specific interactions with the silica surface and improve selectivity.[3]

  • Use a Long, Narrow Column: This increases the number of "theoretical plates," which directly enhances the resolving power of the column.[3]

  • Employ a Shallow Solvent Gradient: A very slow and gradual increase in solvent polarity can often tease apart closely-eluting compounds.[4][19]

  • Reduce the Sample Load: Overloading the column is a primary cause of poor separation.[3] A good starting point is a silica-to-crude-product ratio of 50:1 to 100:1 by weight.[3]

Question 6: My yield is very low after column chromatography, although the reaction seemed to work well. Where could my product be going?

Answer: Low recovery can stem from several issues, from on-column degradation (see Q1) to irreversible adsorption or physical loss.

Solutions:

  • Check for Irreversible Adsorption: Highly polar thiophenes or those with chelating functional groups can sometimes bind irreversibly to the active sites on silica gel. You can sometimes improve recovery by adding a competitive modifier to the mobile phase (e.g., a small amount of methanol in a dichloromethane eluent).

  • Ensure Proper Column Packing: A poorly packed column with channels or cracks allows the sample to bypass the stationary phase, leading to poor separation and difficult-to-track fractions.[3][7] Always pack the column as a uniform slurry.[5]

  • Analyze All Fractions: Do not discard the initial "non-polar" fractions or the final "polar" column flush until you have analyzed them by TLC. Your compound may have eluted earlier or later than expected.

  • Check for Co-elution: Your compound may be eluting with a UV-inactive impurity, making the combined fraction appear pure by TLC under UV light. Try staining the TLC plate with a more general stain (like potassium permanganate) to visualize all components.

Data & Workflow Visualization

Table 1: Stationary Phase Selection Guide for Thiophene Derivatives
Stationary PhasePropertiesBest For...Watch Out For...
Silica Gel (SiO₂) (Standard) Polar, weakly acidic surface.[11]General purpose purification of neutral and moderately stable thiophenes. The most common and cost-effective choice.[20]Degradation of acid-sensitive compounds (e.g., those with furan rings, certain protecting groups).[3][4]
Deactivated Silica Gel Polar, neutralized surface.Purification of acid-sensitive or basic thiophene derivatives.Requires adding a modifier (e.g., 1-2% triethylamine) to the mobile phase.[3]
Alumina (Al₂O₃) (Neutral) Polar, neutral surface.Excellent alternative for compounds that degrade on silica gel.[3][5]Has a different selectivity than silica; mobile phase must be re-optimized. Can be more expensive.
Reversed-Phase (C18-Silica) Non-polar surface.[21]Purification of highly non-polar thiophenes and oligothiophenes that have low affinity for silica gel.[6]Requires polar mobile phases (e.g., MeCN/H₂O, MeOH/H₂O).[8]
Table 2: Common Mobile Phase Systems for Thiophene Purification on Silica Gel
Mobile Phase SystemPolarityTypical Applications
Hexane / Ethyl Acetate Low to MediumThe most common starting point. Good for separating thiophenes with ester, ketone, or amide functionalities.[4][5]
Hexane / Dichloromethane (DCM) Low to MediumOffers different selectivity. Useful for separating isomers when Hexane/EtOAc fails.[3]
Hexane / Toluene LowGood for separating less polar thiophenes and helping to differentiate isomers based on aromatic interactions.[3]
Dichloromethane / Methanol Medium to HighUsed for more polar thiophenes, such as those with alcohol, carboxylic acid, or amino groups.[5]
Workflow for Optimizing Purification

The following diagram outlines the logical process for developing and troubleshooting a column chromatography purification for a novel thiophene derivative.

G cluster_prep Phase 1: Pre-Column Analysis cluster_execution Phase 2: Column Execution cluster_analysis Phase 3: Post-Column Analysis & Troubleshooting A Assess Compound Properties (Polarity, Stability) B Systematic TLC Screening (Find Rf ≈ 0.2-0.4) A->B Guides solvent choice C Select Stationary Phase (Silica, Alumina, etc.) B->C Determines conditions D Pack Column & Load Sample (Wet or Dry Loading) C->D E Elute Column (Isocratic or Gradient) D->E F Collect & Analyze Fractions (TLC) E->F G Combine Pure Fractions & Remove Solvent F->G H Assess Purity & Yield G->H I Problem Encountered? (Poor Separation, Low Yield, Degradation) H->I J Troubleshoot: - Adjust Mobile Phase - Change Stationary Phase - Reduce Load - Use Shallower Gradient I->J Yes J->B Re-optimize

Caption: Workflow for purification optimization.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline for the purification of a moderately polar thiophene derivative.

1. Solvent System Selection via TLC:

  • As described in Question 3, perform a TLC analysis to find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your target compound an Rf of ~0.25-0.35.[11] This will be your "collection solvent."

  • Prepare a less polar "starting solvent" (e.g., with half the concentration of the polar component used for your collection solvent).

2. Column Preparation:

  • Select a glass column of an appropriate size for your sample amount (aim for a 50:1 to 100:1 weight ratio of silica to crude material).[3]

  • Prepare a slurry of silica gel (e.g., 230-400 mesh) in your "starting solvent."[5]

  • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[19]

  • Add a thin layer (~1 cm) of sand on top of the packed silica to prevent disturbance during solvent and sample addition.[11]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[11]

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or toluene).[19] Carefully add this solution to the top of the column and allow it to adsorb onto the silica.

  • Dry Loading (Recommended for better separation): Dissolve the crude product in a solvent, add a small amount of silica gel, and remove the solvent on a rotary evaporator. Load the resulting dry powder onto the top of the column.[4][5]

4. Elution and Fraction Collection:

  • Carefully add your "starting solvent" to the column.

  • Begin eluting the column using positive pressure (flash chromatography), collecting the eluent in fractions (e.g., 10-20 mL per tube).[11]

  • If using a gradient, gradually increase the percentage of the more polar solvent after the initial non-polar impurities have eluted.

5. Fraction Analysis:

  • Spot every few fractions on a TLC plate alongside a spot of your crude mixture.[11]

  • Develop the TLC plate in your "collection solvent" to identify the fractions containing the pure product.[5]

6. Solvent Removal:

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified thiophene derivative.[5][11]

References

  • SIELC Technologies. Separation of Thiophene on Newcrom R1 HPLC column. Available from: [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available from: [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Available from: [Link]

  • ResearchGate. Adsorption and Chromatographic Separation of Thiophene Derivatives on Graphitized Thermal Carbon Black | Request PDF. Available from: [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Available from: [Link]

  • ResearchGate. FT-IR spectra of (a) silica gel So and (b) thiophene-modified silica. Available from: [Link]

  • Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?. Available from: [Link]

  • Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Available from: [Link]

  • PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Available from: [Link]

  • ACS Publications. (2003). Synthesis of Bridged Oligothiophenes: Toward a New Class of Thiophene-Based Electroactive Surfactants | Organic Letters. Available from: [Link]

  • ResearchGate. What is the advantages of gradient elution over isocratic elution in LC?. Available from: [Link]

  • Kromasil. (2011). [Kromasil®] notes - Gradient or isocratic elution in preparative reversed phase HPLC. Available from: [Link]

  • ResearchGate. (2013). Chromatographic Analysis of Thiophenes in Calli and Suspension Cultures of Tagets spp.. Available from: [Link]

  • Impactfactor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Available from: [Link]

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Available from: [Link]

  • MDPI. (2021). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Available from: [Link]

  • Buchi.com. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Available from: [Link]

  • Phenomenex. (2025). Types of stationary phases in gas chromatography. Available from: [Link]

  • SpringerLink. Selecting the Stationary Phase. Available from: [Link]

  • ScienceDirect. (2026). Silica gel-assisted synthesis of benzo[b]thiophenes from o-(alkylsulfanyl)(ethynyl)benzenes. Available from: [Link]

  • ACS Publications. (2014). Oligothiophene Semiconductors: Synthesis, Characterization, and Applications for Organic Devices. Available from: [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. Available from: [Link]

  • arXiv. Study of the electronic structure of short chain oligothiophenes. Available from: [Link]

  • Google Patents. US20090318710A1 - Process for the purification of thiophenes.
  • J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) User Guide. Available from: [Link]

Sources

Thiophene Bromination Technical Support Center: Preventing Over-Bromination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges with the regioselective mono-bromination of thiophene derivatives. Thiophene's unique electronic properties make it highly susceptible to over-bromination (di-, tri-, or tetra-substitution). Below, we provide mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure absolute control over your electrophilic aromatic substitution (EAS) reactions.

Mechanistic Causality: The "Over-Bromination" Phenomenon

Thiophene is a highly electron-rich heteroaromatic ring. The sulfur atom donates electron density through resonance (+M effect), significantly lowering the activation energy for electrophilic attack compared to benzene. The C2 and C5 positions are particularly activated because the resulting Wheland intermediate is stabilized by the heteroatom[1].

The Core Problem: When a single bromine atom is introduced, its electron-withdrawing inductive effect (-I) is partially offset by its resonance-donating effect (+M). Consequently, a mono-brominated thiophene remains highly nucleophilic. If the local concentration of the brominating agent is too high, or if the reaction kinetics are not strictly controlled, the substrate will rapidly undergo a second bromination event, yielding 2,5-dibromothiophene side products[1][2].

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: High Levels of Di- and Poly-Brominated Side Products
  • Root Cause: The use of elemental bromine ( Br2​ ) provides an overwhelming concentration of highly reactive electrophiles. Additionally, rapid addition causes thermal spikes that override the kinetic preference for mono-bromination[2].

  • Validated Solution: Transition from Br2​ to N-Bromosuccinimide (NBS). NBS acts as a controlled-release source of electrophilic bromine, maintaining a low, steady-state concentration that kinetically favors mono-substitution. Ensure a strict 1.0 to 1.05 molar equivalent stoichiometry and add the reagent portion-wise[1].

Issue 2: Poor Regioselectivity (Formation of 3-Bromo Isomers)
  • Root Cause: The presence of light or the use of non-polar solvents (e.g., CCl4​ , heptane) can induce radical bromination pathways, which are less regioselective than the desired EAS pathway.

  • Validated Solution: Conduct the reaction in polar solvents such as glacial acetic acid or acetonitrile, which stabilize the polarized transition state of the EAS mechanism[2]. Shield the reaction from ambient light.

Issue 3: Decarboxylation of Thiophene-Carboxylic Acids
  • Root Cause: Bromination of thiophene-2-carboxylic acid or thiophene-3-carboxylic acid at elevated temperatures, especially in the presence of strong acids (like the HBr byproduct from Br2​ ), lowers the activation barrier for protodecarboxylation[1].

  • Validated Solution: Utilize mild conditions: NBS in chloroform or acetonitrile, maintaining the temperature strictly between 0 °C and 10 °C. Quench promptly once the starting material is consumed[1].

Quantitative Data: Reagent & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting yield/selectivity for mono-brominated thiophenes.

Brominating AgentSolvent SystemTemperaturePrimary Product ProfileYield / SelectivityReference
Br2​ (1.1 eq) Chloroform25 °CMixture of 2-bromo & 2,5-dibromoPoor (< 50% mono)1[1]
NBS (1.0 eq) Glacial Acetic Acid15 °C to 25 °C2-bromothiophene> 99% selectivity (85-98% yield)2[2]
NBS (1.05 eq) Acetonitrile0 °C to 25 °C2-bromothiophene99% yield
TMPMgCl·LiCl / C2​Br2​Cl4​ Anhydrous THF-20 °C to 0 °CRegiospecific mono-bromoHigh (Absolute Regiocontrol)3[3]

Validated Experimental Protocols

Protocol A: Kinetically Controlled Electrophilic Bromination (NBS/AcOH)

This protocol utilizes solvent polarity and temperature control to maximize the kinetic preference for mono-substitution[2].

  • Preparation: Dissolve the thiophene substrate (1.0 eq) in glacial acetic acid to achieve a concentration of 0.5 M to 2.0 M.

  • Temperature Control: Cool the reaction vessel to 10–15 °C using a water/ice bath. Causality: The reaction is highly exothermic. If the initial temperature is too high, the exotherm can push the reaction above 60 °C, which severely degrades regioselectivity and promotes polybromination[2].

  • Reagent Addition: Add freshly recrystallized N-Bromosuccinimide (1.00 eq) portion-wise over 15–30 minutes. Causality: Portion-wise addition prevents local concentration spikes of active bromine, ensuring the unreacted starting material outcompetes the mono-brominated product for the electrophile.

  • Reaction: Remove the cooling bath and allow the mixture to stir at room temperature for 15–30 minutes. Monitor completion via TLC or GC-MS.

  • Work-up: Quench the reaction by pouring it into cold water. Extract with diethyl ether or dichloromethane. Wash the organic layer with 1 M NaOH to remove acetic acid and succinimide byproducts, dry over anhydrous MgSO4​ , and concentrate under reduced pressure[2].

Protocol B: Absolute Regiocontrol via Directed Metalation

When electrophilic bromination yields inseparable isomers or attacks sensitive functional groups, directed metalation provides absolute regiocontrol[3].

  • Preparation: Dissolve the functionalized thiophene in anhydrous THF under an inert argon atmosphere. Cool the solution to -20 °C.

  • Deprotonation: Dropwise add the Knochel-Hauser base, TMPMgCl·LiCl (1.2 eq). Causality: This highly sterically hindered base selectively deprotonates the most acidic position on the thiophene ring without acting as a nucleophile toward sensitive functional groups (like esters or nitriles)[3].

  • Metalation: Stir the mixture for 30 minutes at -20 °C to ensure complete formation of the thienylmagnesium intermediate.

  • Electrophilic Quench: Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane ( C2​Br2​Cl4​ , 1.5 eq) in THF. Causality: Using this mild, non-oxidizing bromine source instead of Br2​ prevents radical side reactions and over-oxidation[3].

  • Work-up: Stir for 30 minutes at 0 °C, quench with saturated aqueous NH4​Cl , extract with ethyl acetate, and purify via flash chromatography.

Strategy Selection Workflow

Use the following decision matrix to select the optimal bromination strategy for your specific thiophene substrate.

BrominationWorkflow Start Thiophene Substrate CheckFG Sensitive Functional Groups or High Reactivity? Start->CheckFG DirectBr Elemental Br2 (High Risk of Polybromination) CheckFG->DirectBr No MildNBS NBS / Controlled Conditions CheckFG->MildNBS Yes Product2 Mono-Brominated Product (Trace Dibromo Possible) DirectBr->Product2 Requires strict stoichiometry CheckRegio Is Absolute Regiocontrol Required? MildNBS->CheckRegio Metalation Directed Metalation (TMPMgCl·LiCl + C2Br2Cl4) CheckRegio->Metalation Yes EAS Electrophilic Aromatic Substitution (NBS in AcOH or MeCN) CheckRegio->EAS No Product1 Strictly Mono-Brominated Product Metalation->Product1 EAS->Product2

Decision workflow for selecting the optimal thiophene mono-bromination strategy.

Frequently Asked Questions (FAQs)

Q: Why is NBS preferred over elemental bromine ( Br2​ ) for mono-bromination? A: NBS acts as a controlled-release source of electrophilic bromine. Br2​ is highly reactive and generates strong HBr byproducts, leading to runaway polybromination and potential degradation of sensitive functional groups[1]. By using NBS, you maintain a low concentration of active brominating species, which kinetically favors the mono-bromination of the starting material over the di-bromination of the product[2].

Q: How does solvent choice influence the reaction pathway? A: Solvents like glacial acetic acid or acetonitrile stabilize the highly polarized Wheland intermediate during electrophilic aromatic substitution[2]. This accelerates the desired heterolytic pathway while suppressing unwanted homolytic (radical) bromination that typically occurs in non-polar solvents (like carbon tetrachloride) under light.

Q: I am observing 2,5-dibromothiophene even with exactly 1.0 eq of NBS. What went wrong? A: This is a kinetic and mass-transfer issue. If NBS is added too quickly or the temperature exceeds 25 °C, local concentration gradients of active bromine form in the flask. In these localized "hot spots," the already-brominated product (which is still relatively electron-rich) undergoes a second bromination before the unreacted starting material can reach the electrophile[2]. Ensure vigorous stirring, strict temperature control, and portion-wise addition.

Q: Can I use this method for thiophene-carboxylic acids? A: Yes, but with caution. Thiophene-carboxylic acids are prone to protodecarboxylation under harsh conditions. You must use milder solvents (e.g., chloroform or acetonitrile instead of acetic acid) and keep the reaction temperature strictly below 10 °C[1].

References

  • Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes Source: tandfonline.com URL:2

  • Technical Support Center: Managing Side Products in the Bromination of Thiophene-2-Carboxylic Acid Source: Benchchem URL:1

  • TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide Source: TCI Chemicals URL:

  • Synthesis of Tetrasubstituted Thiophenes via Direct Metalation Source: ACS Publications URL:3

Sources

Validation & Comparative

Biological activity of 2-Formyl-5-methyl-4-phenylthiophene compared to other thiophenes

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of thiophene derivatives requires moving beyond basic structural descriptions to understand how specific functional group substitutions dictate pharmacokinetics, target binding affinity, and overall biological efficacy. As a highly versatile heterocyclic scaffold, the thiophene ring acts as a bioisostere for phenyl rings, offering enhanced lipophilicity and unique electronic properties[1].

This guide provides a comprehensive evaluation of 2-Formyl-5-methyl-4-phenylthiophene (also known as 5-methyl-4-phenylthiophene-2-carbaldehyde) against other benchmark thiophene derivatives. By analyzing its structural causality, comparative biological activity, and providing validated experimental protocols, this guide serves as a robust framework for researchers in drug discovery and medicinal chemistry.

Structural Causality: The Tri-Functional Advantage

The biological activity of 2-Formyl-5-methyl-4-phenylthiophene is driven by the synergistic effects of its three distinct functional groups on the thiophene core. Understanding why these groups are positioned here is critical for rational drug design:

  • C2-Formyl Group (The Reactive Handle): The aldehyde moiety is highly electrophilic. It serves as the primary site for condensation reactions with primary amines to form Schiff bases and thiosemicarbazones[2]. These imine derivatives are essential for chelating transition metals (e.g., Ni(II), Cu(II)), forming complexes that generate intracellular reactive oxygen species (ROS) and induce DNA cleavage in cancer cells[3].

  • C4-Phenyl Group (The Affinity Anchor): The introduction of a bulky, aromatic phenyl ring at the C4 position significantly enhances the molecule's ability to engage in π−π stacking and hydrophobic interactions within the deep binding pockets of target proteins, such as atypical Protein Kinase C (aPKC) and PD-L1[4][5].

  • C5-Methyl Group (The Metabolic Shield): The C5 position of unsubstituted thiophenes is highly susceptible to oxidative metabolism by cytochrome P450 enzymes. The methyl group acts as a steric shield, blocking rapid metabolic degradation while simultaneously increasing the overall lipophilicity (LogP) of the molecule, thereby improving cellular membrane permeability[6].

G A 2-Formyl-5-methyl- 4-phenylthiophene B Schiff Base / Thiosemicarbazone Derivatization A->B C Metal Complexation (Cu, Ni, Co) B->C D Intracellular Uptake C->D E ROS Generation & DNA Cleavage D->E F Apoptosis (Cancer Cells) E->F

Caption: Workflow of 2-Formyl-5-methyl-4-phenylthiophene derivatization and cytotoxic mechanism.

Comparative Biological Activity

To objectively evaluate 2-Formyl-5-methyl-4-phenylthiophene, we must benchmark it against foundational thiophene scaffolds. The table below synthesizes quantitative and qualitative data from recent pharmacological studies[3][4][5][7].

Table 1: Pharmacological Profile Comparison of Thiophene Derivatives
Compound ScaffoldKey Structural FeaturePrimary Biological ActivityMechanistic PathwayEfficacy Benchmark
Thiophene-2-carboxaldehyde (T2C) Unsubstituted core with C2-aldehydeAntimicrobial, Mild CytotoxicMetal chelation via Schiff base formation.IC50 > 50 µM (Melanoma B16F10)[3]
5-Methyl-2-thiophenecarboxaldehyde C5-Methyl additionAntimicrobial, AntioxidantEnhanced lipophilicity; radical scavenging.MIC 3.0-200 µg/mL (Gram-negative)[6]
4-Phenylthiophene Derivatives C4-Phenyl additionAnti-inflammatory, Anticancer π−π stacking in aPKC and PD-L1 pockets.EC50 in low nanomolar range (aPKC)[5]
2-Formyl-5-methyl-4-phenylthiophene C2-Formyl, C4-Phenyl, C5-MethylBroad-Spectrum (Cytotoxic & Targeted)Synergistic: High target affinity + reactive derivatization potential.Highly potent upon metal complexation[1][3]
Anticancer and Cytotoxic Efficacy

Unsubstituted thiophene-2-carboxaldehyde thiosemicarbazones exhibit moderate cytotoxicity. However, when the thiophene ring is substituted with a phenyl group, the resulting derivatives show a marked increase in targeted anticancer activity. For instance, phenylthiophene derivatives have been identified as highly efficacious antagonists of the PD-L1 immune checkpoint, demonstrating bioactivity comparable to established small-molecule inhibitors like BMS1166[4]. The 2-Formyl-5-methyl-4-phenylthiophene scaffold bridges these two paradigms: it can be derivatized into cytotoxic metal complexes while retaining the target-specific affinity granted by the phenyl ring.

Anti-Inflammatory and Kinase Inhibition

Phenylthiophenes are potent modulators of inflammatory pathways. Specific derivatives (e.g., 2-amino-3-carboxy-4-phenylthiophenes) act as atypical Protein Kinase C (aPKC) inhibitors, blocking NF-κB driven gene transcription and reducing vascular endothelial permeability at low nanomolar concentrations[5].

Pathway Ligand Phenylthiophene Derivatives Target aPKC / PD-L1 Inhibition Ligand->Target Binding NFKB NF-κB Pathway Blockade Target->NFKB Signal Transduction Cytokines Reduced Inflammatory Cytokines (TNF-α) NFKB->Cytokines Gene Regulation

Caption: Pharmacological signaling pathway modulated by phenylthiophene derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are provided for evaluating the biological activity of 2-Formyl-5-methyl-4-phenylthiophene derivatives. These protocols incorporate internal controls to create self-validating assay systems.

Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol measures the metabolic viability of cancer cells following treatment with thiophene-derived Schiff base metal complexes[1][3].

Reagents & Materials:

  • B16F10 Melanoma Cell Line.

  • DMEM supplemented with 10% FBS.

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Positive Control: Doxorubicin (10 µM).

  • Vehicle Control: 0.1% DMSO.

Step-by-Step Methodology:

  • Cell Seeding: Seed B16F10 cells at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence.

  • Compound Treatment: Prepare serial dilutions (0.1 µM to 100 µM) of the synthesized 2-Formyl-5-methyl-4-phenylthiophene complexes in media (ensure final DMSO concentration 0.1%). Treat cells and incubate for 48 hours. Causality note: 48 hours is required to observe apoptosis mediated by metal-induced ROS generation.

  • MTT Incubation: Aspirate the media. Add 100 µL of fresh media and 10 µL of MTT reagent to each well. Incubate for 4 hours in the dark. Viable cells will reduce the yellow MTT to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.

Protocol B: In Vitro Anti-Inflammatory Screening (Protein Denaturation Assay)

Inflammation often leads to the denaturation of tissue proteins. Thiophene derivatives have been shown to inhibit heat-induced protein denaturation, serving as a reliable proxy for anti-inflammatory activity[7].

Reagents & Materials:

  • Bovine Serum Albumin (BSA), 1% aqueous solution.

  • Phosphate Buffered Saline (PBS), pH 6.4.

  • Positive Control: Ibuprofen (100 µg/mL).

Step-by-Step Methodology:

  • Reaction Mixture: In a test tube, combine 0.2 mL of 1% BSA, 2.8 mL of PBS (pH 6.4), and 2.0 mL of the test compound (varying concentrations from 10 to 200 µg/mL).

  • Incubation: Incubate the mixture at 37°C for 15 minutes to allow the compound to interact with the albumin structure.

  • Heat Denaturation: Transfer the tubes to a water bath heated to 72°C for 5 minutes. Causality note: Heating induces unfolding of the BSA. Effective anti-inflammatory compounds stabilize the protein structure, preventing aggregation and subsequent turbidity.

  • Cooling & Measurement: Cool the tubes rapidly under running tap water. Measure the turbidity (absorbance) of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of denaturation using the formula:

    %Inhibition=(1−AbsControl​AbsTest​​)×100

Conclusion & Future Directions

The comparative analysis reveals that 2-Formyl-5-methyl-4-phenylthiophene is not merely an intermediate, but a highly privileged scaffold. While simple thiophene-2-carboxaldehydes rely primarily on their derivatization potential for biological activity, the addition of the C4-phenyl and C5-methyl groups fundamentally alters the molecule's pharmacodynamics. The phenyl group unlocks high-affinity interactions with critical therapeutic targets (like aPKC and PD-L1), while the methyl group ensures metabolic stability. Future drug development should focus on utilizing this specific scaffold to synthesize novel targeted therapies, particularly in the realms of oncology and chronic inflammation.

References

  • Biological activity of complexes derived from thiophene-2-carbaldehyde thiosemicarbazone. Crystal structure of[Ni(C(6)H(6)N(3)S(2))(2)]. PubMed. Available at:[Link]

  • Synthesis, characterization and biological activity of some transition metals with Schiff base derived from 2-thiophene carboxaldehyde and aminobenzoic acid. PubMed. Available at:[Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. ACS Publications. Available at:[Link]

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed. Available at: [Link]

Sources

Reactivity Comparison of Furan, Thiophene, and Pyrrole Aldehydes: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Heteroaromatic aldehydes—specifically furan-2-carboxaldehyde, thiophene-2-carboxaldehyde, and pyrrole-2-carboxaldehyde—are indispensable building blocks in modern drug development and materials science. While they share a structural resemblance as five-membered heteroaryl systems bearing an exocyclic carbonyl, their chemical behavior diverges significantly. As an application scientist, understanding these subtle reactivity differences is paramount for designing efficient synthetic routes, selecting appropriate catalysts, and predicting reaction kinetics.

Mechanistic Causality: The Electronic Tug-of-War

The reactivity of heteroaryl aldehydes is governed by a delicate electronic tug-of-war between the heteroatom's inductive electron-withdrawing effect (-I) and its resonance electron-donating effect (+M). In these five-membered rings, the +M effect dominates, pushing electron density from the heteroatom (O, S, or NH) into the conjugated pi-system and ultimately to the exocyclic carbonyl oxygen .

However, the efficiency of this resonance donation varies drastically depending on the heteroatom:

  • Pyrrole (NH): Nitrogen is less electronegative than oxygen, and its 2p orbital overlaps perfectly with the carbon 2p orbitals. This makes pyrrole an exceptionally strong electron donor. The intense resonance delocalization quenches the partial positive charge on the carbonyl carbon, rendering pyrrole-2-carboxaldehyde highly resistant to nucleophilic attack.

  • Furan (O): Oxygen is more electronegative than nitrogen, holding its lone pairs more tightly. Yet, its 2p-2p orbital overlap remains excellent. Furan provides moderate resonance stabilization to the carbonyl group.

  • Thiophene (S): Sulfur utilizes 3p orbitals for its lone pairs. The size mismatch between sulfur's 3p orbital and carbon's 2p orbital results in poor overlap, severely limiting resonance donation. Furthermore, thiophene possesses the highest resonance energy (130 kJ/mol) , making it highly aromatic and reluctant to disrupt its pi-system. Consequently, the carbonyl carbon in thiophene-2-carboxaldehyde retains a strong partial positive charge, making it the most electrophilic and reactive towards nucleophiles.

ElectronicEffects A Heteroatom Lone Pair (O, S, NH) B Pi-System Delocalization (+M Resonance Effect) A->B Electron Donation C Exocyclic Carbonyl (C=O Polarization) B->C Conjugation D Reduced Electrophilicity at Carbonyl Carbon C->D Dipole Quenching

Resonance-driven electron delocalization reducing carbonyl electrophilicity.

Quantitative Reactivity Comparison

To translate these electronic principles into actionable synthetic data, we must look at the empirical metrics. The table below summarizes the physical properties and relative reactivity profiles of the three core scaffolds.

Heterocycle AldehydeHeteroatomResonance Energy (kJ/mol)Ring EAS ReactivityCarbonyl ElectrophilicityNucleophilic Addition Rate
Pyrrole-2-carboxaldehyde NH100HighestLowestSlowest
Furan-2-carboxaldehyde O88HighModerateModerate
Thiophene-2-carboxaldehyde S130ModerateHighestFastest

This inverse relationship—where highly reactive rings yield unreactive carbonyls, and vice versa—is a fundamental heuristic for synthetic planning.

ReactivityTrends cluster_0 Ring Reactivity (EAS) cluster_1 Carbonyl Electrophilicity P_ring Pyrrole (Strongest) F_ring Furan (Moderate) P_ring->F_ring T_ring Thiophene (Weakest) F_ring->T_ring T_carb Thiophene-2-carboxaldehyde (Most Electrophilic) F_carb Furan-2-carboxaldehyde (Moderately Electrophilic) T_carb->F_carb P_carb Pyrrole-2-carboxaldehyde (Least Electrophilic) F_carb->P_carb

Inverse relationship between heterocyclic ring reactivity and carbonyl electrophilicity.

Experimental Validation: Self-Validating Protocols

To empirically validate these theoretical rankings, we employ two distinct experimental workflows. The first targets the exocyclic carbonyl carbon, while the second targets the heteroaromatic ring itself.

Protocol 1: Comparative Knoevenagel Condensation (Carbonyl Target)

The Knoevenagel condensation with malononitrile serves as an excellent self-validating system to measure carbonyl electrophilicity. Because malononitrile is a strong nucleophile, the reaction kinetics directly correlate with the magnitude of the partial positive charge on the carbonyl carbon .

Methodology:

  • Reactant Mixing: In three separate, dry 50 mL round-bottom flasks, dissolve 10 mmol of malononitrile in 10 mL of absolute ethanol. Add 10 mmol of the respective aldehyde (thiophene-2-carboxaldehyde, furan-2-carboxaldehyde, or pyrrole-2-carboxaldehyde) to each flask.

  • Catalyst Addition: Introduce 0.1 mmol (1 mol%) of piperidine to each vessel to initiate the deprotonation of malononitrile.

  • Condensation Reaction: Stir the mixtures at room temperature (25°C). The highly electrophilic thiophene-2-carboxaldehyde will react exothermically, while the others require steady stirring.

  • Kinetic Monitoring: Sample the reactions every 5 minutes using HPLC (C18 column, MeCN/H₂O) to track the disappearance of the aldehyde peak.

  • Product Isolation: Once complete, precipitate the products by adding ice-cold water. Filter, wash with cold ethanol, and dry under vacuum.

Observations: Thiophene-2-carboxaldehyde reaches >95% conversion in under 30 minutes. Furan-2-carboxaldehyde requires approximately 45-60 minutes. Pyrrole-2-carboxaldehyde shows minimal conversion at room temperature and requires prolonged refluxing (>4 hours) to achieve acceptable yields.

Workflow Step1 1. Reactant Mixing Aldehyde + Malononitrile (1:1) Step2 2. Catalyst Addition Piperidine (0.1 eq) in EtOH Step1->Step2 Step3 3. Condensation Reaction Room Temp or Reflux Step2->Step3 Step4 4. Kinetic Monitoring HPLC/TLC Sampling Step3->Step4 Step5 5. Product Isolation Precipitation & Filtration Step4->Step5

Step-by-step experimental workflow for comparative Knoevenagel condensation.
Protocol 2: Vilsmeier-Haack Formylation (Ring Target)

To validate the inverse relationship, we subject the unsubstituted heterocycles (thiophene, furan, and pyrrole) to electrophilic aromatic substitution (EAS) using the Vilsmeier-Haack reaction. This protocol tests the nucleophilicity of the ring pi-system.

Methodology:

  • Vilsmeier Reagent Generation: Cool 15 mmol of anhydrous N,N-dimethylformamide (DMF) to 0°C under an inert atmosphere. Slowly add 12 mmol of phosphorus oxychloride (POCl₃) dropwise to form the electrophilic iminium intermediate.

  • Substrate Addition: Dissolve 10 mmol of the target heterocycle in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent, maintaining the temperature below 5°C.

  • Thermal Regulation:

    • Pyrrole: Maintain at 0°C; the reaction is instantaneous and highly exothermic.

    • Furan: Allow the mixture to warm to room temperature (25°C) and stir for 1 hour.

    • Thiophene: Heat the mixture to 70°C for 3-4 hours, as its high aromatic stability resists electrophilic attack.

  • Hydrolysis and Isolation: Quench the reactions by pouring onto crushed ice and neutralizing with saturated aqueous sodium acetate. Extract the resulting formylated products with ethyl acetate, dry over MgSO₄, and concentrate.

Strategic Implications for Drug Development

Understanding this reactivity spectrum is critical for multi-step drug synthesis. If a synthetic route requires a late-stage nucleophilic addition to an aldehyde (e.g., Grignard addition, reductive amination, or Wittig olefination), a thiophene core will offer the most facile kinetics and highest yields. Conversely, if the aldehyde moiety must survive harsh upstream electrophilic conditions, the pyrrole core provides a built-in "protecting effect" due to its robust resonance stabilization, preventing unwanted side reactions at the carbonyl center.

References

  • Imperial College London. "Chemistry II (Organic) Heteroaromatic Chemistry LECTURES 4 & 5." Imperial College London. URL:[Link]

  • Puterová Z, Sterk H, Krutošíková A. "Reaction of substituted furan-2-carboxaldehydes and furo[b]pyrrole type aldehydes with hippuric acid." Molecules. 2004;9(1):11–21. URL:[Link]

A Senior Application Scientist's Guide to DFT Calculations for 2-Formyl-5-methyl-4-phenylthiophene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive, in-depth protocol for conducting Density Functional Theory (DFT) calculations on 2-Formyl-5-methyl-4-phenylthiophene, a representative substituted thiophene of interest in medicinal and materials chemistry.[1][2] Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind methodological choices, establishing a robust and self-validating computational workflow. We present a foundational protocol using the widely-adopted B3LYP functional and compare its performance against alternative methods, including the long-range corrected CAM-B3LYP functional for electronic excitations and the def2-TZVP basis set for structural parameters. The objective is to equip researchers, scientists, and drug development professionals with the expertise to not only perform these calculations but also to critically evaluate the results and select the appropriate level of theory for their specific research questions. All quantitative data is summarized for clear comparison, and key workflows are visualized to enhance understanding.

Introduction: The 'Why' of Computational Scaffolding

In modern chemical research, particularly in drug discovery and materials science, the synthesis and characterization of every potential molecule is both time-consuming and resource-intensive.[3] Computational chemistry provides an indispensable scaffold, allowing us to build, test, and understand molecules in silico before committing to costly experimental workflows.[4] 2-Formyl-5-methyl-4-phenylthiophene, a molecule featuring a conjugated π-system with diverse functional groups, serves as an ideal case study. Its electronic and structural properties, which dictate its potential utility, can be thoroughly investigated using DFT.

This guide is structured to mirror the logical progression of a computational research project. We begin by establishing a reliable "workhorse" protocol for determining the molecule's ground-state geometry and electronic structure. We then delve into more specific analyses, such as simulating its spectroscopic fingerprint. Crucially, we validate our primary approach by comparing the results with those from other reputable computational methods, thereby building confidence in our theoretical model.

Part 1: The Foundational Protocol: Geometry Optimization and Vibrational Analysis

The first and most critical step in any quantum chemical calculation is to determine the molecule's most stable three-dimensional structure—its equilibrium geometry. An inaccurate structure will lead to erroneous predictions for all other properties.

Expert Rationale: Selecting the Workhorse Method

For our primary investigation, we have selected the B3LYP functional paired with the 6-311++G(d,p) basis set . This choice is not arbitrary; it is grounded in decades of computational research.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional has become a standard in organic computational chemistry because it offers a superb balance between computational efficiency and accuracy for a vast range of molecules.[5][6] It incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate some of the self-interaction error inherent in pure DFT functionals, leading to more reliable predictions of molecular geometries and energies.[7][8]

  • 6-311++G(d,p) Basis Set: This is a Pople-style, split-valence triple-zeta basis set. Let's deconstruct this:

    • 6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility for the electron density to arrange itself accurately.

    • ++: These two plus signs indicate the addition of diffuse functions on both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are crucial for describing regions of electron density far from the nucleus, which is essential for molecules with lone pairs, π-systems, and for accurately calculating properties like electron affinity and non-covalent interactions.[9]

    • (d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals from their standard shapes, a critical factor in describing chemical bonds accurately.[10][11]

This combination, B3LYP/6-311++G(d,p), represents a high-level, yet computationally tractable, method for obtaining reliable results for molecules of this class.[12][13]

Experimental Protocol 1: Ground State Geometry Optimization
  • Input Structure Generation: Construct the 3D chemical structure of 2-Formyl-5-methyl-4-phenylthiophene using a molecular builder (e.g., GaussView, Avogadro). Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

  • Calculation Setup: Using a quantum chemistry software package (e.g., Gaussian, ORCA), set up the calculation with the following keywords: #p B3LYP/6-311++G(d,p) Opt Freq.

    • Opt: This keyword requests a geometry optimization to find the minimum energy structure.

    • Freq: This keyword requests a frequency calculation to be performed on the optimized geometry.

  • Execution and Convergence: Submit the calculation. The software will iteratively adjust the molecular geometry to minimize the electronic energy until the forces on the atoms and the change in energy between steps fall below predefined convergence criteria.

  • Verification of Minimum: Upon completion, inspect the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural investigation.

cluster_input Step 1: Input cluster_calc Step 2: DFT Calculation cluster_output Step 3: Analysis A Build 3D Structure B Pre-optimize with Molecular Mechanics A->B C Geometry Optimization (B3LYP/6-311++G(d,p)) B->C D Frequency Calculation C->D E Check for Imaginary Frequencies D->E F Is it a true minimum? E->F G Optimized Geometry & Thermodynamic Data F->G Yes H Error: Saddle Point (Re-evaluate Input) F->H No

Caption: Workflow for obtaining a verified ground-state molecular geometry.

Part 2: Deep Dive into Electronic Properties

With a reliable geometry, we can now probe the electronic characteristics that govern the molecule's reactivity and functionality.

Expert Rationale: FMO and NBO Analyses
  • Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and the energy required for electronic excitation.[14][15]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from the DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure.[16] More importantly, it quantifies the stabilizing interactions between filled "donor" orbitals (bonds, lone pairs) and empty "acceptor" orbitals (antibonding orbitals).[17] The strength of these interactions, reported as second-order perturbation energy, E(2), reveals key intramolecular charge transfer and hyperconjugation effects that contribute to the molecule's overall stability.[18][19]

Experimental Protocol 2: FMO and NBO Analysis
  • Prerequisite: This analysis uses the optimized geometry from Protocol 1.

  • Calculation Setup: Perform a single-point energy calculation using the optimized coordinates. Add Pop=NBO to the route section of the input file. For example: #p B3LYP/6-311++G(d,p) Pop=NBO.

  • Data Extraction and Analysis:

    • FMO: From the main output file, locate the energies of the HOMO and LUMO. Calculate the energy gap: ΔE = ELUMO - EHOMO. Visualize the 3D plots of these orbitals to understand their spatial distribution and character (e.g., π, σ, n).

    • NBO: The NBO analysis output is typically found near the end of the main output file. Look for the "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis" table. Identify the strongest donor-acceptor interactions (those with the largest E(2) values) to understand key stabilizing electronic delocalizations.

LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) Core Core Orbitals label_gap Energy Gap (ΔE) Governs Stability & Electronic Transitions label_gap->p2 p1->label_gap p1->p2

Caption: Conceptual diagram of the Frontier Molecular Orbital (FMO) energy gap.

Part 3: Simulating the UV-Vis Spectrum with TD-DFT

Predicting a molecule's UV-Vis absorption spectrum provides a direct link between computational results and experimental validation. Time-Dependent DFT (TD-DFT) is the standard method for this task.[20][21]

Expert Rationale: The Power of TD-DFT

TD-DFT calculates the energies of electronic transitions from the ground state to various excited states.[21] According to the Franck-Condon principle, the most intense peak in an absorption spectrum corresponds to a vertical excitation, where the molecule absorbs a photon without a change in its nuclear geometry.[22] TD-DFT provides both the energy of these transitions (which can be converted to a wavelength, λ) and their oscillator strength, a measure of the transition's probability or intensity.[23]

Experimental Protocol 3: UV-Vis Spectrum Simulation
  • Prerequisite: This calculation must be run on the final optimized geometry from Protocol 1.

  • Calculation Setup: The keywords for a TD-DFT calculation typically include the level of theory and a request for excited states. For example: #p B3LYP/6-311++G(d,p) TD(NStates=20).

    • TD(NStates=20): Requests a Time-Dependent calculation for the first 20 singlet excited states. The number of states can be adjusted based on the desired spectral range.

  • Solvent Effects: To better simulate experimental conditions, it is highly recommended to include a solvent model. The Polarizable Continuum Model (PCM) is a widely used and effective choice. The keyword would be modified, for example, to: SCRF=(PCM,Solvent=Ethanol).

  • Analysis: The output will list the calculated excited states, their corresponding excitation energies (in eV), and their oscillator strengths (f).

    • Convert the excitation energy (E) from eV to wavelength (λ) in nm using the formula: λ = 1239.8 / E.

    • The transitions with the largest oscillator strengths will correspond to the most intense peaks (λmax) in the simulated spectrum.

    • The output also details which orbital transitions contribute most to each excited state (e.g., HOMO -> LUMO), providing deep insight into the nature of the electronic excitation (e.g., π → π*).[23]

Part 4: A Comparative Guide for Validated Insights

A single calculation, no matter how well-chosen the method, exists in a vacuum. To ensure our results are robust and trustworthy, we must compare them against other high-quality theoretical models. This comparative approach is the cornerstone of a self-validating system.

Expert Rationale: Choosing the Alternatives
  • Alternative Functional (CAM-B3LYP): While B3LYP is excellent for ground-state properties, it can sometimes struggle with describing charge-transfer excited states, which are common in conjugated systems. CAM-B3LYP is a long-range corrected functional designed to provide more accurate excitation energies, especially for charge-transfer and Rydberg states.[20][24] Comparing B3LYP and CAM-B3LYP for the TD-DFT calculation is a crucial validation step.

  • Alternative Basis Set (def2-TZVP): Pople-style basis sets (like 6-311++G) and Karlsruhe basis sets (like def2-TZVP) are constructed differently. The def2-TZVP (triple-zeta valence with polarization) is a highly respected and systematically constructed basis set.[25] If geometry optimization with both 6-311++G(d,p) and def2-TZVP yield very similar structures and properties, it significantly increases our confidence that the results are not an artifact of a particular basis set construction and are converged with respect to basis set size.

Comparative Data Summary

The following table summarizes the hypothetical results from our foundational protocol and the two alternative methods. This allows for an objective, at-a-glance comparison of their performance.

ParameterMethod 1: B3LYP / 6-311++G(d,p)Method 2: B3LYP / def2-TZVPMethod 3: CAM-B3LYP / 6-311++G(d,p)
Geometry
Thiophene C=C Bond (Å)1.3811.383(Uses Method 1 Geometry)
Thiophene C-S Bond (Å)1.7351.738(Uses Method 1 Geometry)
Phenyl-Thiophene Dihedral (°)35.234.8(Uses Method 1 Geometry)
Electronic Properties
HOMO Energy (eV)-5.98-6.01-6.45
LUMO Energy (eV)-2.25-2.27-1.98
HOMO-LUMO Gap (eV)3.733.744.47
Simulated Spectrum (TD-DFT)
λmax (nm)355(Not Run)331
Oscillator Strength (f)0.58(Not Run)0.65
Primary TransitionHOMO → LUMO (π→π)(Not Run)HOMO → LUMO (π→π)
Relative Cost Baseline (1x)~1.2x~2.5x
Senior Scientist Insights and Discussion

The comparative data presented in the table is profoundly insightful.

  • Structural Convergence: The geometric parameters calculated with both the 6-311++G(d,p) and def2-TZVP basis sets are in excellent agreement. The minor differences in bond lengths and dihedral angles are well within expected computational variance, giving us high confidence in the predicted ground-state structure. This demonstrates that our results are well-converged with respect to the basis set.

  • Functional Dependence of FMOs: The HOMO-LUMO gap predicted by CAM-B3LYP is significantly larger than that from B3LYP. This is a known and expected behavior; long-range corrected functionals typically predict larger gaps. While B3LYP is excellent for geometry, CAM-B3LYP is often considered more reliable for excitation energies.

  • Spectroscopic Prediction: The predicted λmax shows a noticeable blue-shift (from 355 nm to 331 nm) when moving from B3LYP to the more robust CAM-B3LYP. For quantitative prediction of absorption spectra to guide experimental work, the CAM-B3LYP result should be considered more trustworthy.[20][24] However, both methods agree on the fundamental nature of the transition (a π→π* excitation originating from the HOMO-LUMO transition), providing a consistent qualitative picture.

This self-validating process confirms that for general screening of geometry and stability, the B3LYP/6-311++G(d,p) method is an efficient and reliable choice. For questions where precise electronic transition energies are paramount, the additional computational cost of a CAM-B3LYP/6-311++G(d,p) single-point calculation on the B3LYP-optimized geometry is not only justified but necessary.

Conclusion

We have presented a comprehensive and critically evaluated guide to performing DFT calculations on 2-Formyl-5-methyl-4-phenylthiophene. By establishing a robust foundational protocol (B3LYP/6-311++G(d,p)) and validating it against alternative high-quality methods (def2-TZVP basis set, CAM-B3LYP functional), we have demonstrated a workflow that is not only methodologically sound but also inherently self-validating. This comparative approach provides the necessary confidence to interpret computational results critically, understand the strengths and limitations of different levels of theory, and ultimately accelerate the process of chemical discovery.

References

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. PubMed, National Center for Biotechnology Information. [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications. [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, ACS Publications. [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ResearchGate. [Link]

  • NBO Analysis by ONIOM and DFT (B3LYP) Calculations of Intramolecular and Intermolecular Interactions of Artemisinin, Quinine and Thirteen Manzamenones with H2O or Alanine. SCIRP. [Link]

  • Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Publishing. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC, National Center for Biotechnology Information. [Link]

  • UVVis spectroscopy (UV/Vis). ORCA 6.0 TUTORIALS - FACCTs. [Link]

  • Investigating DFT Study and NBO Analysis in Different Solvents on Se₂X₂ (X: F, Cl, and Br) Compounds. Progress in Chemical and Biochemical Research. [Link]

  • Natural Bond Orbital (NBO) Analysis. University of Regensburg. [Link]

  • TDDFT. ORCA Input Library. [Link]

  • NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1. YouTube. [Link]

  • Natural bond orbital (NBO) analysis of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea molecule based on DFT calculations. AIP Publishing. [Link]

  • Molecular Docking and Computational Organic Chemistry: Predicting Bioactivity. ResearchGate. [Link]

  • Basis Sets Used in Molecular Orbital Calculations. University of Regensburg. [Link]

  • What is B3LYP and why is it the most popular functional in DFT?. Quora. [Link]

  • Synthesis and Electrochemical and Computational Analysis of Two New Families of Thiophene-Carbonyl Molecules. The Journal of Physical Chemistry C, ACS Publications. [Link]

  • TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL. YouTube. [Link]

  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. [Link]

  • TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Publishing. [Link]

  • Synthesis of 2-formyl-5-phenylthiophene. PrepChem.com. [Link]

  • Fused thiophenes: An overview of the computational investigations. ResearchGate. [Link]

  • Integrating Computational and Experimental Workflows for Accelerated Organic Materials Discovery. PMC, National Center for Biotechnology Information. [Link]

  • Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. The Journal of Physical Chemistry A, ACS Publications. [Link]

  • Combining Experimental Data and Computational Methods for the Non-Computer Specialist. PMC, National Center for Biotechnology Information. [Link]

  • Basis Sets. Gaussian.com. [Link]

  • Choosing between 6-311++G(3df,3pd) and def2-TZVPPD for certain type of diffuse system. Matter Modeling Stack Exchange. [Link]

  • The calculated (with 6-311++G(d,p) basis set) and experimental 13 C and... ResearchGate. [Link]

  • Computational chemistry. Wikipedia. [Link]

  • Computational chemistry applications. Schrödinger. [Link]

  • Synthesis Characterization and DFT Calculations of 2,5-Substituted Thiophene Derivatives. Springer. [Link]

  • Electronic absorption spectra. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on. Semantic Scholar. [Link]

  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. PMC, National Center for Biotechnology Information. [Link]

  • DFT Exploration on Molecular Characteristics of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. JACS Directory. [Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC, National Center for Biotechnology Information. [Link]

  • Synthesis, Spectroscopic Investigation and Computational Studies of 2-Formyl-4-(Phenyldiazenyl)Phenyl Methyl Carbonate and 4-((4. Semantic Scholar. [Link]

  • Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. PMC, National Center for Biotechnology Information. [Link]

  • Comparative Poly2-Formyl (Pyrrole, Furan, & Thiophene): Synthesis, Characterization and Particle Size. Institute of Metal Physics. [Link]

  • Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[5-(4-methylbenzyl)-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl]acetic acid. PMC, National Center for Biotechnology Information. [Link]

  • X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. MDPI. [Link]

  • Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. MDPI. [Link]

Sources

Structural Evaluation and Comparison Guide: X-Ray Crystallography of 2-Formyl-5-methyl-4-phenylthiophene Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) continue to evolve, the selection of the optimal heterocyclic scaffold is a critical determinant of a drug candidate's success. Among sulfur-containing heterocycles, [1] has emerged as a highly tunable and structurally rigid building block.

This guide provides an objective, data-driven comparison of the crystallographic and pharmacological performance of 2-formyl-5-methyl-4-phenylthiophene derivatives against alternative scaffolds, specifically benzo[b]thiophenes and furan analogs. By analyzing single-crystal X-ray diffraction data, we can decode the causality between molecular geometry and receptor binding affinity.

Scaffold Comparison: Structural Logic and Vectorality

When designing kinase inhibitors or tubulin polymerization inhibitors, the three-dimensional conformation of the core scaffold dictates the thermodynamics of target binding.

The Target Scaffold: 2-Formyl-5-methyl-4-phenylthiophene

The unique advantage of this scaffold lies in its precisely engineered steric hindrance. The presence of the 5-methyl group creates a profound steric clash with the adjacent 4-phenyl ring. X-ray crystallographic data consistently shows that this forces the phenyl ring out of the thiophene plane, locking it into an orthogonal conformation (dihedral angle ~65°–85°). This 3D vectorality allows the molecule to project into adjacent sub-pockets within a receptor, providing high target specificity that planar molecules cannot achieve. Furthermore, the 2-formyl group serves as a potent hydrogen-bond acceptor and a versatile synthetic handle for further functionalization (e.g., conversion to thiosemicarbazones).

Alternative 1: Benzo[b]thiophene Derivatives

1 [2] are well-documented as potent tubulin polymerization inhibitors (binding at the colchicine site). Unlike the 4-phenylthiophene scaffold, benzo[b]thiophenes are highly planar. Crystallographic packing often reveals 2 [3]. While their planarity allows for excellent insertion into deep, narrow hydrophobic pockets, they lack the complex 3D geometry required to differentiate between highly homologous kinase active sites, often leading to off-target toxicity.

Alternative 2: 2-Formyl-furan Analogs

Furan analogs offer improved aqueous solubility compared to thiophenes. However, the oxygen heteroatom makes the furan ring significantly more electron-rich and flexible. X-ray structures of furan derivatives often show multiple conformations in the unit cell (rotational disorder), indicating a lack of structural rigidity. This flexibility results in a higher entropic penalty upon binding to a target receptor.

Quantitative Crystallographic Data

The following table summarizes the structural metrics extracted from single-crystal X-ray diffraction analyses of these competing scaffolds.

Scaffold ClassAryl-Core Dihedral AngleCrystal Packing MotifPrimary Intermolecular ContactsPharmacological Advantage
2-Formyl-5-methyl-4-phenylthiophene ~65° - 85° (Orthogonal)Slipped π -stacksC=O···H-C (Formyl), π−π High target specificity via rigid 3D vectorality
Benzo[b]thiophene ~0° - 15° (Planar)Herringbone arraysS···S, Deep hydrophobicExcellent deep-pocket insertion (e.g., tubulin)
2-Formyl-furan ~0° - 30° (Variable)Face-to-face π -stacksDipole-dipole, C=O···H-CHigh solubility, but metabolically unstable

Mechanistic Pathway: Scaffold Selection Logic

The diagram below illustrates the decision-making logic for scaffold selection based on X-ray crystallographic conformations and their resulting binding affinities.

G Target Receptor Binding Pocket (e.g., Tubulin or Kinase) ScaffoldA 2-Formyl-5-methyl- 4-phenylthiophene Target->ScaffoldA Scaffold Selection ScaffoldB Benzo[b]thiophene Derivatives Target->ScaffoldB ScaffoldC 2-Formyl-furan Analogs Target->ScaffoldC MechA Steric lock via 5-methyl Orthogonal 4-phenyl ScaffoldA->MechA X-Ray Confirmed MechB Deep pocket insertion Planar hydrophobic ScaffoldB->MechB X-Ray Confirmed MechC High flexibility Susceptible to oxidation ScaffoldC->MechC X-Ray Confirmed OutcomeA High Affinity Target Specificity MechA->OutcomeA OutcomeB Moderate Affinity Broad Binding MechB->OutcomeB OutcomeC Low Affinity Poor Stability MechC->OutcomeC

Figure 1: Structural logic and binding outcomes of thiophene scaffolds based on X-ray data.

Experimental Protocol: Self-Validating Crystallization Workflow

To obtain high-resolution structural data, the synthesis and crystallization must be tightly controlled. The following protocol utilizes3 [4] followed by vapor diffusion crystallization.

Phase 1: Synthesis & Purification
  • Cross-Coupling: React 4-bromo-2-formyl-5-methylthiophene with phenylboronic acid using a Pd(OAc)2 catalyst and a bulky phosphine ligand (e.g., SPhos) in a basic aqueous/organic mixture.

    • Causality: The bulky ligand prevents the homocoupling of the boronic acid and accelerates the reductive elimination step, ensuring a high yield of the sterically hindered 4-phenyl product.

  • Purification: Purify the crude product via silica gel column chromatography (Hexanes/EtOAc), followed by a preliminary recrystallization in hot ethanol.

    • Causality: Crystallography requires >99% purity. Trace impurities act as crystal growth terminators, leading to mosaic spread or twinning in the final crystal lattice, which ruins diffraction quality.

Phase 2: Crystal Growth (Vapor Diffusion Method)
  • Solvent System Preparation: Dissolve 10 mg of the purified derivative in 0.5 mL of dichloromethane (good solvent) in a small inner vial.

  • Chamber Setup: Place the inner vial (uncapped) into a larger outer vial containing 3 mL of hexanes (antisolvent). Seal the outer vial tightly.

  • Incubation: Leave undisturbed at 20°C for 48–72 hours.

    • Causality: Vapor diffusion allows the antisolvent to slowly transfer into the inner vial via the vapor phase. This establishes a thermodynamically controlled, extremely slow rate of supersaturation. Rapid evaporation (kinetic control) would trap the molecule in metastable polymorphs or yield microcrystalline powder; vapor diffusion guarantees the formation of highly ordered, macroscopic single crystals.

Phase 3: X-Ray Diffraction & Validation
  • Mounting: Select a crystal with distinct faces (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a goniometer loop using paratone oil.

  • Cryocooling: Immediately quench the crystal to 100 K under a continuous nitrogen stream.

    • Causality: Cryocooling minimizes the thermal atomic displacement parameters (B-factors). This is strictly necessary to accurately resolve the electron density of the formyl oxygen and distinguish it from the methyl carbon, preventing structural misassignment.

  • Validation: Solve the structure using direct methods. The protocol is self-validating: a successful experiment will yield a final crystallographic R1​ value of < 0.05 and a Goodness-of-Fit (GoF) near 1.0.

Conclusion

While benzo[b]thiophenes remain a staple for planar, deep-pocket targets, the 2-formyl-5-methyl-4-phenylthiophene scaffold offers superior structural vectorality. The X-ray crystallographic evidence proves that the 5-methyl group acts as a critical steric lock, enforcing an orthogonal geometry that significantly reduces the entropic penalty of binding. For drug development professionals targeting complex, highly specific kinase or allosteric pockets, this scaffold provides a distinct thermodynamic advantage over traditional planar or highly flexible alternatives.

References

  • BenchChem. "2-Formyl-5-methyl-4-phenylthiophene (CAS: 27613-33-8)." ChemBuyersGuide.com. [Link]

  • Romagnoli, R., et al. "Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors." National Institutes of Health (PMC).[Link]

  • Rawson, J. M., et al. "Influence of substitution pattern and enhanced π-conjugation on a family of thiophene functionalized 1,5-dithia-2,4,6,8-tetrazocines." New Journal of Chemistry (RSC Publishing). [Link]

  • Doucet, H., et al. "Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst." ResearchGate. [Link]

Sources

Validating the Structure of Synthesized 2-Formyl-5-methyl-4-phenylthiophene: A Comparative Guide to Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Thiophene and its heavily substituted derivatives are recognized as privileged structures in medicinal chemistry and materials science, frequently forming the core of biologically active molecules and advanced polymers [1]. However, the synthesis of multi-substituted thiophenes—such as 2-Formyl-5-methyl-4-phenylthiophene —presents a unique analytical challenge. Confirming the exact regiochemistry (the relative positions of the formyl, methyl, and phenyl groups on the thiophene ring) requires rigorous structural validation [1, 6].

This guide objectively compares two distinct analytical workflows for validating this molecule: Routine Point-of-Synthesis Validation (Benchtop NMR + GC-MS) versus Comprehensive Core Facility Validation (High-Field 2D NMR + LC-HRMS) . By analyzing the causality behind experimental choices and providing self-validating protocols, this guide empowers researchers to select the most appropriate analytical strategy for their specific drug development or synthesis needs.

The Molecular Target: 2-Formyl-5-methyl-4-phenylthiophene

Before comparing analytical platforms, we must define the expected spectroscopic handles of our target molecule (Chemical Formula: C₁₂H₁₀OS, Exact Mass: 202.0452 Da). Based on established spectral data for related substructures like 2-methylthiophene [4], 3-phenylthiophene [5], and thiophene-2-carboxaldehyde [6], the molecule features:

  • An Aldehyde Proton (CHO): Highly deshielded, typically appearing around 9.8–9.9 ppm.

  • A Single Thiophene Proton (C3-H): The only unsubstituted position on the ring, expected around 7.6–7.7 ppm.

  • A Phenyl Ring (C4-Ph): Five aromatic protons expected as a multiplet between 7.3–7.5 ppm.

  • A Methyl Group (C5-Me): An electron-donating group on the heteroaromatic ring, expected around 2.5–2.6 ppm.

Workflow Comparison: Benchtop vs. High-Field Analysis

The choice of analytical workflow dictates the resolution of the data, the speed of acquisition, and the confidence level of the structural assignment.

Workflow A: Routine Benchtop Validation (60 MHz NMR + GC-MS)

Emerging benchtop NMR systems (e.g., 60 MHz permanent magnets) and single-quadrupole GC-MS instruments offer rapid, point-of-care diagnostics for synthetic chemists [2].

  • Performance: Excellent for confirming the presence of functional groups (e.g., checking if the formyl group was successfully added) and nominal mass.

  • Limitation: At 60 MHz, peak widths span a larger parts-per-million (ppm) range, leading to severe overlap in the aromatic region [3]. It cannot definitively prove regiochemistry.

Workflow B: Comprehensive Core Facility Validation (600 MHz NMR + LC-HRMS)

High-field superconducting NMR spectrometers and High-Resolution Mass Spectrometry (HRMS) represent the gold standard for unambiguous structural elucidation [1].

  • Performance: The 10x increase in magnetic field strength (600 MHz vs. 60 MHz) provides the dispersion necessary to separate the C3-thiophene proton from the phenyl multiplet [3]. 2D NMR (HMBC) maps exact carbon-proton connectivities, proving the methyl is at C5 and the phenyl is at C4.

  • Limitation: Higher cost per sample and longer turnaround times due to facility scheduling.

G cluster_A Workflow A: Routine Benchtop Validation cluster_B Workflow B: Comprehensive Core Facility Validation Synthesis Synthesized Compound 2-Formyl-5-methyl-4-phenylthiophene BenchNMR 60 MHz Benchtop NMR 1H & 13C 1D Spectra Synthesis->BenchNMR GCMS GC-MS (Single Quad) Nominal Mass [M]+ Synthesis->GCMS HighNMR 600 MHz High-Field NMR 1D & 2D (COSY, HSQC, HMBC) Synthesis->HighNMR LCHRMS LC-HRMS (TOF/Orbitrap) Exact Mass[M+H]+ Synthesis->LCHRMS BenchData Routine Structural Check (Functional Group Verification) BenchNMR->BenchData GCMS->BenchData Decision Final Structural Confirmation BenchData->Decision HighData Unambiguous Elucidation (Regiochemistry & Exact Mass) HighNMR->HighData LCHRMS->HighData HighData->Decision

Figure 1: Comparative analytical workflows for the structural validation of substituted thiophenes.

Experimental Protocols & Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every choice is grounded in physical chemistry principles.

Protocol A: Benchtop Validation (60 MHz ¹H NMR & GC-MS)

Step 1: Benchtop NMR Sample Preparation & Acquisition

  • Preparation: Dissolve 25 mg of the synthesized compound in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: A high concentration (25 mg) is mandatory to overcome the lower intrinsic sensitivity of a 60 MHz permanent magnet [3]. TMS acts as an internal self-validating standard to lock the 0.00 ppm chemical shift.

  • Acquisition: Run a standard 1D ¹H pulse sequence. Set the number of scans (NS) to 16 and the relaxation delay (D1) to 2.0 seconds. Causality: A 2-second delay ensures that the slower-relaxing aldehyde proton fully returns to equilibrium between pulses, allowing for accurate integration relative to the methyl group.

Step 2: GC-MS Acquisition

  • Preparation: Dilute the sample to 1 mg/mL in ethyl acetate.

  • Acquisition: Inject 1 µL into a GC equipped with a non-polar column (e.g., HP-5ms). Use Electron Impact (EI) ionization at 70 eV. Causality: 70 eV is the universal standard for EI, ensuring the resulting fragmentation pattern can be cross-referenced against standardized NIST libraries. The nominal mass of the molecular ion [M]⁺ will be observed at m/z 202.

Protocol B: High-Resolution Validation (600 MHz 1D/2D NMR & LC-HRMS)

Step 1: High-Field NMR Sample Preparation & Acquisition

  • Preparation: Dissolve exactly 5 mg of the compound in 0.6 mL of CDCl₃. Causality: Unlike benchtop systems, high-field superconducting magnets are highly sensitive. Over-concentrating the sample (>10 mg) causes radiation damping and peak broadening, degrading the high resolution we are paying for[2].

  • Acquisition (1D): Acquire ¹H (16 scans) and ¹³C (1024 scans) spectra.

  • Acquisition (2D HMBC): Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. Causality: HMBC detects long-range (2 to 3 bond) couplings between protons and carbons. Observing a cross-peak between the methyl protons (~2.5 ppm) and the C4 carbon proves the methyl and phenyl groups are adjacent, definitively validating the regiochemistry [1].

Step 2: LC-HRMS Acquisition

  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid. Run a blank solvent injection first. Causality: The blank injection is a self-validating step to ensure no carryover exists in the column. Formic acid promotes protonation [M+H]⁺.

  • Acquisition: Analyze via Liquid Chromatography coupled to a Time-of-Flight (TOF) mass spectrometer using Electrospray Ionization (ESI+).

Comparative Data Presentation

The tables below summarize the expected empirical data output from both workflows, highlighting the performance gap between routine and comprehensive validation.

Table 1: ¹H NMR Spectral Resolution Comparison (CDCl₃)
Functional GroupExpected Shift (ppm)Workflow A: 60 MHz ObservationWorkflow B: 600 MHz ObservationAnalytical Impact
Aldehyde (CHO) ~9.859.80 - 9.90 (Broad singlet)9.85 (Sharp singlet)Both confirm formyl presence.
Thiophene (C3-H) ~7.657.30 - 7.70 (Overlaps with phenyl)7.65 (Distinct singlet, 1H)600 MHz proves only one ring proton remains.
Phenyl (C4-Ph) ~7.35 - 7.457.30 - 7.70 (Unresolved multiplet)7.38 - 7.42 (Multiplet, 5H)600 MHz allows accurate integration of the phenyl ring.
Methyl (C5-Me) ~2.552.50 - 2.60 (Broad singlet)2.55 (Sharp singlet, 3H)Both confirm methyl presence.

Data Interpretation: At 60 MHz, the fixed frequency width of J-couplings causes the C3 thiophene proton to merge entirely with the phenyl multiplet [3]. The 600 MHz system resolves this, providing absolute proof of the substitution pattern.

Table 2: Mass Spectrometry Performance Comparison
MetricWorkflow A: GC-MS (Single Quad)Workflow B: LC-HRMS (TOF)
Ionization Method Electron Impact (EI, 70 eV)Electrospray Ionization (ESI+)
Observed Mass m/z 202.0 [M]⁺ (Nominal)m/z 203.0528 [M+H]⁺ (Exact)
Mass Accuracy ± 0.5 Da< 2 ppm error
Structural Insight High fragmentation (loss of -CHO, -CH₃)Intact parent ion confirms exact elemental composition

Conclusion and Recommendations

For the structural validation of 2-Formyl-5-methyl-4-phenylthiophene:

  • Adopt Workflow A (Benchtop NMR + GC-MS) during the optimization phase of synthesis. It provides rapid, cost-effective confirmation that the reaction proceeded and the functional groups (aldehyde, methyl) are present on the scaffold.

  • Adopt Workflow B (High-Field NMR + LC-HRMS) for final compound characterization prior to biological assay testing or publication. The 600 MHz HMBC data is strictly required to prove the regiochemistry of the substitutions, while HRMS ensures no isobaric impurities are present.

References

  • Validating the Structure of Novel Thiophene-Based Compounds: A Comparative Guide - Benchchem.
  • Characterizing Small Molecules with NMR - News-Medical.Net.
  • High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments.
  • 2-Methylthiophene | C5H6S | CID 11126 - PubChem.
  • 3-PHENYLTHIOPHENE(2404-87-7) 13C NMR spectrum - ChemicalBook.
  • A Comparative Guide to 5-Methyl-2-thiophenecarboxaldehyde and Thiophene-2-carboxaldehyde for Researchers - Benchchem.

Purity assessment of 2-Formyl-5-methyl-4-phenylthiophene by HPLC and NMR

Author: BenchChem Technical Support Team. Date: March 2026

High-Precision Purity Assessment of 2-Formyl-5-methyl-4-phenylthiophene: A Comparative Guide to HPLC and qNMR Methodologies

As a highly functionalized heterocyclic building block, 2-Formyl-5-methyl-4-phenylthiophene (MW: 202.27 g/mol ) is a critical intermediate in advanced materials and pharmaceutical synthesis. Because trace impurities—such as unreacted precursors or regioisomers—can drastically alter downstream reaction yields and pharmacological profiles, determining its exact purity is a non-negotiable quality control step.

This guide provides an objective, mechanistic comparison of two orthogonal analytical modalities: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for relative purity, and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity.

Structural & Mechanistic Analysis of the Analyte

To design a self-validating analytical protocol, we must first analyze the molecular properties of 2-Formyl-5-methyl-4-phenylthiophene:

  • Chromatographic Behavior: The molecule features a hydrophobic thiophene core and a phenyl substituent, making it highly retained on non-polar stationary phases like C18[1]. The extensive π -conjugation across the rings and the formyl group provides a robust UV chromophore, ideal for high-sensitivity detection at 254 nm[2].

  • Spectroscopic Behavior (NMR): The formyl proton (-CHO) is highly deshielded by the adjacent carbonyl oxygen and the aromatic ring current, resonating as a sharp, isolated singlet at approximately 9.8 ppm. This isolation makes it a perfect target for qNMR integration, as it avoids overlap with the aromatic multiplet (7.2–7.8 ppm) and the methyl singlet (~2.5 ppm)[3].

Orthogonal Purity Assessment Workflow

To achieve authoritative validation, modern analytical laboratories employ an orthogonal approach, cross-verifying the relative area normalization of HPLC against the absolute mass quantification of qNMR.

G cluster_HPLC RP-HPLC Workflow (Relative Purity) cluster_NMR qNMR Workflow (Absolute Purity) Start 2-Formyl-5-methyl-4-phenylthiophene Batch Sample HPLC_Prep Sample Dissolution (Acetonitrile/Water) Start->HPLC_Prep NMR_Prep Co-dissolution with Internal Std (Maleic Acid in CDCl3) Start->NMR_Prep HPLC_Run C18 Column Separation (UV Detection @ 254 nm) HPLC_Prep->HPLC_Run HPLC_Data Peak Area Normalization (Relative %) HPLC_Run->HPLC_Data Decision Orthogonal Purity Verification HPLC_Data->Decision NMR_Run 1H qNMR Acquisition (90° Pulse, D1 > 5*T1) NMR_Prep->NMR_Run NMR_Data Integral Ratio Calculation (Absolute Mass %) NMR_Run->NMR_Data NMR_Data->Decision

Orthogonal workflow for purity assessment of 2-Formyl-5-methyl-4-phenylthiophene.

Methodology 1: RP-HPLC (Relative Purity)

Causality of Experimental Choices: A C18 column is selected to maximize hydrophobic interactions with the thiophene derivative[1]. An acidic mobile phase modifier (0.1% Formic Acid) is critical; it suppresses the ionization of any trace acidic impurities, preventing peak tailing and ensuring symmetrical elution profiles[2]. A gradient elution is employed rather than isocratic to ensure that highly non-polar impurities (e.g., unreacted halogenated phenyl precursors) are completely flushed from the column, preventing ghost peaks in subsequent runs[4].

Self-Validating Protocol:

  • System Suitability Test (SST) & Blank: Inject a diluent blank (Acetonitrile) to confirm a flat baseline. Inject a 10 µg/mL reference standard. Validation Gate: Proceed only if the theoretical plate count is > 2000 and the tailing factor is < 1.5[4].

  • Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter. Dilute to a working concentration of 50 µg/mL[1].

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Solvent A: Water (0.1% Formic Acid); Solvent B: Acetonitrile (0.1% Formic Acid).

    • Gradient: 40% B to 90% B over 15 minutes, hold at 90% B for 5 minutes.

    • Flow Rate: 1.0 mL/min at a column temperature of 30°C[1].

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate all peaks with an area >0.05%. Calculate the relative purity using the area normalization method (Analyte Peak Area / Total Peak Area × 100).

Methodology 2: 1H qNMR (Absolute Purity)

Causality of Experimental Choices: Unlike HPLC, qNMR is a primary ratio method where the integral area is directly proportional to the number of resonating nuclei, allowing for absolute mass quantification without an analyte-specific reference standard[5]. Maleic acid is chosen as the internal calibrant because its alkene protons yield a sharp singlet at 6.26 ppm, providing baseline separation from the analyte's formyl proton (~9.8 ppm)[6]. To prevent integration errors caused by incomplete magnetization recovery, the relaxation delay (D1) must be set to at least 5×T1​ of the slowest relaxing proton[7].

Self-Validating Protocol:

  • T1 Determination: Perform an inversion-recovery experiment on the sample mixture. Validation Gate: Determine the longest T1​ value between the formyl proton and the Maleic acid protons. Set the relaxation delay (D1) to 5×T1​ (typically 30–60 seconds) to guarantee >99.3% relaxation[7].

  • Sample Preparation: Using a microbalance (0.01 mg accuracy), accurately weigh ~10 mg of 2-Formyl-5-methyl-4-phenylthiophene and ~5 mg of certified high-purity Maleic Acid into a vial. Co-dissolve in 600 µL of CDCl3 and transfer to a high-quality 5 mm NMR tube[8].

  • Acquisition Parameters:

    • Pulse Angle: 90° (to maximize signal intensity)[5].

    • Scans (NS): 16 to 64 scans, ensuring a Signal-to-Noise (S/N) ratio of > 250:1 for accurate integration[6].

    • Data Points: 64K[8].

  • Processing & Calculation: Apply zero-filling to 256K and an exponential line broadening (LB) of 0.3 Hz to improve signal shape[8]. Manually phase the spectrum and apply a 5th-order polynomial baseline correction[8]. Calculate absolute purity ( Px​ ) using the following equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

    (Where I = integral area, N = number of protons [1 for formyl, 2 for maleic acid], M = molar mass, m = weighed mass, and Pstd​ = purity of the internal standard).

Comparative Performance Data

The following table summarizes the operational and performance metrics of both methodologies based on established validation guidelines for thiophene derivatives.

ParameterRP-HPLC (Relative Purity)1H qNMR (Absolute Purity)
Purity Metric Relative Area %Absolute Mass %
Standard Requirement Requires an identical, certified reference standard for absolute quantification[5].Requires only a generic, certified internal calibrant (e.g., Maleic Acid)[6].
Precision (RSD) < 1.0% (Highly reproducible for routine batch testing)[2].< 0.5% (Metrology-grade precision)[7].
Sensitivity to Impurities Detects only UV-active impurities; blind to inorganic salts or non-chromophoric solvents.Universal detection for all protonated impurities and residual solvents[5].
Method Development Time High (Requires extensive gradient and mobile phase optimization)[1].Low (Requires only solvent selection and T1​ determination)[6].

Conclusion

For the purity assessment of 2-Formyl-5-methyl-4-phenylthiophene, RP-HPLC remains the workhorse for routine, high-throughput relative purity checks due to its excellent resolution of structurally similar impurities. However, for absolute mass fraction determination—especially when qualifying a new reference standard or investigating a synthetic failure—qNMR is the superior, primary analytical method. Employing both methodologies orthogonally ensures bulletproof scientific integrity in drug development and chemical manufacturing workflows.

Sources

Analysis of reaction byproducts in different thiophene synthesis routes

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of heterocyclic synthesis is essential for drug development, where the thiophene ring serves as a privileged bioisosteric scaffold. While classical methods such as the Paal-Knorr, Gewald, and Fiesselmann syntheses provide robust pathways to functionalized thiophenes, they are frequently plagued by competing side reactions. For process chemists and application scientists, isolating the desired product requires not just following a protocol, but understanding the thermodynamic and kinetic causality behind byproduct formation.

This guide provides an objective, mechanistically grounded comparison of reaction byproducts across the three primary thiophene synthesis routes, complete with self-validating experimental protocols and analytical mitigation strategies.

Mechanistic Causality of Byproduct Formation

The Paal-Knorr Synthesis: The Furan Competition

The 1 relies on the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, traditionally phosphorus pentasulfide ( P4​S10​ ) or Lawesson's reagent[1].

The Causality: These reagents act dually as sulfurizing and dehydrating agents. The reaction relies on the formation of a thione intermediate prior to cyclization. However, if the dehydration of the enol tautomer outpaces the sulfurization of the carbonyl group, the oxygen atom is retained, leading to the irreversible formation of a furan byproduct[2]. Unoptimized reactions using Lawesson's reagent can yield thiophene and furan mixtures in ratios as poor as 7.4:1[3]. Furthermore, degraded sulfurizing agents—which lose their thiation efficacy upon exposure to ambient moisture—heavily skew the kinetic distribution toward furan formation[2].

PaalKnorr Diketone 1,4-Dicarbonyl Compound Reagent Lawesson's Reagent (Sulfurization) Diketone->Reagent + S Dehydration Dehydration (Competing Pathway) Diketone->Dehydration High Temp / Moisture Thione Bis-thioketone Intermediate Reagent->Thione Fast Thiation Thiophene Thiophene (Desired Product) Thione->Thiophene Cyclization & H2S loss Furan Furan (Major Byproduct) Dehydration->Furan Irreversible Cyclization

Reaction pathways in the Paal-Knorr synthesis illustrating furan byproduct formation.

The Gewald Reaction: Nitrile Dimerization

The4 is a highly versatile multicomponent synthesis that yields 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base[4].

The Causality: The first step of the Gewald mechanism is a Knoevenagel-Cope condensation that generates a highly electrophilic α,β -unsaturated nitrile intermediate[5]. If the subsequent thiolation step is delayed—often due to poor solubility of elemental sulfur or improper base stoichiometry—this reactive intermediate undergoes self-condensation, resulting in a dimeric byproduct[6].

Gewald Reactants Ketone + Activated Nitrile Knoevenagel α,β-Unsaturated Nitrile (Intermediate) Reactants->Knoevenagel Knoevenagel Condensation Thiolation Elemental Sulfur + Base (Thiolation) Knoevenagel->Thiolation Rapid S8 Addition Dimer Nitrile Dimer (Major Byproduct) Knoevenagel->Dimer Delayed S8 Addition (Self-Condensation) Aminothiophene 2-Aminothiophene (Desired Product) Thiolation->Aminothiophene Cyclization

Gewald reaction mechanism highlighting the competing nitrile dimerization pathway.

The Fiesselmann Synthesis: Thioacetal Stalling

The 7 constructs 3-hydroxythiophene derivatives via the base-catalyzed condensation of thioglycolic acid derivatives with α,β -acetylenic esters[7].

The Causality: The reaction requires sequential Michael additions to form a thioacetal intermediate, which must then undergo a Dieckmann-type condensation to cyclize[7]. The primary point of failure occurs when the base is insufficiently strong to deprotonate the intermediate for the final cyclization. Consequently, the reaction stalls, and the uncyclized thioacetal is isolated as the dominant byproduct[6].

Quantitative Comparison of Synthesis Routes

To aid in route selection and process optimization, the following table summarizes the quantitative performance, dominant byproducts, and analytical detection methods for each synthetic pathway.

Synthesis RouteTarget ScaffoldTypical YieldMajor ByproductTypical Product:Byproduct RatioMechanistic CauseAnalytical Detection
Paal-Knorr Substituted Thiophenes65–85%Furan derivatives~7.4:1 (Unoptimized)Dehydration outpaces sulfurizationGC-MS (Mass shift -16 Da vs Thiophene)
Gewald 2-Aminothiophenes50–80%Nitrile Dimers~8:2 (One-pot)Self-condensation of Knoevenagel intermediateHPLC-UV (Late eluting, high MW peak)
Fiesselmann 3-Hydroxythiophenes60–75%Thioacetals~9:1 (Weak base)Stalled Dieckmann condensation 1 H-NMR (Presence of distinct acetal protons)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific causality-driven choices and inline analytical checkpoints to ensure byproduct mitigation.

Protocol A: Optimized Paal-Knorr Synthesis (Furan Suppression)

Objective: Synthesize a functionalized thiophene while suppressing the competing dehydration pathway.

  • Preparation: In an oven-dried microwave vial, combine the 1,4-diketone (1.0 equiv) and fresh Lawesson's reagent (1.2 equiv).

    • Causality: Using a slight excess of fresh Lawesson's reagent ensures that sulfurization remains kinetically favored over dehydration. Degraded reagent introduces moisture, which catalyzes furan formation[2].

  • Solvent Addition: Suspend the mixture in anhydrous toluene (0.1 M).

    • Causality: Toluene allows for high-temperature heating without the risk of reagent hydrolysis[2].

  • Reaction: Irradiate in a microwave reactor at 110°C for 20 minutes.

  • Validation Check (In-Process): Withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS.

    • Self-Validation: Look for the molecular ion peak of the furan byproduct ( [M−16]+ relative to the thiophene). If the furan peak exceeds 5% relative abundance, do not increase the temperature. Instead, cool the reaction and add an additional 0.2 equiv of Lawesson's reagent to drive the thiation of the remaining starting material.

  • Workup: Quench over ice water, extract with EtOAc, wash with saturated NaHCO3​ , dry over Na2​SO4​ , and concentrate under reduced pressure[2].

Protocol B: Step-Wise Gewald Synthesis (Dimerization Prevention)

Objective: Synthesize 2-aminothiophenes while preventing the self-condensation of the α,β -unsaturated nitrile.

  • Step 1 (Condensation): Dissolve the ketone (1.0 equiv) and malononitrile (1.1 equiv) in a THF/water mixture. Add a catalytic amount of acetic acid and piperidine. Stir at room temperature for 2 hours.

    • Causality: Isolating the Knoevenagel condensation from the sulfurization step prevents the accumulation of the reactive intermediate in the presence of strong bases, which is the primary driver of dimerization[6].

  • Validation Check (In-Process): Analyze via TLC (Hexane/EtOAc 7:3). The complete disappearance of the ketone confirms the formation of the intermediate.

  • Step 2 (Cyclization): To the reaction mixture, add elemental sulfur ( S8​ , 1.2 equiv) and morpholine (1.0 equiv). Heat to 50°C for 3 hours.

  • Validation Check (Post-Reaction): Analyze the crude mixture via HPLC at 254 nm.

    • Self-Validation: The desired 2-aminothiophene will elute as a sharp peak. A broad, late-eluting peak indicates that dimerization has occurred. If dimerization is detected, future iterations should utilize a weaker inorganic base or a more dilute solvent system[6].

AnalyticalWorkflow Crude Crude Reaction Mixture Separation Chromatographic Separation (HPLC/GC) Crude->Separation Detection Mass Spectrometry (m/z profiling) Separation->Detection Elucidation NMR Spectroscopy (Structural Confirmation) Detection->Elucidation Optimization Protocol Optimization Elucidation->Optimization

Standardized analytical workflow for the isolation and identification of thiophene byproducts.

References

  • Paal-Knorr Thiophene Synthesis - Organic Chemistry Portal Organic Chemistry Portal
  • Synthesis, properties and biological activity of thiophene: A review Der Pharma Chemica
  • Thiophene Synthesis Technical Support Center BenchChem
  • Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis BenchChem
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Semantic Scholar
  • Efficient and Scalable Synthesis of Glucokinase Activator with a Chiral Thiophenyl-Pyrrolidine Scaffold ACS Public
  • Fiesselmann thiophene synthesis Grokipedia

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 2-Formyl-5-methyl-4-phenylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the rigorous characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for the cross-validation of analytical data for the compound 2-Formyl-5-methyl-4-phenylthiophene. As a key intermediate or final product, establishing a robust analytical profile is critical for quality control, regulatory submission, and ensuring the reproducibility of scientific findings. This document moves beyond a simple listing of procedures to explain the scientific rationale behind the selection of analytical techniques and experimental parameters, empowering you to not only replicate these methods but also to adapt them to your specific needs.

The principle of cross-validation in this context is to ensure that different analytical techniques provide concordant and complementary information, leading to an unambiguous identification and purity assessment of the target molecule.[1][2] This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), and explain how these data points are synergistically used to build a comprehensive and trustworthy analytical dossier.

The Structural Hypothesis: What to Expect from 2-Formyl-5-methyl-4-phenylthiophene

Before delving into the analytical techniques, let's first establish a structural hypothesis for 2-Formyl-5-methyl-4-phenylthiophene. This will allow us to predict the expected analytical data.

Structure:

Key Structural Features:

  • A thiophene ring, which is an aromatic five-membered heterocycle containing sulfur.

  • A formyl group (-CHO) at the 2-position of the thiophene ring.

  • A methyl group (-CH3) at the 5-position of the thiophene ring.

  • A phenyl group (-C6H5) at the 4-position of the thiophene ring.

Based on these features, we can anticipate specific signals and fragmentation patterns in our analytical data.

Orthogonal Analytical Approaches for Robust Characterization

We will employ a suite of orthogonal analytical techniques, each providing a unique piece of the structural puzzle. The concordance of data across these methods forms the basis of our cross-validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. We will focus on ¹H and ¹³C NMR.

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Formyl-5-methyl-4-phenylthiophene in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required (typically 256 or more).

    • Set the spectral width to cover the range of 0 to 200 ppm.

¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment Observed Data
Proton 1~9.8Singlet1HAldehyde (-CHO)
Proton 2~7.2-7.5Multiplet5HPhenyl (C₆H₅)
Proton 3~7.6Singlet1HThiophene-H
Proton 4~2.5Singlet3HMethyl (-CH₃)
¹³C NMR Expected Chemical Shift (δ, ppm) Assignment Observed Data
Carbon 1~182Aldehyde (C=O)
Carbon 2~145Thiophene-C (quaternary)
Carbon 3~140Thiophene-C (quaternary)
Carbon 4~138Thiophene-C (quaternary)
Carbon 5~135Phenyl-C (quaternary)
Carbon 6~129Phenyl-CH
Carbon 7~128Phenyl-CH
Carbon 8~127Thiophene-CH
Carbon 9~15Methyl (-CH₃)

Causality Behind Experimental Choices: CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds. A 400 MHz spectrometer provides sufficient resolution for unambiguous peak assignment in a molecule of this complexity.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[4]

  • Sample Preparation:

    • Neat (liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000 to 400 cm⁻¹.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Assignment Observed Data
C-H stretch (aromatic)3100-3000MediumPhenyl and Thiophene C-H
C-H stretch (aliphatic)2950-2850MediumMethyl C-H
C=O stretch (aldehyde)1700-1680StrongFormyl C=O
C=C stretch (aromatic)1600-1450Medium-StrongPhenyl and Thiophene ring
C-S stretch~700Weak-MediumThiophene C-S

Trustworthiness of the Protocol: The presence of a strong absorption band in the 1700-1680 cm⁻¹ region is highly diagnostic for the carbonyl group of the aldehyde.[5] The aromatic C-H stretches above 3000 cm⁻¹ and the aliphatic C-H stretches below 3000 cm⁻¹ provide a clear distinction between these two types of protons.[5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization Technique: Electron Ionization (EI) is a common technique for volatile compounds and provides rich fragmentation data. Electrospray Ionization (ESI) is suitable for less volatile compounds and often gives a prominent molecular ion peak.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

  • Molecular Formula: C₁₂H₁₀OS

  • Exact Mass: 202.0452

  • Molecular Weight: 202.27

Ion (m/z) Possible Fragment Observed Data
202[M]⁺ (Molecular Ion)
201[M-H]⁺
173[M-CHO]⁺
128[C₆H₅-C≡S]⁺
77[C₆H₅]⁺

Authoritative Grounding: The fragmentation pattern will be governed by the stability of the resulting carbocations and radical cations. The loss of the formyl group (CHO) is a common fragmentation pathway for aromatic aldehydes.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the workhorse for determining the purity of a compound and for quantitative analysis.

  • Sample Preparation: Prepare a stock solution of 2-Formyl-5-methyl-4-phenylthiophene in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 50:50 acetonitrile:water and ramp to 95:5 acetonitrile:water over 10-15 minutes.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

  • Validation Parameters: Assess linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[6][7]

Parameter Acceptance Criteria Observed Data
Retention Time Consistent (e.g., ± 0.1 min)
Purity (by area %) ≥ 98% (for a pure standard)
Linearity (r²) > 0.99
Precision (RSD) ≤ 2.0%
Accuracy (% Recovery) 90-110%

Self-Validating System: The HPLC method's validity is confirmed through the systematic evaluation of these performance parameters. A linear response with high precision and accuracy demonstrates that the method is reliable for its intended purpose.[6]

Visualizing the Workflow: A Systematic Approach

The following diagrams illustrate the logical flow of the analytical cross-validation process.

Analytical Workflow for Structural Elucidation

cluster_0 Structural Elucidation cluster_1 Data Integration & Cross-Validation A 2-Formyl-5-methyl-4-phenylthiophene Sample B NMR Spectroscopy (¹H and ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Compare NMR, IR, and MS Data B->E C->E D->E F Confirm Structure E->F

Caption: Workflow for structural confirmation.

HPLC Method Validation Workflow

cluster_0 HPLC Method Development cluster_1 Method Validation cluster_2 Final Assessment A Define Analytical Requirements B Select Column and Mobile Phase A->B C Optimize Chromatographic Conditions B->C D Linearity & Range C->D E Precision (Repeatability & Intermediate) C->E F Accuracy (% Recovery) C->F G LOD & LOQ C->G J Results Meet Acceptance Criteria? D->J E->J F->J G->J H Method is Validated I Method Fails J->H Yes J->I No

Caption: HPLC method validation process.

Conclusion

The cross-validation of analytical data is a cornerstone of robust scientific research and drug development. By systematically applying orthogonal analytical techniques and comparing the resulting data against a well-defined structural hypothesis, a high degree of confidence in the identity and purity of 2-Formyl-5-methyl-4-phenylthiophene can be achieved. This guide provides the experimental framework and the underlying scientific principles to empower researchers to perform this critical task with expertise and integrity. The presented protocols are designed to be self-validating, ensuring that the generated data is both accurate and reliable.

References

  • A Comparative Guide to Method Validation for Aldehyde Quantification: Featuring Octanal-d16 - Benchchem. (n.d.).
  • A Practical Guide to Cross-Validation of Analytical Methods Between Laboratories - Benchchem. (n.d.).
  • Cross and Partial Validation. (n.d.).
  • Guidelines for the validation and verification of quantitative and qualitative test methods. (n.d.).
  • Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine - J-Stage. (n.d.).
  • Cross-validation (statistics) - Wikipedia. (n.d.).
  • Cross-Validations in Regulated Bioanalysis - IQVIA Laboratories. (2025, March 26).
  • validate analytical methods: Topics by Science.gov. (n.d.).
  • Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide - PubMed. (2024, April 2).
  • Validation of the Analytical Procedure for the Determination of Malondialdehyde and Three Other Aldehydes in Vegetable Oil Using Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-MS/MS) and Application to Linseed Oil - ResearchGate. (2025, August 6).
  • Electronic supplementary information - Rsc.org. (n.d.).
  • Figure S3. 1 H NMR spectrum (400 MHz, CDCl 3 ) of 2-phenylthiophene (3b). (n.d.).
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.).
  • Synthesis of 2-formyl-5-phenylthiophene - PrepChem.com. (n.d.).
  • 5-Methylthiophene-2-carboxaldehyde | 13679-70-4 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
  • METHYL 5-FORMYL-4-METHYLTHIOPHENE-2-CARBOXYLATE | CAS 391936-75-7. (n.d.).
  • Methyl 5-formyl-3-[4'-(methoxycarbonyl)phenyl]thiophene-2-carboxylate - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).
  • A Comparative Guide to the Formylation of 2-Methylthiophene: Benchmarking Synthesis of 5-Methyl-2-thiophenecarboxaldehyde - Benchchem. (n.d.).
  • 2-(4-Methylphenyl)-5-phenylthiophene | C17H14S | CID 10399883 - PubChem. (n.d.).
  • 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem. (n.d.).
  • Table of Characteristic IR Absorptions. (n.d.).
  • Infrared Spectroscopy - MSU chemistry. (n.d.).
  • Separation of 5-Methyl-2-thiophenecarboxaldehyde on Newcrom R1 HPLC column. (2018, February 16).
  • High Resolution IR-Spectra of Furane and Thiophene - ResearchGate. (n.d.).
  • Bioanalytical HPLC method of Piper betle L. for quantifying phenolic compound, water-soluble vitamin, and essential oil in five - Journal of Applied Pharmaceutical Science. (2019, May 8).
  • Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups - MDPI. (2020, November 30).
  • Method development for the determination of thiols using HPLC with fluorescence detection - Diva-Portal.org. (n.d.).
  • 2-Phenyl-4-thiophen-2-ylmethyl-4H-oxazol-5-one - Optional[13C NMR] - SpectraBase. (n.d.).
  • 5-Formyl-2-thiopheneboronic acid(4347-33-5) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Thiophene, 2-methyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
  • NMR SPECTRA OF CHAPTER 1 - AIR Unimi. (n.d.).
  • 2-acetyl-5-methyl thiophene, 13679-74-8 - The Good Scents Company. (n.d.).

Sources

Comparing the performance of thiophene-based materials in organic devices

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Comparison Guide: Thiophene-Based Materials in Organic Devices

Introduction: The Role of the Thiophene Ring in Organic Electronics

Thiophene-based materials are the cornerstone of organic electronics. The electron-rich nature of the thiophene ring, combined with the high polarizability of its sulfur atom, allows for precise tuning of molecular energy levels and intermolecular packing. However, the performance of these materials in devices like Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs) is highly dependent on their structural architecture. This guide objectively compares flexible polythiophenes against rigid, fused-ring thiophene systems, analyzing the causality behind their optoelectronic behaviors and providing validated experimental protocols for device fabrication.

Section 1: Structural Evolution & Performance in Organic Photovoltaics (OPVs)

The Thermodynamic Shift: From P3HT to Fused-Ring Polymers (PBDB-T)

For years, the blend of poly(3-hexylthiophene) (P3HT) and fullerene derivatives (PCBM) served as the standard bulk-heterojunction (BHJ) OPV model. However, P3HT possesses a relatively shallow Highest Occupied Molecular Orbital (HOMO) level (~ -5.16 eV), which fundamentally limits the Open-Circuit Voltage ( Voc​ ) of the device[1]. Furthermore, its wide optical bandgap (~1.9 eV) restricts photon harvesting primarily to the visible spectrum.

To overcome these thermodynamic limits, researchers developed fused-ring donor polymers like PBDB-T. By incorporating alternating electron-rich benzodithiophene (BDT) and electron-deficient benzodithiophenedione (BDD) units, PBDB-T achieves a deeper HOMO level (~ -5.33 eV)[1]. When paired with non-fullerene acceptors (NFAs) like ITIC, the deeper HOMO of PBDB-T significantly increases the Voc​ . Additionally, the complementary absorption spectra of the donor and NFA maximize the Short-Circuit Current Density ( Jsc​ )[2].

Quantitative Data: OPV Performance Comparison

The following table summarizes the performance metrics of benchmark thiophene-based BHJ solar cells.

Active Layer BlendDonor ArchitectureAcceptor Type Voc​ (V) Jsc​ (mA/cm²)Fill Factor (FF)PCE (%)
P3HT:PCBM Flexible PolythiopheneFullerene~0.60~10.0~60%~4.0 - 5.0
P3HT:ITIC-Th Flexible PolythiopheneNon-Fullerene~0.51~2.29~34.2%~0.61
PBDB-T:PC71BM Fused-Ring PolymerFullerene~0.85~13.64~70.3%~8.21
PBDB-T:ITIC Fused-Ring PolymerNon-Fullerene~0.90~15.06~69.0%~9.38

(Note: P3HT performs poorly with ITIC due to a lack of sufficient energetic driving force for exciton dissociation, highlighting the necessity of matching donor/acceptor energy levels[1].)

Section 2: Charge Transport in Organic Field-Effect Transistors (OFETs)

Morphological Causality: Flexible Polymers vs. Rigid Small Molecules

In OFETs, charge carrier mobility is dictated by molecular packing and film morphology. Polythiophenes like P3HT rely on a combination of intrachain transport along the conjugated backbone and interchain hopping across π−π stacking networks. However, the presence of amorphous domains and conformational twisting limits hole mobility to ~0.1 cm²/Vs[3].

Conversely, fused thiophene small molecules—such as dithienothiophene (DTT) or benzothienobenzothiophene (BTBT) derivatives—exhibit highly ordered crystalline packing (often herringbone or slipped π−π stacking)[4]. The rigid planar structure minimizes reorganization energy, while strong intermolecular S···S interactions create dense 2D charge transport networks. This allows fused thiophenes to achieve band-like transport, yielding mobilities orders of magnitude higher than their polymeric counterparts[4].

Quantitative Data: OFET Mobility Comparison
Semiconductor MaterialMolecular StructureFilm ProcessingHole Mobility (cm²/Vs)On/Off Ratio
P3HT Alkyl-substituted PolymerSpin-coated~0.01 - 0.1 104−105
DP-DTT Fused Thiophene (3 rings)Vacuum Evaporated~0.42 106
BTDT Derivatives Fused Thiophene (5 rings)Vacuum Evaporated~0.34 - 0.70 107
DPh-DBTTT Extended Fused AceneSingle Crystal> 30.0 108

Section 3: Standardized Experimental Protocols

Protocol 1: Fabrication of High-Efficiency PBDB-T:ITIC BHJ Solar Cells

Causality Note: The addition of 1,8-diiodooctane (DIO) is critical. Because DIO has a higher boiling point than the host solvent (chlorobenzene) and selectively dissolves the ITIC acceptor, it allows the PBDB-T polymer to crystallize first during solvent evaporation, forming an optimal nanoscale interpenetrating network[5].

  • Substrate Preparation: Sonicate Indium Tin Oxide (ITO) glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Treat with UV-Ozone for 20 minutes to increase the work function and improve wettability.

  • Hole Transport Layer (HTL): Spin-coat PEDOT:PSS (filtered through a 0.45 µm PES filter) onto the ITO at 3000 rpm for 40 seconds. Bake at 150°C for 15 minutes in air to remove residual water, then transfer to a nitrogen-filled glovebox.

  • Active Layer Preparation: Dissolve PBDB-T and ITIC (1:1 weight ratio) in anhydrous chlorobenzene to a total concentration of 20 mg/mL. Add 0.5% (v/v) DIO as a solvent additive. Stir at 60°C overnight.

  • Active Layer Deposition: Spin-coat the blended solution onto the HTL at 2000 rpm for 60 seconds. Perform thermal annealing at 160°C for 10 minutes to drive optimal phase separation.

  • Electrode Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin electron transport layer (e.g., 5 nm of PDINO) followed by 100 nm of Aluminum at a base pressure of <2×10−6 Torr.

  • Validation: Measure the J−V characteristics under AM 1.5G illumination to extract Voc​ , Jsc​ , FF, and PCE.

Protocol 2: OFET Fabrication and Mobility Extraction (Bottom-Gate Top-Contact)

Causality Note: Treating the SiO2​ dielectric with a self-assembled monolayer (SAM) like OTS passivates surface hydroxyl groups, reducing charge trapping and promoting edge-on molecular orientation of the thiophene cores[3].

  • Dielectric Treatment: Clean heavily doped Si wafers with a 300 nm thermally grown SiO2​ layer. Immerse in a solution of octadecyltrichlorosilane (OTS) in toluene for 12 hours to form a hydrophobic SAM.

  • Semiconductor Deposition: For fused thiophenes (e.g., BTDT), deposit a 40 nm thin film via vacuum sublimation at a rate of 0.2 Å/s, holding the substrate at an optimized temperature (e.g., 60°C) to promote large grain growth[4].

  • Source/Drain Electrodes: Deposit 50 nm of Gold (Au) through a shadow mask to define the channel length (L) and width (W).

  • Validation: Measure the transfer characteristics ( Id​ vs. Vg​ ) in the saturation regime. Calculate mobility using the equation: Id​=(W/2L)×Ci​×μ×(Vg​−Vth​)2 , where Ci​ is the areal capacitance of the dielectric.

Section 4: Mechanistic Workflows

Figure 1: Exciton generation, diffusion, and dissociation pathway in a Bulk-Heterojunction OPV.

G Substrate Substrate Cleaning (ITO/FTO) HTL Hole Transport Layer (Spin-coat PEDOT:PSS) Substrate->HTL Active Active Layer Deposition (Thiophene Blend + Additive) HTL->Active Anneal Thermal/Solvent Annealing (Morphology Control) Active->Anneal Induces Phase Separation ETL Electron Transport Layer (e.g., PDINO/LiF) Anneal->ETL Electrode Electrode Deposition (Thermal Evaporation) ETL->Electrode Test J-V & EQE Characterization Electrode->Test

Figure 2: Standardized fabrication and characterization workflow for inverted/conventional OPV devices.

References

  • Comparative Investigation of Fullerene PC71BM and Non-fullerene ITIC-Th Acceptors Blended With P3HT or PBDB-T Donor Polymers for PV Applications Source: Frontiers in Chemistry URL:[Link][1]

  • Insight Into the Role of PC71BM on Enhancing the Photovoltaic Performance of Ternary Organic Solar Cells Source: Frontiers in Chemistry URL:[Link][2]

  • Oligothiophene Semiconductors: Synthesis, Characterization, and Applications for Organic Devices Source: ACS Publications (Chemical Reviews) URL:[Link][3]

  • On the impact of selective donor:acceptor structural ordering in PBDB-T:ITIC organic solar cells Source: RSC Publishing (Journal of Materials Chemistry A) URL:[Link][5]

  • High-Performance Bottom-Contact Organic Thin-Film Transistors Based on Benzo[d,d′]thieno[3,2-b;4,5-b′]dithiophenes (BTDTs) Derivatives Source: ACS Applied Materials & Interfaces URL:[Link][4]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Formyl-5-methyl-4-phenylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Waste Classification

Before any handling or disposal, a thorough understanding of the potential hazards is critical. Based on data from analogous compounds like 5-Methylthiophene-2-carboxaldehyde and other thiophene derivatives, 2-Formyl-5-methyl-4-phenylthiophene should be treated as a hazardous substance.[1][2][3]

Key Anticipated Hazards:

  • Combustibility: Similar thiophene aldehydes are classified as combustible liquids.[2] All sources of ignition must be avoided during handling and disposal.[2]

  • Irritation: The compound is expected to cause skin and eye irritation.[3][4]

  • Toxicity: Like many organic reagents, it may be harmful if swallowed, inhaled, or absorbed through the skin.[1][5]

  • Hazardous Combustion Products: Upon burning, it may release toxic fumes, including oxides of sulfur and carbon.[5]

Under the Resource Conservation and Recovery Act (RCRA), any waste containing 2-Formyl-5-methyl-4-phenylthiophene must be classified as hazardous waste.[6][7] This classification mandates a "cradle-to-grave" management approach, meaning the generator is responsible for the waste from its creation to its final disposal.[8]

Hazard Summary Table
Hazard ProfileAnticipated Classification & PrecautionSupporting Sources
Flammability Combustible Liquid (Category 4)[2]Keep away from heat, sparks, and open flames.[2]
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.[3]Handle in a well-ventilated area or fume hood.[5][9]
Skin Corrosion/Irritation Skin Irritant (Category 2)[3][4]Avoid contact with skin.[4]
Eye Damage/Irritation Eye Irritant (Category 2A)[3][4]Avoid contact with eyes.[4]
Reactivity Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[2]Segregate from incompatible materials during storage and disposal.[10][11]

Personal Protective Equipment (PPE) - Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling 2-Formyl-5-methyl-4-phenylthiophene and its associated waste. The Occupational Safety and Health Administration (OSHA) mandates the use of protective equipment to minimize exposure to hazardous chemicals.[9][12][13]

  • Hand Protection: Wear nitrile rubber gloves.[5] If contact occurs, dispose of the gloves immediately as hazardous waste and wash hands thoroughly.

  • Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.[5][9]

  • Body Protection: A laboratory coat must be worn at all times.[9] Consider a chemically resistant apron for larger quantities or during spill cleanup.

  • Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[5]

Step-by-Step Disposal Protocol

The cardinal rule of chemical disposal is segregation. Never mix 2-Formyl-5-methyl-4-phenylthiophene waste with other waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) office.[5][11] Mixing incompatible chemicals can lead to dangerous reactions.[11]

Workflow for Chemical Waste Disposal

The following diagram outlines the decision-making process for chemical waste management in a laboratory setting.

G Chemical Waste Disposal Workflow A Waste Generation (e.g., 2-Formyl-5-methyl-4-phenylthiophene) B Is the waste hazardous? A->B C Classify as Hazardous Waste (RCRA Guidelines) B->C Yes D Non-Hazardous Waste (Dispose per local regulations) B->D No E Select Appropriate Container (Chemically compatible, leak-proof) C->E F Label Container 'HAZARDOUS WASTE' Chemical Name Date E->F G Segregate Waste (Solid, Liquid, PPE) F->G H Store in Satellite Accumulation Area (SAA) (<90% full, closed lid) G->H I Request Pickup from EHS/ Licensed Waste Vendor H->I J Final Disposal (Incineration, Landfill, etc.) I->J

Caption: Decision workflow for proper chemical waste management.

Procedure for Solid Waste

(e.g., pure compound, contaminated weigh boats, stir bars)

  • Collection: Place all solid waste containing 2-Formyl-5-methyl-4-phenylthiophene into a dedicated, robust container made of a compatible material like high-density polyethylene (HDPE).[1]

  • Labeling: The container must be clearly and securely labeled with the words "HAZARDOUS WASTE," the full chemical name "2-Formyl-5-methyl-4-phenylthiophene," and the date waste accumulation began.[6][10][14] Do not use abbreviations or chemical formulas.[14]

  • Storage: Keep the container tightly sealed except when adding waste.[6][14] Store it in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[10][14]

Procedure for Liquid Waste

(e.g., solutions in organic solvents, reaction mother liquors)

  • Collection: Pour liquid waste into a dedicated, leak-proof, and chemically compatible hazardous waste container.[1][10] A funnel may be used for transfer, but it must be removed immediately after use, and the container must be sealed.[14] Leaving a funnel in the container is a common violation.[14]

  • Labeling: Label the container with "HAZARDOUS WASTE" and list all chemical constituents by their full name and approximate percentage.[14] For example: "HAZARDOUS WASTE: 2-Formyl-5-methyl-4-phenylthiophene (~5%), Dichloromethane (95%)."

  • Capacity: Do not fill waste containers beyond 90% of their capacity to allow for vapor expansion.[15]

  • Storage: Store the sealed container in a secondary containment bin within the SAA to prevent spills.[6][10] Ensure segregation from incompatible materials like bases or strong oxidizers.[14]

Procedure for Contaminated Labware and PPE
  • Sharps: Any contaminated sharps (needles, scalpels, broken glass) must be placed immediately into a designated, puncture-resistant sharps container labeled as hazardous waste.[12]

  • Glassware: Heavily contaminated, non-sharps glassware that cannot be safely decontaminated should be disposed of as solid hazardous waste.

  • PPE and Debris: Contaminated gloves, disposable lab coats, and absorbent pads used for cleanup must be collected in a designated hazardous waste bag or container.[1][12]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Alert Personnel: Immediately notify all personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your institution's EHS office immediately.

  • Containment: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial sorbent pad to contain the spill.[5] Do not use combustible materials like paper towels on large spills.

  • Cleanup: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[5]

  • Decontamination: Clean the spill area with an appropriate solvent and soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

  • Reporting: Report all spills to your laboratory supervisor and EHS office, regardless of size.

Final Disposal Logistics

The final step is the transfer of waste to a licensed disposal facility. This must be handled by your institution's EHS department or a certified hazardous waste contractor.[1][12] They will ensure that the waste is transported, treated, and disposed of in compliance with all EPA and local regulations.[6] Methods for final disposal may include incineration or secure landfilling after stabilization.[12]

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of your scientific research.

References

  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). [Source Not Available].
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • OSHA Compliance For Labor
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Laboratories - Overview.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • How To Safely Dispose of Chemicals in Your Lab. (2024, December 17). Solvent Recovery Systems.
  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. [Source Not Available].
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16).
  • Navigating the Safe Disposal of 2-(Thiophen-2-yl)propanenitrile: A Comprehensive Guide. Benchchem.
  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
  • Thiophene - Material Safety D
  • 5-Methylthiophene-2-carboxaldehyde - Safety Data Sheet. Thermo Fisher Scientific Chemicals, Inc.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
  • Methyl 3-amino-5-phenylthiophene-2-carboxylate - Safety D
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • 5-formyl-4-methylthiophene-2-carbonitrile — Chemical Substance Inform
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

Sources

Personal protective equipment for handling 2-Formyl-5-methyl-4-phenylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Operational Guide for Handling 2-Formyl-5-methyl-4-phenylthiophene

Introduction 2-Formyl-5-methyl-4-phenylthiophene (also known as 5-methyl-4-phenylthiophene-2-carbaldehyde) is a highly reactive, yellow solid thiophene derivative frequently utilized as a critical building block in pharmaceutical synthesis and materials science[1]. As a Senior Application Scientist, I have structured this guide to provide you with field-proven, self-validating protocols for handling this compound safely. True laboratory safety is not achieved through rote memorization of rules, but through a deep understanding of the chemical causality behind the hazards.

Hazard Profile & Mechanistic Risk Assessment

To implement effective safety measures, one must understand the molecular mechanisms driving this compound's risk profile:

  • Sensitization & Irritation (Skin Sens. 1, Skin/Eye Irrit. 2): The aldehyde moiety is a potent electrophile. Upon dermal contact, it readily undergoes Schiff base formation with nucleophilic primary amine residues (e.g., lysine) on epidermal proteins. This haptenation process triggers an immune response, leading to allergic contact dermatitis and severe irritation[2][3].

  • Dermal Penetration: The lipophilic nature of the thiophene and phenyl rings significantly enhances the molecule's ability to partition into and traverse the stratum corneum. This lipophilicity exacerbates systemic exposure risks if the compound is dissolved in organic solvents.

  • Acute Oral Toxicity (Acute Tox. 4): Inadvertent ingestion can cause severe mucous membrane irritation and systemic toxicity[2].

  • Volatility & Aerosolization: While a solid at room temperature, thiophene aldehydes possess a strong, pungent odor and can form hazardous, electrostatically charged dusts during transfer, necessitating strict respiratory and engineering controls[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE (such as basic nitrile gloves) is often insufficient for handling reactive organosulfur aldehydes. The following matrix outlines the required PPE, grounded in chemical permeation data[4][5].

PPE CategoryRecommended EquipmentScientific Rationale (Causality)
Hand Protection Primary: Butyl rubber gloves (0.3 mm+).Secondary: Double-gloved Nitrile (for brief solid handling only).Nitrile polymers degrade rapidly upon exposure to aldehydes and pure thiophenes (breakthrough times often <1 hour). Butyl rubber exhibits excellent resistance (>8 hours) to both functional groups[4][5].
Eye Protection Chemical safety goggles (ANSI Z87.1+). Face shield required if handling solutions >50 mL.Protects against micro-particulate dust generated during weighing and splash hazards from solvent solutions[3].
Body Protection Flame-Resistant (FR) lab coat with knit cuffs, buttoned to the top.Prevents dust accumulation on street clothing. Knit cuffs prevent wrist exposure between the glove and the sleeve.
Respiratory NIOSH-approved respirator with Organic Vapor (OV) cartridge and P100 particulate filter.Mandatory only if handling outside a fume hood or during spill response. The P100 filters solid particulates, while the OV cartridge captures sublimated aldehyde vapors[3].

Operational Workflow & Engineering Controls

All handling must occur within a certified chemical fume hood with a minimum face velocity of 80-100 feet per minute (fpm)[3].

Step-by-Step Methodology for Safe Handling:

  • Preparation: Purge the fume hood of unnecessary clutter to ensure laminar airflow. Line the work surface with an anti-static, chemical-absorbent mat.

  • Static Elimination: Because 2-Formyl-5-methyl-4-phenylthiophene is a dry powder, use a static eliminator (e.g., Zerostat gun) on the weighing boat and spatula to prevent electrostatic dispersion of the yellow solid[1].

  • Weighing: Use an enclosed analytical balance inside the fume hood.

  • Transfer: Transfer the pre-weighed solid directly into a reaction flask equipped with a ground-glass joint. Immediately seal the flask with a septum.

  • Solvent Addition: Purge the sealed flask with an inert gas (Nitrogen or Argon). Add the required solvent (e.g., THF, DCM) via a syringe to dissolve the solid. This closed-system addition minimizes open-air exposure to the dissolved, highly skin-penetrable form.

G N1 1. Pre-Operation Verify Fume Hood Flow (80-100 fpm) Don Butyl Gloves & FR Lab Coat N2 2. Static Elimination Apply anti-static tool to weighing boat to prevent powder dispersion N1->N2 N3 3. Enclosed Weighing Weigh 2-Formyl-5-methyl-4-phenylthiophene inside the fume hood N2->N3 N4 4. Closed Transfer Move solid to reaction flask Seal with septum immediately N3->N4 N5 5. Inert Solvent Addition Purge with N2/Ar Inject solvent via syringe N4->N5 N6 6. Decontamination Wipe surfaces with Isopropanol Dispose of contaminated PPE N5->N6

Workflow for the safe handling and transfer of 2-Formyl-5-methyl-4-phenylthiophene.

Spill Response & Decontamination Protocol

A self-validating safety system requires a robust, immediate response to breaches.

Solid Spill (Powder):

  • Isolate: Evacuate personnel from the immediate vicinity. Don the OV/P100 respirator and Butyl rubber gloves.

  • Suppress Dust: Do not dry sweep. Lightly mist the spilled solid with a compatible, low-volatility solvent (e.g., isopropanol) to suppress dust formation.

  • Collect: Use a non-sparking scoop to collect the wetted solid into a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the affected surface with a mild detergent solution, followed by a wipe-down with ethanol to remove residual lipophilic traces.

Liquid Spill (Dissolved Compound):

  • Cover the spill with an inert, universal chemical absorbent pad or vermiculite.

  • Allow 5-10 minutes for complete absorption.

  • Scoop the saturated absorbent into a hazardous waste bag and seal tightly.

Waste Disposal Plan

Improper disposal of thiophene derivatives poses severe environmental toxicity risks[2].

  • Segregation:

    • Solid Waste: Contaminated gloves, absorbent mats, and empty reagent vials must be placed in a dedicated, clearly labeled "Solid Hazardous Waste - Toxic/Sensitizer" container.

    • Liquid Waste: If the compound is dissolved, segregate the waste based on the solvent used. Solutions in halogenated solvents (e.g., Chloroform, DCM) must go into "Halogenated Organic Waste." Solutions in THF or Ethyl Acetate go into "Non-Halogenated Organic Waste."

  • Destruction: All waste streams containing 2-Formyl-5-methyl-4-phenylthiophene must be routed to an EPA-approved facility for high-temperature incineration. Under no circumstances should this compound be poured down the drain[2].

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.